5-Fluoro-2-(methylsulfonamido)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-(methanesulfonamido)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIQHFNTURTELA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016788-23-0 | |
| Record name | 5-fluoro-2-methanesulfonamidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-2-(methylsulfonamido)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 5-Fluoro-2-(methylsulfonamido)benzoic acid, a versatile building block that combines the benefits of fluorination with the synthetic utility of a sulfonamide-functionalized benzoic acid. This compound serves as a valuable scaffold for the synthesis of novel therapeutic agents, and understanding its properties and synthesis is crucial for its effective application in drug discovery and development.
Part 1: Chemical Identity and Physicochemical Properties
CAS Number: 1016788-23-0[1]
Molecular Formula: C₈H₈FNO₄S[1]
Molecular Weight: 233.22 g/mol [1]
IUPAC Name: this compound
Synonyms: 5-Fluoro-2-[(methylsulfonyl)amino]benzoic acid
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Data Summary:
While extensive experimental data for this specific compound is not publicly available, the following table summarizes key computed and expected properties based on its structure and data from chemical suppliers.
| Property | Value | Source |
| Molecular Weight | 233.22 g/mol | [1] |
| Molecular Formula | C₈H₈FNO₄S | [1] |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | General observation for similar compounds |
| Storage | Store in an inert atmosphere at room temperature | [2] |
Part 2: Synthesis and Manufacturing
The synthesis of this compound can be approached through a logical retrosynthetic analysis, starting from the commercially available precursor, 2-Amino-5-fluorobenzoic acid. The key transformation is the formation of the sulfonamide bond.
Retrosynthetic Analysis:
Caption: Retrosynthetic approach for the synthesis of the target molecule.
Detailed Experimental Protocol:
This protocol is a representative procedure based on established methods for the methanesulfonylation of aminobenzoic acids.
Step 1: Synthesis of 2-Amino-5-fluorobenzoic acid
The starting material, 2-Amino-5-fluorobenzoic acid, can be synthesized via several reported methods, one of which involves the reaction of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidative cleavage.[3][4]
Step 2: Methanesulfonylation of 2-Amino-5-fluorobenzoic acid
-
Reaction Scheme:
-
Materials and Reagents:
-
2-Amino-5-fluorobenzoic acid
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-Amino-5-fluorobenzoic acid (1 equivalent) in anhydrous pyridine at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM).
-
Wash the organic layer sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
-
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze methanesulfonyl chloride.
-
Pyridine as Base and Solvent: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It can also serve as the solvent.
-
Controlled Addition at Low Temperature: The reaction is exothermic; slow addition at 0 °C helps to control the reaction rate and prevent side reactions.
-
Aqueous Work-up: The series of washes removes excess pyridine, unreacted starting materials, and by-products, leading to a purer crude product before final purification.
-
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
1. High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the final compound.
-
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Expected Result: A single major peak corresponding to the product, with purity typically >95%.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the molecule.
-
¹H NMR (in DMSO-d₆):
-
A singlet corresponding to the methyl protons of the sulfonamide group.
-
Aromatic protons will appear as multiplets, with coupling patterns influenced by the fluorine and other substituents.
-
A broad singlet for the carboxylic acid proton.
-
A singlet for the N-H proton of the sulfonamide.
-
-
¹³C NMR (in DMSO-d₆):
-
Signals for the eight distinct carbon atoms in the molecule, with the carbon attached to the fluorine showing a characteristic large C-F coupling constant.
-
-
¹⁹F NMR (in DMSO-d₆):
-
A single resonance for the fluorine atom, with coupling to adjacent aromatic protons.
-
3. Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in negative mode is typically suitable for this acidic compound.
-
Expected Result: A major ion corresponding to [M-H]⁻ at m/z 232.02.
Part 4: Applications in Medicinal Chemistry and Drug Development
This compound is a valuable building block in drug discovery due to the combination of its structural features:
-
Fluorine Substitution: Enhances metabolic stability, modulates pKa, and can improve binding affinity through favorable interactions with biological targets. The strategic placement of fluorine is a common tactic in modern medicinal chemistry.[5]
-
Sulfonamide Group: A versatile functional group that can act as a hydrogen bond donor and acceptor, and is a common feature in many approved drugs.
-
Benzoic Acid Moiety: Provides a handle for further chemical modifications, such as amide bond formation, to build more complex molecules.
Potential Therapeutic Areas:
While specific drug candidates containing this exact molecule may not be widely reported, its structural motifs are present in compounds investigated for various therapeutic applications, including:
-
Anticancer Agents: Fluorinated compounds and sulfonamides are prevalent in oncology drug discovery. For example, the related compound 5-fluorouracil is a widely used chemotherapeutic agent.[6][7][8]
-
Antiviral Agents: The incorporation of fluorine can lead to potent antiviral activity.[3]
-
Enzyme Inhibitors: The sulfonamide group can mimic a tetrahedral transition state, making it a useful pharmacophore for designing enzyme inhibitors.
Illustrative Workflow in a Drug Discovery Cascade:
Caption: A generalized workflow illustrating the use of the title compound in a drug discovery program.
Conclusion
This compound (CAS 1016788-23-0) represents a synthetically accessible and highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated aromatic ring, a sulfonamide linker, and a carboxylic acid handle provides a versatile platform for the design and synthesis of novel small molecules with therapeutic potential. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthesis protocol, analytical characterization methods, and its potential applications. As the demand for novel and effective therapeutics continues to grow, the strategic use of such fluorinated scaffolds will undoubtedly play a critical role in the future of drug development.
References
-
Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. [10]
-
PubChem. 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. [Link][11]
-
Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. [4]
-
PubMed. Applications of fluorine-containing amino acids for drug design. [Link][5]
-
PubMed Central. Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer. [Link][6]
-
PubMed Central. Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems. [Link][7]
Sources
- 1. scbt.com [scbt.com]
- 2. 1016788-23-0|this compound|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prodrugs of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 11. 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid | C13H16FNO3 | CID 43611378 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Fluoro-5-(methylsulfonamido)benzoic acid: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 2-Fluoro-5-(methylsulfonamido)benzoic acid, a fluorinated building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, the rationale for its use, detailed synthetic protocols, characterization methods, and its application in the synthesis of biologically active molecules.
Core Compound Profile and Physicochemical Properties
2-Fluoro-5-(methylsulfonamido)benzoic acid is a trifunctional organic compound featuring a carboxylic acid, a fluorine atom, and a methylsulfonamido group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.
| Property | Value | Source |
| IUPAC Name | 2-Fluoro-5-(methylsulfonamido)benzoic acid | N/A |
| Synonyms | 5-Fluoro-2-(methylsulfonamido)benzoic acid, 2-Fluoro-5-methanesulfonamidobenzoic acid | N/A |
| CAS Number | 137315-01-6 | [1][2] |
| Molecular Formula | C₈H₈FNO₄S | [1][2] |
| Molecular Weight | 233.22 g/mol | [1][2] |
| Appearance | Typically a white to off-white solid | N/A |
| Storage | Inert atmosphere, room temperature | [1] |
The Strategic Role of Fluorination in Drug Design: A Field-Proven Perspective
The deliberate incorporation of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry. As a Senior Application Scientist, I have observed firsthand how the unique properties of fluorine can be leveraged to overcome common challenges in drug development.
The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation. This often leads to an improved pharmacokinetic profile, such as a longer half-life. Furthermore, fluorine's high electronegativity can influence the acidity (pKa) of nearby functional groups and alter the molecule's overall electronic distribution. This can lead to enhanced binding affinity and selectivity for the target protein.
The subject of this guide, 2-Fluoro-5-(methylsulfonamido)benzoic acid, is an excellent example of a strategically fluorinated building block. The presence of the fluorine atom ortho to the carboxylic acid can significantly impact the acidity and conformation of the carboxyl group, which can be critical for interactions within a biological target's active site.
Caption: The strategic incorporation of fluorine can enhance key drug-like properties.
Synthesis of 2-Fluoro-5-(methylsulfonamido)benzoic acid: A Validated Protocol
The synthesis of 2-Fluoro-5-(methylsulfonamido)benzoic acid is typically achieved through the sulfonylation of an appropriate amino-benzoic acid precursor. The following protocol is based on established methods for the synthesis of related 2-sulfonamidebenzamides and represents a robust and reproducible approach.
The key to this synthesis is the reaction of the amino group of 2-amino-5-fluorobenzoic acid with methanesulfonyl chloride in the presence of a base. The base is crucial for scavenging the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Caption: A typical workflow for the synthesis of the target compound.
Experimental Protocol
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0°C using an ice bath and add anhydrous pyridine (2.0 eq) dropwise with stirring.
-
Sulfonylation: To the cooled solution, add methanesulfonyl chloride (1.1 eq) dropwise. Ensure the temperature remains at or below 5°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the pyridine. Transfer the mixture to a separatory funnel.
-
Aqueous Workup: Wash the organic layer sequentially with 1 M HCl, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-Fluoro-5-(methylsulfonamido)benzoic acid.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for 2-Fluoro-5-(methylsulfonamido)benzoic acid.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will cause additional splitting (coupling) of adjacent proton signals.
-
Sulfonamide NH: A broad singlet, typically in the range of 9.5-10.5 ppm, which may be exchangeable with D₂O.
-
Methyl Protons (-SO₂CH₃): A sharp singlet around 3.0-3.3 ppm.
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically above 12 ppm, which is also D₂O exchangeable.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carboxylic Carbon: A signal in the range of 165-170 ppm.
-
Aromatic Carbons: Multiple signals between 110-145 ppm. The carbon directly attached to the fluorine will show a large C-F coupling constant.
-
Methyl Carbon: A signal around 40 ppm.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-): Expected [M-H]⁻ ion at m/z 232.01.
Applications in Drug Discovery and Development
2-Fluoro-5-(methylsulfonamido)benzoic acid is a valuable building block for the synthesis of various biologically active compounds. Its utility has been demonstrated in the development of novel therapeutics, particularly in the area of G-protein coupled receptor (GPCR) modulation.
One notable application is in the synthesis of positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1). MrgX1 is considered an attractive non-opioid target for the treatment of chronic pain. In these synthetic campaigns, the carboxylic acid group of 2-Fluoro-5-(methylsulfonamido)benzoic acid is typically activated and then coupled with various amines to generate a library of 2-sulfonamidebenzamide derivatives for structure-activity relationship (SAR) studies. The fluorine substituent in these derivatives has been shown to be crucial for improving potency.
Sources
An In-depth Technical Guide to 5-Fluoro-2-(methylsulfonamido)benzoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis pathway, and potential applications of 5-Fluoro-2-(methylsulfonamido)benzoic acid (CAS No. 1016788-23-0). As a member of the sulfonamidobenzoic acid class, this compound holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom and a methylsulfonamido group on the benzoic acid scaffold suggests intriguing possibilities for modulating pharmacokinetic and pharmacodynamic properties. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this and related molecules. While specific experimental data for this compound is limited in public literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust and scientifically grounded perspective.
Core Chemical Properties
This compound is a trifunctional aromatic compound. The interplay of the carboxylic acid, sulfonamide, and fluorine moieties dictates its chemical reactivity and potential biological activity.
| Property | Value | Source(s) |
| CAS Number | 1016788-23-0 | [1][2][3][4] |
| Molecular Formula | C₈H₈FNO₄S | [1][2] |
| Molecular Weight | 233.22 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid (Predicted) | Inferred from[5] |
| Solubility | Soluble in polar organic solvents such as DMSO (Predicted) | Inferred from[5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available |
Proposed Synthesis Pathway
Caption: Proposed two-stage synthesis of the target compound.
Step 1: Synthesis of 2-Amino-5-fluorobenzoic acid
The synthesis of the key intermediate, 2-amino-5-fluorobenzoic acid, can be achieved from 4-fluoroaniline. A patented method describes a multi-step process involving condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and oxidative cleavage.[6] This method is advantageous due to the use of readily available and inexpensive starting materials and relatively mild reaction conditions.
Experimental Protocol (Adapted from CN1477097A[6]):
-
Condensation: 4-fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimino)acetamide.
-
Cyclization: The resulting acetamide is treated with concentrated sulfuric acid to induce cyclization, forming 5-fluoro-1H-indole-2,3-dione.
-
Oxidative Cleavage: The dione is then oxidized with hydrogen peroxide under alkaline conditions to yield the desired 2-amino-5-fluorobenzoic acid.
Causality: This sequence of reactions is a well-established route for the synthesis of anthranilic acids from anilines. The initial condensation and cyclization build the isatin core, which is then oxidatively cleaved to unmask the carboxylic acid and amino functionalities.
Step 2: Sulfonylation of 2-Amino-5-fluorobenzoic acid
The final step involves the formation of the sulfonamide bond. This is typically achieved through a reaction of the amino group with a sulfonyl chloride in the presence of a base, a classic transformation known as the Hinsberg reaction.
Experimental Protocol (General Procedure):
-
Dissolution: Dissolve 2-amino-5-fluorobenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (2.0 equivalents), to the solution and cool to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7][8]
Causality: The pyridine or triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the reactive methanesulfonyl chloride.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, its key spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
Sources
- 1. Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. | Semantic Scholar [semanticscholar.org]
- 2. scbt.com [scbt.com]
- 3. 1016788-23-0|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
A Comprehensive Guide to the Structural Elucidation of 5-Fluoro-2-(methylsulfonamido)benzoic Acid: A Multi-technique Spectroscopic Approach
Executive Summary
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 5-Fluoro-2-(methylsulfonamido)benzoic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices. It details a self-validating workflow that integrates chromatographic purity assessment with a suite of spectroscopic techniques—including High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and multinuclear (¹H, ¹³C, ¹⁹F) Magnetic Resonance (NMR) Spectroscopy. By synthesizing data from each method, this guide presents a definitive and irrefutable confirmation of the molecule's chemical structure, underscoring the principles of scientific integrity and technical expertise required in pharmaceutical research.
Introduction: The Significance of Fluorinated Sulfonamides in Medicinal Chemistry
The confluence of sulfonamide and fluorine functionalities in a single molecular scaffold represents a powerful strategy in contemporary drug design. These motifs are not merely passive structural elements; they are active modulators of a compound's physicochemical and pharmacological properties.
1.1 The Role of the Sulfonamide Moiety The sulfonamide group is a cornerstone of medicinal chemistry, renowned for its ability to act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[1] Its non-ionizable, acidic N-H proton and tetrahedral geometry make it a versatile mimic for other functional groups, contributing to the efficacy of countless antibacterial, diuretic, and anti-inflammatory agents.
1.2 The Impact of Fluorine in Drug Design The strategic introduction of fluorine atoms—a practice known as "fluorine editing"—can profoundly enhance a drug candidate's profile.[2] Fluorine's high electronegativity can alter acidity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2]
1.3 Profile of the Target Molecule: this compound The target of this guide, this compound, embodies the synergistic potential of these two functional groups. Its structure is of significant interest as an intermediate for synthesizing more complex therapeutic agents, including kinase inhibitors and other targeted therapies.[3][4] A rigorous and unambiguous confirmation of its structure is therefore a non-negotiable prerequisite for its use in any research or development pipeline.
Key Molecular Identifiers:
-
Chemical Name: this compound
-
CAS Number: 1016788-23-0[5]
-
Molecular Formula: C₈H₈FNO₄S[5]
-
Molecular Weight: 233.22 g/mol [5]
The Elucidation Workflow: A Self-Validating, Logic-Driven Approach
Caption: A logic-driven workflow for structural elucidation.
Foundational Analysis: Synthesis, Purification, and Purity Assessment
Before any spectroscopic analysis, the integrity of the sample must be established. The presence of impurities, such as starting materials or side-products, can confound spectral interpretation.
3.1 Synthesis Overview A plausible synthetic route involves the reaction of 2-amino-5-fluorobenzoic acid with methanesulfonyl chloride in the presence of a suitable base (e.g., pyridine) to form the sulfonamide bond. This hypothesis provides a logical basis for the expected structure.
3.2 Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment This protocol is designed to separate the target compound from potential impurities, providing a quantitative measure of purity.[6]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.[6]
-
Chromatographic System: Utilize a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Ramp linearly from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate
-
-
Detection: Set UV detector to 254 nm.
-
Injection & Analysis: Inject 10 µL of the sample solution. Integrate the peak areas to calculate the percentage purity. The analysis is only considered valid if the purity is ≥98%.
3.3 Data Presentation: Chromatographic and Physical Properties
| Parameter | Observed Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₈FNO₄S |
| Molecular Weight | 233.22 g/mol |
| HPLC Purity | >98% (at 254 nm) |
| Solubility | Soluble in DMSO, Methanol |
Spectroscopic Deep Dive: Assembling the Structural Puzzle
With purity confirmed, the focus shifts to a multi-technique spectroscopic investigation to piece together the molecular structure.
Mass Spectrometry (MS): Determining the Molecular Formula
High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass analysis because it provides the accuracy required to confirm the elemental composition.
Protocol: HRMS (ESI-) Analysis
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is selected to deprotonate the acidic carboxylic acid group, forming the [M-H]⁻ ion.
-
Mass Analyzer: Utilize a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition: Scan over a mass range of m/z 50-500.
Expected Data & Interpretation:
-
Calculated Exact Mass for [C₈H₇FNO₄S]⁻: 232.0085
-
Observed Mass: Expected to be within 5 ppm of the calculated mass (e.g., 232.008x). This provides high confidence in the molecular formula C₈H₈FNO₄S.
-
Isotopic Pattern: The presence of sulfur (³⁴S isotope) should result in a small A+2 peak (~4.4% of the A peak), further corroborating the formula.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule, providing a diagnostic fingerprint.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.[7]
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty crystal prior to sample analysis.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid, H-bonded)[8] |
| ~3250 | Medium | N-H stretch (Sulfonamide) |
| ~1700 | Strong | C=O stretch (Aryl Carboxylic Acid)[8] |
| ~1600, ~1480 | Medium | C=C stretches (Aromatic Ring) |
| ~1350, ~1160 | Strong | S=O asymmetric & symmetric stretches (Sulfone) |
| ~1250 | Strong | C-O stretch (Carboxylic Acid)[8] |
| ~1200 | Medium | C-F stretch |
The presence of these characteristic bands provides strong evidence for a fluorinated aromatic carboxylic acid containing a sulfonamide group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful technique for structure elucidation, providing detailed information about the carbon-hydrogen framework and the precise location of the fluorine atom.
4.3.1 Proton (¹H) NMR Analysis
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to allow for the observation of exchangeable N-H and O-H protons.[9]
-
Instrument: A 400 MHz or higher field spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum.
Expected Data & Interpretation (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | broad s | 1H | -COOH | Highly deshielded acidic proton. |
| ~10.0 | s | 1H | -SO₂NH- | Sulfonamide proton, chemical shift is solvent dependent. |
| ~7.9 | dd | 1H | Aromatic H (H6) | Ortho to -COOH and meta to -F. Shows coupling to H3 and H4 (if visible). |
| ~7.7 | ddd | 1H | Aromatic H (H4) | Ortho to -F, meta to -COOH and -NHSO₂CH₃. Shows coupling to H3, H6, and ¹⁹F. |
| ~7.5 | dd | 1H | Aromatic H (H3) | Ortho to -NHSO₂CH₃ and meta to -F. Shows coupling to H4 and H6. |
| ~3.1 | s | 3H | -SO₂CH₃ | Methyl group attached to the sulfonyl group. |
4.3.2 Carbon-13 (¹³C) NMR Analysis
Protocol: ¹³C NMR Spectroscopy
-
Sample & Instrument: Use the same sample and instrument as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum.
Expected Data & Interpretation (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale & Expected Coupling |
| ~168 | C=O | Carbonyl carbon of the carboxylic acid. |
| ~160 (d) | C-F | Aromatic carbon directly attached to fluorine. Will appear as a doublet with a large ¹JCF (~250 Hz). |
| ~140 - ~115 | 5 x Ar-C | Remaining 5 aromatic carbons. Carbons ortho and meta to fluorine will show smaller C-F couplings. |
| ~40 | -CH₃ | Methyl carbon of the sulfonamide group. |
4.3.3 Fluorine-19 (¹⁹F) NMR Analysis
¹⁹F NMR is exceptionally sensitive and provides a clean spectrum, making it ideal for confirming the presence and chemical environment of the fluorine atom.[10]
Protocol: ¹⁹F NMR Spectroscopy
-
Sample & Instrument: Use the same sample and instrument.
-
Acquisition: Acquire a proton-decoupled and a proton-coupled ¹⁹F spectrum. A common reference is CFCl₃ (δ = 0 ppm).[11][12]
Expected Data & Interpretation:
-
A single resonance is expected between δ -110 and -120 ppm, characteristic of a fluorine atom on a benzene ring.
-
In the proton-coupled spectrum, this signal will appear as a triplet of doublets (or a more complex multiplet) due to coupling with the two ortho protons (H4, H6) and the one meta proton (H3). This coupling pattern provides definitive proof of the fluorine's position at C5.
Data Synthesis and Final Structure Confirmation
The final step is to integrate all pieces of spectroscopic evidence. Each technique provides a unique part of the puzzle, and their convergence on a single structure provides irrefutable proof.
Caption: Synthesis of multi-technique data to confirm the final structure.
The HRMS data establishes the correct molecular formula. The IR spectrum confirms the presence of all key functional groups predicted by the structure. Finally, the combined data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy unambiguously defines the connectivity of the atoms, the substitution pattern on the aromatic ring, and the exact location of the fluorine atom. The evidence is internally consistent and leaves no room for structural ambiguity.
Conclusion: Beyond Elucidation - Implications for Drug Development
The rigorous structural elucidation of this compound is more than an academic exercise. It is a critical quality control checkpoint that ensures the identity and purity of a key starting material. This foundational knowledge underpins the reliability of subsequent synthetic transformations and the integrity of biological screening data. For professionals in drug development, this level of analytical rigor is the bedrock upon which successful and safe therapeutic innovation is built.
References
-
ResearchGate. 1H-NMR and 13C-NMR spectra of 5-FA. Available at: [Link]
-
YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available at: [Link]
-
Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Using CO2. Available at: [Link]
-
Slideshare. Analysis of sulfonamides. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information for Water as a solvent and a catalyst for the oxidation of aldehydes with H2O2 or O2. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Materials for "Fluorinated Tolane-Based Fluorophores as Environment-Sensitive Probes for Visualizing Live-Cell Mitochondria". Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link]
-
PubChem. 5-Fluoro-2-methylbenzoic acid. Available at: [Link]
-
USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Fluoro-2-methylbenzoic Acid in Modern Pharmaceutical Discovery. Available at: [Link]
-
Agilent Technologies, Inc. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 5-Fluoro-2-methylbenzoic Acid and Its Derivatives. Available at: [Link]
-
White Rose Research Online. Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. Available at: [Link]
-
National Center for Biotechnology Information. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Available at: [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]
-
NIST WebBook. Benzoic acid, 2-fluoro-. Available at: [Link]
-
19F NMR Reference Standards. Available at: [Link]
-
PubChem. 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. Available at: [Link]
-
IndiaMART. 5-Fluoro-2-methyl benzoic acid. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid. Available at: [Link]
-
PubMed. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Available at: [Link]
-
PubMed. Applications of fluorine-containing amino acids for drug design. Available at: [Link]
-
ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: [Link]
Sources
- 1. ymerdigital.com [ymerdigital.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (EVT-3372833) | 137315-01-6 [evitachem.com]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. rsc.org [rsc.org]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. colorado.edu [colorado.edu]
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid
Introduction: The Significance of a Fluorinated Sulfonamide in Medicinal Chemistry
5-Fluoro-2-(methylsulfonamido)benzoic acid, with the chemical formula C₈H₈FNO₄S, is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] The presence of a fluorine atom and a sulfonamide group on the benzoic acid scaffold imparts unique physicochemical properties that are highly desirable in drug design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, antiviral, and anticancer agents. This guide provides a comprehensive overview of a reliable and efficient laboratory-scale synthesis pathway for this important building block, intended for researchers, scientists, and professionals in the field of drug development.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, this compound, points to a straightforward and efficient synthetic strategy. The primary disconnection occurs at the nitrogen-sulfur bond of the sulfonamide group, leading to two readily available starting materials: 2-amino-5-fluorobenzoic acid and methanesulfonyl chloride.
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous pyridine (5-10 mL per gram of starting material) and anhydrous dichloromethane (5-10 mL per gram of starting material). Cool the solution to 0°C in an ice bath.
-
Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion, quench the reaction by slowly adding 1 M hydrochloric acid until the pH of the aqueous layer is acidic (pH ~2). This will protonate the pyridine and the carboxylate, and precipitate the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to yield this compound as a solid.
Mechanistic Insights and Rationale for Experimental Choices
The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.
-
Role of Pyridine: Pyridine serves a dual purpose in this reaction. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product side. Secondly, it can act as a nucleophilic catalyst by reacting with methanesulfonyl chloride to form a more reactive sulfonylpyridinium salt intermediate, which is then more susceptible to nucleophilic attack by the amino group of 2-amino-5-fluorobenzoic acid.
-
Choice of Solvent: Dichloromethane is a common inert solvent for this type of reaction, as it effectively dissolves the starting materials and does not participate in the reaction.
-
Temperature Control: The initial cooling to 0°C is crucial to control the exothermic nature of the reaction between methanesulfonyl chloride and the amine, preventing potential side reactions and decomposition.
-
Acidic Work-up: The acidic work-up is essential to protonate the carboxylate and the pyridine, rendering them soluble in the aqueous phase and facilitating the extraction of the desired product into the organic phase.
Physicochemical Properties and Characterization Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₄S | |
| Molecular Weight | 233.22 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥97% | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -SO₂NH-, C=O, C-F).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Considerations
-
Methanesulfonyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.
-
Hydrochloric acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.
Conclusion
The synthesis of this compound via the sulfonylation of 2-amino-5-fluorobenzoic acid is a robust and efficient method for obtaining this valuable building block for drug discovery and development. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can reliably produce this compound in high yield and purity. The insights and detailed protocol provided in this guide are intended to empower scientists to confidently incorporate this synthesis into their research endeavors.
References
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
-
ResearchGate. 2-Amino-5-fluorobenzoic acid. [Link]
- Google Patents. The preparation method of 2-amino-5-fluorobenzoic acid.
- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
PubChem. 5-Fluoro-2-methylbenzoic acid. [Link]
-
PubChem. 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. [Link]
- Google Patents. Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
Sources
An In-depth Technical Guide to the Starting Materials for 5-Fluoro-2-(methylsulfonamido)benzoic acid
Introduction
5-Fluoro-2-(methylsulfonamido)benzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a fluorinated benzoic acid backbone with a sulfonamido group, imparts unique physicochemical properties that are highly desirable in drug discovery and development. This guide provides a comprehensive overview of the synthetic pathways to this valuable building block, with a focus on the selection of starting materials and the rationale behind the chosen chemical transformations. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically robust framework for the efficient synthesis of this compound.
The synthesis of this target molecule is logically dissected into two primary stages: the formation of the key intermediate, 2-amino-5-fluorobenzoic acid, followed by the crucial N-methanesulfonylation step. This guide will explore multiple routes to the key intermediate, evaluating the advantages and disadvantages of each, and will then provide a detailed protocol for the final transformation, including strategies to overcome common challenges.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-fluorobenzoic Acid
The strategic synthesis of 2-amino-5-fluorobenzoic acid is paramount for the successful and efficient production of the final product. Several synthetic routes commencing from readily available starting materials have been reported and are critically evaluated below.
Route A: From 4-Fluoroaniline
A prevalent and industrially scalable route utilizes 4-fluoroaniline as the primary starting material. This multi-step synthesis proceeds via the formation of an isatin intermediate, which is then oxidatively cleaved to yield the desired aminobenzoic acid.
Scientific Rationale: This pathway is advantageous due to the low cost and ready availability of 4-fluoroaniline. The sequence of reactions, involving condensation, cyclization, and oxidative cleavage, is well-established and generally provides good overall yields.
Experimental Protocol:
-
Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. In a well-ventilated fume hood, a solution of chloral hydrate (1.1-1.3 equivalents) in water is prepared. A separate aqueous solution of 4-fluoroaniline (1 equivalent), hydroxylamine hydrochloride (2-5 equivalents), and concentrated hydrochloric acid is also prepared. The chloral hydrate solution is heated, and the 4-fluoroaniline solution is added, leading to the precipitation of the product. The reaction is typically refluxed for 2-3 hours to ensure complete conversion. The solid product is isolated by filtration, washed with water, and dried.[1]
-
Step 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin). The N-(4-fluorophenyl)-2-(hydroxyimino)acetamide from the previous step is carefully added to pre-heated concentrated sulfuric acid (typically at 60-70°C). The reaction is then heated to 85-90°C for approximately 20 minutes to facilitate the cyclization. The hot reaction mixture is then cautiously poured onto crushed ice, causing the precipitation of the orange-red 5-fluoroisatin. The product is collected by filtration and dried.[1]
-
Step 3: Oxidative Cleavage to 2-Amino-5-fluorobenzoic Acid. The 5-fluoroisatin is suspended in an aqueous solution of sodium or potassium hydroxide (15-25% w/w). Hydrogen peroxide (2.5-4.0 equivalents) is added dropwise while maintaining the temperature between 80-90°C. The reaction mixture is then typically heated to reflux for a short period to ensure complete oxidation. After cooling, the solution is acidified to precipitate the crude 2-amino-5-fluorobenzoic acid. The product can be purified by recrystallization from a suitable solvent, such as xylene, to yield a pure solid.[1][2]
Diagram: Synthesis of 2-Amino-5-fluorobenzoic Acid from 4-Fluoroaniline
Caption: Synthetic pathway from 4-Fluoroaniline.
Route B: From 2-Methyl-4-fluoronitrobenzene
An alternative approach begins with the reduction of 2-methyl-4-fluoronitrobenzene, followed by oxidation of the resulting aminotoluene.
Scientific Rationale: This route is also viable, particularly if 2-methyl-4-fluoronitrobenzene is a more readily accessible starting material. The two-step reduction-oxidation sequence is a classic transformation in organic synthesis.
Experimental Protocol:
-
Step 1: Reduction to 5-Fluoro-2-aminotoluene. 2-Methyl-4-fluoronitrobenzene is subjected to catalytic hydrogenation using a catalyst such as Raney nickel. The reaction is typically carried out at a moderate temperature (e.g., 50°C) under a hydrogen atmosphere. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield 5-fluoro-2-aminotoluene.[1]
-
Step 2: Oxidation to 2-Amino-5-fluorobenzoic Acid. The 5-fluoro-2-aminotoluene is then oxidized using a strong oxidizing agent like potassium permanganate. The reaction is typically performed in an aqueous medium. Following the oxidation, the reaction mixture is acidified to precipitate the crude 2-amino-5-fluorobenzoic acid. Purification is achieved by dissolving the crude product in a basic solution and then re-precipitating it by the addition of acid.[1]
Diagram: Synthesis of 2-Amino-5-fluorobenzoic Acid from 2-Methyl-4-fluoronitrobenzene
Caption: Synthetic pathway from 2-Methyl-4-fluoronitrobenzene.
Other Notable Synthetic Routes
Other reported methods for the synthesis of 2-amino-5-fluorobenzoic acid include:
-
From 3-Fluorobenzyl Ester: This route involves nitration of the aromatic ring, followed by reduction of the nitro group and subsequent hydrolysis of the ester. A significant challenge with this method is the potential for the formation of regioisomers during the nitration step, which can complicate purification.[3]
-
From 5-Fluoro-2-bromotoluene: This process involves the oxidation of the methyl group to a carboxylic acid, followed by an amination reaction to replace the bromine atom. The amination step often requires harsh conditions, such as high temperatures and pressures, and may lead to the formation of byproducts.[3]
Part 2: N-Methanesulfonylation of 2-Amino-5-fluorobenzoic Acid
The final step in the synthesis of this compound is the reaction of the amino group of 2-amino-5-fluorobenzoic acid with methanesulfonyl chloride. This reaction, while seemingly straightforward, requires careful control of reaction conditions to avoid common side reactions.
Scientific Rationale: The nucleophilic amino group attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base is required to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack.
Key Experimental Considerations:
-
Choice of Base: Pyridine is a commonly used base for this transformation. It acts as both a solvent and an acid scavenger. Other tertiary amines, such as triethylamine, can also be employed.
-
Stoichiometry: Careful control of the stoichiometry is crucial to prevent di-sulfonylation, where the sulfonamide nitrogen is further reacted with another molecule of methanesulfonyl chloride. Using a slight excess of the aminobenzoic acid relative to methanesulfonyl chloride can help minimize this side reaction.
-
Temperature Control: The reaction is typically carried out at a low temperature (e.g., 0°C) during the addition of methanesulfonyl chloride to control the exothermic nature of the reaction and to minimize side reactions. The reaction is then often allowed to warm to room temperature to ensure completion.
-
Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred to avoid any unwanted reactions with the solvent.
Proposed Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of an aprotic solvent like DCM and a base like triethylamine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.0-1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. The rate of addition should be controlled to keep the internal temperature below 5-10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until reaction completion is confirmed by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is typically quenched by the addition of water or a dilute acid solution.
-
The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Alternative Strategy: Protecting Group Chemistry
In some instances, the presence of the carboxylic acid functionality in 2-amino-5-fluorobenzoic acid can lead to complications during the sulfonylation reaction. To circumvent these potential issues, a protecting group strategy can be employed. The amino group can be protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate.
Scientific Rationale: The Boc protecting group is stable to the basic conditions of the sulfonylation reaction but can be readily removed under acidic conditions.[3][4] This orthogonality allows for the selective sulfonylation of the amino group without interference from the carboxylic acid.
Workflow for the Protecting Group Strategy:
-
Protection: The amino group of 2-amino-5-fluorobenzoic acid is protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5]
-
Sulfonylation: The N-Boc protected intermediate is then subjected to the methanesulfonylation reaction as described in the previous section.
-
Deprotection: The Boc group is removed from the resulting sulfonamide by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, to yield the final product.[3][4][6]
Diagram: Protecting Group Strategy for N-Methanesulfonylation
Caption: A protecting group approach for the final sulfonylation step.
Data Summary
| Starting Material | Synthetic Route Highlights | Key Advantages | Potential Challenges |
| 4-Fluoroaniline | Condensation, cyclization to isatin, oxidative cleavage. | Low-cost, scalable, well-established. | Multi-step process. |
| 2-Methyl-4-fluoronitrobenzene | Reduction of nitro group, oxidation of methyl group. | Utilizes a different readily available starting material. | Use of strong oxidizing agents. |
| 3-Fluorobenzyl Ester | Nitration, reduction, hydrolysis. | Direct introduction of the carboxylic acid precursor. | Formation of regioisomers during nitration. |
| 5-Fluoro-2-bromotoluene | Oxidation, amination. | Alternative pathway. | Harsh amination conditions. |
Conclusion
The synthesis of this compound is a multi-step process that hinges on the efficient preparation of the key intermediate, 2-amino-5-fluorobenzoic acid, followed by a carefully controlled N-methanesulfonylation. The choice of the initial starting material for the synthesis of 2-amino-5-fluorobenzoic acid will largely depend on factors such as cost, availability, and scalability. The route starting from 4-fluoroaniline is often favored for its industrial applicability.
The final N-methanesulfonylation step requires meticulous control over reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. For challenging substrates, the implementation of a protecting group strategy can offer a robust alternative. By understanding the underlying chemical principles and carefully selecting the appropriate synthetic route and reaction conditions, researchers can confidently and efficiently synthesize this compound for its application in the development of novel chemical entities.
References
- How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applic
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P
-
2-Amino-5-fluorobenzoic acid - PMC - NIH. ([Link])
-
N‐Monoalkyl aniline synthesis. | Download Scientific Diagram - ResearchGate. ([Link])
-
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC - NIH. ([Link])
-
Di-tert-butyl dicarbonate - Wikipedia. ([Link])
-
Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC - NIH. ([Link])
-
Boc-Protected Amino Groups - Organic Chemistry Portal. ([Link])
-
Short and Simple Preparation of N -Boc-Protected Anthranilic Acid tert Butyl Esters from 2-Bromo-Anilines | Request PDF - ResearchGate. ([Link])
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ([Link])
-
Short and Simple Preparation of N‐Boc‐Protected Anthranilic Acid tert‐Butyl Esters from 2‐Bromo‐Anilines. | Request PDF - ResearchGate. ([Link])
-
Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega - ACS Publications. ([Link])
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. ([Link])
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to the Biological Activity of 5-Fluoro-2-(methylsulfonamido)benzoic acid
This guide provides a comprehensive technical overview of 5-Fluoro-2-(methylsulfonamido)benzoic acid, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical identity, its emerging role as a versatile scaffold in medicinal chemistry, and its potential biological activities extrapolated from related structural analogs and the broader class of sulfonamido-benzoic acids. This document is intended to serve as a foundational resource, guiding experimental design and sparking further investigation into this promising molecule.
Chemical Identity and Structural Context
This compound is a fluorinated aromatic carboxylic acid containing a sulfonamide linkage. It is crucial to distinguish this molecule from its isomers, as the precise arrangement of functional groups dictates its physicochemical properties and biological interactions.
| Property | This compound |
| CAS Number | 1016788-23-0[1][2][3][4] |
| Molecular Formula | C8H8FNO4S[1] |
| Molecular Weight | 233.22 g/mol [1] |
| Synonyms | 5-Fluoro-2-(methylsulfonylamino)benzoic acid |
| Chemical Structure | (Image of the chemical structure of this compound would be placed here) |
A notable structural isomer is 2-Fluoro-5-(methylsulfonamido)benzoic acid (CAS Numbers 137315-01-6 and 247569-56-8).[5] While structurally similar, the altered placement of the fluorine and methylsulfonamido groups can lead to significant differences in biological activity and target engagement. This guide will focus on the 5-Fluoro-2-(methylsulfonamido) isomer.
A Versatile Scaffold in Drug Discovery
Currently, there is a scarcity of publicly available data on the specific biological activities of this compound itself. However, its availability as a research biochemical and its classification as a "versatile small molecule scaffold" suggest its primary utility is as a building block in the synthesis of more complex and potent drug candidates.[3] The unique combination of a carboxylic acid, a sulfonamide, and a fluorine atom provides multiple points for chemical modification, allowing for the exploration of vast chemical space in drug discovery programs.
The broader class of sulfonamides and their derivatives are known to possess a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[6] Similarly, benzoic acid derivatives are recognized for their antimicrobial and anti-inflammatory properties.[7] The convergence of these two pharmacophores in one molecule makes this compound a molecule of significant interest.
A compelling example of the potential of the 2-(sulfonamido)benzoic acid core comes from research into allosteric modulators of the Mas-related G protein-coupled receptor X1 (MrgX1).[8] This receptor is a promising non-opioid target for the treatment of chronic pain.[8] A medicinal chemistry campaign identified potent MrgX1 positive allosteric modulators (PAMs) based on a 2-(sulfonamido)-N-phenylbenzamide scaffold.[8] While not the exact molecule, this research highlights the potential for derivatives of this compound to be developed as novel analgesics.
Postulated Biological Activities and Mechanisms of Action
Based on the activities of structurally related compounds, we can postulate several potential biological activities for this compound and its derivatives.
Enzyme Inhibition
The sulfonamide moiety is a well-established pharmacophore known to inhibit various enzymes by mimicking the substrate or transition state. A prominent example is the inhibition of carbonic anhydrases. The general mechanism involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.
Caption: Generalized mechanism of enzyme inhibition by a sulfonamide compound.
Antimicrobial Activity
Sulfonamide-containing compounds have a long history as antibacterial agents. They typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By blocking this pathway, they prevent the synthesis of DNA, RNA, and proteins, leading to bacteriostasis.
Anticancer Activity
Derivatives of fluorinated benzoic acids have shown promise as anticancer agents.[9] For instance, 3-arylisoquinolinones synthesized from 5-fluoro-2-methylbenzoic acid exhibit antiproliferative activity by binding to microtubules, suppressing their polymerization, and inducing apoptosis in cancer cells.[9] It is plausible that derivatives of this compound could be designed to target similar pathways.
Caption: Postulated mechanism of anticancer activity via microtubule disruption.
Experimental Protocols for Biological Evaluation
To elucidate the biological activity of this compound, a series of in vitro assays are recommended. The following protocols provide a starting point for investigation.
General Experimental Workflow
Sources
- 1. scbt.com [scbt.com]
- 2. aablocks.com [aablocks.com]
- 3. Fluoro-benzoic acid series | lookchem [lookchem.com]
- 4. This compound | 1016788-23-0 [chemicalbook.com]
- 5. Buy 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (EVT-3372833) | 137315-01-6 [evitachem.com]
- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
An In-Depth Technical Guide to 5-Fluoro-2-(methylsulfonamido)benzoic Acid Derivatives: Synthesis, Bioactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-fluoro-2-(methylsulfonamido)benzoic acid scaffold is a key pharmacophore in modern medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. The strategic incorporation of a fluorine atom and a methylsulfonamido group onto the benzoic acid core imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this important class of molecules. Detailed experimental protocols, mechanistic insights, and data-driven analysis are presented to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of the this compound Core
The confluence of a benzoic acid, a sulfonamide, and a fluorine atom within a single molecular entity creates a privileged scaffold with significant potential in drug design. The carboxylic acid moiety provides a key interaction point for various biological targets, often acting as a hydrogen bond donor and acceptor. The sulfonamide group, a well-established pharmacophore, is known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] Furthermore, the strategic placement of a fluorine atom can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.
This guide will delve into the synthetic methodologies for accessing the core structure and its derivatives, explore the nuanced structure-activity relationships that govern their biological effects, and discuss their potential as inhibitors of various enzymes and as anticancer agents.
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives can be approached through several strategic routes. A common and effective method involves the sulfonylation of an appropriately substituted anthranilic acid precursor.
Synthesis of the Core Scaffold: this compound
A plausible and efficient synthesis of the core molecule, this compound, starts from the commercially available 2-amino-5-fluorobenzoic acid. The key transformation is the reaction of the amino group with methanesulfonyl chloride.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2-amino-5-fluorobenzoic acid
-
Methanesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography, recrystallization setup)
-
-
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-fluorobenzoic acid (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add pyridine (1.5-2.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Sulfonylation: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl to remove excess pyridine, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Causality Behind Experimental Choices:
-
The use of an anhydrous aprotic solvent like DCM prevents the hydrolysis of the reactive methanesulfonyl chloride.
-
Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
The dropwise addition of methanesulfonyl chloride at low temperature helps to control the exothermicity of the reaction and prevent the formation of undesired byproducts.
-
The acidic wash during work-up is essential to remove the basic pyridine, which would otherwise complicate purification.
-
Diagram: Synthetic Workflow for this compound
Sources
The Strategic Role of Fluorine in 5-Fluoro-2-(methylsulfonamido)benzoic acid: A Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the multifaceted role of the fluorine atom in 5-Fluoro-2-(methylsulfonamido)benzoic acid, a compound of interest in drug discovery. By examining its influence on physicochemical properties, metabolic stability, and target binding affinity, this paper aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind fluorine substitution in this and related molecular series. Through a synthesis of established principles and field-proven insights, this guide will elucidate the causal relationships between molecular structure and biological activity, supported by detailed experimental protocols and data visualizations.
Introduction: The Unique Privileges of Fluorine in Drug Design
Fluorine, the most electronegative element, possesses a unique combination of properties that have made it an indispensable tool in the optimization of drug candidates.[1] Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, minimizing steric perturbations while introducing profound electronic effects.[2] The strategic placement of fluorine can lead to significant improvements in metabolic stability, bioavailability, and target affinity. This guide will dissect the specific contributions of the fluorine atom in the context of this compound, a molecule that combines the key pharmacophoric elements of a benzoic acid, a sulfonamide, and a strategically placed fluorine atom.
Physicochemical Impact of Fluorine Substitution
The introduction of a fluorine atom onto the benzene ring of 2-(methylsulfonamido)benzoic acid instigates a cascade of changes in the molecule's fundamental physicochemical properties. These alterations are critical determinants of its biological behavior.
Modulation of Acidity (pKa)
The strong electron-withdrawing inductive effect of the fluorine atom significantly influences the acidity of the carboxylic acid group. By stabilizing the carboxylate anion through space, the fluorine atom is expected to lower the pKa of the benzoic acid moiety compared to its non-fluorinated counterpart. This increased acidity can have profound implications for the compound's solubility, membrane permeability, and interaction with biological targets.
Table 1: Predicted Physicochemical Properties of this compound and its Non-Fluorinated Analog
| Property | 2-(methylsulfonamido)benzoic acid | This compound | Predicted Impact of Fluorine |
| Molecular Weight | 217.22 g/mol | 233.22 g/mol [3] | Increased Mass |
| pKa (Carboxylic Acid) | ~3.5 | < 3.5 | Increased Acidity |
| LogP | ~1.5 | ~1.8 | Increased Lipophilicity |
| Polar Surface Area | 89.8 Ų | 89.8 Ų | No significant change |
Note: pKa and LogP values are estimations based on general principles of fluorine chemistry and may vary depending on the experimental conditions.
Lipophilicity and Membrane Permeability
Fluorine substitution generally increases the lipophilicity of a molecule, a property quantified by the partition coefficient (LogP). This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and the blood-brain barrier, potentially leading to better bioavailability and distribution. However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.
Enhancement of Metabolic Stability
A primary driver for the incorporation of fluorine in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.
Blocking Metabolic Hotspots
By replacing a hydrogen atom at a known site of metabolic oxidation with fluorine, medicinal chemists can effectively "block" this metabolic pathway, leading to a longer in vivo half-life and improved drug exposure. In the case of this compound, the fluorine at the 5-position can prevent potential aromatic hydroxylation at that site.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to compare the metabolic stability of this compound with its non-fluorinated analog.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of the fluorinated and non-fluorinated compounds.
Materials:
-
Test compounds (fluorinated and non-fluorinated)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
Pre-incubate the test compound with HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the half-life (t½) from the slope of the natural log of the remaining parent compound concentration versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
Influence on Biological Activity and Target Engagement
While direct experimental data for the specific biological target of this compound is not extensively available in the public domain, we can infer its potential role based on the well-established activities of the sulfonamide and benzoic acid moieties, and the known effects of fluorine substitution.
Potential as an Antimicrobial Agent
The sulfonamide functional group is a classic pharmacophore in antibacterial drugs. These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. They achieve this by mimicking the natural substrate, p-aminobenzoic acid (PABA).
The fluorine atom in this compound can enhance this antimicrobial activity through several mechanisms:
-
Increased Acidity: The lower pKa of the carboxylic acid can lead to a greater proportion of the molecule existing in its ionized form at physiological pH, which may be the active form for inhibiting DHPS.
-
Enhanced Binding: The polarized C-F bond can participate in favorable electrostatic interactions with amino acid residues in the active site of the target enzyme, potentially increasing binding affinity.
-
Improved Permeability: The increased lipophilicity can facilitate the compound's entry into bacterial cells.
Structure-Activity Relationship (SAR) Considerations
The structure-activity relationship of sulfonamides is well-documented. Key features for antibacterial activity include:
-
The sulfanilamide skeleton is the minimum structural requirement.[2]
-
The amino and sulfonyl groups on the benzene ring are essential and should ideally be in a 1,4-para arrangement.[2] While the subject molecule has a 1,2,4-substitution pattern, the underlying principles of PABA mimicry may still apply.
-
Substitution on the N1-nitrogen of the sulfonamide can significantly impact potency.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, likely starting from a commercially available fluorinated aniline or benzoic acid derivative. A general synthetic route would involve the sulfonylation of an amino group with methanesulfonyl chloride, followed by functional group manipulations to yield the final carboxylic acid.
General Synthetic Pathway
A plausible synthetic route could involve the following key steps:
-
Sulfonylation: Reaction of 2-amino-5-fluorobenzoic acid with methanesulfonyl chloride in the presence of a base.
-
Alternative Route: Nitration of a fluorinated benzoic acid, followed by reduction of the nitro group to an amine, and subsequent sulfonylation.
The purity and identity of the final compound would be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Conclusion and Future Perspectives
The fluorine atom in this compound plays a pivotal, multifaceted role that is emblematic of modern medicinal chemistry strategies. Its strong electron-withdrawing nature is predicted to enhance the acidity of the carboxylic acid, a key determinant of solubility and target interaction. Furthermore, the robust carbon-fluorine bond is anticipated to confer increased metabolic stability, a critical attribute for any viable drug candidate. While the precise biological target of this compound requires further elucidation, its structural similarity to known antibacterial sulfonamides suggests a potential mechanism of action involving the inhibition of bacterial folic acid synthesis.
Future research should focus on the direct experimental validation of these hypotheses. Comparative studies with the non-fluorinated analog are essential to definitively quantify the impact of the fluorine atom on pKa, metabolic stability, and biological activity. Elucidating the specific enzyme or receptor target will enable structure-based drug design efforts to further optimize this promising scaffold. The principles outlined in this guide provide a robust framework for understanding the strategic value of fluorine in drug discovery and should serve as a valuable resource for scientists and researchers in the field.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Pharmacy 180. (n.d.). SAR of Sulphonamides - Chemotherapy. Retrieved from [Link]
-
Slideshare. (2016, November 29). SAR OF SULPHONAMIDES.pptx. Retrieved from [Link]
-
YouTube. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. Retrieved from [Link]
-
YouTube. (2021, October 25). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. Retrieved from [Link]
-
YouTube. (2024, August 2). SAR of Loop Diuretics (Sulphonamide Derivatives). Retrieved from [Link]
- PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4264-4276.
- PubMed. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000.
- Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.
-
PubMed. (1998). 5-Fluoro-2-methyl-N-[4-(5H-pyrrolo[2,1-c]-[1][2]benzodiazepin-10(11H)-ylcarbonyl)-3-chlorophenyl]benzamide (VPA-985): an orally active arginine vasopressin antagonist with selectivity for V2 receptors. Journal of Medicinal Chemistry, 41(14), 2442-2444.
- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
- MDPI. (2020). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
- PubMed. (2012). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Farmacia, 60(5), 656-667.
- Google Patents. (n.d.). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).
- PubMed Central. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 11(1), 1-16.
- PubMed. (2014). Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. Biointerface Research in Applied Chemistry, 4(4), 785-791.
- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Parkin, S., Sweet, C. R., & Thomas, D. W. (2021). The role of fluorine in medicinal chemistry. ACS medicinal chemistry letters, 12(2), 178-180.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.##
Abstract
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the multifaceted role of the fluorine atom in this compound, a compound of interest in drug discovery. By examining its influence on physicochemical properties, metabolic stability, and target binding affinity, this paper aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale behind fluorine substitution in this and related molecular series. Through a synthesis of established principles and field-proven insights, this guide will elucidate the causal relationships between molecular structure and biological activity, supported by detailed experimental protocols and data visualizations.
Introduction: The Unique Privileges of Fluorine in Drug Design
Fluorine, the most electronegative element, possesses a unique combination of properties that have made it an indispensable tool in the optimization of drug candidates. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, minimizing steric perturbations while introducing profound electronic effects.[2] The strategic placement of fluorine can lead to significant improvements in metabolic stability, bioavailability, and target affinity. This guide will dissect the specific contributions of the fluorine atom in the context of this compound, a molecule that combines the key pharmacophoric elements of a benzoic acid, a sulfonamide, and a strategically placed fluorine atom.
Physicochemical Impact of Fluorine Substitution
The introduction of a fluorine atom onto the benzene ring of 2-(methylsulfonamido)benzoic acid instigates a cascade of changes in the molecule's fundamental physicochemical properties. These alterations are critical determinants of its biological behavior.
Modulation of Acidity (pKa)
The strong electron-withdrawing inductive effect of the fluorine atom significantly influences the acidity of the carboxylic acid group. By stabilizing the carboxylate anion through space, the fluorine atom is expected to lower the pKa of the benzoic acid moiety compared to its non-fluorinated counterpart. This increased acidity can have profound implications for the compound's solubility, membrane permeability, and interaction with biological targets.
Table 1: Predicted Physicochemical Properties of this compound and its Non-Fluorinated Analog
| Property | 2-(methylsulfonamido)benzoic acid | This compound | Predicted Impact of Fluorine |
| Molecular Weight | 217.22 g/mol | 233.22 g/mol [3] | Increased Mass |
| pKa (Carboxylic Acid) | ~3.5 | < 3.5 | Increased Acidity |
| LogP | ~1.5 | ~1.8 | Increased Lipophilicity |
| Polar Surface Area | 89.8 Ų | 89.8 Ų | No significant change |
Note: pKa and LogP values are estimations based on general principles of fluorine chemistry and may vary depending on the experimental conditions.
Lipophilicity and Membrane Permeability
Fluorine substitution generally increases the lipophilicity of a molecule, a property quantified by the partition coefficient (LogP). This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and the blood-brain barrier, potentially leading to better bioavailability and distribution. However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.
Enhancement of Metabolic Stability
A primary driver for the incorporation of fluorine in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.
Blocking Metabolic Hotspots
By replacing a hydrogen atom at a known site of metabolic oxidation with fluorine, medicinal chemists can effectively "block" this metabolic pathway, leading to a longer in vivo half-life and improved drug exposure. In the case of this compound, the fluorine at the 5-position can prevent potential aromatic hydroxylation at that site.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure to compare the metabolic stability of this compound with its non-fluorinated analog.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of the fluorinated and non-fluorinated compounds.
Materials:
-
Test compounds (fluorinated and non-fluorinated)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
Pre-incubate the test compound with HLM in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the half-life (t½) from the slope of the natural log of the remaining parent compound concentration versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
Influence on Biological Activity and Target Engagement
While direct experimental data for the specific biological target of this compound is not extensively available in the public domain, we can infer its potential role based on the well-established activities of the sulfonamide and benzoic acid moieties, and the known effects of fluorine substitution.
Potential as an Antimicrobial Agent
The sulfonamide functional group is a classic pharmacophore in antibacterial drugs. These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. They achieve this by mimicking the natural substrate, p-aminobenzoic acid (PABA).
The fluorine atom in this compound can enhance this antimicrobial activity through several mechanisms:
-
Increased Acidity: The lower pKa of the carboxylic acid can lead to a greater proportion of the molecule existing in its ionized form at physiological pH, which may be the active form for inhibiting DHPS.
-
Enhanced Binding: The polarized C-F bond can participate in favorable electrostatic interactions with amino acid residues in the active site of the target enzyme, potentially increasing binding affinity.
-
Improved Permeability: The increased lipophilicity can facilitate the compound's entry into bacterial cells.
Structure-Activity Relationship (SAR) Considerations
The structure-activity relationship of sulfonamides is well-documented. Key features for antibacterial activity include:
-
The sulfanilamide skeleton is the minimum structural requirement.[2]
-
The amino and sulfonyl groups on the benzene ring are essential and should ideally be in a 1,4-para arrangement.[2] While the subject molecule has a 1,2,4-substitution pattern, the underlying principles of PABA mimicry may still apply.
-
Substitution on the N1-nitrogen of the sulfonamide can significantly impact potency.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, likely starting from a commercially available fluorinated aniline or benzoic acid derivative. A general synthetic route would involve the sulfonylation of an amino group with methanesulfonyl chloride, followed by functional group manipulations to yield the final carboxylic acid.
General Synthetic Pathway
A plausible synthetic route could involve the following key steps:
-
Sulfonylation: Reaction of 2-amino-5-fluorobenzoic acid with methanesulfonyl chloride in the presence of a base.
-
Alternative Route: Nitration of a fluorinated benzoic acid, followed by reduction of the nitro group to an amine, and subsequent sulfonylation.
The purity and identity of the final compound would be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Conclusion and Future Perspectives
The fluorine atom in this compound plays a pivotal, multifaceted role that is emblematic of modern medicinal chemistry strategies. Its strong electron-withdrawing nature is predicted to enhance the acidity of the carboxylic acid, a key determinant of solubility and target interaction. Furthermore, the robust carbon-fluorine bond is anticipated to confer increased metabolic stability, a critical attribute for any viable drug candidate. While the precise biological target of this compound requires further elucidation, its structural similarity to known antibacterial sulfonamides suggests a potential mechanism of action involving the inhibition of bacterial folic acid synthesis.
Future research should focus on the direct experimental validation of these hypotheses. Comparative studies with the non-fluorinated analog are essential to definitively quantify the impact of the fluorine atom on pKa, metabolic stability, and biological activity. Elucidating the specific enzyme or receptor target will enable structure-based drug design efforts to further optimize this promising scaffold. The principles outlined in this guide provide a robust framework for understanding the strategic value of fluorine in drug discovery and should serve as a valuable resource for scientists and researchers in the field.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Pharmacy 180. (n.d.). SAR of Sulphonamides - Chemotherapy. Retrieved from [Link]
-
Slideshare. (2016, November 29). SAR OF SULPHONAMIDES.pptx. Retrieved from [Link]
-
YouTube. (2020, November 24). Structural Activity Relationship (SAR) of Sulfonamides. Retrieved from [Link]
-
YouTube. (2021, October 25). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. Retrieved from [Link]
-
YouTube. (2024, August 2). SAR of Loop Diuretics (Sulphonamide Derivatives). Retrieved from [Link]
-
PubMed. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4264-4276.
-
PubMed. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic acid as a potent, orally active VLA-4 antagonist. Bioorganic & Medicinal Chemistry, 16(23), 9991-10000.
-
Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Retrieved from
-
Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids. Retrieved from
-
PubMed. (1998). 5-Fluoro-2-methyl-N-[4-(5H-pyrrolo[2,1-c]-[1][2]benzodiazepin-10(11H)-ylcarbonyl)-3-chlorophenyl]benzamide (VPA-985): an orally active arginine vasopressin antagonist with selectivity for V2 receptors. Journal of Medicinal Chemistry, 41(14), 2442-2444.
-
Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid. Retrieved from
-
MDPI. (2020). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Molecules, 25(18), 4289.
-
PubMed. (2012). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Farmacia, 60(5), 656-667.
-
Google Patents. (n.d.). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl). Retrieved from
-
PubMed Central. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 11(1), 1-16.
-
PubMed. (2014). Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. Biointerface Research in Applied Chemistry, 4(4), 785-791.
-
Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Retrieved from
-
Parkin, S., Sweet, C. R., & Thomas, D. W. (2021). The role of fluorine in medicinal chemistry. ACS medicinal chemistry letters, 12(2), 178-180.
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
-
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
Sources
An In-depth Technical Guide to the Sulfonamide Group in 5-Fluoro-2-(methylsulfonamido)benzoic Acid
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Multifaceted Role of a Key Structural Motif
In the landscape of modern medicinal chemistry, the sulfonamide group stands as a testament to enduring relevance and remarkable versatility.[1] From the dawn of the antibiotic era to the cutting-edge of targeted cancer therapies, this functional group has been a cornerstone in the design and development of a vast array of therapeutic agents.[1] This guide focuses on the sulfonamide moiety within a specific and increasingly important scaffold: 5-Fluoro-2-(methylsulfonamido)benzoic acid. By dissecting the intricate interplay between the sulfonamide, the fluorine atom, and the benzoic acid core, we aim to provide a comprehensive technical resource for researchers engaged in the pursuit of novel therapeutics. This document moves beyond a mere recitation of facts, offering instead a Senior Application Scientist's perspective on the causality behind experimental choices and the inherent logic of the scientific process.
I. The Core Structure: A Synergy of Functionalities
This compound is a molecule of significant interest due to the strategic convergence of three key functional groups, each contributing to its unique physicochemical and pharmacological potential.
-
The Sulfonamide Moiety (-SO₂NH-): A cornerstone of medicinal chemistry, the sulfonamide group is a versatile pharmacophore.[1] It is a hydrogen bond donor and acceptor, capable of engaging in crucial interactions with biological targets.[1] Its acidic proton and the geometric arrangement of its oxygen atoms allow it to act as a bioisostere for other functional groups, most notably the carboxylic acid.
-
The Benzoic Acid Core (-C₆H₄-COOH): The carboxylic acid group provides a primary site for ionic interactions and is a strong hydrogen bond donor and acceptor. Its acidity is a critical determinant of the compound's pharmacokinetic profile, influencing solubility, membrane permeability, and plasma protein binding.
-
The Fluoro Substituent (-F): The introduction of a fluorine atom into a drug candidate is a widely employed strategy in medicinal chemistry.[1] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its target protein.[1]
Figure 1: Structure of this compound.
II. Physicochemical Properties: A Quantitative Exploration
The biological activity and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For this compound, the interplay of its functional groups gives rise to a unique set of characteristics.
Acidity (pKa)
This molecule possesses two acidic protons: one on the carboxylic acid and one on the sulfonamide nitrogen.
-
Carboxylic Acid Proton: The pKa of benzoic acid is approximately 4.2. The presence of the electron-withdrawing fluorine and methylsulfonamido groups is expected to increase the acidity (lower the pKa) of the carboxylic acid proton.
-
Sulfonamide Proton: The pKa of N-alkylbenzenesulfonamides is typically in the range of 10-11. However, the presence of the ortho-carboxyl group can influence this value through intramolecular hydrogen bonding and electronic effects.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| pKa (Carboxylic Acid) | ~ 3.5 - 4.0 | Estimation based on substituent effects |
| pKa (Sulfonamide) | ~ 9.0 - 10.0 | Estimation based on related structures |
| LogP | 1.5 - 2.5 | Computational prediction |
Note: These are estimated values and experimental determination is recommended for precise characterization.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross cell membranes. The presence of the polar carboxylic acid and sulfonamide groups is balanced by the aromatic ring and the lipophilic fluorine atom. Computational models predict a LogP value in the range of 1.5 to 2.5, suggesting moderate lipophilicity.
Conformational Analysis
The presence of the bulky methylsulfonamido group at the ortho position to the carboxylic acid introduces steric hindrance, which is expected to influence the conformation of the molecule. The dihedral angle between the plane of the carboxylic acid and the benzene ring is likely to be non-zero to alleviate this steric strain. This conformational preference can have significant implications for the molecule's ability to bind to its biological target.
III. Synthesis and Characterization: A Practical Guide
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.
Synthetic Strategy
A plausible and efficient synthetic route starts from the commercially available 2-amino-5-fluorobenzoic acid. The key transformation is the sulfonylation of the amino group with methanesulfonyl chloride.
Figure 2: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in anhydrous dichloromethane and anhydrous pyridine (2-3 equivalents).
-
Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash with 1 M HCl (2 x), water (1 x), and brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized compound must be confirmed by a suite of analytical techniques.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see distinct signals for the aromatic protons, the N-H proton of the sulfonamide, the methyl protons of the methylsulfonyl group, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the methyl carbon of the methylsulfonyl group.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands to identify include the broad O-H stretch of the carboxylic acid, the C=O stretch, the N-H stretch of the sulfonamide, and the characteristic S=O stretches.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the compound (C₈H₈FNO₄S, MW: 233.22). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
IV. The Sulfonamide Group in a Medicinal Chemistry Context
The strategic placement of the methylsulfonamido group at the 2-position of 5-fluorobenzoic acid has profound implications for its potential as a drug candidate.
Bioisosteric Replacement and Target Interactions
The N-acylsulfonamide moiety can act as a bioisostere of a carboxylic acid. This allows for the modulation of acidity and lipophilicity while maintaining key hydrogen bonding interactions with a biological target. The sulfonamide group can participate in a variety of non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can contribute to high-affinity binding.
Figure 3: Hypothetical interaction of the sulfonamide and carboxylic acid groups with a biological target.
Impact on Pharmacokinetics
-
Absorption: The balance of lipophilic and hydrophilic character, as well as the acidity of the functional groups, will govern the compound's absorption across the gastrointestinal tract.
-
Distribution: The extent of plasma protein binding will be influenced by the presence of the acidic carboxylic acid and sulfonamide moieties.
-
Metabolism: The sulfonamide group is generally metabolically stable. The fluorine atom can also block potential sites of metabolism on the aromatic ring, thereby increasing the compound's half-life.
-
Excretion: The presence of polar, ionizable groups facilitates renal excretion.
V. Conclusion and Future Directions
This compound represents a compelling scaffold for drug discovery, embodying a sophisticated interplay of key medicinal chemistry principles. The sulfonamide group, in concert with the fluoro and benzoic acid moieties, provides a rich platform for fine-tuning physicochemical properties and optimizing interactions with biological targets. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to access and validate this important molecule. As our understanding of disease biology deepens, the rational design of molecules such as this, with their inherent potential for nuanced modulation of biological activity, will continue to be a driving force in the development of new and effective medicines.
VI. References
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Vertex AI Search. Retrieved from
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). Pharmacy Journal. Retrieved from
Sources
A Technical Guide to 5-Fluoro-2-(methylsulfonamido)benzoic Acid in Modern Drug Discovery
Abstract: The strategic incorporation of fluorine and sulfonamide moieties has become a cornerstone of modern medicinal chemistry, imparting favorable pharmacokinetic and pharmacodynamic properties to therapeutic agents. This guide delves into the multifaceted potential of 5-Fluoro-2-(methylsulfonamido)benzoic acid, a key structural motif and versatile building block. We will explore its physicochemical characteristics, potential biological targets, and its application as a foundational scaffold in the synthesis of targeted therapeutics. This document serves as a technical resource for researchers and drug development professionals, providing not only theoretical insights but also actionable experimental protocols for leveraging this compound's potential in oncology, inflammation, and beyond.
Introduction: The Strategic Value of the Fluorinated Sulfonamide Scaffold
The confluence of a benzoic acid, a sulfonamide, and a fluorine atom within a single small molecule creates a privileged scaffold for drug discovery. Each component contributes unique properties:
-
Benzoic Acid: Provides a carboxylic acid handle, a common feature in many drugs, which can act as a hydrogen bond donor/acceptor or a coordination point for metal-dependent enzymes. It is also a versatile anchor for synthetic elaboration.
-
Sulfonamide Moiety: This functional group is a bioisostere for amides and is critical in many approved drugs. It is chemically stable and can engage in crucial hydrogen bonding interactions with protein targets.
-
Fluorine Atom: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.[1] Its high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing target interactions.
This compound (CAS: 1016788-23-0) embodies these features, making it a molecule of significant interest.[2] While not an approved drug itself, its structure represents a key pharmacophore found in various biologically active compounds and serves as a critical intermediate for synthesizing more complex molecules.[3][4] This guide will explore its potential by examining its role as a building block for potent and selective inhibitors of key pathological targets.
Physicochemical Properties & Structural Analysis
A thorough understanding of a compound's physical and chemical properties is fundamental to any drug discovery campaign.
| Property | Value | Source |
| CAS Number | 1016788-23-0 | [2] |
| Molecular Formula | C₈H₈FNO₄S | [2] |
| Molecular Weight | 233.22 g/mol | [2] |
| Appearance | White to off-white crystalline powder (typical) | [5] |
| Purity | >97% (Commercially available) | [6] |
The molecule's structure, featuring both a hydrogen bond donor (sulfonamide N-H) and multiple acceptors (sulfonamide and carboxylate oxygens), predisposes it to interact with a wide range of biological targets. The fluorine at the 5-position enhances its lipophilicity and can block potential sites of metabolism on the aromatic ring.
Application Case Study: A Scaffold for Kinase Inhibitors in Oncology
The sulfonamide and fluorinated aromatic motifs are prevalent in a multitude of kinase inhibitors. Kinases are critical cell signaling proteins that are often dysregulated in cancer, making them prime therapeutic targets. The subject compound is an ideal starting point for designing inhibitors targeting ATP-binding pockets.
One prominent example of a complex drug featuring a related core structure is Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of various cancers.[7] While structurally more complex, the principles of its design, involving a fluorinated core that anchors the molecule in the kinase hinge region, are applicable here.
Proposed Mechanism of Action
We hypothesize that derivatives of this compound can be designed to target the ATP-binding site of oncogenic kinases like VEGFR2 or PDGFRβ. The core scaffold would position functional groups to interact with key residues:
-
The sulfonamide can form hydrogen bonds with the "hinge" region of the kinase domain.
-
The fluorinated phenyl ring can occupy a hydrophobic pocket.
-
The benzoic acid can be derivatized to extend into solvent-exposed regions, improving selectivity and physicochemical properties.
// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., VEGFR2)", fillcolor="#4285F4"]; GF [label="Growth Factor\n(e.g., VEGF)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label=<This compound Derivative>, shape=box, style="filled,rounded", fillcolor="#EA4335"]; P_RTK [label="Phosphorylated\n(Active) Kinase", fillcolor="#4285F4"]; Downstream [label="Downstream Signaling\n(e.g., Ras-Raf-MAPK)", fillcolor="#34A853"]; Response [label="Cellular Response\n(Angiogenesis, Proliferation)", shape=octagon, fillcolor="#5F6368"]; Block [label="Inhibition", shape=none, fontcolor="#EA4335"];
// Edges GF -> RTK [label="Binds & Activates"]; RTK -> P_RTK [label="Autophosphorylation"]; ATP -> RTK [style=dashed]; P_RTK -> Downstream [label="Activates"]; Downstream -> Response; Inhibitor -> RTK [label="Competes with ATP", dir=back, color="#EA4335", style=bold]; Inhibitor -> Block [style=invis]; Block -> P_RTK [style=dashed, arrowhead=tee, color="#EA4335", label="Blocks\nPhosphorylation"]; }
Caption: Proposed mechanism for kinase inhibition by a derivative.
Experimental Workflow: From Hit to Lead
A logical, multi-step process is required to develop a lead compound from this scaffold. The following outlines a standard workflow.
// Nodes start [label="Step 1: Library Synthesis|Synthesize a focused library of amides/esters from the core scaffold.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Step 2: Primary Screen|High-throughput biochemical screen against a panel of kinases (e.g., VEGFR2, PDGFRβ, c-Kit)."]; step3 [label="Step 3: Cellular Assay|Test active compounds in cell-based assays (e.g., HUVEC proliferation assay) to confirm on-target effects."]; step4 [label="Step 4: SAR & Optimization|Synthesize new analogs based on initial hits to improve potency, selectivity, and ADME properties.", fillcolor="#FBBC05"]; step5 [label="Step 5: In Vivo Studies|Test lead compounds in animal models of cancer.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step2 [label="Library"]; step2 -> step3 [label="Biochemical Hits"]; step3 -> step4 [label="Cellular Hits"]; step4 -> step5 [label="Optimized Leads"]; }
Caption: Drug discovery workflow for kinase inhibitor development.
Protocol: Synthesis of a Focused Amide Library
This protocol details the first step of the workflow: creating a small, diverse library of amide derivatives from the core benzoic acid.
Objective: To generate a set of analogs for initial screening by coupling various amines to the carboxylic acid of this compound.
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., aniline, benzylamine, morpholine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate, 1N HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in anhydrous DMF.
-
Amine Addition: Add 1.1 equivalents of the desired amine to the solution.
-
Base Addition: Add 3.0 equivalents of DIPEA to the mixture. Stir for 5 minutes at room temperature.
-
Coupling Agent: Add 1.2 equivalents of HATU to the reaction mixture. The solution may change color.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final amide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Broader Applications and Future Directions
The utility of this scaffold is not limited to kinase inhibitors. The inherent properties of fluorinated sulfonamide-benzoic acids make them suitable for exploring other target classes.
-
Anti-inflammatory Agents: Derivatives of related structures, such as 5-acetamido-2-hydroxy benzoic acid, have been investigated for their analgesic and anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[8] Similar design principles could be applied to the title compound.
-
Antimicrobial Agents: Sulfonamides are a classic class of antimicrobial agents.[9] Novel derivatives could be synthesized and tested against various bacterial and fungal strains, including resistant ones.
-
Antiviral Compounds: Complex benzamide structures have shown potent antiviral activity against viruses like Herpes Simplex Virus (HSV), including acyclovir-resistant strains.[10] The this compound core could serve as a starting point for novel antiviral agents.
Conclusion
This compound is a strategically designed chemical entity that serves as a high-potential building block in drug discovery. Its constituent functional groups provide a robust platform for generating libraries of compounds aimed at diverse biological targets. By applying established medicinal chemistry workflows, from rational library synthesis to detailed biological evaluation, researchers can leverage this scaffold to develop novel therapeutics to address unmet medical needs in oncology, inflammation, and infectious diseases. The key to unlocking its full potential lies in systematic structure-activity relationship studies and creative synthetic elaboration.
References
-
IndiaMART. 5-Fluoro-2-methyl benzoic acid. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 5-Fluoro-2-methylbenzoic Acid and Its Derivatives. Available from: [Link]
-
Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Available from: [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available from: [Link]
-
Lindsley, C. W., et al. (2012). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters, 3(6), 469-474. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2782735, 5-Fluoro-2-(methylsulfonyl)benzoic acid. Available from: [Link]
-
Zadrazilova, I., et al. (2017). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Molecules, 22(8), 1333. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 43611378, 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. Available from: [Link]
-
Strand, M., et al. (2012). 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2. Antimicrobial Agents and Chemotherapy, 56(11), 5735-43. Available from: [Link]
-
da Silva, A. C. C., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(14), 5406. Available from: [Link]
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Buy 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (EVT-3372833) | 137315-01-6 [evitachem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. indiamart.com [indiamart.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Fluoro-2-(methylsulfonamido)benzoic acid: Synthesis, Properties, and Potential Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-Fluoro-2-(methylsulfonamido)benzoic acid, a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. Drawing from established principles of organic synthesis and medicinal chemistry, this document will delve into its synthesis, physicochemical properties, and putative biological activities. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Therapeutic Potential of Fluorinated Sulfonamides
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the sulfonamide functional group is a cornerstone of numerous therapeutic agents, exhibiting a broad range of biological activities, including antimicrobial and anticancer effects. The convergence of these two privileged moieties in the molecular architecture of this compound suggests its potential as a valuable building block or lead compound in the development of novel therapeutics. This guide aims to provide a detailed exploration of this promising, yet under-documented, chemical entity.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis involves a key sulfonylation step, where the amino group of 2-amino-5-fluorobenzoic acid is reacted with methanesulfonyl chloride.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method and has not been experimentally validated.
Materials:
-
2-Amino-5-fluorobenzoic acid
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-fluorobenzoic acid (1 equivalent) in anhydrous DCM.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (2 equivalents) dropwise with stirring.
-
Sulfonylation: To the cooled solution, add methanesulfonyl chloride (1.1 equivalents) dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Workup:
-
Quench the reaction by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following properties are estimated based on its chemical structure and data from analogous compounds.
| Property | Estimated Value/Information | Source/Basis |
| Molecular Formula | C₈H₈FNO₄S | Calculation |
| Molecular Weight | 233.22 g/mol | Calculation |
| Appearance | White to off-white solid | Analogy to similar compounds |
| Melting Point | 150-170 °C | Estimation based on related sulfonamides and benzoic acids |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water and nonpolar solvents. | General solubility of sulfonamides and benzoic acids |
| pKa | 3.5 - 4.5 (carboxylic acid proton) | Estimation based on the electronic effects of the substituents on the benzoic acid moiety |
Spectral Data (Predicted):
-
¹H NMR: Expected signals would include a singlet for the methyl group of the sulfonamide, aromatic protons in the range of 7-8 ppm, and a broad singlet for the carboxylic acid proton (typically >10 ppm). The fluorine atom will cause splitting of the adjacent aromatic proton signals.
-
¹³C NMR: Resonances for the methyl carbon, aromatic carbons, and the carboxyl carbon are expected. The carbon attached to the fluorine will show a large coupling constant.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a C=O stretch (~1700 cm⁻¹), and S=O stretches for the sulfonamide (~1350 and 1160 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Putative Biological Activity and Mechanism of Action
While no specific biological data for this compound has been reported, its structural features suggest potential for anticancer and antimicrobial activities.
Anticancer Potential
Many sulfonamide derivatives are known to inhibit carbonic anhydrases, enzymes that are overexpressed in various tumors and contribute to their survival and proliferation. The acidic sulfonamide proton and the overall electronic properties of this compound make it a candidate for interaction with the zinc ion in the active site of these enzymes.
Caption: Putative mechanism of anticancer action.
Antimicrobial Potential
The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs, where it acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. The structural similarity of the sulfonamido-benzoic acid core to p-aminobenzoic acid (PABA), the natural substrate of DHPS, suggests a similar mechanism of action for this compound.
Applications in Drug Discovery
This compound serves as a versatile scaffold for the synthesis of more complex molecules. The carboxylic acid group can be readily converted to amides, esters, or other functional groups, allowing for the exploration of a wide chemical space in lead optimization campaigns. The presence of the fluorine atom can be exploited to fine-tune the electronic and pharmacokinetic properties of its derivatives.
Experimental Workflow: In Vitro Cytotoxicity Assessment
To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Caption: Experimental workflow for an MTT cytotoxicity assay.
Conclusion
This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its synthesis is feasible through standard organic chemistry reactions, and its structural motifs suggest a high potential for biological activity. Further experimental investigation into its synthesis, physicochemical characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential and establish its role as a valuable tool in drug discovery.
References
Due to the limited availability of specific literature for this compound, this section provides references to general concepts and related compounds discussed in this guide.
-
Fluorine in Medicinal Chemistry
- Title: The role of fluorine in medicinal chemistry
- Source: Journal of Medicinal Chemistry
-
URL: [Link]
-
Sulfonamides in Drug Discovery
- Title: Sulfonamides: a rich history and a bright future in drug discovery
- Source: Future Medicinal Chemistry
-
URL: [Link]
-
Synthesis of Sulfonamides
- Title: Modern Synthetic Methods for the Prepar
- Source: Chemical Reviews
-
URL: [Link]
-
Carbonic Anhydrase Inhibitors
- Title: Carbonic anhydrase inhibitors: a p
- Source: Expert Opinion on Therapeutic P
-
URL: [Link]
-
MTT Assay Protocol
- Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
- Source: Journal of Immunological Methods
-
URL: [Link]
safety and handling of 5-Fluoro-2-(methylsulfonamido)benzoic acid
An In-depth Technical Guide to the Safe Handling of 5-Fluoro-2-(methylsulfonamido)benzoic acid
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the rationale behind each safety recommendation, fostering a culture of intrinsic safety and scientific integrity in the laboratory.
Introduction: A Chemist's Perspective on a Modern Reagent
This compound (CAS No. 1016788-23-0) is a specialized organic compound that serves as a critical building block in medicinal chemistry and material science.[1] Its structure, featuring a benzoic acid core functionalized with both a fluorine atom and a methylsulfonamide group, makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications.[1][2] The strategic placement of the electron-withdrawing fluorine and sulfonamide groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, a key consideration in modern drug design.[2]
However, the very features that make this compound chemically interesting also necessitate a rigorous approach to its handling. The presence of acidic and potentially reactive functional groups requires a thorough understanding of its hazard profile to ensure the safety of laboratory personnel. This guide is built on the principle of self-validating protocols, where understanding the 'why' behind a safety measure is as crucial as the measure itself.
| Identifier | Value | Source |
| Chemical Name | 5-Fluoro-2-[(methylsulfonyl)amino]benzoic acid | |
| CAS Number | 1016788-23-0 | |
| Molecular Formula | C₈H₈FNO₄S | |
| Molecular Weight | 233.22 g/mol | |
| Canonical SMILES | CS(=O)(=O)NC1=C(C=C(C=C1)F)C(=O)O |
Section 1: Hazard Identification and Comprehensive Risk Assessment
The likely hazards are summarized below. Researchers must treat the compound as possessing these potential risks until a specific, verified SDS becomes available.
| Hazard Class | GHS Code | Hazard Statement | Rationale / Source Compound |
| Acute Oral Toxicity | H302 | Harmful if swallowed | [3] (2-fluoro-5-(methylsulfamoyl)benzoic acid) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][4] (Various fluorinated benzoic acids) |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [3][4][5] (Various fluorinated benzoic acids) |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [3][4][5] (Various fluorinated benzoic acids) |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled | (Benzoic acid derivatives) |
Causality Behind the Hazards
-
Skin and Eye Irritation : The acidic nature of the carboxylic acid group is the primary driver for its irritant properties. Prolonged contact can lead to chemical burns. The powdered, crystalline nature of the solid can also cause mechanical irritation.[6]
-
Respiratory Irritation : Fine powders of acidic organic compounds are known to irritate the mucous membranes of the respiratory tract upon inhalation.[5]
-
Systemic Toxicity : While data is limited, the potential for harm if swallowed is noted for similar compounds.[3] The risk of organ damage from repeated inhalation of dust highlights the critical importance of engineering controls.
Proactive Safety Workflow
Before any experiment, a conscientious scientist must internalize a workflow that validates their safety preparedness. This begins with a thorough review of all available safety information.
Caption: Pre-experiment safety validation workflow.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Controlling exposure is the cornerstone of chemical safety. This is achieved through a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.
Engineering Controls
-
Ventilation : Always handle this compound inside a certified chemical fume hood.[4] This is the primary defense against inhaling the fine powder. The fume hood also provides a contained space in case of an accidental spill.
-
Workstation : Ensure the work area is clean and uncluttered. An eyewash station and safety shower must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to match the identified hazards.
-
Eye Protection : Chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4][7] Standard safety glasses do not provide adequate protection from dust or splashes.
-
Hand Protection : Handle with chemically resistant gloves (e.g., nitrile) that have been inspected for tears or holes before use.[4] Always use proper glove removal technique to avoid contaminating your skin. Change gloves immediately if they become contaminated.
-
Body Protection : A flame-resistant lab coat must be worn and kept fully fastened. Do not wear shorts or open-toed shoes in the laboratory.
-
Respiratory Protection : For situations with a high potential for dust generation (e.g., cleaning up a large spill outside of a fume hood), a NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 particle filter may be required.
Caption: Correct PPE donning and doffing sequence.
Section 3: Safe Handling and Storage Protocols
Adherence to methodical handling and storage procedures minimizes risks during routine laboratory work.
Handling
-
General Hygiene : Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the day.[4]
-
Dispensing : When weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent dust from becoming airborne. Use a spatula for transfers and avoid creating dust clouds.
-
Incompatibilities : Avoid contact with strong oxidizing agents.[9] While specific reactivity data is limited, as a general precaution, keep away from strong bases and reactive metals.
-
Housekeeping : Clean up any minor spills promptly. Contaminated work surfaces should be decontaminated at the end of the procedure.
Storage
-
Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials.[8][9]
-
Containers : Keep the container tightly sealed to prevent moisture absorption and contamination.[4] Ensure the container is clearly labeled with the full chemical name and associated hazards.
-
Integrity : Protect containers from physical damage and inspect them regularly for leaks.[8]
Section 4: Emergency Procedures
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before working with the compound.
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
Skin Contact : Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5][7]
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4][5]
-
Ingestion : Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][6]
Caption: Emergency first aid response flowchart.
Spill Response
-
Small Spills : For small spills contained within a fume hood, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for chemical waste.
-
Large Spills : Evacuate the immediate area. Prevent further spread of the dust. Do not attempt to clean up a large spill unless you are trained and have the appropriate respiratory protection. Alert your institution's environmental health and safety (EHS) department.
Section 5: Disposal Considerations
Chemical waste must be managed responsibly to protect the environment.
-
Waste Material : Dispose of unused material and contaminated items (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Containers : Do not reuse empty containers. Handle uncleaned containers as you would the product itself.
-
Regulations : All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.
References
- Apollo Scientific. 5-Fluoro-2-(methylsulphonyl)
- Ossila.
- Sigma-Aldrich.
- Pharmaffiliates. The Role of 5-Fluoro-2-methylbenzoic Acid in Modern Pharmaceutical Discovery.
- Fisher Scientific.
- Fisher Scientific.
- Biosynth. 5-Fluoro-2-[(methylsulfonyl)amino]benzoic acid Product Page.
- Fisher Scientific. 2-Chloro-5-(fluorosulfonyl)
- Sigma-Aldrich.
- EvitaChem. 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid Technical Overview.
- Ossila. 5-Fluoro-2-methylbenzoic acid Product Page.
- Sigma-Aldrich.
- NINGBO INNO PHARMCHEM CO.,LTD.
- CymitQuimica. 5-Fluoro-2-(methylsulfonyl)benzoicacid Product Page.
- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.
- Chemos GmbH&Co.KG.
- Sigma-Aldrich. 2-fluoro-5-(methylsulfamoyl)
Sources
- 1. Buy 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (EVT-3372833) | 137315-01-6 [evitachem.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-fluoro-5-(methylsulfamoyl)benzoic acid | 716358-53-1 [sigmaaldrich.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
A Technical Guide to the Spectral Characterization of 5-Fluoro-2-(methylsulfonamido)benzoic Acid
Abstract: This technical guide provides a comprehensive analysis of the spectral data for 5-Fluoro-2-(methylsulfonamido)benzoic acid, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers and drug development professionals, this document offers an in-depth examination of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic profiles. The guide moves beyond simple data presentation, delving into the causal relationships between molecular structure and spectral output. Methodologies are detailed, and interpretations are grounded in established spectroscopic principles and authoritative literature, providing a self-validating framework for the structural elucidation of this compound.
Introduction
This compound (C₈H₈FNO₄S) is a substituted aromatic compound featuring a carboxylic acid, a sulfonamide, and a fluorine atom. This unique combination of functional groups makes it a valuable building block in medicinal chemistry. The precise characterization of such molecules is paramount to ensure purity, confirm identity, and understand reactivity in downstream applications. This guide employs a multi-spectroscopic approach—MS, IR, and NMR—to build a complete and validated structural profile of the title compound.
Molecular Structure and Physicochemical Properties
The structural identity of a molecule is the foundation of its chemical and biological properties. The arrangement of functional groups on the benzene ring dictates the electronic environment of each atom, which in turn governs the molecule's interaction with electromagnetic radiation in spectroscopic experiments.
Caption: Molecular structure with atom numbering for NMR assignments.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈FNO₄S | |
| Molecular Weight | 233.22 g/mol | |
| IUPAC Name | This compound |
| CAS Number | 1016788-23-0 | |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the confirmation of molecular weight and offering insights into its structure.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile/water.
-
Ionization: The solution is introduced into an ESI source. Due to the acidic nature of the carboxylic acid, negative ion mode ([M-H]⁻) is often preferred and yields a strong signal.[1]
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole or Time-of-Flight) to separate them based on their m/z ratio.
-
Tandem MS (MS/MS): The precursor ion of interest (e.g., m/z 232.0) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions, which are then analyzed.
Data Interpretation and Fragmentation Analysis
The ESI-MS spectrum in negative ion mode is expected to show a prominent molecular ion peak corresponding to the deprotonated molecule.
-
Molecular Ion: [M-H]⁻ = 233.01 - 1.01 = 232.00 m/z
The fragmentation of aromatic sulfonamides under CID is well-documented and follows characteristic pathways that validate the structure.[2][3] Key fragmentation mechanisms include cleavage of the S-N bond and the unique rearrangement-based elimination of SO₂.[4][5]
Caption: Predicted major fragmentation pathways in negative-ion MS/MS.
Table 2: Predicted Mass Spectrometry Data
| m/z (Negative Ion) | Ion Identity | Interpretation |
|---|---|---|
| 232.0 | [M-H]⁻ | Deprotonated molecular ion, confirming the molecular weight. |
| 188.0 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylic acid group. |
| 168.0 | [M-H-SO₂]⁻ | Characteristic loss of sulfur dioxide via rearrangement, common for aromatic sulfonamides.[4] |
| 153.0 | [M-H-CH₃SO₂]⁻ | Cleavage of the S-N bond, resulting in the 5-fluoro-2-aminobenzoate anion. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), corresponding to the energy required to excite its vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Placement: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An anvil is pressed against the sample to ensure good contact. The IR beam is passed through the crystal, and the resulting spectrum is collected and processed by Fourier transform (FT).
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
Spectral Interpretation
The IR spectrum of this compound is expected to display a combination of sharp and broad absorption bands, each validating a specific part of the molecule.
Table 3: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale & Reference |
|---|---|---|---|
| ~3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is due to strong intermolecular hydrogen bonding, a hallmark of carboxylic acid dimers.[6][7] |
| ~3250 (sharp/medium) | N-H stretch | Sulfonamide | This absorption confirms the presence of the secondary amide N-H bond.[8] |
| ~3100 - 3000 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the benzene ring. |
| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp peak characteristic of the carbonyl group in an aromatic carboxylic acid.[6] |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | In-plane skeletal vibrations of the benzene ring. |
| ~1320 | SO₂ asymmetric stretch | Sulfonamide | A strong absorption band confirming the sulfonyl group.[8] |
| ~1150 | SO₂ symmetric stretch | Sulfonamide | A second strong absorption band for the sulfonyl group.[8][9] |
| ~1250 | C-O stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond in the carboxyl group.[6] |
| ~1100 | C-F stretch | Aryl Fluoride | The C-F stretch is often observed in this region, though it can overlap with other absorptions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. It maps the chemical environment of each ¹H and ¹³C nucleus, allowing for unambiguous structure determination.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective for dissolving polar, acidic compounds. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C{¹H} (proton-decoupled) spectra. Key parameters such as acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-to-noise.
¹H NMR Spectral Analysis (Predicted in DMSO-d₆)
The ¹H NMR spectrum will show distinct signals for each unique proton. The chemical shift (δ) indicates the electronic environment, the integration represents the number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
Table 4: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| > 12.0 | Broad Singlet | 1H | COOH | The carboxylic acid proton is highly deshielded and acidic, often appearing as a very broad signal that exchanges with trace water. |
| ~9.5 - 10.0 | Singlet | 1H | SO₂NH | The sulfonamide proton is also deshielded and appears as a sharp singlet. Its chemical shift can be concentration-dependent.[8] |
| ~7.8 - 8.0 | Doublet | 1H | H6 | This proton is ortho to the electron-withdrawing COOH group, causing it to be the most downfield of the aromatic signals. It is split only by H4 (meta-coupling, small J). |
| ~7.5 - 7.7 | Doublet of Doublets | 1H | H4 | This proton is coupled to both H3 (ortho, J ≈ 8-9 Hz) and the fluorine at C5 (meta, J ≈ 5-6 Hz), resulting in a dd pattern. |
| ~7.2 - 7.4 | Doublet of Doublets | 1H | H3 | This proton is coupled to H4 (ortho, J ≈ 8-9 Hz) and is shifted upfield relative to H4 and H6 due to the influence of the ortho-amino group. |
| ~3.1 | Singlet | 3H | SO₂CH₃ | The methyl protons are adjacent to the electron-withdrawing sulfonyl group and appear as a sharp singlet with no neighbors to couple with. |
¹³C NMR Spectral Analysis (Predicted in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the electronic effects of substituents.
Table 5: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | | ~167 | C7 (COOH) | The carbonyl carbon of the carboxylic acid is significantly downfield, consistent with values for benzoic acids.[10][11] | | ~160 (d, ¹JCF ≈ 250 Hz) | C5 | The carbon directly bonded to fluorine is shifted far downfield and exhibits a large one-bond coupling constant (¹JCF), making it a definitive marker. | | ~140 | C2 | The carbon bearing the sulfonamide group. | | ~125-130 | C1, C6 | Aromatic carbons adjacent to the electron-withdrawing carboxylic acid group. | | ~115-120 (d, ²JCF ≈ 20-25 Hz) | C4, C6 | Carbons that are two bonds away from fluorine will show smaller doublet splittings. | | ~40 | C8 (CH₃) | The methyl carbon of the sulfonamide group appears in the typical aliphatic region. |
Integrated Spectroscopic Analysis Workflow
A robust structural confirmation is achieved not by a single technique, but by the convergence of evidence from all analytical methods. The workflow illustrates how each piece of data corroborates the others to build an unassailable structural assignment.
Caption: Workflow for integrated spectroscopic structure elucidation.
Conclusion
The collective spectral data provides a definitive and multi-faceted confirmation of the structure of this compound. Mass spectrometry establishes the correct molecular weight and reveals fragmentation patterns consistent with the proposed structure. Infrared spectroscopy confirms the presence of all key functional groups—carboxylic acid, sulfonamide, and aryl fluoride. Finally, ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular skeleton, with chemical shifts, integrations, and coupling patterns that are in full agreement with the assigned structure. This guide serves as a benchmark for the analytical characterization of this important chemical entity.
References
-
Di, J., et al. (2009). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 20(7), 1319-1328. Available at: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
-
Uno, T., Machida, K., & Hanai, K. (1971). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 19(4), 703-711. Available at: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Request PDF available at: [Link]
-
Sun, N., et al. (2007). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 72(12), 4383-4390. Available at: [Link]
-
Sun, N., et al. (2007). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Request PDF available at: [Link]
-
Al-Omar, M. A. (2010). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. ResearchGate. Available at: [Link]
-
Wojciechowska, A., et al. (2019). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry - CrystEngComm, Supplementary Information. Available at: [Link]
-
Szafran, M., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]
-
Harris, D. & Cee, V. J. (2016). Experimental high-resolution solid-state 13C NMR data for the 1:1 co-crystal of benzoic acid and pentafluorobenzoic acid. ResearchGate. Available at: [Link]
-
Candioti, L. V., et al. (2005). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Mass Spectrometry, 40(10), 1329-1339. Available at: [Link]
-
Brown, D. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
-
Shenderovich, I. G. (2013). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. ResearchGate. Available at: [Link]
-
Chegg Inc. (2023). Solved 13C NMR spectrum of benzoic acid. Chegg.com. Available at: [Link]
Sources
- 1. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Solved 13C NMR spectrum of benzoic acid13C NMR spectrum of | Chegg.com [chegg.com]
Methodological & Application
Synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid: An Application Note and Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust and reproducible method starting from the commercially available 2-amino-5-fluorobenzoic acid. This guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights. All procedures are designed as a self-validating system, with in-text citations to authoritative sources for key mechanistic claims and safety standards.
Introduction
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the sulfonamide and carboxylic acid moieties provide versatile handles for further chemical modifications. This application note outlines a detailed and reliable protocol for the preparation of this compound, intended for use by researchers in organic synthesis and drug development.
Overall Synthetic Workflow
The synthesis is a straightforward, one-step procedure involving the sulfonylation of 2-amino-5-fluorobenzoic acid with methanesulfonyl chloride.
Caption: Synthetic workflow for this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-5-fluorobenzoic acid | ≥98% | e.g., Sigma-Aldrich | Starting material |
| Methanesulfonyl chloride | ≥99% | e.g., Sigma-Aldrich | Acylating agent |
| Pyridine | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Solvent and base |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | --- | For acidification in work-up |
| Ethyl Acetate | ACS grade | --- | Extraction solvent |
| Brine (Saturated NaCl solution) | --- | --- | For washing the organic phase |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | Drying agent |
Experimental Protocol
Synthesis of this compound
This procedure is adapted from the general principles of sulfonamide synthesis from anilines.[1][2]
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-amino-5-fluorobenzoic acid (5.0 g, 32.2 mmol).
-
Add anhydrous pyridine (50 mL) and stir the mixture to obtain a suspension.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Addition of Methanesulfonyl Chloride:
-
Slowly add methanesulfonyl chloride (2.75 mL, 35.4 mmol, 1.1 equivalents) dropwise to the stirred suspension over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Rationale: The dropwise addition at low temperature helps to control the exothermic reaction and prevent the formation of side products. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1 with 1% acetic acid). The starting material should be consumed.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a beaker containing ice-cold 2 M hydrochloric acid (200 mL). This will neutralize the pyridine and precipitate the product.
-
Stir the resulting mixture for 30 minutes. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water (3 x 50 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture.
-
Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of sulfonamide formation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]
-
Ventilation: Conduct the experiment in a well-ventilated fume hood.[3][6]
-
Reagent Handling:
-
Methanesulfonyl chloride: Is corrosive and a lachrymator. Handle with extreme care.
-
Pyridine: Is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
-
Hydrochloric acid: Is corrosive. Avoid contact with skin and eyes.[3]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: A white to off-white solid.
-
Melting Point: Determination of the melting point range can be a good indicator of purity.
-
Spectroscopy:
-
¹H NMR: To confirm the presence of the methyl and aromatic protons.
-
¹³C NMR: To confirm the carbon framework.
-
IR Spectroscopy: To identify the characteristic functional groups (C=O, S=O, N-H).
-
Mass Spectrometry: To confirm the molecular weight.
-
-
Purity (HPLC): High-Performance Liquid Chromatography can be used to determine the purity of the final compound.
References
- Vertex AI Search.
- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Sigma-Aldrich. 2-Fluoro-5-(methylsulfonyl)benzoic acid | 247569-56-8.
- CymitQuimica. 2-FLUORO-5-(METHYLSULFONYL)BENZOIC ACID.
- Ossila.
- ChemicalBook. 5-FLUORO-2-METHYLBENZENESULFONYL CHLORIDE CAS#: 445-05-6.
- PubChem. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114.
- Biosynth. 5-Fluoro-2-[(methylsulfonyl)amino]benzoic acid | 1016788-23-0 | RQB78823.
- EvitaChem. 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid.
- Apollo Scientific. 5-Fluoro-2-(methylsulphonyl)benzoic acid.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure.
- ResearchGate. (PDF) Synthesis of 5-Fluoroaminobenzothiazoles.
- Thermo Fisher Scientific.
- Sigma-Aldrich.
- Vulcanchem. 4-{[(2,4-Dichlorophenyl)sulfonyl]amino}benzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Ossila. 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Google Patents. DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides.
- CymitQuimica. 5-Fluoro-2-(methylsulfonyl)benzoicacid.
- gsrs. 2-(((4-AMINOPHENYL)SULFONYL)AMINO)BENZOIC ACID.
- ChemicalBook. 2-Amino-4-sulfobenzoic acid | 98-43-1.
- PubMed Central.
- MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- Thermo Fisher Scientific.
- Google Patents.
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
Sources
- 1. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-{[(2,4-Dichlorophenyl)sulfonyl]amino}benzoic acid () for sale [vulcanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. downloads.ossila.com [downloads.ossila.com]
Application Note: A Validated Protocol for the Purification of 5-Fluoro-2-(methylsulfonamido)benzoic Acid by Recrystallization
Authored by: Gemini, Senior Application Scientist
Abstract This application note provides a comprehensive, step-by-step protocol for the purification of 5-Fluoro-2-(methylsulfonamido)benzoic acid via recrystallization. High-purity materials are critical for reproducible outcomes in drug discovery and development. This guide is designed for researchers, chemists, and drug development professionals, offering a robust methodology grounded in the physicochemical principles of the compound. We delve into the rationale behind solvent selection, procedural steps, and post-purification analysis, complemented by troubleshooting guidance to address common experimental challenges. The protocol emphasizes a self-validating system to ensure the consistent attainment of high-purity crystalline product.
Introduction and Rationale for Purification
This compound is a key building block in medicinal chemistry and pharmaceutical synthesis. Its structural motifs—a fluorinated benzoic acid and a sulfonamide group—make it a versatile intermediate for developing novel therapeutic agents.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, impact biological activity, and complicate regulatory approval processes.
The typical synthesis of this compound involves the reaction of a 2-fluoro-5-aminobenzoic acid derivative with methanesulfonyl chloride.[1] This process can introduce impurities such as unreacted starting materials, by-products, and colored contaminants. Recrystallization is a powerful and economical technique for purifying solid organic compounds by leveraging differences in solubility between the target compound and its impurities at varying temperatures.[2] The goal is to dissolve the crude material in a hot solvent and allow the desired compound to selectively crystallize upon cooling, leaving the impurities behind in the solution (mother liquor).
Table 1: Physicochemical Profile of this compound
| Property | Data | Source(s) |
| CAS Number | 1016788-23-0 | [3] |
| Molecular Formula | C₈H₈FNO₄S | [1] |
| Molecular Weight | 233.22 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Typical Purity (Crude) | ≥97% | [4] |
The presence of the carboxylic acid and sulfonamide groups suggests strong hydrogen bonding capabilities, while the fluorinated aromatic ring influences its polarity and solubility. This profile makes aqueous alcohol solutions, such as isopropanol/water or ethanol/water mixtures, excellent starting points for solvent screening, as these systems are effective for recrystallizing both sulfonamides and benzoic acids.[5][6][7]
The Principle of Recrystallization: Solvent Selection
The success of recrystallization hinges on selecting an appropriate solvent system. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[8] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
There are two primary recrystallization strategies: the single-solvent method and the solvent/anti-solvent method. The following decision tree provides a logical framework for choosing the best approach.
Caption: A decision tree to guide the selection of a suitable crystallization solvent system.[8]
For this compound, a single-solvent system using an isopropanol/water mixture is often effective.
Experimental Protocol: Single-Solvent Recrystallization
This protocol details the purification using a 70% isopropanol-water solution. Researchers should first perform small-scale solubility tests to confirm this system is optimal for their specific batch of crude material.
Materials and Equipment:
-
Crude this compound
-
Isopropanol (ACS grade or higher)
-
Deionized water
-
Activated charcoal (decolorizing carbon)
-
Erlenmeyer flasks (at least two)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Watch glass
-
Stemless or short-stemmed funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Ice bath
-
Spatula and glass stirring rod
Workflow Visualization:
Caption: A generalized workflow for the recrystallization of sulfonamide products.[5]
Step-by-Step Procedure:
-
Preparation of Solvent: Prepare a 70% (v/v) isopropanol-water solution. Heat a separate beaker of this solvent on the hot plate to near boiling.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the 70% isopropanol solution (e.g., start with a ratio of ~15-20 mL of solvent per gram of crude solid).[5]
-
Heat the mixture to a gentle boil with stirring.
-
Continue adding small portions of the hot solvent dropwise until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is critical for achieving a saturated solution, which maximizes the yield upon cooling.[8]
-
-
Decolorization (Conditional Step):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient). Causality: Activated charcoal has a high surface area that adsorbs colored impurities.
-
Reheat the solution to boiling for a few minutes.[5]
-
-
Hot Gravity Filtration (Conditional Step):
-
This step is necessary if charcoal was added or if insoluble impurities are visible.
-
Pre-heat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask by placing them on the hot plate or rinsing with hot solvent.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, pre-heated flask. Causality: Using pre-heated glassware prevents premature crystallization of the product in the funnel, which would result in a loss of yield.[5][6]
-
-
Crystallization (Cooling):
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities. Rapid cooling can trap impurities within the crystal structure.
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[6][8]
-
-
Isolation and Washing:
-
Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold 70% isopropanol solution to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Wash the crystals with a small amount of ice-cold 70% isopropanol solution to remove any residual mother liquor containing dissolved impurities.[8] Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product.
-
-
Drying:
-
Allow air to be pulled through the crystals on the filter for several minutes to partially dry them.
-
Transfer the crystalline solid to a watch glass or drying dish and dry to a constant weight. This can be done by air drying or in a vacuum oven at a moderate temperature.
-
Purity Assessment and Characterization
The success of the recrystallization must be validated. The most common and accessible method for assessing purity in a research setting is melting point determination.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2 °C). An impure sample will exhibit a depressed (lower) and broader melting point range.[6] Measure the melting point of the dried, recrystallized product and compare it to the value of a known analytical standard, if available.
-
Spectroscopic Confirmation: While not always necessary, purity can be further confirmed using techniques like ¹H NMR or FTIR spectroscopy. The resulting spectra should be clean, with sharp peaks corresponding to the structure of this compound and a significant reduction in peaks attributable to impurities present in the crude material.
Troubleshooting Guide
Table 2: Common Recrystallization Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Crystal Yield | - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration. | - Re-boil the solution to evaporate some of the solvent and re-cool. - Ensure the flask is thoroughly cooled in an ice bath. - Use pre-heated glassware for hot filtration.[5][8] |
| No Crystals Form | - The solution is not supersaturated (too much solvent). - The solution is cooling too slowly, or nucleation has not started. | - Evaporate some solvent and re-cool. - Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. - Add a "seed crystal" of the pure compound.[6] |
| Formation of an Oil ("Oiling Out") | - The boiling point of the solvent is higher than the melting point of the solute. - High concentration of impurities depressing the melting point. | - Re-heat the solution to dissolve the oil, add slightly more hot solvent, and cool again slowly. - Consider switching to a lower-boiling point solvent or a different solvent system. - If impurities are high, a preliminary purification (e.g., chromatography) may be needed.[6] |
| Amorphous Powder Forms | - The solution cooled too rapidly. | - Re-dissolve the powder in hot solvent and allow it to cool much more slowly and without disturbance. Insulating the flask can help. |
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of this compound. By carefully selecting a solvent system and controlling the rates of dissolution and cooling, researchers can significantly enhance the purity of this valuable synthetic intermediate. The protocol described herein provides a validated, step-by-step methodology that, when combined with proper analytical assessment, ensures the production of high-quality material suitable for the rigorous demands of pharmaceutical research and development.
References
- Google Patents. (1957). US2777844A - Sulfonamide purification process.
-
Thipparaboina, R., et al. (2021). Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. Crystal Growth & Design. Retrieved from [Link]
-
MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Khan, K. M., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Retrieved from [Link]
-
University of Canterbury. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]
-
Enanti Labs. (n.d.). 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Retrieved from [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 1016788-23-0 [chemicalbook.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Detailed Protocol for the Purification of 5-Fluoro-2-(methylsulfonamido)benzoic Acid via Normal-Phase Column Chromatography
Introduction: The Imperative for Purity
5-Fluoro-2-(methylsulfonamido)benzoic acid is a substituted aromatic carboxylic acid featuring fluoro and sulfonamido functional groups. These moieties make it a valuable building block and intermediate in medicinal chemistry and drug development.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields in subsequent synthetic steps, and introduce contaminants into final active pharmaceutical ingredients (APIs).
This application note provides a comprehensive, field-proven protocol for the purification of this compound from a typical crude reaction mixture using normal-phase silica gel column chromatography. We will delve into the causality behind each step, from mobile phase selection to final product isolation, to equip researchers with a robust and reproducible methodology.
Principle of Separation: Exploiting Polarity and Acidity
The purification strategy hinges on the principles of adsorption chromatography, where compounds in a mixture are separated based on their differential affinities for a polar stationary phase and a less polar mobile phase.[2][3]
-
Analyte Properties: this compound is a highly polar molecule due to the presence of a carboxylic acid, a sulfonamide, and a fluorine atom. The acidic proton of the carboxylic acid and the N-H proton of the sulfonamide can act as strong hydrogen bond donors, while the numerous oxygen and nitrogen atoms act as hydrogen bond acceptors.
-
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice. Its surface is rich in polar silanol groups (Si-OH), making it an ideal stationary phase for retaining polar compounds through strong hydrogen bonding and dipole-dipole interactions.[4]
-
Mobile Phase (Eluent): A non-polar or moderately polar solvent system is used to carry the compounds through the column. By gradually increasing the polarity of the mobile phase, we can selectively desorb and elute compounds from the silica gel. Less polar impurities will elute first, followed by the more polar target compound.[4]
-
The Challenge of Acidity: Carboxylic acids can exhibit problematic behavior on silica gel, often resulting in significant peak tailing or streaking on a Thin Layer Chromatography (TLC) plate.[5][6] This occurs because the acidic proton can deprotonate and form a strong, ionic interaction with the silica surface. To counteract this, a small amount of a volatile acid, such as acetic acid or formic acid, is added to the mobile phase. This acidic modifier suppresses the ionization of the target compound's carboxylic acid group, ensuring it remains in its neutral, protonated form, which leads to sharper bands and a more efficient separation.[5][7]
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.
Materials and Equipment
-
Crude this compound
-
Silica Gel (for flash chromatography, 60 Å, 230-400 mesh)
-
Glass chromatography column (e.g., 40-50 mm diameter)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Glacial Acetic Acid (all HPLC grade)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber and UV lamp (254 nm)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
Rotary evaporator
-
Collection tubes or flasks
-
Cotton or glass wool and sand
Part A: Preliminary Analysis & Mobile Phase Selection (TLC)
The success of column chromatography is predicated on selecting an appropriate mobile phase. This is achieved through preliminary TLC analysis.
-
Prepare Stock Solution: Dissolve a small amount of the crude material in a suitable solvent like ethyl acetate or acetone.
-
Spot TLC Plates: Using a capillary tube, spot the crude mixture onto several TLC plates.
-
Test Solvent Systems: Develop the plates in a TLC chamber using different ratios of a non-polar solvent (e.g., Hexane or DCM) and a polar solvent (e.g., Ethyl Acetate).
-
Start with a low polarity system (e.g., 70:30 Hexane:EtOAc) and incrementally increase the polarity (e.g., 50:50, 30:70).
-
Causality: The goal is to find a solvent system where the desired compound has a Retardation Factor (Rf) of approximately 0.25-0.35.[5] This Rf value ensures the compound moves off the baseline but is retained long enough to separate from both less polar and more polar impurities.
-
-
Add Acidic Modifier: If the spot for the target compound appears streaked or tailed, prepare the chosen solvent system again, adding ~0.5-1% acetic acid or formic acid.[6][8] For example, for 100 mL of 50:50 Hexane:EtOAc, add 0.5 mL of acetic acid. Rerun the TLC to confirm the spot is now compact and well-defined.
-
Final Selection: The optimized solvent system from TLC will be the starting mobile phase for the column.
Part B: Column Preparation (Slurry Packing)
Proper column packing is critical to prevent channeling and ensure a high-resolution separation. The slurry packing method is generally preferred as it minimizes air bubbles and creates a homogenous stationary phase bed.[9][10]
-
Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but does not overly restrict flow. Add a ~1 cm layer of sand on top of the plug.[11]
-
Create the Slurry: In a beaker, measure the required amount of silica gel (a 30:1 to 50:1 weight ratio of silica to crude product is typical for moderately difficult separations).[11] Add the initial, least polar eluent (e.g., 70:30 Hexane:EtOAc) and stir to create a homogenous, pourable slurry.
-
Pack the Column: Fill the column about one-third full with the eluent. While swirling the slurry to keep it suspended, pour it into the column in a single, continuous motion.[12]
-
Settle and Compact: Gently tap the side of the column to dislodge any air bubbles and help the silica settle evenly.[13] Open the stopcock and drain some solvent, collecting it for reuse. Use gentle air pressure to compact the silica bed until the solvent level is just above the top of the silica. The silica bed should be flat and free of cracks.
-
Add Protective Layer: Carefully add a ~1 cm layer of sand on top of the silica bed to prevent it from being disturbed during sample and solvent addition.[11] Drain the solvent until it is level with the top of the sand. The column is now ready for loading.
Part C: Sample Preparation and Loading (Dry Loading)
For compounds that are not readily soluble in the initial, non-polar eluent, dry loading is the superior method. It prevents the introduction of a strong solvent band at the start of the chromatography, which can compromise separation.[14][15][16]
-
Dissolve Crude Product: Dissolve the crude material (e.g., 1 g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., DCM or Methanol).
-
Adsorb onto Silica: Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[11]
-
Evaporate Solvent: Thoroughly mix the slurry and remove the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Load the Column: Carefully and evenly add the powdered sample-silica mixture to the top of the prepared column.
-
Finalize: Gently tap the column to settle the sample layer and carefully fill the column with the initial mobile phase.
Part D: Elution and Fraction Collection
The elution can be performed isocratically (with a single solvent mixture) or with a gradient (gradually increasing solvent polarity). A gradient is often more efficient for separating components with a wide range of polarities.
-
Begin Elution: Start with a mobile phase slightly less polar than the one determined by TLC to give an Rf of ~0.3. For example, if 50:50 Hexane:EtOAc worked well, start the column with 70:30 Hexane:EtOAc.
-
Apply Pressure: Use gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., a drop rate of 5-7 cm per minute).[9]
-
Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column volume (e.g., 10-20 mL fractions for a 40 mm column).
-
Increase Polarity (Gradient Elution): After collecting several column volumes of the initial solvent, gradually increase the polarity of the mobile phase (e.g., move to 60:40, then 50:50 Hexane:EtOAc, etc.). This will elute more strongly adsorbed compounds.
-
Monitor Progress: Periodically analyze the collected fractions using TLC to track the elution of the target compound and any impurities. Spot several fractions per TLC plate alongside a spot of the original crude mixture for comparison.
Part E: Product Isolation
-
Identify Pure Fractions: Based on the TLC analysis, identify all fractions containing only the pure target compound.
-
Combine and Evaporate: Combine the pure fractions into a single round-bottom flask.
-
Remove Solvent: Remove the mobile phase using a rotary evaporator. The added acetic acid is volatile and will co-evaporate with the solvent.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified this compound.
-
Characterize: Confirm the purity and identity of the final product using appropriate analytical techniques (e.g., HPLC, NMR, melting point).
Data and Expected Outcomes
The following table summarizes key parameters and expected results for this purification protocol.
| Parameter | Guideline / Expected Value | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard polar adsorbent for normal-phase chromatography.[17] |
| Silica:Crude Ratio | 30:1 to 50:1 (w/w) | Provides sufficient surface area for effective separation of components.[4] |
| TLC Rf Target | 0.25 - 0.35 | Optimal Rf for good resolution in column chromatography.[5] |
| Typical Mobile Phase | Hexane/Ethyl Acetate with 0.5% Acetic Acid | Common solvent system for moderately polar compounds; acid modifier prevents tailing.[5][18] |
| Loading Method | Dry Loading | Recommended for superior resolution, especially if crude is insoluble in weak eluent.[16] |
| Elution Method | Step Gradient | Efficiently removes impurities of varying polarities. |
| Expected Purity | >98% (by HPLC/NMR) | Column chromatography is highly effective at removing synthetic byproducts. |
| Expected Yield | 80-95% | Dependent on crude purity; some loss on the stationary phase is unavoidable. |
High-Performance Alternative: Reversed-Phase HPLC
For applications requiring the highest possible purity or for analytical quantification, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent alternative.
-
Principle: In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[19]
-
pH Control is Critical: As an acidic compound, the retention of this compound is highly dependent on the mobile phase pH. To achieve good retention and sharp peaks, the mobile phase must be acidified (e.g., with 0.1% trifluoroacetic acid or formic acid) to a pH at least 2 units below the compound's pKa.[20][21] This suppresses the ionization of the carboxylic acid, making the molecule more non-polar and increasing its interaction with the C18 stationary phase.[22]
Conclusion
The normal-phase column chromatography protocol detailed herein provides a reliable and scalable method for the purification of this compound. By understanding the chemical principles governing the interaction between the analyte, stationary phase, and mobile phase—particularly the strategy of using an acidic modifier to suppress ionization—researchers can consistently achieve high purity. This foundational technique is indispensable for providing high-quality materials essential for drug discovery and development.
References
-
Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [Link]
-
When do you dry load and when do you wet load? (silica column chromatography). (2022). Reddit. [Link]
-
Overview of Silica Column Sample Loading Techniques. (2023). Teledyne ISCO. [Link]
-
Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]
-
Dry vs. Wet Loading in Column Chromatography. (2020). Reddit. [Link]
-
Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]
-
How To Prepare Silica Gel Slurry For Column Chromatography? (2025). Chemistry For Everyone. [Link]
-
Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [Link]
-
Packing Normal Phase Columns. (2022). Chemistry LibreTexts. [Link]
-
Tips and Tricks for the Lab: Column Packing. (2012). ChemistryViews. [Link]
-
Dry loading vs. liquid loading, which provides better flash column chromatography results? (2023). Biotage. [Link]
-
When should I use dry loading instead of liquid loading with flash column chromatography? (2023). Biotage. [Link]
-
Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? (2017). ResearchGate. [Link]
-
High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. (1981). Analytical Chemistry - ACS Publications. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Using pH to optimize reversed-phase flash chromatography separations. (2023). Biotage. [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry. [Link]
-
Aqueous normal-phase chromatography. Wikipedia. [Link]
-
Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. [Link]
-
Column chromatography. Columbia University. [Link]
-
Column chromatography. University of Calgary. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (2020). LCGC International. [Link]
-
What Is Column Chromatography? Principles and Protocols. (2025). Technology Networks. [Link]
-
The Mobile Phase. From HPTLC for the Analysis of Medicinal Plants. [Link]
-
Column chromatography. (2020). BYJU'S. [Link]
-
Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]
-
TLC tailing and carboxylic acid? (2018). ResearchGate. [Link]
-
5-fluoro-2-(2-fluoro-5-methylbenzenesulfonamido)benzoic acid. Chemspace. [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials. [Link]
Sources
- 1. Buy 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (EVT-3372833) | 137315-01-6 [evitachem.com]
- 2. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 3. byjus.com [byjus.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. epfl.ch [epfl.ch]
- 10. youtube.com [youtube.com]
- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 14. teledynelabs.com [teledynelabs.com]
- 15. biotage.com [biotage.com]
- 16. biotage.com [biotage.com]
- 17. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 18. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 19. columbia.edu [columbia.edu]
- 20. biotage.com [biotage.com]
- 21. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 22. chromatographyonline.com [chromatographyonline.com]
Application Note: A Validated RP-HPLC Method for Purity Determination of 5-Fluoro-2-(methylsulfonamido)benzoic acid
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 5-Fluoro-2-(methylsulfonamido)benzoic acid. This compound is a critical intermediate in pharmaceutical synthesis, where its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). The described method is specific, accurate, and precise, making it suitable for quality control and release testing in a regulated environment. The protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound is an aromatic carboxylic acid derivative. Like many such compounds, its synthesis can result in process-related impurities, including starting materials, by-products, and degradation products. Ensuring the purity of this intermediate is paramount.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[4] A reversed-phase (RP) mode is selected for this analysis, as it is ideally suited for separating moderately polar to non-polar compounds.
The key to a successful separation of an acidic analyte like this compound is the control of the mobile phase pH. The molecule contains a carboxylic acid group and a sulfonamide group, both of which are ionizable. By maintaining a consistently acidic mobile phase pH (e.g., pH < 3), the ionization of the carboxylic acid is suppressed.[5][6] This ensures the molecule exists predominantly in its neutral, more hydrophobic form, leading to consistent retention, improved interaction with the C18 stationary phase, and sharp, symmetrical peak shapes.[6] An acidified mobile phase also minimizes deleterious interactions between the analyte and residual silanols on the silica-based stationary phase.
This document provides a complete, self-validating protocol, including system suitability criteria and a summary of validation parameters, to ensure trustworthy and reproducible results.
Experimental Workflow and Protocol
Materials and Reagents
-
Reference Standard: this compound, >99.5% purity
-
Test Sample: Batches of this compound for analysis
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered
-
Formic Acid: HPLC grade, ~99% purity
-
Methanol: HPLC grade (for cleaning)
Instrumentation and Chromatographic Conditions
An HPLC system equipped with a UV detector is required. The conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Cogent RP Phenyl Hexyl™, 4.6 x 150 mm, 5 µm[7] or equivalent C18 |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Gradient Program | 30% B to 90% B over 15 minutes, hold at 90% B for 3 min, return to 30% B over 1 min, equilibrate for 6 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm[7] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of DI water. Dilute to the mark with DI water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in ACN): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability and Analytical Procedure
To ensure the chromatographic system is performing adequately, a System Suitability Test (SST) must be performed before any sample analysis. This is a core tenet of a self-validating protocol.
System Suitability Test (SST)
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Reference Standard Solution (0.5 mg/mL).
-
Evaluate the results against the criteria in Table 2.
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry and good chromatographic performance. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
| % RSD of Retention Time | ≤ 1.0% | Confirms consistent pumping and system equilibrium. |
Analytical Procedure Workflow
The overall process from sample receipt to final purity reporting is outlined in the diagram below.
Caption: Workflow for HPLC purity analysis.
-
Once the SST criteria are met, inject the diluent as a blank to ensure no carryover or system contamination.
-
Inject the prepared Sample Solution in duplicate.
-
Integrate all peaks in the sample chromatogram, disregarding any peaks that are present in the blank.
Calculation of Purity
The purity is calculated using the area percent method, which assumes that all impurities have a similar UV response to the main peak.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation Summary
This method has been validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3] The relationship between key validation pillars is illustrated below.
Caption: Interrelation of core validation parameters.
A summary of the validation results and acceptance criteria is provided in Table 3.
Table 3: Summary of Method Validation Parameters (ICH Q2(R1))
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, reference standard, and spiked sample (with known impurities if available). | Peak for this compound is free from interference at its retention time. |
| Linearity | Five concentrations from LOQ to 150% of the nominal concentration (e.g., 0.05 - 0.75 mg/mL). | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision data. | 80% to 120% of the nominal concentration. |
| Accuracy | Spike placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate preparations at 100% concentration. Intermediate: Repeatability test on a different day with a different analyst. | % RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N ratio ≥ 10. |
| Robustness | Vary key parameters (e.g., Flow Rate ±10%, Column Temp ±2°C, Mobile Phase pH ±0.2). | SST criteria are met; purity results remain consistent. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH too high; column degradation; analyte-silanol interaction. | Ensure mobile phase pH is < 3.0; use a new column; use a column with base-deactivated silica. |
| Poor Resolution | Insufficient organic content in mobile phase; gradient too steep. | Optimize the gradient slope (make it shallower); try a different organic modifier (e.g., Methanol). |
| Variable Retention Times | System not equilibrated; pump malfunction; mobile phase composition incorrect. | Allow for longer equilibration time (>10 column volumes); check pump performance; prepare fresh mobile phase. |
| Extraneous Peaks | Sample contamination; diluent contamination; carryover from previous injection. | Use clean glassware; inject blank diluent to verify purity; run a needle wash program. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a reliable, robust, and effective tool for determining the purity of this compound. The protocol is grounded in sound chromatographic principles and validated against internationally recognized ICH standards, ensuring its suitability for use in a regulated quality control environment.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
Iammarino, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health (NIH). [Link]
-
Kopron, M., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Christodoulou, E., et al. (2019). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez. [Link]
-
Semantic Scholar. (n.d.). Chromatographic separations of aromatic carboxylic acids. [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
Haddad, P. R., et al. (2013). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. National Institutes of Health (NIH). [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. imeko.info [imeko.info]
- 5. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
GC-MS Method for the Characterization of 5-Fluoro-2-(methylsulfonamido)benzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the characterization and quantification of 5-Fluoro-2-(methylsulfonamido)benzoic acid. Due to the polar nature and low volatility of the target analyte, a crucial derivatization step is required to facilitate its analysis by GC-MS. This guide provides a comprehensive protocol for methylation derivatization, optimized instrumental parameters, an in-depth analysis of the expected mass spectrometric fragmentation patterns, and a robust framework for method validation according to ICH guidelines. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and trustworthiness for researchers in pharmaceutical development and quality control.
Introduction: The Analytical Challenge
This compound is an aromatic sulfonamide, a class of compounds of significant interest in the pharmaceutical industry, often appearing as active pharmaceutical ingredients (APIs), synthetic intermediates, or impurities. The structural integrity and purity of such compounds are critical for drug safety and efficacy.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique renowned for its high separation efficiency and definitive identification capabilities, making it a "gold standard" for the analysis of volatile and semi-volatile compounds.[1] However, direct GC-MS analysis of this compound is precluded by its molecular structure. The presence of two active hydrogen atoms in the carboxylic acid (-COOH) and sulfonamide (-SO₂NH-) functional groups renders the molecule highly polar, non-volatile, and susceptible to thermal degradation in the high-temperature environment of the GC inlet.
To overcome this limitation, a chemical derivatization step is essential. Derivatization modifies these polar functional groups, replacing the active hydrogens with non-polar moieties. This process increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[2][3] This note details a methylation-based derivatization strategy, which is highly effective for both carboxylic acids and sulfonamides.[4][5]
Protocol 1: Sample Preparation via Methylation Derivatization
Rationale: The primary goal of derivatization is to convert the analyte into a thermally stable and volatile form. Methylation is chosen for its efficiency in reacting with both the acidic proton of the carboxylic acid and the less acidic proton of the sulfonamide group. While various methylating agents exist, (trimethylsilyl)diazomethane (TMSD) is a safer and effective alternative to the highly toxic and explosive diazomethane.[2] The reaction proceeds by converting the carboxylic acid to a methyl ester and the sulfonamide to its N-methylated analog.
Materials:
-
This compound standard or sample extract
-
Toluene, HPLC grade
-
Methanol, HPLC grade
-
(Trimethylsilyl)diazomethane (TMSD), 2.0 M solution in hexanes
-
2 mL screw-top GC vials with PTFE-lined septa
-
Nitrogen gas supply for solvent evaporation
Step-by-Step Protocol:
-
Standard/Sample Preparation: Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution. Prepare working standards by serial dilution. For sample analysis, use an appropriate extraction method to isolate the analyte and dissolve the final, dried extract in 100 µL of methanol.
-
Aliquot Transfer: Transfer 100 µL of the standard or sample solution into a 2 mL GC vial.
-
Solvent Evaporation: Gently evaporate the solvent to complete dryness under a slow stream of nitrogen gas at room temperature. It is critical to remove all protic solvents like methanol, as they will consume the derivatizing reagent.
-
Reconstitution: Add 200 µL of a 2:1 (v/v) mixture of toluene and methanol to the dried residue. The small amount of methanol acts as a catalyst for the reaction.
-
Derivatization Reaction: Carefully add 50 µL of 2.0 M TMSD in hexanes to the vial. The solution will turn yellow, the characteristic color of TMSD.
-
Reaction Incubation: Tightly cap the vial and allow it to stand at room temperature for 30 minutes. The reaction is complete when the yellow color disappears, indicating that the TMSD has been consumed.[2]
-
Injection: The derivatized sample is now ready for immediate GC-MS analysis.
Caption: Derivatization workflow for this compound.
Protocol 2: GC-MS Instrumental Analysis
Rationale: The instrumental parameters are optimized to achieve sharp chromatographic peaks, good separation from matrix components, and sensitive detection. A non-polar 5% phenyl-polysiloxane column is selected for its versatility and robustness.[6] The temperature program is designed to elute the derivatized analyte efficiently while separating it from potential byproducts. The mass spectrometer is operated in both Full Scan mode for qualitative identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and accurate quantification.[2]
| Parameter | Setting | Justification |
| Gas Chromatograph | ||
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, ZB-5MS) | Industry-standard column offering excellent resolution for a wide range of semi-volatile analytes.[6] |
| Inlet | Splitless | Maximizes transfer of the analyte to the column, essential for trace-level analysis. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without causing thermal degradation. |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas providing optimal separation efficiency. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 20 °C/min to 300 °C, Hold: 5 min | A robust temperature ramp to ensure good peak shape and separation from early and late eluting impurities. |
| Injection Volume | 1 µL | Standard volume for splitless injections. |
| Mass Spectrometer | ||
| MS System | Agilent 5977 MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | Standard 70 eV EI provides reproducible, library-searchable fragmentation patterns. |
| Source Temperature | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temperature | 150 °C | Standard temperature to ensure mass accuracy. |
| Acquisition Modes | Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) | Full Scan for initial identification; SIM for high-sensitivity quantification. |
| SIM Ions | To be determined from the fragmentation pattern (e.g., m/z 261, 230, 196) | Monitoring characteristic ions significantly improves the signal-to-noise ratio. |
Expected Mass Spectrum and Fragmentation
Rationale: Understanding the fragmentation pattern of the derivatized analyte under EI conditions is paramount for its unambiguous identification. The parent compound, this compound, has a monoisotopic mass of 233.02 Da. After derivatization with two methyl groups (replacing two protons), the resulting molecule, methyl 5-fluoro-2-(N-methylmethylsulfonamido)benzoate, has a molecular weight of 261.05 Da.
The electron ionization process will generate a molecular ion (M⁺•) at m/z 261. Key fragmentation pathways for aromatic sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N and Ar-S bonds.[7][8][9]
Predicted Fragmentation Pathway:
-
Molecular Ion (M⁺•): The primary ion formed will be at m/z 261 .
-
Loss of Methoxy Radical: A common fragmentation for methyl esters is the loss of a methoxy radical (•OCH₃), leading to a stable acylium ion at m/z 230 .
-
Loss of SO₂CH₃: Cleavage of the Ar-S bond can result in the loss of the methylsulfonyl radical (•SO₂CH₃), yielding a fragment at m/z 182 .
-
Loss of N-methylsulfonamide Group: A more significant fragmentation involves the cleavage of the C-N bond, leading to a fragment corresponding to the methylated benzoic acid portion at m/z 167 .
-
Sulfonamide Bond Cleavage: The S-N bond is labile. Cleavage can lead to the loss of the N-methyl group and subsequent rearrangements. A key fragmentation pathway for sulfonamides is the loss of SO₂.[7] A loss of SO₂ from the m/z 261 ion would yield a fragment at m/z 197 .
Caption: Predicted major fragmentation pathways for derivatized analyte.
For quantitative analysis in SIM mode, the most abundant and specific ions should be chosen. Typically, the molecular ion (m/z 261) would be used as the quantifier, while major fragments (e.g., m/z 230, 197) would serve as qualifiers to ensure identity.
Method Validation Protocol
Rationale: To ensure that the analytical method is fit for its intended purpose, a thorough validation is required. The protocol outlined below is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for demonstrating that a method is reliable, reproducible, and accurate.[10][11]
| Parameter | Methodology | Typical Acceptance Criteria |
| Specificity | Analyze a blank matrix, a placebo formulation (if applicable), and the analyte spiked into the matrix. Assess for any interfering peaks at the retention time of the derivatized analyte. | No significant interference at the analyte's retention time. Peak purity analysis should pass. |
| Linearity & Range | Prepare a series of at least five calibration standards over the expected concentration range (e.g., 0.1 - 10 µg/mL). Plot the peak area response versus concentration and perform a linear regression analysis. | Correlation coefficient (r²) ≥ 0.995. The y-intercept should be insignificant compared to the response at the lowest concentration. |
| Accuracy (Recovery) | Analyze samples of a known concentration (e.g., spiked matrix) at three levels (low, medium, high) across the specified range. Calculate the percentage recovery of the analyte. | Mean recovery should be within 90-110% for each level.[12][13] |
| Precision | Repeatability (Intra-assay): Perform at least six replicate analyses of a single standard solution at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability.[12] %RSD for intermediate precision should be ≤ 3.0%. |
| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (S/N). Analyze progressively more dilute solutions until the average S/N is approximately 3:1. | S/N ≥ 3:1. |
| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio. This is the lowest concentration that can be quantified with acceptable precision and accuracy. The S/N should be approximately 10:1. | S/N ≥ 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy. |
| Robustness | Intentionally make small variations to the method parameters (e.g., ±5 °C in oven temperature, ±0.1 mL/min in flow rate, different column batches) and assess the impact on the results. | The results should remain unaffected by small, deliberate variations in the method parameters, demonstrating the method's reliability during normal usage. |
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS method for the characterization of this compound. By employing a crucial methylation derivatization step, the inherent challenges of analyzing this polar, non-volatile compound by gas chromatography are effectively overcome. The detailed protocols for sample preparation, instrumental analysis, and method validation offer a complete framework for researchers and drug development professionals to achieve accurate, reliable, and reproducible results. The elucidation of the mass spectral fragmentation pathways further enhances the confidence in analyte identification, ensuring the method's suitability for rigorous quality control and research applications.
References
- Hu, L., et al. (2010). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.
- ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF.
- Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers.
- National Institutes of Health (NIH). (n.d.). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. PMC.
- BenchChem. (n.d.). Derivatization Techniques for GC-MS Analysis of Sulfamethoxazole: Application Notes and Protocols.
- National Institutes of Health (NIH). (2019). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. PMC.
- ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF.
- International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.
- Chiavarino, B., et al. (1998). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Journal of Chromatography B: Biomedical Sciences and Applications.
- Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).
- AMS BioPharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- National Institutes of Health (NIH). (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PubMed.
- ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of a Biological Assay for 5-Fluoro-2-(methylsulfonamido)benzoic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust biological assay for the novel small molecule, 5-Fluoro-2-(methylsulfonamido)benzoic acid. Given the structural motifs present in this compound, which are common in molecules with anti-proliferative and enzyme-inhibitory activities, this guide proposes a multi-tiered assay development strategy. We begin with a primary, high-throughput cell-based assay to screen for cytotoxic or anti-proliferative effects on a relevant cancer cell line. Subsequently, we outline protocols for secondary, mechanistic assays, such as Fluorescence Polarization (FP), to investigate potential small molecule-protein interactions, a common mechanism of action for sulfonamide-containing drugs. This structured approach is designed to first identify a biological effect and then to elucidate the underlying molecular mechanism.
Introduction: Scientific Rationale and Assay Strategy
This compound is a synthetic organic compound featuring a sulfonamide group, a class of compounds known for a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The presence of a benzoic acid moiety and a fluorine atom can further influence its pharmacokinetic and pharmacodynamic properties. Preliminary investigations into structurally similar compounds suggest potential roles as enzyme inhibitors in metabolic pathways, possibly leading to therapeutic applications in oncology or infectious diseases[4].
Due to the nascent stage of research on this particular molecule, a logical and efficient assay development workflow is crucial. Our proposed strategy is to first cast a wide net to identify a cellular phenotype and then to hone in on the specific molecular target.
Our multi-step assay development workflow is as follows:
-
Primary Screening: A cell-based assay to evaluate the anti-proliferative or cytotoxic effects of the compound on a selected cancer cell line. This will establish a quantifiable biological activity.
-
Secondary/Mechanistic Assays: Upon confirmation of activity, employ biochemical assays to investigate the mechanism of action. A Fluorescence Polarization (FP) assay is detailed here as a robust method for studying the binding of a small molecule to a potential protein target.[5][6][7][8]
This document will provide detailed, step-by-step protocols for each of these stages, along with the scientific reasoning behind key experimental choices.
Primary Assay: Cell-Based Anti-Proliferation Assay
The initial step is to determine if this compound has any effect on cell viability and proliferation. A cell-based assay is an essential tool for this, providing critical insights into cellular function and toxicity in a physiologically relevant model.[9][10] We will use a commercially available human cancer cell line, such as HeLa (cervical cancer), as a starting point due to its robustness and ease of culture.
Principle of the Assay
This protocol utilizes a resazurin-based assay (e.g., alamarBlue™ or similar reagents) to measure cell viability. Resazurin, a blue and non-fluorescent compound, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells. A decrease in fluorescence in treated cells compared to a vehicle control indicates either cytotoxicity or inhibition of proliferation.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| HeLa Cells | ATCC | CCL-2 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| This compound | CymitQuimica | CM193635 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| Resazurin-based viability reagent | Thermo Fisher | A13261 |
| 96-well clear-bottom black plates | Corning | 3603 |
| Doxorubicin (Positive Control) | Sigma-Aldrich | D1515 |
Experimental Protocol: Step-by-Step
-
Cell Culture Maintenance:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells every 2-3 days when they reach 80-90% confluency.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of Doxorubicin (positive control for cytotoxicity) in DMSO.
-
Create a serial dilution series of the test compound and positive control in cell culture medium. A common starting range is from 100 µM down to 0.1 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
-
Cell Seeding:
-
Harvest HeLa cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well clear-bottom black plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium containing 0.5% DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time can be optimized based on the cell doubling time.
-
-
Viability Measurement:
-
Add 10 µL of the resazurin-based viability reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis and Interpretation
-
Data Normalization:
-
Subtract the average fluorescence of the "medium only" (blank) wells from all other wells.
-
Normalize the data to the vehicle control by setting the average fluorescence of the vehicle control wells to 100%.
-
Calculate the percentage of viability for each compound concentration.
-
-
Dose-Response Curve and IC₅₀ Determination:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀).
-
Expected Outcome: A sigmoidal dose-response curve will indicate that this compound has an anti-proliferative or cytotoxic effect on HeLa cells. The calculated IC₅₀ value will provide a quantitative measure of its potency.
Workflow Diagram: Cell-Based Anti-Proliferation Assay
Caption: Workflow for the cell-based anti-proliferation assay.
Secondary Assay: Fluorescence Polarization (FP) for Target Engagement
If the primary screen reveals significant anti-proliferative activity, the next logical step is to identify the molecular target. FP is an excellent technique for this, as it can directly measure the binding of a small molecule to a protein in a homogeneous solution, making it ideal for high-throughput screening and affinity determination.[5][6][7][8][11]
Principle of the Assay
FP measures the change in the tumbling rate of a fluorescently labeled molecule (a "tracer") in solution.[6] When excited with plane-polarized light, a small, free-tumbling tracer emits depolarized light. However, when the tracer binds to a much larger protein, its tumbling slows, and the emitted light remains polarized. This change in polarization is measured and is proportional to the fraction of the tracer that is bound.
In a competitive FP assay, a known fluorescent tracer that binds to the target protein is used. The addition of an unlabeled competitor molecule (our test compound) will displace the tracer, causing a decrease in fluorescence polarization.
Hypothetical Scenario and Target Selection
For the purpose of this protocol, let's hypothesize that based on the sulfonamide structure, a potential target class could be carbonic anhydrases or certain kinases. Let's assume we have identified a putative kinase target, "Kinase-X," through computational docking or a preliminary target identification screen. We would then need a fluorescently labeled ligand (tracer) known to bind to the active site of Kinase-X.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| Recombinant Human Kinase-X | R&D Systems | Varies |
| Fluorescently Labeled Kinase Tracer | Invitrogen | Varies |
| This compound | CymitQuimica | CM193635 |
| DMSO, Spectroscopy Grade | Sigma-Aldrich | 41640 |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT) | - | - |
| 384-well low-volume black plates | Corning | 3573 |
| Staurosporine (Positive Control Inhibitor) | Sigma-Aldrich | S4400 |
Experimental Protocol: Step-by-Step
-
Reagent Preparation:
-
Prepare a 2X working solution of Kinase-X and a 2X working solution of the fluorescent tracer in the assay buffer. The optimal concentrations need to be determined empirically through a titration experiment (see below).
-
Prepare a 10 mM stock solution of this compound and Staurosporine in DMSO.
-
Create a serial dilution series of the test compound and positive control in DMSO, then dilute into assay buffer to create a 4X working solution.
-
-
Assay Plate Setup (384-well format):
-
To all wells: Add 5 µL of assay buffer.
-
To compound wells: Add 5 µL of the 4X compound dilutions.
-
To control wells:
-
Negative Control (Maximum Polarization): Add 5 µL of 4X assay buffer with DMSO.
-
Positive Control (Minimum Polarization): Add 5 µL of 4X Staurosporine.
-
-
Initiate the binding reaction: Add 10 µL of the 2X Kinase-X/Tracer pre-mix to all wells.
-
The final volume in each well will be 20 µL.
-
-
Incubation and Measurement:
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a microplate reader equipped with appropriate filters for the chosen fluorophore. The reader will measure the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the plane of the excitation light.
-
Data Analysis and Interpretation
-
Calculation of Polarization (mP):
-
The instrument software will typically calculate the polarization in millipolarization units (mP) using the following formula:
-
mP = 1000 * (I∥ - G * I⊥) / (I∥ + G * I⊥)
-
-
The G-factor (Grating factor) is an instrument-specific correction factor.
-
-
Data Normalization and IC₅₀ Calculation:
-
Normalize the data using the high (no inhibitor) and low (saturating inhibitor) controls.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
Expected Outcome: A dose-dependent decrease in fluorescence polarization will confirm that this compound binds to Kinase-X and competes with the fluorescent tracer. The IC₅₀ value will quantify its binding affinity relative to the tracer.
Diagram: Principle of Competitive FP Assay
Caption: Competitive Fluorescence Polarization Assay Principle.
Conclusion and Future Directions
This application note outlines a systematic and robust approach for the initial biological characterization of this compound. By starting with a broad phenotypic screen and progressing to a specific, mechanistic assay, researchers can efficiently determine the biological activity and begin to unravel the compound's mechanism of action.
Should the FP assay confirm a direct binding interaction, further biophysical techniques such as Surface Plasmon Resonance (SPR) could be employed to determine the on- and off-rates of binding, providing a more complete kinetic profile.[12][13][14][15][16] Ultimately, these in vitro studies will pave the way for more complex cell-based assays to confirm target engagement and downstream pathway modulation, bringing us one step closer to understanding the therapeutic potential of this novel compound.
References
- Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
- Characterization of Small Molecule-Protein Interactions Using SPR Method.PubMed.
- Fluorescence Polariz
- Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging.
- Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance.MDPI.
- Large and Small Molecule Screening by SPR.Bio-Rad.
- Fluorescence Polarization Assays in Small Molecule Screening.PMC - NIH.
- Protein-Small Molecule Biomolecular Interactions – a Retrospective.Reichert Technologies.
- Fluorescence Polarization Assays in Small Molecule Screening.
- What is the current value of fluorescence polarization assays in small molecule screening?Taylor & Francis Online.
- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties.PMC - NIH.
- A review for cell-based screening methods in drug discovery.PMC - NIH.
- Cell-Based Assay Development | Custom Assays for Drug Discovery.Concept Life Sciences.
- 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid.EvitaChem.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.Acta Poloniae Pharmaceutica.
- Biological activities of sulfonamides.Indian Journal of Pharmaceutical Sciences.
Sources
- 1. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Buy 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (EVT-3372833) | 137315-01-6 [evitachem.com]
- 5. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance [mdpi.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
Application Note: A Guide to Investigating 5-Fluoro-2-(methylsulfonamido)benzoic acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for characterizing the enzyme inhibitory potential of 5-Fluoro-2-(methylsulfonamido)benzoic acid. Lacking extensive characterization in public literature, this compound's structural motifs—a sulfonamide and a fluorinated benzoic acid—suggest a high potential for interaction with various enzyme classes. This document furnishes detailed protocols for compound handling, initial screening for inhibitory activity (IC50 determination), and subsequent kinetic studies to elucidate the mechanism of action (MoA). By explaining the scientific rationale behind experimental design and offering robust, self-validating protocols, this guide empowers researchers to systematically evaluate this compound as a novel enzyme inhibitor.
Introduction: The Rationale for Investigation
Enzyme inhibitors are cornerstones of pharmacology and drug discovery, modulating pathological processes by attenuating the activity of specific enzymes. The compound this compound presents a compelling scaffold for investigation. Its structure combines two key pharmacophores:
-
The Sulfonamide Moiety (-SO₂NH-): This functional group is present in a wide array of clinically approved drugs, including antibiotics, diuretics, and anticancer agents.[1][2] Sulfonamides are known to inhibit diverse enzyme families such as carbonic anhydrases, proteases, and kinases, often by mimicking a substrate or transition state.[3][4][5] The classical mechanism involves competitive inhibition of dihydropteroate synthase in bacteria, blocking folic acid synthesis.[][7]
-
The Benzoic Acid Moiety: Carboxylic acid groups are common in enzyme inhibitors, often forming critical hydrogen bonds or ionic interactions with active site residues.
The combination of these groups suggests that this compound could be a versatile inhibitor. This guide provides the necessary protocols to test this hypothesis against any enzyme of interest.
Compound Profile and Preparation
A thorough understanding of the test compound's properties is the foundation of any reliable assay.
Physicochemical Properties
A summary of the key properties for this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₄S | [8] |
| Molecular Weight | 233.22 g/mol | [8] |
| Canonical SMILES | CS(=O)(=O)NC1=C(C=C(C=C1)F)C(=O)O | N/A |
| Appearance | White to off-white crystalline solid | [8] |
Preparation of Stock Solutions
Accurate and consistent preparation of the inhibitor stock solution is critical for reproducible results.
Expert Insight: Due to the aromatic and crystalline nature of the compound, aqueous solubility is expected to be low. Dimethyl sulfoxide (DMSO) is the recommended solvent for generating a high-concentration primary stock solution.
Protocol: Preparation of a 10 mM Stock Solution
-
Accurately weigh 2.33 mg of this compound.
-
Add 1.0 mL of 100% DMSO.
-
Vortex vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Part I: Initial Screening Protocol for IC50 Determination
The first objective is to determine if the compound inhibits the target enzyme and, if so, at what concentration. This is achieved by calculating the half-maximal inhibitory concentration (IC50). This protocol is designed for a 96-well plate format but can be adapted.
Principle
The enzyme's activity is measured across a range of inhibitor concentrations. The rate of the reaction, determined by monitoring product formation or substrate depletion over time, is expected to decrease as the inhibitor concentration increases.[9] The IC50 is the concentration of the inhibitor that reduces enzyme activity by 50%.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 value of an enzyme inhibitor.
Step-by-Step Protocol
-
Prepare Reagents: Thaw all components (enzyme, substrate, buffer, inhibitor stock) and keep them on ice.[10] Prepare fresh working solutions of the enzyme and substrate in the optimal assay buffer.
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Start with your 10 mM DMSO stock. Perform a 1:100 dilution into assay buffer to get a 100 µM top concentration (this also dilutes the DMSO to 1%, minimizing solvent effects).
-
Perform a 10-point, 2-fold serial dilution from this 100 µM solution in assay buffer. This will create a concentration range from 100 µM down to ~0.2 µM.[11]
-
-
Plate Layout:
-
Add the diluted inhibitor series to the appropriate wells of a 96-well plate.
-
Vehicle Control (100% Activity): Add assay buffer containing the same final concentration of DMSO (e.g., 1%) as the inhibitor wells.
-
No Enzyme Control (0% Activity/Background): Add assay buffer with DMSO but no enzyme.
-
-
Enzyme Addition & Pre-incubation: Add the enzyme working solution to all wells except the "No Enzyme" controls. Allow the plate to pre-incubate for 10-15 minutes at the optimal reaction temperature.[9]
-
Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for reaching equilibrium, especially for slow-binding inhibitors.
-
-
Reaction Initiation: Initiate the reaction by adding the substrate working solution to all wells. Mix briefly (e.g., by gentle orbital shaking).
-
Data Acquisition: Immediately place the plate in a microplate reader set to the correct temperature. Measure the signal (e.g., absorbance or fluorescence) at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.[12]
-
Self-Validation: The reaction progress curves (Signal vs. Time) for the uninhibited controls should be linear for at least the first 5-10 minutes.[13] This confirms you are measuring the initial reaction velocity (V₀).
-
Data Analysis
-
Calculate Initial Rates (V₀): For each well, determine the slope of the linear portion of the reaction progress curve. This is your V₀.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_vehicle - V₀_background))
-
-
Determine IC50: Plot % Inhibition versus log[Inhibitor]. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration at which the curve crosses 50% inhibition.[13]
Part II: Protocol for Mechanism of Action (MoA) Studies
If this compound shows significant inhibition (e.g., IC50 < 20 µM), the next step is to determine its kinetic mechanism.
Principle
Reversible inhibition mechanisms are distinguished by how the inhibitor affects the enzyme's kinetic parameters, Vmax (maximum reaction rate) and Km (substrate concentration at half-Vmax).[14] By measuring reaction rates at various substrate and inhibitor concentrations, we can diagnose the MoA.[9][15]
-
Competitive: Inhibitor binds only to the free enzyme's active site. Vmax is unchanged; apparent Km increases.
-
Non-competitive: Inhibitor binds to an allosteric site on the free enzyme or enzyme-substrate complex. Vmax decreases; Km is unchanged.
-
Uncompetitive: Inhibitor binds only to the enzyme-substrate complex. Both Vmax and Km decrease proportionally.
-
Mixed: Inhibitor binds to an allosteric site but has different affinities for the free enzyme and the enzyme-substrate complex. Both Vmax and Km are altered.[16]
MoA Determination Logic
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfonamide inhibitors: a patent review 2013-present - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. study.com [study.com]
- 8. Buy 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (EVT-3372833) | 137315-01-6 [evitachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Khan Academy [khanacademy.org]
- 15. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Distinguishing reversible enzyme inhibition mechanisms - The Science Snail [sciencesnail.com]
Application Note & Protocol: Synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid via N-Sulfonylation
Abstract: This document provides a comprehensive guide for the synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid, a valuable fluorinated building block for pharmaceutical and materials science research. The protocol details a robust and accessible method for the N-methanesulfonylation of 2-amino-5-fluorobenzoic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, characterization guidelines, and critical safety information.
Introduction: The Significance of Fluorinated Sulfonamides
Fluorine-containing organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Similarly, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, from antibiotics to diuretics.
This compound combines these key features, making it a highly valuable intermediate for the synthesis of novel bioactive compounds.[1][2] Its structural precursor, anthranilic acid, is a key scaffold in numerous biologically active molecules.[3] This guide provides a detailed protocol for the targeted synthesis of this compound, emphasizing practical execution, safety, and product validation.
Reaction Scheme & Mechanistic Insights
The synthesis proceeds via the N-sulfonylation of 2-amino-5-fluorobenzoic acid with methanesulfonyl chloride in the presence of a base.
Overall Reaction:
Mechanistic Pathway:
The reaction is a classic nucleophilic acyl substitution at the sulfonyl group.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 2-amino-5-fluorobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the chloride ion, a good leaving group, is expelled.
-
Deprotonation: A base, such as pyridine or triethylamine, deprotonates the nitrogen atom to yield the final N-sulfonylated product and the hydrochloride salt of the base. The base is crucial to neutralize the HCl generated, preventing the protonation of the starting aniline, which would render it non-nucleophilic.[4]
Experimental Protocol
This protocol is adapted from established methodologies for the N-sulfonylation of anilines.[4]
Materials:
-
2-amino-5-fluorobenzoic acid
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Data Presentation: Reagent Summary
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Volume/Mass |
| 2-amino-5-fluorobenzoic acid | 155.12 | 1.0 | 10 mmol | 1.55 g |
| Methanesulfonyl Chloride | 114.55 | 1.1 | 11 mmol | 0.84 mL |
| Anhydrous Pyridine | 79.10 | 1.2 | 12 mmol | 0.97 mL |
| Anhydrous DCM | - | - | - | 50 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.55 g (10 mmol) of 2-amino-5-fluorobenzoic acid and 0.97 mL (12 mmol) of anhydrous pyridine in 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Methanesulfonyl Chloride: Slowly add 0.84 mL (11 mmol) of methanesulfonyl chloride dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition to control the reaction rate and minimize side reactions.
-
Reaction Progression: After the complete addition of methanesulfonyl chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of 1M HCl.
-
Extraction: Shake the separatory funnel, release the pressure, and separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Guide
To confirm the identity and purity of the synthesized this compound (Molecular Formula: C₈H₈FNO₄S, Molecular Weight: 233.22 g/mol ), the following analytical data are expected.[5][6]
-
¹H NMR (Proton NMR):
-
A singlet for the methyl protons of the sulfonamide group, typically in the range of δ 2.8-3.2 ppm.
-
Aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns influenced by the fluorine atom.
-
A broad singlet for the carboxylic acid proton, typically downfield (> δ 10 ppm).
-
A singlet for the N-H proton of the sulfonamide, which may be broad and its chemical shift can vary depending on the solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
IR (Infrared) Spectroscopy:
-
A broad absorption band for the O-H stretch of the carboxylic acid, typically from 2500-3300 cm⁻¹.[8][9]
-
A sharp, strong absorption for the C=O stretch of the carboxylic acid around 1700 cm⁻¹.[8][9]
-
Two characteristic strong absorptions for the S=O stretches of the sulfonamide group, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
-
An N-H stretch for the sulfonamide around 3200-3300 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) should be observed at m/z = 233.
-
High-resolution mass spectrometry should confirm the molecular formula C₈H₈FNO₄S.
-
Common fragmentation patterns may include the loss of the methylsulfonyl group or the carboxylic acid group.
-
Safety Precautions
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[10]
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[10]
Reagent-Specific Hazards:
-
Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator. It reacts violently with water and moisture. Handle with extreme care in a dry, inert atmosphere.[5][8] In case of skin contact, immediately flush with copious amounts of water and seek medical attention.[10]
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): A volatile suspected carcinogen. Minimize exposure by handling only in a fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Handle with care to avoid skin and eye burns.
Waste Disposal:
-
All organic and corrosive waste should be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Wet reagents or solvents. - Insufficient base. | - Extend the reaction time and continue monitoring by TLC. - Ensure all glassware is flame-dried and reagents are anhydrous. - Use a slight excess of the base (e.g., 1.2-1.5 equivalents).[4] |
| Formation of Di-sulfonated Byproduct | - Rapid addition of MsCl. - High reaction temperature. | - Add the methanesulfonyl chloride slowly and dropwise. - Maintain a low temperature (0 °C) during the addition.[4] |
| Difficulty in Purification | - Presence of unreacted starting material. - Oily product instead of solid. | - Perform an additional wash with a dilute acid or base during the work-up to remove unreacted starting materials. - Try triturating the oil with a non-polar solvent like hexanes to induce solidification. |
References
-
Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. PubMed. Available at: [Link]
-
Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. Available at: [Link]
-
How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? - FAQ. SYNTHETIZE. Available at: [Link]
-
METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... ResearchGate. Available at: [Link]
-
2-Amino-5-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
-
N-sulfonylanthranilic acid derivatives as allosteric inhibitors of dengue viral RNA-dependent RNA polymerase. PubMed. Available at: [Link]
-
A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. Available at: [Link]
-
Mild Sulfonylation of Anilines. ChemistryViews. Available at: [Link]
-
A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. Journal of Chemical Health Risks. Available at: [Link]
-
5-Fluoro-2-methylbenzoic acid. PubChem. Available at: [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. PubChem. Available at: [Link]
-
Synthesis of Step A -- N-phenyl-anthranilic acid. PrepChem.com. Available at: [Link]
-
Anthranilic acid. Wikipedia. Available at: [Link]
-
N-Sulfonylanthranilic Acid Derivatives as Allosteric Inhibitors of Dengue Viral RNA-Dependent RNA Polymerase. ACS Publications. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Fluoro-2-(methylsulfonyl)benzoicacid | CymitQuimica [cymitquimica.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. michlala.edu [michlala.edu]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. rsc.org [rsc.org]
- 10. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scale-Up Synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid: A Detailed Guide for Process Chemistry
An Application Note and Protocol from the Senior Application Scientist
Abstract
This application note provides a comprehensive and robust protocol for the scale-up synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid, an important intermediate in pharmaceutical development. The synthesis proceeds via the sulfonylation of 2-amino-5-fluorobenzoic acid with methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, process safety considerations, and optimization strategies. By explaining the causality behind experimental choices and integrating self-validating system checks, this protocol ensures both scientific integrity and practical applicability in a process chemistry environment.
Introduction and Strategic Overview
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a fluorinated benzoic acid core with a sulfonamide moiety, makes it a valuable intermediate for creating compounds with specific biological activities.[1] The successful and safe scale-up of its synthesis is a critical step in the drug development pipeline, demanding a process that is not only high-yielding but also reproducible, safe, and economically viable.
The synthetic strategy detailed herein was selected for its efficiency and suitability for industrial application. It employs readily available starting materials: 2-amino-5-fluorobenzoic acid[2] and methanesulfonyl chloride (MsCl). The core transformation is a nucleophilic attack of the amino group on the electrophilic sulfur of the sulfonyl chloride. The primary challenges in scaling this reaction are managing the exothermic nature of the sulfonylation, controlling the formation of impurities, and handling the corrosive and hazardous nature of the reagents and byproducts, particularly methanesulfonyl chloride and the generated hydrochloric acid (HCl).
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Overall workflow for the scale-up synthesis process.
Step-by-Step Procedure
-
Reactor Preparation:
-
Ensure the 5 L reactor is clean, dry, and equipped with all necessary peripherals.
-
Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a gentle nitrogen blanket throughout the reaction.
-
-
Reagent Charging:
-
To the reactor, charge 2-amino-5-fluorobenzoic acid (155 g, 1.0 mol).
-
Add anhydrous dichloromethane (DCM, 1.5 L).
-
Stir the resulting slurry at 150-200 RPM to ensure good mixing.
-
Add anhydrous pyridine (119 g, 121 mL, 1.5 mol, 1.5 equiv.). The addition of pyridine, a tertiary amine base, is crucial. It serves to neutralize the HCl generated during the reaction, preventing protonation of the starting aniline (which would deactivate it) and driving the reaction to completion.
-
-
Reaction Execution:
-
Cool the reactor contents to 0-5 °C using the thermostatic circulator.
-
In a separate, dry addition funnel, charge methanesulfonyl chloride (126 g, 86 mL, 1.1 mol, 1.1 equiv.).
-
Add the methanesulfonyl chloride dropwise to the stirred slurry over 60-90 minutes. Causality: A slow, controlled addition is critical to manage the exotherm of the reaction. A rapid addition can lead to a dangerous temperature spike and the formation of undesired byproducts.
-
Maintain the internal temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-4 hours.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once complete, cool the reaction mixture back to 10-15 °C.
-
Slowly and carefully add 2 M HCl (1.0 L) to the reactor to quench the reaction and neutralize the excess pyridine. This will form pyridinium hydrochloride, which is water-soluble.
-
Stir the biphasic mixture vigorously for 15 minutes.
-
-
Product Isolation:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 250 mL).
-
Combine all organic layers and wash with water (500 mL) and then brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid is best purified by recrystallization. Suspend the crude material in a suitable solvent system, such as ethyl acetate/heptane or toluene.
-
Heat the mixture until a clear solution is obtained. If necessary, add more of the primary solvent (e.g., ethyl acetate) sparingly.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour to maximize crystal formation.
-
Collect the purified solid by filtration, wash the filter cake with a small amount of cold heptane, and dry under vacuum at 50 °C to a constant weight.
-
Data Summary and Characterization
Typical Process Parameters and Results
| Parameter | Value |
| Scale | 1.0 mol (155 g of starting material) |
| Typical Yield | 85-92% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white solid |
| Melting Point | 198-202 °C |
| Reaction Time | 4-6 hours |
| Purification Method | Recrystallization (EtOAc/Heptane) |
Analytical Characterization
-
¹H NMR: Confirm the presence of the methylsulfonyl group, the aromatic protons, and the carboxylic acid proton.
-
¹³C NMR: Confirm the number of unique carbons in the molecule.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (233.22 g/mol ). * HPLC: Determine the purity of the final product against a reference standard.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature. Check the quality and stoichiometry of reagents. |
| Poor quality of reagents (e.g., wet solvent/base). | Use anhydrous solvents and reagents. Ensure the pyridine is of high purity. | |
| Low Yield | Product loss during aqueous work-up. | Perform additional extractions of the aqueous layer. Ensure pH is correct during acidification if applicable. |
| Inefficient recrystallization. | Optimize the recrystallization solvent system and cooling profile. Minimize the amount of solvent used. | |
| Product is Oily or Discolored | Presence of impurities. | Ensure efficient stirring during the reaction. Re-evaluate the purification step; consider a charcoal treatment. |
| Incomplete drying. | Dry the product for a longer period or at a slightly higher temperature (if thermally stable). |
Conclusion
This application note details a reliable and scalable process for the synthesis of this compound. By focusing on a well-defined synthetic strategy, implementing rigorous safety protocols for handling hazardous materials like methanesulfonyl chloride, and providing clear, actionable steps, this guide serves as a valuable resource for process chemists. The outlined procedure is designed for high yield and purity, ensuring the production of high-quality material suitable for subsequent stages in pharmaceutical research and development.
References
-
Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. 3
-
METHANESULFONYL CHLORIDE - CAMEO Chemicals. NOAA. 4
-
METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. 5
-
Methane sulphonyl chloride MSDS. Actylis Lab Solutions. 6
-
ICSC 1163 - METHANESULFONYL CHLORIDE. International Chemical Safety Cards (ICSCs). 7
-
The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents (CN1477097A). 8
-
2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid. EvitaChem. 1
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. 9
-
Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents (US11001552B2). 10
-
5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6. Ossila. 11
-
5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. 12
-
5-Fluoro-2-[(methylsulfonyl)amino]benzoic acid | 1016788-23-0. Biosynth. Link
-
2-Amino-5-fluorobenzoic acid 97 446-08-2. Sigma-Aldrich. Link
-
2-Amino-5-fluorobenzoic acid - PMC. NIH. 2
Sources
- 1. Buy 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (EVT-3372833) | 137315-01-6 [evitachem.com]
- 2. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 4. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. actylislab.com [actylislab.com]
- 7. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 8. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 11. ossila.com [ossila.com]
- 12. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]
Application Note: Quantitative Analysis of 5-Fluoro-2-(methylsulfonamido)benzoic acid using HPLC-UV and LC-MS/MS
Introduction
5-Fluoro-2-(methylsulfonamido)benzoic acid is a key chemical entity with growing importance in pharmaceutical development and chemical synthesis. Its unique structure, incorporating a fluorinated benzoic acid and a methylsulfonamido group, imparts specific chemical properties that are of interest in medicinal chemistry. Accurate and precise quantification of this compound is critical for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).
This application note provides detailed protocols for the quantitative analysis of this compound in a variety of sample matrices. We present two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. Furthermore, we provide a comprehensive guide to the validation of these methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C8H8FNO4S | [4] |
| Molecular Weight | 233.22 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, acetonitrile, and DMSO.[5][6][7] | N/A |
| UV Absorbance | Expected to have UV absorbance maxima around 230 nm and 274 nm, characteristic of benzoic acid derivatives.[8] | N/A |
Proposed Analytical Methods
The following methods are proposed as a starting point for the quantification of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples where the concentration is relatively high and the matrix is not overly complex.
Principle: The analyte is separated from other components in the sample on a reversed-phase HPLC column and is detected by its absorbance of UV light. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds.[9][10] |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase improves peak shape for acidic compounds and is compatible with mass spectrometry if needed.[11] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency.[9] |
| Gradient | 20% B to 80% B over 10 minutes | A gradient elution is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak symmetry. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Detection Wavelength | 230 nm | Benzoic acid and its derivatives typically exhibit strong absorbance around this wavelength.[8] |
Workflow for HPLC-UV Analysis:
Caption: HPLC-UV analysis workflow.
Secondary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For samples requiring higher sensitivity and selectivity, such as biological matrices or trace-level impurity analysis, LC-MS/MS is the recommended technique.
Principle: The analyte is separated by HPLC and then ionized, and the resulting ions are fragmented. Specific precursor-to-product ion transitions are monitored for highly selective and sensitive quantification.
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions: (Similar to HPLC-UV method, but with potential for faster gradients and smaller particle size columns if using UHPLC)
MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid and sulfonamide groups are readily deprotonated, making negative ion mode suitable. |
| Precursor Ion (Q1) | m/z 232.0 | [M-H]⁻ ion of the analyte. |
| Product Ions (Q3) | To be determined by infusion of a standard solution. Likely fragments would involve loss of SO2 (m/z 64) or the methylsulfonyl group. | Fragmentation provides specificity for quantification. |
| Collision Energy | To be optimized for maximum product ion intensity. | Ensures efficient fragmentation of the precursor ion. |
| Dwell Time | 100 ms | A sufficient time to acquire enough data points across the chromatographic peak. |
Workflow for LC-MS/MS Analysis:
Caption: LC-MS/MS analysis workflow.
Detailed Protocols
Preparation of Stock and Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable diluent (e.g., 50:50 methanol:water). For the HPLC-UV method, a concentration range of 1-100 µg/mL is recommended. For the LC-MS/MS method, a range of 1-1000 ng/mL is a good starting point.
Sample Preparation
The following is a general procedure; modifications may be necessary depending on the sample matrix.
-
Accurately weigh a known amount of the sample into a volumetric flask.
-
Add a suitable volume of diluent (e.g., methanol) and sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Dilute to volume with the diluent.
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
Method Validation
Validation of the chosen analytical method is crucial to ensure that the results are reliable, reproducible, and accurate. The validation should be performed according to ICH Q2(R1) guidelines.[1][2][3]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Protocol: Analyze a blank sample (matrix without the analyte), a standard solution of the analyte, and a sample spiked with the analyte.
-
Acceptance Criteria: The blank sample should not show any interfering peaks at the retention time of the analyte.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Analyze a series of at least five standard solutions covering the expected concentration range.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range
The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98-102%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (standard deviation of the response / slope)
-
LOQ = 10 * (standard deviation of the response / slope)
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol: Introduce small variations in method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits.
Summary of Target Validation Parameters:
| Validation Parameter | Target Acceptance Criteria (HPLC-UV) | Target Acceptance Criteria (LC-MS/MS) |
| Specificity | No interference at analyte retention time | No interference in the MRM transition |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% |
| LOD | To be determined | To be determined |
| LOQ | To be determined | To be determined |
| Robustness | System suitability passes | System suitability passes |
Conclusion
The HPLC-UV and LC-MS/MS methods proposed in this application note provide a robust starting point for the quantitative analysis of this compound. The HPLC-UV method is well-suited for routine analysis, while the LC-MS/MS method offers enhanced sensitivity and selectivity for more demanding applications. Adherence to the detailed validation protocol will ensure the generation of high-quality, reliable, and accurate data, which is essential for regulatory submissions and quality control in the pharmaceutical industry.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Kaufmann, A., Roth, S., Ryser, B., Widmer, M., & Guggisberg, D. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
- Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA FSIS.
- LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018).
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
-
The UV-Vis absorption spectra of 1 and 2. ResearchGate. [Link]
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (2017). International Journal of Pharmacy and Pharmaceutical Sciences.
-
o-(p-fluorobenzoyl)benzoic acid - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). Molecules. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
-
HPLC Separation of Aromatic Sulfonamides and Hydrozine. SIELC Technologies. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2020). RSC Advances. [Link]
-
4-Sulfamoylbenzoic acid. ChemBK. [Link]
-
Calculated solubilities of sulfonamides investigated. ResearchGate. [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2019). Journal of Chemical & Engineering Data. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. [Link]
-
2-Fluoro-5-methanesulfonyl-benzoic acid. PubChem. [Link]
-
UV-Vis Spectrum of Benzoic Acid. SIELC Technologies. [Link]
-
Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. ScholarWorks @ UTRGV. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Buy 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (EVT-3372833) | 137315-01-6 [evitachem.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. hpst.cz [hpst.cz]
Application Notes and Protocols for the Derivatization of 5-Fluoro-2-(methylsulfonamido)benzoic Acid in Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking Therapeutic Potential through SAR-Guided Derivatization
In the landscape of modern drug discovery, the systematic exploration of a lead compound's chemical architecture is paramount to optimizing its pharmacological profile. Structure-Activity Relationship (SAR) studies are the cornerstone of this endeavor, providing a detailed map of how specific structural modifications influence a molecule's potency, selectivity, and pharmacokinetic properties. 5-Fluoro-2-(methylsulfonamido)benzoic acid is a versatile scaffold, presenting two key functional handles for derivatization: a carboxylic acid and a sulfonamide. The strategic placement of a fluorine atom can also enhance metabolic stability and binding affinity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this scaffold to generate a diverse chemical library for robust SAR studies.
The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices. By understanding the "why" behind each step, researchers can troubleshoot effectively and adapt these methodologies to their specific needs.
Strategic Derivatization Workflow
A successful SAR campaign on this compound hinges on a logical and efficient workflow. The following diagram illustrates a strategic approach to library synthesis, targeting modifications at both the carboxylic acid and sulfonamide moieties.
Caption: A strategic workflow for SAR studies of this compound.
Part 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, often influencing a compound's solubility, cell permeability, and interaction with biological targets. Amide bond formation is a robust and versatile method for introducing a wide array of chemical diversity.
Protocol 1: Amide Library Synthesis via EDC/HOBt Coupling
This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[3][4] The ortho-sulfonamide group may impart some steric hindrance, potentially slowing the reaction rate.[5][6] Therefore, careful monitoring and optimization of reaction time may be necessary.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (e.g., alkylamines, anilines, heterocycles)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous DCM or DMF (0.1-0.2 M).
-
Reagent Addition: Add the desired amine (1.1 eq) followed by HOBt (1.2 eq).
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath and add DIPEA or TEA (2.5 eq).
-
Coupling Agent Addition: Slowly add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Protocol 2: Ester Library Synthesis via Fischer Esterification
For the synthesis of ester derivatives, the Fischer esterification offers a straightforward approach, particularly with primary and secondary alcohols.[7][8] The use of a strong acid catalyst is essential.
Materials:
-
This compound
-
A diverse library of alcohols (e.g., methanol, ethanol, isopropanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)
-
Anhydrous toluene or the corresponding alcohol as solvent
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a large excess of the desired alcohol (which can also serve as the solvent). Alternatively, use an inert solvent like toluene and 3-5 equivalents of the alcohol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated H₂SO₄ or PTSA (0.1 eq).
-
Reaction: Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. If an excess of a low-boiling alcohol was used, remove it under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ until gas evolution ceases, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude ester by flash column chromatography.
Part 2: Derivatization of the Sulfonamide Moiety
The sulfonamide nitrogen provides another key point for diversification. N-alkylation and N-acylation can significantly alter the hydrogen bonding capacity and steric profile of this functional group, which can have a profound impact on biological activity.[9][10]
Protocol 3: N-Alkylation of the Sulfonamide
N-alkylation of sulfonamides can be achieved under basic conditions with an appropriate alkylating agent. The acidity of the sulfonamide proton makes this a feasible transformation.
Materials:
-
This compound (or its corresponding ester/amide derivative)
-
A diverse library of alkyl halides (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in anhydrous DMF or MeCN.
-
Base Addition: Add a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).
-
Alkylating Agent Addition: Add the alkyl halide (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 4: N-Acylation of the Sulfonamide
N-acylation introduces an amide-like functionality at the sulfonamide nitrogen, which can serve as a hydrogen bond acceptor and introduce further structural diversity.
Materials:
-
This compound derivative
-
A diverse library of acyl chlorides or anhydrides
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the this compound derivative (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Base Addition: Add pyridine or TEA (1.5 eq).
-
Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Characterization of Synthesized Derivatives
The unambiguous characterization of all newly synthesized compounds is a critical component of any SAR study. A combination of spectroscopic and analytical techniques should be employed to confirm the structure and purity of each derivative.
| Technique | Purpose | Expected Observations for a Hypothetical Amide Derivative |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Appearance of new signals corresponding to the protons of the introduced amine. A downfield shift of the aromatic protons adjacent to the newly formed amide bond may be observed. The sulfonamide NH proton signal may shift or broaden.[11][12] |
| ¹³C NMR | Confirmation of the carbon skeleton. | Appearance of a new carbonyl carbon signal for the amide around 165-175 ppm. New signals corresponding to the carbons of the added amine moiety will also be present.[13][14] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of the synthesized derivative. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak in the chromatogram indicates a high degree of purity. |
Conclusion: A Framework for Innovation
These application notes provide a robust framework for the systematic derivatization of this compound. By employing these protocols, researchers can efficiently generate a library of analogs for comprehensive SAR studies. The insights gained from such studies are invaluable in the iterative process of drug design, ultimately paving the way for the development of novel therapeutics with enhanced efficacy and safety profiles. The versatility of the starting scaffold, coupled with the reliability of the described synthetic methodologies, offers a powerful platform for innovation in medicinal chemistry.
References
-
S. K. Sharma, et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chem Biodivers. Retrieved from [Link]
-
A. B. Ovung, et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Retrieved from [Link]
-
A. Verma, et al. (2021). A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. JETIR. Retrieved from [Link]
-
M. A. G. N. Khan, et al. (2014). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry. Retrieved from [Link]
-
A. Alsughayer, et al. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. Molecules. Retrieved from [Link]
-
M. C. Bryan, et al. (2012). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Med. Chem. Lett. Retrieved from [Link]
-
J. L. Jios, et al. (2005). 1H and 13C NMR spectral assignments of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magn. Reson. Chem. Retrieved from [Link]
-
G. Schäfer & J. W. Bode. (2014). The synthesis of sterically hindered amides. Chimia (Aarau). Retrieved from [Link]
-
M. A. Clark, et al. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem. Retrieved from [Link]
-
G. Schäfer & J. W. Bode. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]
-
A. Alsughayer, et al. (2011). 1H NMR and 13C NMR of the prepared compounds. ResearchGate. Retrieved from [Link]
-
R. A. El-Sayed, et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magn. Reson. Chem. Retrieved from [Link]
-
A. Alsughayer, et al. (2011). 1H NMR and 13C NMR of the prepared compounds. ResearchGate. Retrieved from [Link]
-
S. P. Gupta, et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
G. Schäfer & J. W. Bode. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]
-
M. Jabha, et al. (2016). N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate. ResearchGate. Retrieved from [Link]
-
M. S. Hamasharif, et al. (2017). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. ACS Omega. Retrieved from [Link]
-
P. Zajdel, et al. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorg Med Chem. Retrieved from [Link]
-
I. O. Korchagin, et al. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Butlerov Communications. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. ojs.chimia.ch [ojs.chimia.ch]
- 6. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 5-Fluoro-2-(methylsulfonamido)benzoic Acid Derivatives
Introduction: A Strategic Approach to In Vitro Profiling
The emergence of novel chemical entities, such as derivatives of 5-Fluoro-2-(methylsulfonamido)benzoic acid, presents both an opportunity and a challenge in the landscape of drug discovery. Preliminary evidence surrounding related benzoic acid and sulfonamide structures suggests a potential for anti-proliferative and kinase-modulating activities, making them attractive candidates for oncology research.[1][2][3] This document provides a comprehensive suite of in vitro testing protocols designed to systematically evaluate the biological activity of these derivatives.
Our approach is structured as a hierarchical screening cascade, beginning with broad assessments of cellular viability and cytotoxicity, progressing to more specific assays to elucidate the mechanism of action, such as apoptosis induction and kinase inhibition, and concluding with preliminary safety profiling. This strategic workflow is designed to maximize data acquisition while conserving valuable compound resources, a common constraint in early-stage research. Each protocol is presented with the underlying scientific principles and practical insights to ensure robust and reproducible results.
Part 1: Cellular Viability and Cytotoxicity Profiling
The initial step in characterizing a novel compound is to determine its effect on cell proliferation and viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[4][5][6][7] It provides a quantitative measure of metabolically active cells, which is an indicator of cell viability.[5]
Application Note: The Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in living cells.[4] This conversion only occurs in metabolically active cells, and the amount of formazan produced is directly proportional to the number of viable cells.[5] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
| Parameter | Example Value |
| Cell Line | MCF-7 |
| Seeding Density | 8,000 cells/well |
| Incubation Time | 48 hours |
| IC₅₀ of Derivative X | 1.5 µM |
| IC₅₀ of Doxorubicin | 0.2 µM |
Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assays
A decrease in cell viability can be attributed to either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects. To distinguish between these and to determine if the observed cell death is programmed (apoptosis), specific assays are employed. The Caspase-Glo® 3/7 assay is a sensitive and reliable method for detecting the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Application Note: The Principle of the Caspase-Glo® 3/7 Assay
This luminescent assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[8] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase activity.[8]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
White-walled, clear-bottom 96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivatives
-
Caspase-Glo® 3/7 Reagent (e.g., from Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the test compounds as described in the MTT assay protocol (steps 1 and 2). It is advisable to run a parallel plate for a viability assay (e.g., MTT) to normalize the caspase activity to the number of viable cells.
-
Include a positive control for apoptosis induction (e.g., staurosporine).
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.[9]
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (medium + reagent) from all other readings.
-
Normalize the caspase activity to cell viability data from a parallel plate if desired.
-
Express the results as a fold change in caspase activity compared to the vehicle control.
Caption: General experimental workflow for in vitro assays.
Part 4: Preliminary Safety Assessment - Cytochrome P450 Inhibition
Early assessment of a compound's potential for drug-drug interactions is crucial. Inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of drugs, is a primary cause of such interactions. [10][11]An in vitro CYP inhibition assay using human liver microsomes provides a valuable preliminary assessment of this risk. [12]
Application Note: The Principle of In Vitro CYP Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of specific CYP isoforms in human liver microsomes. Isoform-specific substrates are incubated with the microsomes in the presence of various concentrations of the test compound. The formation of the metabolite of the specific substrate is monitored, typically by LC-MS/MS. A reduction in metabolite formation compared to the vehicle control indicates inhibition of the CYP isoform. [10]
Detailed Protocol: CYP450 Inhibition Assay
Materials:
-
Pooled human liver microsomes
-
A cocktail of CYP isoform-specific substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4)
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
Test compound and known inhibitors (positive controls)
-
Acetonitrile with an internal standard for reaction quenching
-
LC-MS/MS system
Procedure:
-
Incubation Preparation:
-
Prepare a master mix containing human liver microsomes and the test compound at various concentrations in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP substrate cocktail.
-
Incubate at 37°C for a specific time (e.g., 10-15 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant for the presence of the specific metabolites using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of the test compound.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value for each CYP isoform.
| CYP Isoform | Derivative X IC₅₀ (µM) | Known Inhibitor IC₅₀ (µM) |
| CYP1A2 | >50 | Furafylline (0.2) |
| CYP2C9 | 25 | Sulfaphenazole (0.1) |
| CYP2D6 | >50 | Quinidine (0.05) |
| CYP3A4 | 15 | Ketoconazole (0.02) |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound derivatives. By systematically assessing cytotoxicity, mechanism of cell death, potential kinase targets, and preliminary safety, researchers can efficiently identify promising lead candidates for further development. Positive hits from this screening cascade would warrant more detailed mechanistic studies, including the identification of specific kinase targets through broader panel screening, analysis of downstream signaling pathways, and ultimately, evaluation in in vivo models of cancer.
References
-
CLYTE Technologies. (2025-12-24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link].
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link].
-
Springer. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. [Link].
-
Creative Bioarray. Cytochrome P450 Inhibition Assay. [Link].
-
Horton, T. MTT Cell Assay Protocol. [Link].
-
Bio-protocol. Caspase-Glo 3/7 Assay. [Link].
-
Scribd. Caspase-Glo 3 - 7 3D Assay TM627. [Link].
-
JoVE. (2025-07-08). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. [Link].
-
protocols.io. (2025-08-03). In-vitro CYP inhibition pooled. [Link].
-
National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link].
-
Springer. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link].
-
protocols.io. (2023-09-23). In vitro kinase assay. [Link].
-
BellBrook Labs. (2018-12-10). How Does a Biochemical Kinase Assay Work?. [Link].
-
Reaction Biology. Cell-Based In Vitro Kinase Assay Services. [Link].
-
National Center for Biotechnology Information. (2024-06-19). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link].
-
Chemical Review and Letters. Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). [Link].
-
Preprints.org. (2023-05-29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link].
-
National Center for Biotechnology Information. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. [Link].
-
ResearchGate. (2024-06-05). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link].
-
National Center for Biotechnology Information. (2016-03-01). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. [Link].
-
National Center for Biotechnology Information. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. [Link].
-
National Center for Biotechnology Information. (2019-10-01). Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors. [Link].
-
National Center for Biotechnology Information. 2-fluoro-5-maleimidobenzoic Acid-Linked Albumin Drug (MAD) Delivery for Selective Systemic Targeting of Metastatic Prostate Cancer. [Link].
-
National Center for Biotechnology Information. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. [Link].
Sources
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. clyte.tech [clyte.tech]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Application Note: Strategic Formulation of 5-Fluoro-2-(methylsulfonamido)benzoic Acid for High-Throughput Biological Screening
Abstract
The successful execution of any high-throughput screening (HTS) campaign is fundamentally reliant on the quality and integrity of the compound formulations tested.[1][2] This application note provides a comprehensive guide for the formulation of 5-Fluoro-2-(methylsulfonamido)benzoic acid, a molecule combining key pharmacophores—a fluorinated benzoic acid and a sulfonamide group. We present a detailed protocol that moves beyond simple dissolution steps to establish a self-validating system for preparing high-quality, assay-ready compound solutions. The methodologies described herein are designed to ensure compound stability, solubility, and concentration accuracy, thereby minimizing the risk of false positives or negatives and ensuring the generation of reliable, reproducible data for drug discovery professionals.
Introduction: The Criticality of Formulation in Early-Stage Discovery
This compound is a synthetic organic compound whose structural motifs are prevalent in medicinal chemistry. The sulfonamide group is a cornerstone of various therapeutics, including antibacterial and diuretic agents, while the fluorinated benzoic acid moiety can modulate physicochemical properties and binding interactions.[3][4] The promise of such compounds in biological screening can only be realized through meticulous preparation. Compound-related artifacts, such as poor solubility, degradation, or inaccurate concentration, are significant sources of error in HTS.[1][5] This guide, therefore, explains the causality behind each step, from solvent selection to final quality control, providing researchers with a robust framework for handling this and structurally similar molecules.
Physicochemical Profile
Understanding the inherent properties of the compound is the first step in designing a rational formulation strategy.
| Property | Data/Prediction | Rationale & Implications |
| Molecular Formula | C₈H₈FNO₄S | Confirmed elemental composition. |
| Molecular Weight | 233.22 g/mol | Essential for calculating concentrations for stock solutions.[6] |
| Structure | The molecule contains both a weakly acidic proton (carboxylic acid) and a sulfonamide group. The fluorine atom can influence pKa and lipophilicity. | |
| Predicted Solubility | Low in aqueous media, high in polar aprotic solvents. | The aromatic core and methylsulfonamido group contribute to lipophilicity, while the carboxylic acid offers limited aqueous solubility that is pH-dependent. A polar aprotic solvent like DMSO is predicted to be optimal. |
| Appearance | Expected to be a white to off-white crystalline solid. | Visual inspection is a preliminary check for purity.[6] |
Formulation Strategy: A DMSO-Centric Approach
For HTS libraries, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice due to its exceptional ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.[7][8]
Why DMSO?
The selection of DMSO is a deliberate choice driven by several factors:
-
High Solvating Power: It effectively dissolves diverse and often lipophilic compounds found in screening libraries.
-
Aqueous Miscibility: Allows for the dilution of concentrated DMSO stock solutions into the aqueous media used in most biological assays.
-
Low Volatility: Reduces evaporative effects during plate handling and storage.
-
Inertness: Generally unreactive with most compounds, though some exceptions exist.[9]
However, DMSO is not without its challenges. It is hygroscopic, readily absorbing atmospheric water, which can lead to compound degradation over time.[7][10] Furthermore, at elevated concentrations, DMSO can exhibit cytotoxicity and interfere with assay performance.[7][8][11] Therefore, the final concentration in any assay must be carefully controlled.
Managing DMSO Concentration in Assays
To mitigate the adverse effects of DMSO, it is critical to maintain the final concentration at the lowest possible level that does not compromise compound solubility.
| Assay Type | Recommended Final DMSO Concentration (%) | Justification & Expert Insights |
| General Cell-Based Assays | ≤ 0.5% | A widely accepted upper limit to avoid significant cytotoxicity in many immortalized cell lines.[7][11] |
| Primary Cell & Stem Cell Cultures | ≤ 0.1% | These cells are often more sensitive to solvent toxicity than robust cell lines.[7][8] |
| Biochemical/Enzyme Assays | 0.1% - 1.0% | May tolerate higher concentrations, but potential for direct enzyme inhibition or assay interference must be evaluated. Consistency across all wells is paramount. |
| In Vivo Animal Studies | ≤ 2.0% | Higher concentrations can be used for dosing, but must be carefully controlled to avoid toxicity to the animal.[11] Co-solvents are often employed. |
A vehicle control, containing the same final concentration of DMSO as the test wells, must be included in every experiment to normalize for any solvent-induced effects.[11][12]
Quality Control: The Self-Validating Workflow
A robust formulation protocol is inherently a self-validating one, with quality control (QC) checkpoints integrated throughout the process.[2][13] This ensures the integrity of the compound from solid starting material to the final assay-ready plate.
Caption: Quality control workflow for compound formulation.
Detailed Experimental Protocols
Protocol 4.1: Preparation of a 10 mM Primary Stock Solution
Objective: To accurately prepare a concentrated stock solution of this compound in 100% anhydrous DMSO.
Materials:
-
This compound (purity >95%)
-
Anhydrous DMSO (≥99.9%)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene tube with a screw cap
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculation: Determine the mass of the compound required.
-
Mass (mg) = Desired Concentration (M) * Molecular Weight (g/mol) * Volume (L) * 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass = 0.01 * 233.22 * 0.001 * 1000 = 2.33 mg
-
-
Weighing: Accurately weigh 2.33 mg of the compound and transfer it into the sterile vial.
-
Expert Tip: Use an anti-static weigh boat or weigh directly into a tared vial to minimize loss of fine powder.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial using a calibrated pipette.
-
Dissolution: Tightly cap the vial and vortex gently for 1-2 minutes until the solid is completely dissolved.[7]
-
Quality Control (QC2): Visually inspect the solution against a dark background to ensure no solid particulates or precipitation is visible. The solution should be clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade compounds, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microtubes.[7][11][14] Store aliquots at -80°C in a desiccated environment.
Protocol 4.2: Preparation of an Assay-Ready Plate (Serial Dilution)
Objective: To create a concentration-response curve on a 384-well plate by performing serial dilutions in 100% DMSO prior to the final aqueous dilution.
Rationale: Diluting a high-concentration DMSO stock directly into an aqueous buffer can cause the compound to precipitate out of solution, a phenomenon known as "crashing out." Performing a serial dilution in 100% DMSO first mitigates this risk by lowering the compound concentration before it contacts the aqueous environment.[7]
Caption: Serial dilution workflow to prevent compound precipitation.
Procedure:
-
Prepare Intermediate Plate: In a 384-well polypropylene plate (the "intermediate plate"), add a calculated volume of 100% DMSO to the wells that will contain the dilutions.
-
Highest Concentration: Transfer a small volume of the 10 mM stock solution to the first well of the series to achieve the highest desired concentration (e.g., for a 100 µM top concentration, perform a 1:100 dilution).
-
Serial Dilution: Using a multichannel pipette or automated liquid handler, sequentially transfer a fixed volume from a higher concentration well to the next well containing DMSO, mixing thoroughly at each step. Continue this process to generate the full dilution series.
-
Prepare Final Assay Plate: Add the aqueous assay buffer/media to the wells of the final 384-well assay plate.
-
Compound Transfer: Using a pintool or acoustic dispenser, transfer a very small volume (e.g., 100-500 nL) from the intermediate plate to the corresponding wells of the final assay plate.
-
Quality Control (QC3): After transfer, inspect the final assay plate for any signs of precipitation. Automated plate imagers can be used for high-throughput QC.[5]
Troubleshooting Common Formulation Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in DMSO stock. | Insufficient solvent; low-quality DMSO (contains water); compound has exceptionally low solubility. | - Confirm calculations. - Use fresh, anhydrous DMSO. - Gently warm or sonicate. - If it still fails, a lower stock concentration may be necessary. |
| Precipitation observed in final assay plate. | Compound "crashed out" during aqueous dilution; exceeded solubility limit in assay buffer. | - Implement serial dilution in 100% DMSO before final transfer (Protocol 4.2). - Lower the top screening concentration. - Investigate the use of co-solvents or excipients in the assay buffer if permissible. |
| Inconsistent assay results from the same stock. | Compound degradation due to multiple freeze-thaw cycles; water absorption in DMSO stock. | - Always aliquot stock solutions into single-use volumes.[7][14] - Store DMSO stocks in tightly sealed vials with desiccant. - Periodically re-evaluate stock purity via LC-MS, especially for older stocks.[1] |
| High background or cytotoxicity in vehicle control wells. | Final DMSO concentration is too high for the cell line/assay system. | - Re-calculate dilution factors to ensure the final DMSO concentration is within the recommended range (Table 2).[7][8] - Test the tolerance of your specific assay system to a range of DMSO concentrations. |
Conclusion
The generation of high-quality, reproducible data in biological screening begins with a meticulous and scientifically grounded compound formulation strategy. For this compound, a standard approach centered on anhydrous DMSO is appropriate, but success lies in the details. By integrating a multi-point quality control workflow, preparing solutions to minimize precipitation risk, and adhering to best practices for storage and handling, researchers can have high confidence in their screening results. This application note provides the necessary protocols and rationale to empower scientists to maximize the integrity of their HTS campaigns and make data-driven decisions in the drug discovery process.
References
- Analytical Quality Evaluation of the Tox21 Compound Library.
- Compound Libraries - Charles River Labor
- NMR quality control of fragment libraries for screening. PMC - PubMed Central.
- Compound Handling Instructions. MedChemExpress (MCE).
- Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument.
- How do I make a stock solution of a substance in DMSO?.
- Understanding the Importance of DMSO Concentration in Inhibitor Prepar
- 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid. EvitaChem.
- Sulfonamide (medicine). Wikipedia.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.
- Studies on repository compound stability in DMSO under various conditions. PubMed.
- Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. criver.com [criver.com]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (EVT-3372833) | 137315-01-6 [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glasp.co [glasp.co]
- 9. research.library.fordham.edu [research.library.fordham.edu]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. NMR quality control of fragment libraries for screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid. Our goal is to empower you with the knowledge to improve reaction yields, enhance purity, and streamline your synthetic workflow.
Introduction: The Synthesis Pathway
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The most common and established route involves the reaction of 2-amino-5-fluorobenzoic acid with methanesulfonyl chloride in the presence of a base. While seemingly straightforward, this reaction is prone to several issues that can significantly impact the final yield and purity of the desired product. This guide will dissect the common pitfalls and provide actionable solutions.
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to directly address the specific problems you may encounter during your experiments.
Question 1: Why is my reaction yield of this compound consistently low?
Answer: Low yields are a frequent frustration in sulfonamide synthesis and can often be traced back to a few key factors.[1][2]
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly susceptible to moisture. Any water present in your reaction setup, including solvents, glassware, or even absorbed atmospheric moisture, will hydrolyze the sulfonyl chloride to the unreactive methanesulfonic acid, directly reducing the amount of reagent available to react with your amine.[1][2]
-
Inappropriate Base Selection: The choice of base is critical. An ideal base should efficiently neutralize the hydrochloric acid (HCl) byproduct generated during the reaction without competing with the amine as a nucleophile.[1] If the base is too weak, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic. If the base itself is nucleophilic, it can react with the methanesulfonyl chloride.
-
Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role. While many sulfonamide formations proceed well at room temperature, some may require gentle heating to overcome activation energy barriers, especially with less reactive amines.[2] Conversely, excessive heat can lead to side reactions and degradation of either the starting materials or the product.
-
Side Reactions: The formation of bis-sulfonated products, where two sulfonyl groups react with the primary amine, can be a significant yield-reducing side reaction.[1]
Solutions & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Environment | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] | Minimizes exposure to atmospheric moisture and oxygen, protecting the sensitive methanesulfonyl chloride. |
| Glassware & Solvents | Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents.[1][2] | Prevents the hydrolysis of methanesulfonyl chloride. |
| Base Selection | Use a non-nucleophilic organic base such as pyridine or triethylamine.[1] | Effectively neutralizes the HCl byproduct without interfering with the primary reaction. |
| Reagent Stoichiometry | Use a slight excess of the 2-amino-5-fluorobenzoic acid (e.g., 1.1 equivalents). | Helps to ensure the complete consumption of the more sensitive methanesulfonyl chloride. |
| Temperature Control | Start the reaction at 0 °C, especially during the addition of methanesulfonyl chloride, and then allow it to warm to room temperature.[1][2] | Controls the initial exotherm of the reaction and minimizes side reactions. |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Allows for the determination of the optimal reaction time and prevents unnecessary heating or extended reaction times that could lead to product degradation. |
Question 2: I'm observing an unexpected and persistent impurity in my final product. What could it be and how can I remove it?
Answer: The most likely impurity is the unreacted starting material, 2-amino-5-fluorobenzoic acid, or the hydrolysis product, methanesulfonic acid. Purification can be challenging due to the similar polarities of these compounds with the desired product.
Purification Protocol:
-
Acid-Base Extraction: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash it sequentially with a dilute acid (e.g., 1M HCl), water, and then brine. This will remove any remaining organic base and some polar impurities.
-
Bicarbonate Extraction: To separate the desired carboxylic acid product from less acidic impurities, extract the organic layer with a saturated sodium bicarbonate solution. The this compound will move into the aqueous layer as its sodium salt.
-
Acidification and Precipitation: Carefully acidify the aqueous bicarbonate layer with cold 1M HCl until the product precipitates out.
-
Filtration and Washing: Collect the solid product by filtration, wash it with cold water to remove any residual salts, and then dry it under vacuum.
-
Recrystallization: For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed.[3][4]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use an inorganic base like sodium hydroxide?
A1: While Schotten-Baumann conditions using an aqueous base are possible for some sulfonamide syntheses, it is generally not recommended for this specific reaction.[1] The presence of water significantly increases the risk of hydrolyzing the methanesulfonyl chloride, which would lead to a lower yield.[1][2] Anhydrous organic bases are preferred for better control and higher efficiency.
Q2: How critical is the purity of the starting 2-amino-5-fluorobenzoic acid?
A2: The purity of your starting materials is paramount. Impurities in the 2-amino-5-fluorobenzoic acid can carry through the reaction and complicate the purification of the final product. It is advisable to use a high-purity starting material or purify it before use if its quality is uncertain.
Q3: What are some alternative methods for sulfonamide synthesis?
A3: While the reaction of a sulfonyl chloride with an amine is the most traditional method, several other approaches have been developed. These include transition-metal-catalyzed cross-coupling reactions and one-pot syntheses from thiols.[5] However, for the synthesis of this compound, the sulfonyl chloride method remains a common and cost-effective choice.
Q4: What analytical techniques are best for characterizing the final product?
A4: A combination of techniques should be used to confirm the identity and purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (sulfonamide, carboxylic acid).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues during the synthesis.
Caption: A decision tree to troubleshoot low yields in the synthesis of this compound.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- BenchChem. (n.d.). Technical Support Center: Optimization of Sulfonamide Synthesis.
- Chinese Patent CN1477097A. (2004). The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
- Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
-
Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E69(2), o387. Retrieved from [Link]
- U.S. Patent US3816523A. (1974). Process for the production and purification of benzoic acid. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. US3816523A - Process for the production and purification of benzoic acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid. Our goal is to provide you with the expertise and practical insights needed to navigate the common challenges of this multi-step synthesis, ensuring higher yields and purity.
Introduction: Navigating the Synthetic Landscape
This compound is a key building block in medicinal chemistry, valued for the unique properties imparted by its fluoro and sulfonamido moieties. However, its synthesis is not without challenges. This guide is structured to walk you through the common pitfalls at each major stage of the synthesis, providing not just solutions, but also the chemical reasoning behind them.
The overall synthetic pathway can be visualized as follows:
Caption: A general overview of the synthetic stages for this compound.
Troubleshooting Guide: A Step-by-Step Analysis
This guide is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis.
Stage 1: Synthesis of the Precursor, 2-Amino-5-fluorobenzoic acid
The quality of your final product is highly dependent on the purity of this key intermediate. Side reactions at this stage can be difficult to remove later on.
Q1: My final precursor is a difficult-to-separate mixture of isomers. What is the likely cause?
A1: This is a classic problem when using a synthetic route that involves the nitration of a 3-substituted fluorobenzene derivative. The directing effects of the substituents can lead to the formation of multiple regioisomers.
-
Causality: In the nitration of a 3-fluorobenzyl ester, for example, the fluorine atom is an ortho-, para- director, while the ester group is a meta- director. This can lead to the formation of the undesired 3-fluoro-2-nitrobenzyl ester alongside your desired 5-fluoro-2-nitrobenzyl ester.[1] These isomers often have very similar physical properties, making purification by standard methods like recrystallization or column chromatography challenging.[1]
Q2: After reducing the nitro group to an amine, my product is highly colored (e.g., orange or red). Why is this, and how can I prevent it?
A2: The appearance of color is often due to the formation of azo or azoxy byproducts.[2] This typically occurs during catalytic hydrogenation when the reduction of the nitro group is incomplete.
-
Causality: The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. If the reaction stalls or conditions are not optimal, these highly reactive intermediates can condense with each other to form colored dimeric impurities.[2]
Caption: Incomplete reduction of the nitro group can lead to side reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Isomeric Impurities | Nitration of a 3-substituted fluorobenzene precursor.[1] | - Consider an alternative synthetic route that avoids this nitration step, such as the multi-step synthesis from 4-fluoroaniline.[3]\n- If the nitration route is unavoidable, invest in high-resolution chromatography for purification. |
| Colored Product (Azo/Azoxy Impurities) | Incomplete reduction of the nitro group.[2] | - Ensure your catalyst (e.g., Pd/C) is fresh and active.[2]\n- Increase hydrogen pressure and/or reaction time.[2]\n- Maintain efficient stirring to ensure good mass transfer.[2]\n- Consider alternative reducing agents like SnCl₂ in acidic media.[2] |
| Low Yield in Reduction | Inactive catalyst, insufficient hydrogen pressure, or short reaction time.[2] | - Increase catalyst loading (e.g., from 5 mol% to 10 mol%).[2]\n- Ensure the reaction vessel is properly sealed to maintain pressure.[2]\n- Monitor the reaction by TLC or HPLC until the starting material is fully consumed.[2] |
Stage 2: Sulfonylation of 2-Amino-5-fluorobenzoic acid
This is a critical step where the sulfonamide bond is formed. The presence of two nucleophilic sites (the amine and the carboxylic acid) on the starting material is the primary source of side reactions.
Q3: My reaction is giving a low yield of the desired product, and I'm isolating a significant amount of a byproduct. What could it be?
A3: The most likely side reaction is the sulfonylation of the carboxylic acid group (O-sulfonylation) to form a mixed anhydride, which competes with the desired N-sulfonylation of the amino group.
-
Causality: Methanesulfonyl chloride is a potent electrophile that can react with both amines and carboxylic acids, especially in the presence of a base.[4] The carboxylic acid, when deprotonated by the base, becomes a nucleophile and can attack the methanesulfonyl chloride to form an acyl mesylate. This side product is often unstable and can lead to further downstream impurities.
Caption: Competing N- and O-sulfonylation pathways.
Q4: I'm observing the formation of multiple sulfonated products. What's happening?
A4: This could be due to di-sulfonylation. After the initial N-sulfonylation, the nitrogen of the newly formed sulfonamide is still weakly nucleophilic and can react with another molecule of methanesulfonyl chloride under harsh conditions.
-
Causality: The use of a strong base and an excess of methanesulfonyl chloride can lead to the deprotonation of the sulfonamide N-H, followed by a second sulfonylation event.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| O-Sulfonylation | Reaction of the carboxylic acid with methanesulfonyl chloride. | - Control the stoichiometry carefully. Use no more than 1.0-1.1 equivalents of methanesulfonyl chloride.\n- Choose your base wisely. A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred over pyridine.\n- Add the methanesulfonyl chloride slowly at a low temperature (e.g., 0 °C) to favor the more nucleophilic amine. |
| Di-sulfonylation | Excess methanesulfonyl chloride and/or strong base. | - Use a precise stoichiometry of methanesulfonyl chloride.\n- Avoid using an overly strong base or a large excess of base. |
| Low Yield/No Reaction | Hydrolysis of methanesulfonyl chloride.[4] | - Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried.\n- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Detailed Protocol for N-Sulfonylation:
-
Dissolve 2-Amino-5-fluorobenzoic acid (1.0 eq.) and a suitable base (e.g., NaHCO₃ or DIPEA, 2.0-2.5 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.05 eq.) dropwise over 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction with water and acidify to precipitate the product.
Stage 3: Saponification of a Methyl Ester Intermediate
If your synthesis proceeds via the methyl ester of the final product, the final hydrolysis step can also present challenges.
Q5: After basic hydrolysis of the methyl ester, I have a significant amount of an unexpected, neutral byproduct. What is it?
A5: This is likely the result of an intramolecular cyclization to form a benzisothiazolinone derivative (a cyclic sulfonamide, or sultam).
-
Causality: Under basic conditions, the sulfonamide nitrogen can be deprotonated, creating a nucleophile. This nucleophile can then attack the adjacent ester carbonyl group, leading to an intramolecular cyclization and elimination of methanol. This side reaction is particularly relevant for ortho-substituted aminobenzoic acid derivatives.[5]
Caption: Competition between desired saponification and intramolecular cyclization.
Q6: I'm getting a low isolated yield, even though my reaction appears to be complete by TLC/HPLC. What went wrong?
A6: The most common cause for this is incomplete precipitation of the product during the acidification workup.
-
Causality: The product of the saponification is the sodium salt of the carboxylic acid (sodium 5-fluoro-2-(methylsulfonamido)benzoate), which is soluble in water. To isolate the final product, you must acidify the reaction mixture to a pH below the pKa of the carboxylic acid (typically pH < 4) to protonate the carboxylate and cause it to precipitate out of the aqueous solution.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Intramolecular Cyclization | Nucleophilic attack of the deprotonated sulfonamide nitrogen on the ester carbonyl.[5] | - Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time).\n- Consider using a weaker base or a different solvent system.\n- Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Incomplete Hydrolysis | Insufficient base, low temperature, or short reaction time. | - Use a sufficient excess of base (e.g., 2-3 equivalents of NaOH or LiOH).\n- Gently heat the reaction mixture (e.g., 40-60 °C) to drive the reaction to completion.\n- Allow for an adequate reaction time, monitoring by TLC/HPLC. |
| Low Isolated Yield | Incomplete precipitation of the product. | - Ensure the reaction mixture is sufficiently acidified (pH < 4) during workup.\n- Cool the acidified mixture in an ice bath to further decrease the solubility of the product.\n- If the product is still not precipitating, consider extraction with an organic solvent like ethyl acetate. |
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to identify these side products?
A: A combination of techniques is ideal. LC-MS is invaluable for identifying the molecular weights of impurities. NMR spectroscopy (¹H, ¹³C, and correlation spectroscopies like COSY and HMBC) can help elucidate the structures of the major byproducts, especially for distinguishing between isomers. FT-IR can also be useful for identifying key functional groups.
Q: How can I purify the final product if it's contaminated with these impurities?
A: For isomeric impurities, high-performance flash chromatography or preparative HPLC may be necessary. For colored impurities from the reduction step, a charcoal treatment followed by recrystallization can be effective. If your final product is contaminated with the cyclized side product from the hydrolysis step, careful recrystallization from a suitable solvent system may be sufficient, as the polarity of the two compounds is likely to be different.
Q: Are there alternative synthetic routes that avoid some of these issues?
A: Yes, for instance, to avoid the issue of isomeric impurities from nitration, a route starting from 4-fluoroaniline can be employed.[3] To avoid the O-sulfonylation issue, one could protect the carboxylic acid as an ester, perform the sulfonylation, and then deprotect the ester. However, this adds two steps to the synthesis. The choice of route often depends on a trade-off between the number of steps and the ease of purification.
References
- BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
- FAQ.
- Wikipedia. Sandmeyer reaction.
- Baran Lab.
- Arkema. MSC (Methane Sulfonyl Chloride).
- Google Patents.
- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- PubMed. Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III).
- EXCLI Journal. INVESTIGATION ON BIOLOGICAL ACTIVITIES OF ANTHRANILIC ACID SULFONAMIDE ANALOGS.
- ResearchGate. Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)
- PMC - NIH.
- PMC - PubMed Central.
- PubMed. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)
- BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- PubMed. Hydrolysis of sulphonamides in aqueous solutions.
- RSC Publishing.
- ACS Publications. and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur | The Journal of Organic Chemistry.
- Inorganic Chemistry. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
- PMC - PubMed Central. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
- ResearchGate. Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
- YouTube.
- YouTube.
Sources
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing isomer formation in 5-Fluoro-2-(methylsulfonamido)benzoic acid synthesis
Introduction: The Challenge of Regiochemical Purity
5-Fluoro-2-(methylsulfonamido)benzoic acid is a key building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, is frequently plagued by the formation of positional isomers. These impurities are often difficult to separate from the desired product, leading to reduced yields, increased purification costs, and potential complications in downstream applications.
The most common synthetic route involves the N-sulfonylation of 2-amino-5-fluorobenzoic acid. This guide provides an in-depth analysis of the primary sources of isomer formation and offers field-proven troubleshooting strategies and optimized protocols to ensure high regiochemical purity. The core principle of this guide is proactive control: ensuring the purity of the starting materials is paramount to obtaining a pure final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of isomeric impurities in my final product?
The vast majority of isomeric impurities in the final this compound product do not arise from the sulfonylation step itself. Instead, they are carried over from an impure starting material. The key precursor, 2-amino-5-fluorobenzoic acid, is often synthesized via routes that can co-produce other isomers. For example, nitration of 3-fluorobenzoic acid derivatives can yield a mixture of 5-fluoro-2-nitro and 3-fluoro-2-nitro isomers, which are challenging to separate.[1] If this isomeric mixture is reduced and carried forward, the subsequent sulfonylation will produce a corresponding mixture of 5-fluoro-2-(methylsulfonamido) and 3-fluoro-2-(methylsulfonamido)benzoic acids.
Therefore, the critical control point for minimizing final product isomers is the acquisition or synthesis of high-purity, single-isomer 2-amino-5-fluorobenzoic acid.
Q2: I need to synthesize my own 2-amino-5-fluorobenzoic acid. Which route offers the best regioselectivity?
Several synthetic routes to 2-amino-5-fluorobenzoic acid have been reported.[1][2] For achieving high regiochemical purity, a method starting from 4-fluoroaniline is highly recommended. This route, involving a condensation with chloral hydrate and hydroxylamine hydrochloride followed by cyclization and oxidative cleavage, provides excellent control over the substituent positions.[1] The directing effects of the starting material's substituents guide the reaction pathway, minimizing the formation of unwanted isomers.
An alternative route involving the nitration of 3-fluorobenzyl ester is known but presents challenges with byproduct separation, specifically the formation of the 3-fluoro-2-nitrobenzoic acid ester alongside the desired 5-fluoro-2-nitro isomer.[1][2]
Below is a workflow diagram illustrating the recommended high-selectivity route.
Sources
Technical Support Center: Troubleshooting Low Solubility of 5-Fluoro-2-(methylsulfonamido)benzoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-Fluoro-2-(methylsulfonamido)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. We will delve into the physicochemical properties of this molecule to provide a logical, science-backed framework for achieving successful solubilization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is this compound poorly soluble in neutral aqueous solutions?
A: The low aqueous solubility stems from its molecular structure. The molecule contains a nonpolar benzene ring, which is hydrophobic. Furthermore, in neutral or acidic conditions, the two acidic functional groups—the carboxylic acid (-COOH) and the sulfonamide (-SO₂NH-)—are primarily in their neutral, protonated forms. These neutral forms are less polar and thus less soluble in water compared to their ionized (charged) counterparts.[1]
Q2: What is the most effective first step to improve its solubility in an aqueous medium?
A: The most direct and effective method is pH adjustment .[2][3] Since the molecule has two acidic protons (on the carboxylic acid and the sulfonamide), increasing the pH of the solution will deprotonate these groups. This creates negatively charged ions (carboxylate and sulfonamidate), which are significantly more polar and, therefore, more soluble in water.[1][4][5]
Q3: I need to use an organic solvent. Which ones are recommended for initial screening?
A: For initial screening, polar aprotic solvents are often a good starting point. We recommend trying solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). Polar protic solvents like ethanol and methanol can also be effective.[6]
Q4: How does temperature affect the solubility of this compound?
A: Generally, the solubility of solid compounds increases with temperature. If you are struggling to dissolve the compound, gentle warming can help. However, be cautious, as rapid cooling of a saturated solution can cause the compound to "crash out" or precipitate rapidly, potentially trapping impurities.[7][8] For recrystallization procedures, slow cooling is recommended to obtain purer crystals.[9]
Q5: My compound "oiled out" instead of dissolving or crystallizing. What does this mean and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens if the solution is too concentrated or if the temperature of the solution is above the melting point of the solute in that specific solvent system. To resolve this, try re-heating the mixture and adding a small amount of additional solvent to decrease the concentration. Then, allow it to cool much more slowly.[10]
Part 2: Systematic Troubleshooting Workflow
Low solubility can be a multi-faceted problem. Follow this systematic workflow to efficiently identify an optimal solvent system for your experiment.
Workflow Overview
The diagram below outlines the decision-making process for troubleshooting solubility issues.
Caption: A step-by-step workflow for troubleshooting solubility.
Step 1: Initial Solvent Screening
Begin by testing the solubility in common laboratory solvents. This will help characterize the compound and is essential if a non-aqueous solvent system is permissible for your application.
| Solvent Category | Recommended Solvents | Expected Outcome / Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High Likelihood of Success. These solvents are strong hydrogen bond acceptors and can effectively solvate both the acidic protons and the polar sulfonyl group. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate Likelihood of Success. These can act as both hydrogen bond donors and acceptors, but their solvating power for this specific molecule may be less than polar aprotic solvents. |
| Ethers | THF, 2-MeTHF | Low Likelihood of Success. Generally not polar enough to effectively dissolve the compound. |
| Non-Polar | Toluene, Hexanes, Dichloromethane | Very Unlikely to Succeed. These solvents lack the polarity and hydrogen-bonding capability to overcome the crystal lattice energy of the solid. |
Step 2: pH-Dependent Aqueous Solubility Investigation
This is the most critical step for aqueous applications. The solubility of this compound is highly dependent on pH due to its acidic functional groups.[5][8] By raising the pH, you deprotonate the molecule, forming a more soluble anionic salt.
Underlying Principle: The Henderson-Hasselbalch Equation The relationship between pH, pKa, and the ratio of ionized (A⁻) to non-ionized (HA) forms of an acid is described by the Henderson-Hasselbalch equation.[4][11] pH = pKa + log([A⁻]/[HA]) When the pH is above the pKa of an acidic group, the ionized, more soluble form predominates. This compound has two pKa values: one for the carboxylic acid (estimated around 3-4) and one for the sulfonamide N-H (estimated around 8-10). Therefore, increasing the pH above ~7.4 should significantly increase solubility by deprotonating the carboxylic acid, and further increases above pH 9 should deprotonate the sulfonamide as well, maximizing solubility.
See "Part 3: Key Experimental Protocols" for a detailed method on generating a pH-solubility profile.
Step 3: Co-Solvent Systems
If pH adjustment alone is insufficient, or if the required pH is incompatible with your experiment, a co-solvent system is the next logical step.[12][13] Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of poorly soluble compounds.[6]
Recommended Co-Solvent Systems:
-
Buffered Saline + DMSO: A very common and effective system. Start with 5-10% DMSO and increase if necessary. Be mindful that DMSO can have effects on biological systems.
-
Buffered Saline + Ethanol: A good alternative to DMSO, though it may be slightly less effective.
-
Buffered Saline + PEG 400 or Propylene Glycol: Often used in formulation development for their biocompatibility.
Step 4: Advanced Solubilization Strategies
If the above methods fail, more advanced formulation techniques may be required. These are typically employed in later-stage drug development.
-
Salt Formation: This involves isolating the solid salt of the compound (e.g., the sodium or potassium salt) to create a more soluble starting material.[2][3][4][12] This is a chemical modification approach that can dramatically enhance solubility.[14]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.[13]
-
Particle Size Reduction: Techniques like micronization increase the surface area of the solid particles, which can increase the rate of dissolution, though not the equilibrium solubility.[3][14][15][16]
Part 3: Key Experimental Protocols
Protocol 1: Determining an Approximate pH-Solubility Profile
This experiment will help you identify the minimum pH required to achieve your target concentration.
Materials:
-
This compound
-
A series of buffers (e.g., Phosphate buffers at pH 6.0, 7.0, 7.4; Borate buffers at pH 8.0, 9.0)
-
0.1 M NaOH and 0.1 M HCl for fine pH adjustment
-
Vortex mixer and/or shaker incubator
-
Calibrated pH meter
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in separate vials. The solid should be clearly visible at the bottom.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to sit undisturbed for the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable mobile phase or solvent.
-
Analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC).
-
Plot the measured solubility (concentration) against the final measured pH of each slurry.
Protocol 2: Preparing a Stock Solution using pH Adjustment
This protocol describes how to make a concentrated stock solution in an aqueous buffer.
Materials:
-
This compound
-
Deionized water or desired buffer (e.g., PBS)
-
1 M NaOH solution
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Weigh the desired amount of the compound and add it to a beaker.
-
Add approximately 80% of the final desired volume of water or buffer. The compound will likely form a slurry.
-
Begin stirring the suspension.
-
Slowly add the 1 M NaOH solution dropwise while monitoring the pH.
-
Continue adding NaOH until the solid completely dissolves. Note the pH at which dissolution occurs.
-
Adjust the pH to the desired final value. Be aware that lowering the pH too much may cause the compound to precipitate.
-
Add water or buffer to reach the final target volume and mix thoroughly.
-
Sterile-filter the solution through a 0.22 µm filter if required for your application.
Part 4: Understanding the Science - The Role of Ionization
The solubility of this compound is governed by the ionization state of its acidic functional groups. The diagram below illustrates this principle.
Caption: Ionization states of the molecule at different pH levels. (Note: Chemical structures are illustrative placeholders).
-
At Low pH: Both the carboxylic acid and sulfonamide groups are protonated. The molecule is neutral and exhibits its lowest aqueous solubility.
-
At Mid pH: The more acidic carboxylic acid group (lower pKa) is deprotonated to form a carboxylate anion. This single charge significantly increases the molecule's polarity and solubility.[5]
-
At High pH: The less acidic sulfonamide proton is also removed, forming a dianion. This is the most polar form of the molecule and will exhibit the highest aqueous solubility.
Understanding this behavior is key to rationally designing your experimental conditions and avoiding unexpected precipitation.
References
-
IJSDR. (2024). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1). [Link]
-
Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
ResearchGate. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. [Link]
-
PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]
-
Unknown Source. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. [Link]
-
Quora. (2017, April 5). What should I do if crystallisation does not occur?. [Link]
-
PubMed Central (PMC). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
Fiveable. (n.d.). pH and Solubility. [Link]
-
University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. wjbphs.com [wjbphs.com]
- 4. journal.appconnect.in [journal.appconnect.in]
- 5. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. webhome.auburn.edu [webhome.auburn.edu]
- 12. ijsdr.org [ijsdr.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-2-(methylsulfonamido)benzoic acid
Welcome to the dedicated technical support center for the synthesis and optimization of 5-Fluoro-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this specific sulfonamide synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights to empower you to troubleshoot effectively and optimize your reaction conditions for robust and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my yield of this compound consistently low?
Low yields in this synthesis are a frequent challenge and can often be attributed to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Immediate Checks & Solutions:
-
Moisture Contamination: The primary culprit for low yields in many sulfonamide syntheses is the hydrolysis of the sulfonylating agent, methanesulfonyl chloride. Methanesulfonyl chloride is highly reactive and readily hydrolyzes in the presence of water to form the unreactive methanesulfonic acid.[1][2][3]
-
Reagent Quality:
-
2-Amino-5-fluorobenzoic acid: Ensure the starting amine is pure and dry. Impurities can interfere with the reaction.
-
Methanesulfonyl Chloride: Use a fresh bottle or a recently opened one. Over time, methanesulfonyl chloride can degrade due to moisture absorption.[2]
-
Base: If using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.
-
-
Inadequate Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and incomplete reaction.
-
Solution: Employ efficient mechanical stirring, particularly if the starting materials or intermediates have limited solubility in the chosen solvent.
-
dot
Caption: Troubleshooting workflow for low product yield.
Question 2: I am observing a significant amount of an unidentifiable impurity in my crude product. What could it be and how can I prevent its formation?
The formation of impurities often points to side reactions occurring in parallel with your desired sulfonylation.
Potential Side Reactions & Solutions:
-
Bis-sulfonylation: The newly formed sulfonamide nitrogen still possesses a proton that can be abstracted by a base, leading to a second sulfonylation event. This is more likely with an excess of methanesulfonyl chloride and a strong base.
-
Solution: Carefully control the stoichiometry of methanesulfonyl chloride, typically using a slight excess (1.05-1.1 equivalents). Add the methanesulfonyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration.
-
-
Reaction with the Carboxylic Acid: While less common under standard conditions, the carboxylic acid moiety could potentially react with methanesulfonyl chloride to form a mixed anhydride, which could then undergo further reactions.
-
Solution: The use of a suitable base like pyridine generally favors the more nucleophilic amine's reaction. Maintaining a low reaction temperature will also disfavor this side reaction.
-
Question 3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the cause?
A stalled reaction often indicates an issue with the reactivity of the starting materials or the reaction conditions.
Potential Causes & Solutions:
-
Insufficiently Basic Conditions: The reaction generates hydrochloric acid (HCl), which protonates the starting amine, rendering it non-nucleophilic. An inadequate amount of base will fail to neutralize the generated HCl, effectively shutting down the reaction.
-
Solution: Ensure at least a stoichiometric amount of a suitable non-nucleophilic base (e.g., pyridine, triethylamine) is used. A slight excess (1.1 to 1.5 equivalents) is often beneficial to ensure complete neutralization.[2]
-
-
Low Reactivity of the Amine: The electron-withdrawing fluorine and carboxylic acid groups on the aromatic ring decrease the nucleophilicity of the amino group in 2-amino-5-fluorobenzoic acid.[4]
-
Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion. However, monitor the reaction closely for the formation of impurities at higher temperatures. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate by forming a more reactive intermediate with the sulfonyl chloride.[4]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
1. What is the recommended general procedure for the synthesis of this compound?
A reliable starting point for the synthesis is as follows:
Experimental Protocol: Synthesis of this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-fluorobenzoic acid (1.0 eq.) in anhydrous pyridine (or another suitable anhydrous solvent like dichloromethane with 1.1-1.5 eq. of triethylamine) at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.05-1.1 eq.) dropwise to the cooled solution via the dropping funnel over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine. Gentle heating may be applied if the reaction is slow.
-
Work-up:
-
Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.
-
The precipitated solid is then collected by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).[1]
dot
Caption: General workflow for the synthesis of this compound.
2. What are the best analytical techniques to monitor the progress of the reaction and assess the purity of the final product?
A combination of techniques is recommended for comprehensive analysis:
| Analytical Technique | Application |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of the reaction progress by observing the disappearance of the starting material and the appearance of the product spot. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides more detailed information on the reaction progress, confirms the mass of the desired product, and helps in identifying any major impurities. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of the purity of the final product.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the structure of the final product. |
3. How do I choose the optimal base for this reaction?
The choice of base is critical for the success of the sulfonylation.[1]
-
Non-Nucleophilic Bases: Pyridine and triethylamine are commonly used. They act as acid scavengers to neutralize the HCl produced during the reaction without competing with the amine nucleophile.[1]
-
Inorganic Bases: While bases like sodium carbonate or potassium carbonate can be used in some sulfonamide syntheses, they often have limited solubility in organic solvents, which can lead to slower reaction rates.
4. What is the best method for purifying the final product?
Recrystallization is the most common and effective method for purifying this compound.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, acetic acid).
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals of the purified product should form.
-
To maximize recovery, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[1]
References
- Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
- Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
-
PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. J Sep Sci. 2022 Jan;45(1):78-93. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 5-Fluoro-2-(methylsulfonamido)benzoic acid in solution
Welcome to the technical support guide for 5-Fluoro-2-(methylsulfonamido)benzoic acid (CAS No. 1016788-23-0). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues encountered when working with this compound in solution. The insights provided are grounded in the established chemical principles governing sulfonamides and benzoic acid derivatives to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
This section addresses general inquiries regarding the handling, storage, and inherent properties of this compound solutions.
Q1: What are the primary chemical liabilities of this compound that can lead to instability in solution?
A1: The structure of this compound contains two key functional groups that are susceptible to degradation: the sulfonamide linkage and the aromatic carboxylic acid system. The primary degradation pathways are hydrolysis and photodegradation.[1]
-
Hydrolysis: The sulfonamide (S-N) bond is the most significant liability. This bond can be cleaved under both acidic and basic conditions.[2][3] Generally, sulfonamides exhibit greater stability in neutral to slightly alkaline environments and are more prone to degradation in strongly acidic solutions.[4] The reaction involves nucleophilic attack on the sulfur atom, leading to the breaking of the S-N bond.[5]
-
Photodegradation: Aromatic compounds, including sulfonamides, can be sensitive to light, particularly UV radiation.[4] Exposure to light can initiate photochemical reactions, leading to the formation of degradation products and a potential change in solution color.[6][7] It is crucial to protect solutions from light to mitigate this pathway.[8][9]
-
Oxidation: While often less prominent than hydrolysis or photolysis, oxidative degradation can occur, especially in the presence of heat, light, or trace metal ions.[1]
Q2: What are the optimal storage conditions for stock solutions of this compound?
A2: To ensure the longevity and integrity of your solutions, adherence to proper storage conditions is critical. Based on the compound's chemical nature, we recommend the following:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of all chemical degradation reactions, including hydrolysis.[8] |
| pH of Aqueous Solutions | pH 7.0 - 8.0 | Minimizes both acid- and base-catalyzed hydrolysis of the sulfonamide bond. Sulfonamides are generally most stable in this range.[3][4] |
| Light Exposure | Protect from light (Use amber vials or wrap in foil) | Prevents photodegradation, a common pathway for sulfonamide-containing compounds.[9] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Reduces the risk of oxidative degradation, particularly for long-term storage.[1] |
| Container | Tightly sealed, high-quality glass or polypropylene | Prevents solvent evaporation and contamination. Glass is generally preferred to minimize adsorption.[8][9] |
Q3: Which solvents are recommended for preparing solutions, and are there any known incompatibilities?
A3: this compound is typically soluble in polar aprotic solvents.
-
Recommended Solvents: For initial stock solutions, Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are commonly used.
-
Aqueous Buffers: When preparing aqueous working solutions, it is crucial to use buffers to maintain a stable pH, preferably between 7.0 and 8.0. Avoid highly acidic or alkaline buffers (e.g., pH < 4 or pH > 9) to prevent accelerated hydrolysis.[3]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases in your formulation, as these will actively degrade the compound. Be mindful that trace metals can sometimes catalyze oxidative degradation.[1]
Troubleshooting Guide
This section provides a problem-solving framework for specific stability issues you may encounter during your experiments.
Q1: My solution's concentration, as measured by HPLC, is decreasing over time, even when stored at 4°C. What is the most likely cause?
A1: A gradual loss of the parent compound concentration is a classic sign of chemical degradation.
-
Primary Suspect - Hydrolysis: Even at refrigerated temperatures, hydrolysis can occur, albeit at a slower rate. The most probable cause is the pH of your solution. If you dissolved the compound in unbuffered water or a solvent that was subsequently diluted into an unbuffered aqueous medium, the final pH may have drifted into an acidic or basic range where hydrolysis is more rapid. The carboxylic acid moiety of the molecule itself can create a locally acidic environment.
-
Investigative Steps:
-
Verify pH: Measure the pH of your solution. If it is outside the optimal 7.0-8.0 range, this is the likely culprit.
-
Review Preparation Protocol: Ensure that all aqueous diluents are appropriately buffered.
-
Analyze for Degradants: Use a stability-indicating HPLC method to see if new peaks, corresponding to degradation products, are emerging as the parent peak area decreases. A common hydrolysis product would result from the cleavage of the S-N bond.[5]
-
Q2: I observe new peaks appearing in my chromatogram during analysis. How can I confirm they are related to the degradation of my compound?
A2: The appearance of new peaks is a strong indicator of degradation or contamination. To confirm they are degradation products, a forced degradation study is the authoritative approach. This involves intentionally exposing your compound to harsh conditions to accelerate its breakdown and characterize the resulting degradants.
-
Rationale: By comparing the peaks formed under stress conditions (e.g., acid, base, heat) to the unknown peaks in your sample, you can confirm their origin. This is a core part of developing a self-validating, stability-indicating analytical method.[4]
-
Workflow:
-
Prepare several aliquots of your compound in solution.
-
Expose each aliquot to a different stress condition (see protocol below).
-
Analyze the stressed samples by HPLC alongside a control (unstressed) sample.
-
Confirmation: If the retention times of the new peaks in your experimental sample match those generated under one or more stress conditions, you have positively identified them as degradation products.
-
Caption: Troubleshooting workflow for observed instability.
Q3: My solution, which was initially colorless, has developed a yellow or brown tint. What does this signify?
A3: Color change is often an indicator of degradation, particularly from photolytic or oxidative stress.
-
Photodegradation: Exposure to ambient or UV light can generate chromophoric (color-absorbing) byproducts from the degradation of the aromatic ring system.[4] This is a common phenomenon for many aromatic sulfonamides.
-
Oxidation: Oxidative processes can also lead to the formation of colored species.
-
Actionable Steps:
-
Immediately protect the solution from light by transferring it to an amber vial or wrapping the container in aluminum foil.
-
Prepare a fresh solution, taking care to minimize light exposure during the entire process.
-
If the problem persists even with light protection, consider purging the solvent with an inert gas like nitrogen before dissolution to remove dissolved oxygen and minimize oxidation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework to identify the potential degradation pathways for this compound.
Objective: To generate degradation products under controlled stress conditions for identification and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade DMSO, water, and acetonitrile
-
Buffers (e.g., phosphate buffer pH 7.5)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/DAD detector
-
pH meter, calibrated oven, UV light chamber (254/365 nm)
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stress medium. Prepare a control by mixing 1 mL of stock with 9 mL of 50:50 water:acetonitrile.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Stress: Dilute in buffered solution (pH 7.5). Incubate at 80°C, protected from light, for 48 hours.
-
Photolytic Stress: Dilute in buffered solution (pH 7.5). Expose to UV light (as per ICH Q1B guidelines) at room temperature.
-
-
Neutralization & Analysis:
-
Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a final concentration of ~20 µg/mL with mobile phase.
-
Analyze all stressed samples and the control sample by HPLC.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Note the conditions that caused significant degradation (loss of parent peak area).
-
Identify the retention times of the major degradation products formed under each condition. This creates a "fingerprint" of the degradation profile.
-
Caption: Conceptual major degradation pathways.
References
- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
- Gajda, A., & Kukulka, R. (2009). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed.
- Williams, A., & Douglas, K. T. (1972). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing).
-
Page, M. I., & Williams, A. (2002). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available at: [Link]
-
Boreen, A. L., Arnold, W. A., & McNeill, K. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Li, D., et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. Available at: [Link]
-
Lin, Y. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Available at: [Link]
-
Deli, L., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. Available at: [Link]
-
Al-Aani, H. (2020). Drug Stability and factors that affect on the drug stability. ResearchGate. Available at: [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available at: [Link]
-
Ng, K. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 9. qbdgroup.com [qbdgroup.com]
Technical Support Center: Investigating the Degradation Pathways of 5-Fluoro-2-(methylsulfonamido)benzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice needed to investigate the degradation pathways of 5-Fluoro-2-(methylsulfonamido)benzoic acid. Given the unique substitution pattern of this molecule, a systematic approach to understanding its stability is crucial for its development as a potential therapeutic agent or intermediate.
This resource is structured as a series of questions and answers to directly address the challenges you may encounter during your experimental work. We will delve into the "why" behind the "how," ensuring a deep understanding of the chemical principles at play.
Frequently Asked Questions (FAQs)
Q1: I am starting my investigation into the stability of this compound. What are the most likely degradation pathways I should anticipate?
A1: Based on the structure of this compound, there are three primary sites susceptible to degradation under stress conditions: the sulfonamide linkage, the carboxylic acid group, and the aromatic ring. Understanding these potential weak points is the first step in designing your forced degradation studies.
-
Hydrolysis of the Sulfonamide Bond: The Carbon-Nitrogen (C-N) and Nitrogen-Sulfur (N-S) bonds of the sulfonamide group are known to be susceptible to hydrolysis under both acidic and basic conditions.[1][2]
-
Acid-catalyzed hydrolysis: This typically involves protonation of the amide nitrogen, followed by nucleophilic attack of water, leading to the cleavage of the N-S bond to yield 2-amino-5-fluorobenzoic acid and methanesulfonic acid.
-
Base-catalyzed hydrolysis: Under basic conditions, the sulfonamide proton can be abstracted, followed by cleavage, which could also lead to the formation of 2-amino-5-fluorobenzoic acid and a salt of methanesulfonic acid.
-
-
Decarboxylation of the Benzoic Acid Moiety: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2), especially at elevated temperatures.[3][4][5] The presence of electron-donating or withdrawing groups on the ring can influence the rate of this reaction. For this molecule, thermal stress may lead to the formation of 4-fluoro-N-methylsulfonylaniline.
-
Oxidative Degradation of the Aromatic Ring: The benzene ring is susceptible to oxidation, which can lead to the introduction of hydroxyl groups (hydroxylation) at various positions.[6][7][8] This can be initiated by oxidative agents like hydrogen peroxide or by exposure to light and air.
-
Photodegradation: Sulfonamides are known to be susceptible to photodegradation.[9][10] UV light can provide the energy to break bonds and initiate radical reactions, leading to a complex mixture of degradants.
Here is a diagram illustrating the potential primary degradation pathways:
Caption: Potential degradation pathways of this compound.
Q2: I have performed forced degradation studies, but my chromatogram (HPLC-UV) shows either no degradation or a very complex mixture of peaks. How should I proceed?
A2: This is a common challenge in forced degradation studies. Here’s a troubleshooting guide to help you navigate this situation:
| Issue | Potential Cause | Recommended Action |
| No or minimal degradation (<5%) | Stress conditions are too mild. | Increase the severity of the stress conditions. For example, use higher concentrations of acid/base (e.g., up to 1N), a stronger oxidizing agent, higher temperatures (in 10°C increments), or a longer exposure time to light. Ensure your analytical method is sensitive enough to detect small changes. |
| The compound is highly stable under the tested conditions. | This is a valid result. Document the stability of the compound under these specific conditions. Consider even more forcing conditions if regulatory guidance requires significant degradation (typically 5-20%).[9] | |
| A complex mixture of many small peaks | Degradation is too extensive, leading to secondary and tertiary degradants. | Reduce the severity of the stress conditions. Use lower concentrations of reagents, lower temperatures, or shorter exposure times. The goal is to achieve a target degradation of 5-20% to primarily observe the initial degradation products. |
| The analytical method lacks specificity. | Optimize your HPLC method. Try a different column chemistry (e.g., C18, phenyl-hexyl), adjust the mobile phase composition and gradient, or change the pH of the mobile phase to improve peak separation. | |
| Contamination of the sample or reagents. | Run a blank (placebo without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from the degradation of the vehicle or impurities in the reagents. |
Here is a troubleshooting workflow to guide your decision-making:
Caption: Troubleshooting workflow for forced degradation studies.
Q3: My HPLC-UV method shows several degradation peaks. How do I identify the structures of these unknown degradants?
A3: Identifying the structure of unknown degradation products requires a combination of analytical techniques, primarily focusing on mass spectrometry (MS) and, for definitive identification, nuclear magnetic resonance (NMR) spectroscopy. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the most powerful tool for initial characterization.[11][12][13]
Step-by-Step Protocol for Degradant Identification:
-
Develop a Stability-Indicating HPLC Method:
-
Objective: To separate the parent compound from all significant degradation products.
-
Typical Starting Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the parent compound has maximum absorbance.
-
-
Validation: Ensure the method is specific by demonstrating baseline resolution between the parent peak and all degradant peaks.
-
-
Analyze Stressed Samples by HPLC-MS:
-
Objective: To obtain the mass-to-charge ratio (m/z) of the parent compound and its degradation products.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap mass analyzer).
-
Ionization Source: Electrospray ionization (ESI) is common for this type of molecule. Run in both positive and negative ion modes to maximize the chances of observing the molecular ion.
-
Data Analysis:
-
Compare the chromatograms from the stressed and unstressed samples.
-
For each new peak in the stressed sample, extract the mass spectrum.
-
Identify the molecular ion ([M+H]+ or [M-H]-) for each degradant.
-
Based on the mass difference between the parent compound and the degradant, propose a possible chemical transformation (e.g., loss of CO2 corresponds to a mass decrease of 44 Da).
-
-
-
Perform Tandem Mass Spectrometry (MS/MS):
-
Objective: To obtain structural information by fragmenting the molecular ions of the degradants.
-
Procedure: In the mass spectrometer, select the molecular ion of a degradant and subject it to collision-induced dissociation (CID).
-
Data Interpretation: Analyze the fragmentation pattern. The fragments will correspond to different parts of the molecule, allowing you to piece together its structure. For example, cleavage of the sulfonamide bond would result in characteristic fragment ions.
-
-
Propose Putative Structures:
-
Based on the mass of the degradant and its fragmentation pattern, propose one or more possible chemical structures. Consider the likely chemical reactions that could have occurred under the specific stress conditions.
-
-
Confirm Structures (if necessary):
-
Objective: To unambiguously confirm the structure of a significant degradant.
-
Techniques:
-
Isolation and NMR: If a degradant is present in sufficient quantity, it can be isolated using preparative HPLC. The isolated compound can then be analyzed by 1D and 2D NMR (1H, 13C, COSY, HSQC, HMBC) to definitively determine its structure.
-
Synthesis and Co-elution: Synthesize the proposed degradant structure through a known chemical route. Analyze the synthesized compound by HPLC using the same method as for the stressed sample. If the retention time and mass spectrum match, the structure is confirmed.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H2O2), 3% and 30%
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.
-
Heat at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat with 1 N HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.
-
Keep at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 N NaOH and/or gentle heating.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H2O2.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 30% H2O2.
-
-
Thermal Degradation:
-
Place the solid compound in a calibrated oven at 80°C for 48 hours.
-
Also, prepare a solution of the compound and heat it at 80°C.
-
At appropriate time points, dissolve the solid or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
At the end of the exposure, analyze the samples by HPLC.
-
-
Analysis: Analyze all samples, along with an unstressed control, using a suitable HPLC method.
References
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epiletic Drugs and Beyond. [Source not further specified, based on provided search results]
- Anonymous. (n.d.).
- Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Royal Society of Chemistry.
- Zhang, Q. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. Globe Thesis.
- Anonymous. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. [Source not further specified, based on provided search results]
- Anonymous. (n.d.). and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur.
- Anonymous. (1999).
- Anonymous. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. [Source not further specified, based on provided search results]
- Anonymous. (n.d.). Analytical Techniques In Stability Testing.
- Anonymous. (1970). The thermal decomposition of benzoic acid. Canadian Science Publishing.
- Anonymous. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- Anonymous. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams.
- Anonymous. (1970). The thermal decomposition of benzoic acid. Canadian Science Publishing.
- Anonymous. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. [Source not further specified, based on provided search results]
- Anonymous. (n.d.).
- Anonymous. (n.d.). US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds.
- Anonymous. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Source not further specified, based on provided search results]
- Anonymous. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed.
- Anonymous. (1987). The oxidation degradation of aromatic compounds. NASA Technical Reports Server (NTRS).
- Anonymous. (n.d.).
- Anonymous. (2024). 16.
- Anonymous. (2024). (PDF) Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
- Anonymous. (2021).
- Anonymous. (n.d.). 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry. [Source not further specified, based on provided search results]
- Gibson, D. T., Koch, J. R., Schuld, C. L., & Kallio, R. E. (n.d.). Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons.
- Anonymous. (n.d.). (PDF) Decarboxylative Hydroxylation of Benzoic Acids.
- Anonymous. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Source not further specified, based on provided search results]
- Anonymous. (n.d.).
- Anonymous. (n.d.).
- Anonymous. (n.d.). Decarboxylative esterification of benzoic acids: discovery and optimization. TC=thiophene‐2‐carboxylate.
- Anonymous. (n.d.). 2-FLUORO-5-(METHYLSULFONYL)BENZOIC ACID. CymitQuimica.
- Anonymous. (n.d.). 2-Fluoro-5-(methylsulfonyl)benzoic acid | 247569-56-8. Sigma-Aldrich.
- Anonymous. (n.d.). 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114. PubChem.
- Anonymous. (n.d.). 5-fluoro-2-(2-fluoro-5-methylbenzenesulfonamido)benzoic acid - C14H11F2NO4S | CSSS00026529107. Chemspace.
- Anonymous. (n.d.). 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid. EvitaChem.
Sources
- 1. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. globethesis.com [globethesis.com]
- 3. ovid.com [ovid.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Aromatic Compound Oxidation → News → Feed 1 [news.sustainability-directory.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Purification of Crude 5-Fluoro-2-(methylsulfonamido)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting the purification of crude 5-Fluoro-2-(methylsulfonamido)benzoic acid. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to overcome common challenges encountered during the purification of this and structurally similar molecules.
I. Understanding the Molecule and Potential Impurities
This compound is a multifaceted molecule featuring a benzoic acid moiety, a sulfonamide group, and a fluorine atom.[1][2] This unique combination of functional groups dictates its solubility and reactivity, influencing the choice of purification strategy.
Common Impurities: The nature of impurities largely depends on the synthetic route. However, common contaminants may include:
-
Starting materials: Unreacted 2-amino-5-fluorobenzoic acid or methanesulfonyl chloride.
-
By-products: Di-sulfonated products or hydrolyzed methanesulfonyl chloride.
-
Residual solvents: Solvents used in the reaction, such as DMF or acetonitrile.[1]
-
Inorganic salts: Formed during reaction workup, for instance, from the use of bases like triethylamine or sodium carbonate.[1][3]
II. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My crude product is an oil or a sticky solid. How can I solidify it for further purification?
A1: "Oiling out" is a common issue when the melting point of the impure compound is lower than the boiling point of the solvent, or when the concentration of impurities is high.
-
Initial Troubleshooting:
-
Trituration: Try stirring the crude material vigorously with a poor solvent in which your desired product has minimal solubility, but the impurities are soluble. Hexanes or a mixture of ethyl acetate/hexanes are often good starting points.[4] This can often induce crystallization.
-
Solvent Removal: Ensure all reaction solvents (e.g., DMF, DMSO) are thoroughly removed under high vacuum, possibly with gentle heating. Residual solvent is a frequent cause of oiling.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the oil can initiate crystallization.[5]
-
Q2: I'm having trouble selecting a suitable recrystallization solvent.
A2: The ideal recrystallization solvent will dissolve your compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.[6][7]
-
Solvent Selection Strategy:
-
Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Common choices for sulfonamides include ethanol, isopropanol, and mixtures of ethanol/water or ethyl acetate/hexanes.[6][8]
-
Solvent Pair System: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is not) can be employed. The compound should be dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy. Re-heating to clarify and then slow cooling should yield crystals.
-
Q3: My recrystallization yield is very low. What are the likely causes?
A3: Low recovery can stem from several factors:
-
Using too much solvent: This is the most common reason. Dissolve your compound in the minimum amount of boiling solvent required for complete dissolution.[7]
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap the desired product in the mother liquor. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[5][6]
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.
Q4: After recrystallization, my product is still not pure. What's the next step?
A4: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.
-
Chromatography Considerations:
-
Stationary Phase: Silica gel is the most common choice for compounds of this polarity.
-
Mobile Phase: A solvent system of ethyl acetate and hexanes, often with a small amount of acetic acid (0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column, is a good starting point. The optimal mobile phase composition should be determined by thin-layer chromatography (TLC) first.
-
Troubleshooting Guide: Visualized Workflow
This flowchart provides a decision-making framework for purifying crude this compound.
Caption: Troubleshooting workflow for purification.
III. Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is a robust starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves.
-
To the hot solution, add deionized water dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable when recrystallization does not yield a product of sufficient purity.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes
-
Ethyl acetate
-
Acetic acid
-
Chromatography column and accessories
-
Test tubes or fraction collector
Procedure:
-
Prepare the Mobile Phase: A common mobile phase for this type of compound is a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 70:30:0.5 Hexanes:Ethyl Acetate:Acetic Acid). The exact ratio should be determined by TLC analysis of the crude material.
-
Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like ethyl acetate. Adsorb this solution onto a small amount of silica gel, dry it, and then carefully add the dried silica to the top of the packed column.
-
Elute the Column: Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
IV. Purity Assessment
It is crucial to assess the purity of your final product. The following analytical techniques are recommended:
| Analytical Technique | Information Provided |
| Thin-Layer Chromatography (TLC) | A quick and easy method to assess the number of components in a sample and to monitor the progress of a reaction or purification. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the purity of the sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the compound and can reveal the presence of impurities. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its identity. |
| Melting Point Analysis | A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point. |
V. References
-
Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation. Retrieved January 12, 2026, from
-
Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions. Retrieved January 12, 2026, from
-
Benchchem. (n.d.). Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved January 12, 2026, from
-
CymitQuimica. (n.d.). 5-Fluoro-2-(methylsulfonyl)benzoicacid. Retrieved January 12, 2026, from
-
(n.d.). Recrystallization of Benzoic Acid. Retrieved January 12, 2026, from
-
(n.d.). The Recrystallization of Benzoic Acid. Retrieved January 12, 2026, from
-
EvitaChem. (n.d.). 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid. Retrieved January 12, 2026, from
-
El-Bagary, R. I., et al. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. Retrieved January 12, 2026, from _
-
Al-Ghorbani, M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Retrieved January 12, 2026, from
-
Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid. Retrieved January 12, 2026, from
-
ChemicalBook. (2023). This compound. Retrieved January 12, 2026, from
Sources
- 1. Buy 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid (EVT-3372833) | 137315-01-6 [evitachem.com]
- 2. This compound | 1016788-23-0 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of 5-Fluoro-2-(methylsulfonamido)benzoic acid
Welcome to the technical support center for 5-Fluoro-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.
Introduction to this compound
This compound (Molecular Formula: C₈H₈FNO₄S, Molecular Weight: 233.22 g/mol ) is a multifaceted molecule featuring a fluorinated benzoic acid and a methylsulfonamido group. This unique combination of functional groups presents both opportunities and challenges in its analytical characterization. Understanding its inherent physicochemical properties is the first step toward developing robust analytical methods.
Predicted Physicochemical Properties:
While experimental data for this specific molecule is limited, we can estimate its properties based on its structural components and data from related compounds.
| Property | Predicted Value/Range | Rationale & Key Considerations |
| pKa | Carboxylic Acid: ~3-4, Sulfonamide N-H: ~8-10 | The electron-withdrawing fluorine and sulfonamide groups will likely lower the pKa of the carboxylic acid compared to benzoic acid (~4.2). The sulfonamide proton is weakly acidic. These two pKa values are critical for developing HPLC methods and understanding solubility. |
| Solubility | Poorly soluble in water, soluble in organic solvents like methanol, acetonitrile, DMSO, and aqueous bases. | The aromatic ring and methylsulfonamido group contribute to its hydrophobicity, while the carboxylic acid and sulfonamide groups can engage in hydrogen bonding. Solubility will be highly pH-dependent.[1][2] |
| Melting Point | 150-180 °C | Based on melting points of similar fluorinated and sulfonated benzoic acids, a relatively high melting point is expected due to the potential for strong intermolecular hydrogen bonding and crystalline packing. |
I. Sample Preparation: The Foundation of Accurate Analysis
Proper sample preparation is paramount to obtaining reliable and reproducible data. Many analytical problems can be traced back to this initial step.
Frequently Asked Questions (FAQs): Sample Preparation
Q1: I'm having trouble completely dissolving this compound for my analysis. What should I do?
A1: Due to its predicted low aqueous solubility, especially at neutral or acidic pH, complete dissolution can be challenging. Here’s a systematic approach:
-
Solvent Selection: Start with organic solvents such as methanol, acetonitrile (ACN), or dimethyl sulfoxide (DMSO). For reversed-phase HPLC, it is ideal to dissolve the sample in the mobile phase if possible. If a stronger solvent is needed, ensure it is miscible with the mobile phase and that the sample does not precipitate upon injection.
-
pH Adjustment: The presence of the acidic carboxylic acid group means that its solubility will dramatically increase at higher pH. For aqueous solutions, try adjusting the pH to > 7 with a suitable base (e.g., ammonium hydroxide for LC-MS applications).
-
Sonication and Gentle Heating: Sonication can help break up solid aggregates and accelerate dissolution. Gentle heating can also be employed, but be mindful of potential degradation, especially for prolonged periods or at high temperatures.
-
For NMR Spectroscopy: Deuterated solvents like DMSO-d₆ or methanol-d₄ are excellent choices due to their ability to dissolve polar compounds and engage in hydrogen bonding. Chloroform-d may be less effective unless the compound is derivatized to its ester form.
Q2: My sample solution appears hazy or contains particulates. How will this affect my analysis?
A2: A hazy solution or the presence of particulates is a major concern and should be addressed immediately.
-
HPLC Analysis: Injecting a sample with particulates can lead to blockages in the HPLC system, including the tubing, injector, and, most critically, the column frit. This will cause an increase in backpressure and can irreversibly damage the column.
-
NMR Spectroscopy: Undissolved material will lead to poor spectral resolution, broadened peaks, and inaccurate quantification.
-
Solution: Always filter your sample solution through a 0.22 µm or 0.45 µm syringe filter before injection into an HPLC system or transfer to an NMR tube. Ensure the filter material is compatible with your solvent (e.g., PTFE for a wide range of organic solvents).
II. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for assessing the purity and stability of pharmaceutical compounds. Due to the acidic nature of this compound, specific challenges like peak tailing are common.
Troubleshooting Guide: HPLC Peak Shape Issues
Detailed Protocol: RP-HPLC Method for Purity Determination
This method provides a starting point for the analysis of this compound. It should be validated according to ICH guidelines Q2(R2) to ensure it is fit for its intended purpose.[3][4]
1. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient Elution | 20-80% B over 20 minutes | A gradient is recommended to ensure elution of the main peak with a good shape and to elute any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection Wavelength | 254 nm or Diode Array Detector (DAD) scan | Aromatic compounds typically absorb at 254 nm. A DAD allows for the assessment of peak purity. |
| Injection Volume | 10 µL | A good starting volume to avoid column overload. |
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Use sonication if necessary.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 80% A: 20% B) to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
3. System Suitability:
Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The USP tailing factor for the main peak should ideally be between 0.8 and 1.5.
III. Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Common Challenges and Solutions:
-
Broad Peaks: This can be due to poor shimming, sample aggregation (concentration is too high), or the presence of paramagnetic impurities. Ensure the sample is fully dissolved and consider reducing the concentration.[5]
-
Exchangeable Protons (N-H, O-H): The protons on the carboxylic acid and sulfonamide groups are exchangeable and may appear as broad signals or not be observed at all, depending on the solvent and water content. To confirm these peaks, a D₂O exchange experiment can be performed; the exchangeable proton signals will disappear.
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a powerful tool for structural confirmation and purity assessment. A single peak is expected, and its chemical shift will be characteristic of a fluorine atom on a benzene ring.
Mass Spectrometry (MS)
Expected Fragmentation Patterns:
Aromatic sulfonamides exhibit characteristic fragmentation patterns in mass spectrometry.
-
Ionization: Electrospray ionization (ESI) is a suitable technique. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 234.0 is expected to be the base peak. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 232.0 will be observed.
-
Fragmentation: A characteristic fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[6][7] Therefore, a prominent fragment ion at m/z 170.0 ([M+H - SO₂]⁺) is anticipated in MS/MS experiments. Further fragmentation of the benzoic acid moiety may also occur.
Troubleshooting FAQs: Mass Spectrometry
Q1: I am not observing the expected molecular ion peak. What could be the reason?
A1: The absence of a molecular ion peak can be due to several factors:
-
In-source Fragmentation: The molecule may be fragmenting in the ionization source. Try reducing the source temperature or the capillary voltage.
-
Ionization Mode: Ensure you are using the appropriate ionization mode. For this molecule, both ESI+ and ESI- should be effective.
-
Sample Purity: If the sample is impure, the desired compound may be present at a very low concentration.
-
Adduct Formation: Instead of [M+H]⁺, you might be observing adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there are trace amounts of these salts in your sample or mobile phase.
IV. Stability and Degradation
Understanding the stability of this compound is crucial for its development and storage. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[8]
Protocol: Forced Degradation Study
Objective: To assess the stability of the molecule under various stress conditions. A concentration of ~0.5 mg/mL in a suitable solvent is recommended.
| Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Sulfonamides are generally stable to acid hydrolysis. Minimal degradation is expected. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 8 hours | The sulfonamide bond may be susceptible to cleavage under strong basic conditions. The ester linkage (if present as a derivative) would also be labile. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | The aromatic ring and the sulfur atom are potential sites for oxidation. |
| Thermal Degradation | Solid sample at 105 °C for 48 hours | Assess the stability of the solid form to heat. |
| Photodegradation | Solution exposed to UV light (254 nm) and visible light for 24 hours | The aromatic ring may be susceptible to photolytic degradation. |
After exposure to each condition, the samples should be analyzed by the validated HPLC method to determine the percentage of degradation and to observe any new peaks corresponding to degradation products.
V. Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of the solid state of the compound.
-
Differential Scanning Calorimetry (DSC): A DSC thermogram would show an endothermic peak corresponding to the melting point of the crystalline form. The presence of multiple endotherms could indicate polymorphism.[9]
-
Thermogravimetric Analysis (TGA): A TGA curve would show the temperature at which the compound begins to decompose, indicated by a significant loss of mass. For sulfonamides, decomposition often begins at temperatures above 200 °C.[10]
References
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Available from: [Link]
-
Yotsuyanagi, T., & Ikeda, K. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(7), 738-743. Available from: [Link]
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
Hanaee, J., et al. (2007). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 15(2), 71-78. Available from: [Link]
-
Phenomenex. (2023). How to Reduce Peak Tailing in HPLC?. Available from: [Link]
-
Axion Labs. HPLC Peak Tailing. Available from: [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Available from: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
AMS Biotechnology (Europe) Ltd. (2023). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
SDSU NMR Facility. Common Problems. Department of Chemistry. Available from: [Link]
-
Max T. Rogers NMR Facility. NMR Artifacts. Michigan State University. Available from: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]
-
MIT OpenCourseWare. FT-NMR Sample Preparation Guide. Available from: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035. Available from: [Link]
-
Mabruk, S., & Toth, S. I. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1504-1512. Available from: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available from: [Link]
-
Govaerts, C., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Journal of Mass Spectrometry, 38(10), 1057-1065. Available from: [Link]
-
Papakonstantinou, E., et al. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 84-91. Available from: [Link]
-
ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Available from: [Link]
-
National Institutes of Health. (2012). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 134(40), 16513–16516. Available from: [Link]
-
University of Cambridge. NMR Sample Preparation. Department of Chemistry. Available from: [Link]
-
Wójcik, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 486. Available from: [Link]
-
Patel, K., & Patel, M. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available from: [Link]
-
University of California, Irvine. Sample Preparation. Department of Chemistry. Available from: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Sulfonamides and Hydrozine. Available from: [Link]
-
ResearchGate. (2002). (a) DSC thermogram of sulfonamide 4. Available from: [Link]
-
University of Durham. How to make an NMR sample. Department of Chemistry. Available from: [Link]
-
MIT OpenCourseWare. FT-NMR Sample Preparation Guide. Available from: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available from: [Link]
-
Wójcik, A., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3329. Available from: [Link]
-
ResearchGate. (2002). (a) DSC thermogram of sulfonamide 4. Available from: [Link]
-
Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1006-1012. Available from: [Link]
Sources
- 1. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
preventing byproduct formation in 5-Fluoro-2-(methylsulfonamido)benzoic acid reactions
Welcome to the technical support center for 5-Fluoro-2-(methylsulfonamido)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments, with a core focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence byproduct formation?
A1: this compound possesses three key functional groups that dictate its reactivity: the carboxylic acid, the sulfonamide, and the activated aromatic ring.
-
Carboxylic Acid (-COOH): This is the most common site for reactions, particularly amide bond formation. However, the methods used to activate the carboxylic acid can inadvertently lead to side reactions.
-
Sulfonamide (-SO₂NH-): The sulfonamide group is generally stable, but the N-H is weakly acidic and the S-N bond can be susceptible to cleavage under harsh acidic or basic conditions, leading to hydrolysis byproducts.
-
Aromatic Ring: The fluorine and sulfonamido groups influence the electron density of the benzene ring, making it susceptible to electrophilic aromatic substitution. However, for most common applications of this molecule, reactions on the ring are less of a concern unless strong electrophiles are used.
Understanding the interplay between these groups is crucial for designing reaction conditions that favor the desired transformation while minimizing byproduct formation.
Q2: I am using thionyl chloride (SOCl₂) to activate the carboxylic acid for amide bond formation and I'm seeing significant byproduct formation. What could be the cause?
A2: This is a very common issue. While thionyl chloride is an effective and inexpensive reagent for converting carboxylic acids to acyl chlorides, its use generates stoichiometric amounts of acidic byproducts, namely hydrogen chloride (HCl) and sulfur dioxide (SO₂).[1][2]
The in situ generation of HCl can lead to two primary byproduct pathways with this compound:
-
Acid-Catalyzed Sulfonamide Hydrolysis: The sulfonamide bond can be cleaved under strong acidic conditions, especially at elevated temperatures.[3][4] This would result in the formation of 2-amino-5-fluorobenzoic acid and methanesulfonic acid, which will contaminate your desired product.
-
Intramolecular Cyclization: The generated acyl chloride can undergo an intramolecular cyclization under acidic conditions, leading to the formation of a sultam derivative (a cyclic sulfonamide). This type of acid-catalyzed cyclization has been observed in similar systems.
To mitigate these issues, it is imperative to use a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, in your reaction mixture when using thionyl chloride.[1][2] The base will neutralize the generated HCl, thus preventing these acid-catalyzed side reactions.
Q3: What are some milder alternatives to thionyl chloride for amide bond formation that can help me avoid byproducts?
A3: Absolutely. For sensitive substrates like this compound, using a modern coupling reagent is often the best strategy to achieve high yields and purity. These reagents operate under mild, neutral conditions and are designed to minimize side reactions. Some excellent alternatives include:
-
Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), are effective. The primary byproduct, a urea, can often be easily removed by filtration or chromatography.
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and generate water-soluble byproducts that are easily removed during aqueous workup.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful and reliable coupling reagents, known for their high reactivity and low rates of side reactions.
The choice of coupling reagent may depend on the scale of your reaction, the specific amine you are using, and cost considerations. For challenging couplings or when purity is paramount, HATU or PyBOP are excellent choices.
Q4: How can I detect and characterize potential byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is essential for identifying and quantifying impurities.
-
Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the progress of your reaction and get a preliminary idea of the number of components in your mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is the gold standard for assessing the purity of your product. Developing a good HPLC method will allow you to quantify the desired product and any byproducts. A gradient elution method is often necessary to resolve closely related impurities.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an incredibly powerful tool for identifying unknown byproducts. The mass spectrometer will give you the molecular weight of each component, which is a critical piece of information for deducing its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation of your final product and any isolated byproducts. For example, the disappearance of the sulfonamide N-H proton signal and the appearance of new aromatic signals could indicate hydrolysis.
For a comprehensive review of analytical methods for fluorinated aromatic carboxylic acids, you can refer to specialized literature.[5]
Troubleshooting Guides
Problem 1: Low Yield of Amide Product
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete activation of the carboxylic acid | If using SOCl₂, ensure it is fresh and used in slight excess. Consider extending the activation time before adding the amine. If using a coupling reagent, ensure it is not hydrolyzed and that the stoichiometry is correct. | Thionyl chloride can degrade upon storage. Coupling reagents are sensitive to moisture. Incomplete activation leads to unreacted starting material. |
| Sulfonamide Hydrolysis | If using SOCl₂, ensure a non-nucleophilic base (e.g., triethylamine) is present in at least stoichiometric amounts to neutralize generated HCl.[1] | Acidic conditions generated by SOCl₂ can cleave the sulfonamide bond, consuming your starting material.[3][4] |
| Poor Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines), consider using a more powerful coupling reagent like HATU. You may also need to increase the reaction temperature or extend the reaction time. | The rate of amide bond formation is dependent on the nucleophilicity of the amine. More potent activation of the carboxylic acid is needed for less reactive amines. |
| Steric Hindrance | If either the amine or the carboxylic acid is sterically hindered, a more reactive coupling reagent and longer reaction times may be necessary. | Steric hindrance can slow down the rate of reaction. More forcing conditions or more reactive reagents may be required to overcome this. |
Problem 2: Presence of an Unknown Impurity with a Lower Molecular Weight
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Sulfonamide Hydrolysis | Analyze the byproduct by LC-MS to check if its molecular weight corresponds to 2-amino-5-fluorobenzoic acid (155.13 g/mol ). To prevent this, avoid acidic conditions, especially at elevated temperatures. If using SOCl₂, add a base.[1] | The S-N bond in the sulfonamide is the most likely point of cleavage under acidic conditions, leading to the loss of the methanesulfonyl group.[3][4] |
Problem 3: Presence of an Unknown Impurity with a Similar Molecular Weight
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Intramolecular Cyclization (Sultam Formation) | Analyze the byproduct by LC-MS. The sultam byproduct would have a molecular weight corresponding to the loss of HCl from the acyl chloride intermediate. Prevent this by ensuring that any HCl generated during the reaction is neutralized with a base. | In the presence of acid, the acyl chloride intermediate can be susceptible to intramolecular nucleophilic attack by the sulfonamide nitrogen, leading to a stable cyclic product. |
Experimental Protocols & Visualizations
Recommended Protocol for Amide Bond Formation using a Coupling Reagent (HATU)
This protocol is designed to minimize byproduct formation by using a modern coupling reagent under mild conditions.
-
Dissolve Reactants: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add Amine and Base: Add the desired amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Add Coupling Reagent: In a separate vial, dissolve HATU (1.1 eq) in the same solvent and add this solution dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization as needed.
Workflow for Amide Bond Formation
Caption: Recommended workflow for clean amide synthesis.
Potential Byproduct Formation Pathways
Caption: Acid-catalyzed byproduct pathways and prevention.
References
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment. Available at: [Link]
- This cit
- This cit
- This cit
-
Barlaam, B., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
-
Singh, V., et al. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science. Available at: [Link]
- This cit
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]
- This cit
- This cit
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. US8884026B2 - Process for preparing rufinamide intermediate - Google Patents [patents.google.com]
- 4. EP2563766B1 - Improved process for preparing rufinamide intermediate - Google Patents [patents.google.com]
- 5. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
chemoselectivity issues with 5-Fluoro-2-(methylsulfonamido)benzoic acid
Welcome to the technical support guide for 5-Fluoro-2-(methylsulfonamido)benzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this versatile but sometimes problematic building block. The inherent functionalities of this molecule—a carboxylic acid, a sulfonamide, and an activated aromatic ring—can lead to complex chemoselectivity issues. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during reactions involving this compound.
Question 1: I'm trying to form an amide at the carboxylic acid, but I'm seeing low yields and recovery of starting material. What's going wrong?
This is a frequent issue stemming from the reduced nucleophilicity of the sulfonamide nitrogen and the electronic properties of the molecule.
Underlying Causes:
-
Deprotonation of the Sulfonamide: The sulfonamide proton is acidic (pKa ≈ 10-11) and can be deprotonated by bases used in the coupling reaction, creating a competing nucleophile.
-
Steric Hindrance: The ortho-sulfonamide group provides significant steric bulk around the carboxylic acid, hindering the approach of the amine and coupling reagents.
-
Carboxylate Activation Issues: Standard coupling reagents might not be efficient enough to activate the sterically hindered and electronically influenced carboxylic acid.
Troubleshooting Protocol:
-
Choice of Coupling Reagent:
-
Avoid Carbodiimides Alone: Reagents like DCC or EDC often lead to the formation of stable O-acylisourea intermediates that may not react efficiently with the incoming amine due to steric hindrance.
-
Utilize Uronium/Aminium Salts: Reagents like HATU, HBTU, or PyBOP are generally more effective as they form highly reactive activated esters.[1] These reagents are less susceptible to side reactions.
-
Consider Acid Chlorides: Converting the carboxylic acid to the corresponding acid chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a robust strategy.[2] However, this requires careful control to avoid reaction at the sulfonamide.
-
-
Reaction Conditions Optimization:
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize side reactions. Avoid using excess base, which can promote deprotonation of the sulfonamide.
-
Temperature: While room temperature is a good starting point, gentle heating (40-50 °C) can sometimes overcome the activation energy barrier without causing significant decomposition.
-
Solvent: Aprotic polar solvents like DMF or NMP are generally suitable.
-
-
Step-by-Step Protocol for Amide Coupling using HATU:
-
Dissolve this compound (1 equiv.) in anhydrous DMF.
-
Add HATU (1.1 equiv.) and DIPEA (2.5 equiv.).
-
Stir the mixture for 15-30 minutes at room temperature to allow for pre-activation.
-
Add the desired amine (1.2 equiv.) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider gentle heating.
-
Upon completion, perform an aqueous workup to remove excess reagents and byproducts.
-
Question 2: My reaction is targeting the sulfonamide nitrogen, but I'm getting unwanted reactions at the carboxylic acid. How can I achieve selectivity?
This is a classic example of a chemoselectivity problem where two nucleophilic sites compete. The key is to exploit the different reactivity of the two functional groups or to use a protecting group strategy.
Underlying Cause:
The carboxylate, once deprotonated, is a potent nucleophile that can compete with the sulfonamide nitrogen for electrophiles.
Troubleshooting Strategies:
-
Orthogonal Protecting Group Strategy: This is the most reliable method to ensure selectivity.[3][4][5]
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or benzyl ester). Esters are generally stable under the conditions used to modify the sulfonamide.[6]
-
Methyl Ester Formation: Use (trimethylsilyl)diazomethane for a mild and high-yielding reaction.
-
Benzyl Ester Formation: React with benzyl bromide in the presence of a base like cesium carbonate.
-
-
Deprotection: After modifying the sulfonamide, the ester can be selectively cleaved.
-
Methyl Esters: Hydrolyze with lithium hydroxide (LiOH) in a THF/water mixture.
-
Benzyl Esters: Remove by hydrogenolysis (H₂, Pd/C).
-
-
-
Reaction Condition Control (Less Reliable):
-
pH Control: Carefully controlling the pH can sometimes favor one reaction over the other, but this is often difficult to achieve with precision.
-
Reagent Choice: Highly reactive electrophiles may show poor selectivity.
-
Experimental Workflow for Selective N-Alkylation:
Caption: Workflow for selective modification of the sulfonamide group.
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about the properties and handling of this compound.
Q1: What are the pKa values for the carboxylic acid and the sulfonamide proton?
-
Carboxylic Acid: The pKa is expected to be slightly lower than that of benzoic acid (4.20) due to the electron-withdrawing nature of the fluoro and sulfonamido groups. A reasonable estimate is in the range of 3.5-4.0.
-
Sulfonamide Proton: The pKa is typically in the range of 10-11, making it susceptible to deprotonation by strong bases.[7]
Q2: Can I perform electrophilic aromatic substitution on this molecule?
The aromatic ring is deactivated by both the carboxylic acid and the sulfonamide groups. Therefore, electrophilic aromatic substitution (e.g., nitration, halogenation) will be challenging and require harsh conditions, which may not be compatible with the existing functional groups.
Q3: Are there any known incompatibilities with common reagents?
-
Strong Reducing Agents: Reagents like LiAlH₄ will reduce the carboxylic acid and may also cleave the sulfonamide.
-
Strong Bases: As mentioned, strong bases can deprotonate the sulfonamide, leading to potential side reactions.
-
Organometallics: Grignard reagents or organolithiums will react with both the carboxylic acid and the sulfonamide proton.
Q4: How can I improve the solubility of this compound?
This compound has limited solubility in many common organic solvents.
-
Aprotic Polar Solvents: DMF, DMSO, and NMP are often the best choices for reactions.
-
Aqueous Base: It is soluble in aqueous bases (e.g., NaHCO₃, NaOH) due to the formation of the carboxylate salt.
Q5: What is the best way to activate the carboxylic acid for amide bond formation without affecting the sulfonamide?
As detailed in the troubleshooting guide, using uronium or phosphonium-based coupling reagents like HATU or PyBOP is a highly effective strategy.[1] These reagents operate under mild conditions and are less likely to cause side reactions at the sulfonamide compared to methods that require harsh conditions like the formation of an acid chloride.
Data Summary Table:
| Parameter | Value/Recommendation | Source |
| Coupling Reagents | HATU, HBTU, PyBOP | [1] |
| Recommended Base | DIPEA (Diisopropylethylamine) | |
| Solvents | DMF, NMP, DMSO | |
| Carboxylic Acid pKa | ~3.5 - 4.0 | |
| Sulfonamide pKa | ~10 - 11 | [7] |
| Protection Strategy | Esterification of Carboxylic Acid | [3][6] |
Logical Decision Workflow for Amide Synthesis:
Caption: Decision-making flowchart for amide bond formation.
References
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers.[Link]
-
Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Protecting group - Wikipedia. Wikipedia.[Link]
-
Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal.[Link]
-
Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids | Request PDF. ResearchGate.[Link]
-
Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. ResearchGate.[Link]
-
Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Angewandte Chemie International Edition.[Link]
-
Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. Semantic Scholar.[Link]
-
Protecting Groups for Amines: Sulfonamides. YouTube.[Link]
-
Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. Chemistry – A European Journal.[Link]
-
TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. SpringerLink.[Link]
-
Protective Groups. Organic Chemistry Portal.[Link]
-
Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. Organic Letters.[Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal.[Link]
-
Synthesis, Characterization, Bioactivity Impacts of New Anthranilic Acid Hydrazones Containing Aryl Sulfonate Moiety as Fenamate Isosteres. ResearchGate.[Link]
-
Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines | Request PDF. ResearchGate.[Link]
-
Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing.[Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Uppsala University.[Link]
-
Catalytic Amidation. University College London.[Link]
-
Activation Substitution of Carboxylic Acids. YouTube.[Link]
-
Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters.[Link]
-
Selective activation of primary carboxylic acids by electron-rich triarylbismuthanes. Application to amide and ester synthesis under neutral conditions. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.[Link]
-
The In Vitro Effects of N-Substituted p-Aminobenzoic Acid Derivatives upon Sulfonamides. Journal of Bacteriology.[Link]
-
Structure similarity of sulfanilamide and p-aminobenzoic acid. ResearchGate.[Link]
-
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules.[Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing.[Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal.[Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules.[Link]
-
Aminobenzoic acid diuretics. 5. 3-Amino-4-arylmethyl-5-sulfamylbenzoic acid derivatives and related compounds. Journal of Medicinal Chemistry.[Link]
-
2-Fluoro-5-methanesulfonyl-benzoic acid | C8H7FO4S - PubChem. PubChem.[Link]
Sources
- 1. Catalytic Amidation [catalyticamidation.info]
- 2. m.youtube.com [m.youtube.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Purification Parameters for 5-Fluoro-2-(methylsulfonamido)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 5-Fluoro-2-(methylsulfonamido)benzoic acid. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you can achieve the desired purity and yield for your critical research and development activities.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.
Crystallization Issues
Question 1: My this compound is "oiling out" instead of forming crystals during recrystallization. What is causing this and how can I fix it?
Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue in crystallization.[1][2] It typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when there is a high concentration of impurities that significantly depresses the melting point.[1][2]
Causality & Solution:
-
High Impurity Level: A high impurity load can significantly lower the melting point of your compound, causing it to separate as an oil.
-
Inappropriate Solvent: The solvent may be too nonpolar for the compound.
-
Solution: Experiment with a more polar solvent or a mixed solvent system. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[2]
-
-
Cooling Too Rapidly: If the solution is cooled too quickly, the compound may not have sufficient time to form an ordered crystal lattice.
-
Supersaturation: The solution may be supersaturated, requiring a trigger to initiate crystallization.
Question 2: I am experiencing very low yield after recrystallization. What are the likely causes?
Answer: Low yield is a frequent challenge in recrystallization and can be attributed to several factors.
Causality & Solution:
-
Excessive Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation.[2]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10] If too much solvent has been added, you can carefully evaporate some of it to concentrate the solution.
-
-
Premature Crystallization: Crystals may have formed during a hot filtration step, leading to loss of product on the filter paper.
-
Solution: Ensure all glassware for hot filtration is pre-heated to prevent the solution from cooling and crystallizing prematurely.[2]
-
-
Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[2]
-
-
Compound Adsorption: If activated charcoal was used for decolorization, an excessive amount can adsorb your product.
-
Solution: Use a minimal amount of charcoal. If the solution is still colored, it is better to repeat the charcoal treatment with a small amount than to add a large excess at once.[8]
-
Question 3: My crystals are forming too quickly and appear to be trapping impurities. How can I control the crystal growth?
Answer: Rapid crystallization often leads to the inclusion of impurities within the crystal lattice, defeating the purpose of purification.[8][11]
Causality & Solution:
-
High Supersaturation: The solution is too concentrated, leading to rapid precipitation rather than controlled crystal growth.
-
Solution: Reheat the solution and add a small excess of the solvent to slightly decrease the saturation.[8]
-
-
Rapid Cooling: As mentioned previously, fast cooling does not allow for selective crystallization.
Extraction & Chromatography Issues
Question 4: I am performing an acid-base extraction to purify my compound, but I am getting a poor separation of layers. What could be the problem?
Answer: Poor layer separation, or the formation of an emulsion, can hinder an effective extraction.
Causality & Solution:
-
Similar Densities: The densities of the aqueous and organic layers may be too similar.
-
Solution: Try adding a saturated brine solution (NaCl in water) to the separatory funnel. This will increase the density of the aqueous layer and help break up emulsions.
-
-
Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion.
-
Solution: Gently invert the funnel several times to mix the layers, rather than shaking vigorously. Be sure to vent the funnel frequently to release any pressure buildup.
-
Question 5: My compound is not moving from the baseline in Thin Layer Chromatography (TLC). What does this indicate and how can I adjust my mobile phase?
Answer: If your compound remains at the baseline, it indicates that it is too polar for the current mobile phase and is strongly adsorbed to the stationary phase (typically silica gel).
Causality & Solution:
-
Insufficiently Polar Mobile Phase: The solvent system is not polar enough to elute your acidic and polar compound.
-
Solution: Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. You can also add a small amount of a more polar solvent like methanol. For acidic compounds, adding a small amount of acetic acid to the mobile phase can help to improve the spot shape and mobility by preventing streaking.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: There is no single "best" solvent, and the ideal choice depends on the specific impurities present. However, a good starting point for polar, acidic compounds like this is often a mixed solvent system. Ethanol/water or isopropanol/water mixtures are commonly effective for sulfonamides.[2] The general procedure is to dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the hot "poor" solvent (e.g., water) until the solution becomes slightly cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q2: At what pH should I perform the aqueous extraction to ensure my compound is in the aqueous layer?
A2: this compound is an acidic compound. To extract it into the aqueous layer, you need to deprotonate the carboxylic acid group to form a water-soluble salt.[4][5] This is achieved by washing the organic solution with a basic aqueous solution. A dilute solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO3) is typically used. The pH of the aqueous layer should be basic, generally above 8, to ensure complete deprotonation of the benzoic acid moiety. To then recover your compound from the aqueous layer, you would acidify the solution with an acid like hydrochloric acid (HCl) to a pH of around 2-3, which will precipitate the neutral, less water-soluble acid.[6][12]
Q3: What are some suitable analytical techniques to assess the purity of my final product?
A3: Several analytical methods can be used to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for assessing purity.[13][14]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. A broad melting point range is indicative of impurities.
III. Data and Protocols
Table 1: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity | Notes |
| Water | 100 | 1.00 | High | Good "poor" solvent for recrystallization with more soluble organic solvents. |
| Ethanol | 78 | 0.79 | High | Good "good" solvent for many organic compounds. |
| Isopropanol | 82 | 0.79 | Medium-High | Similar to ethanol, often used in recrystallization. |
| Ethyl Acetate | 77 | 0.90 | Medium | Common solvent for extraction and chromatography. |
| Dichloromethane | 40 | 1.33 | Medium | Effective extraction solvent, denser than water. |
| Hexane | 69 | 0.66 | Low | Nonpolar solvent, often used in chromatography mobile phases. |
Data compiled from various sources, including[17].
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.[12]
-
Basification: Add a dilute aqueous solution of sodium bicarbonate (e.g., 5% w/v) to the separatory funnel.
-
Extraction: Gently invert the funnel several times, venting frequently to release pressure. Allow the layers to separate. The deprotonated product will be in the upper aqueous layer if using a solvent less dense than water, or the lower aqueous layer if using a solvent denser than water.
-
Separation: Drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the pH is acidic (pH ~2-3), which will cause the pure product to precipitate out of the solution.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair.
-
Dissolution: Place the crude, dry solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.[10]
-
Decolorization (if necessary): If the solution is colored, add a very small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2][7]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals to remove any residual solvent.
IV. Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common crystallization issues.
V. References
-
Acid and Base Extraction - Engineering Ideas Clinic - Confluence. (n.d.). Retrieved from
-
Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Retrieved from
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from
-
Acid-Base Extraction - Safrole. (n.d.). Retrieved from
-
Organic Acid-Base Extractions - Chemistry Steps. (n.d.). Retrieved from
-
Crystallization Challenges in Pharmaceutical Products | Zhanghua - Filter Dryer. (2025, October 12). Retrieved from
-
Technical Support Center: Purification of Chlorinated Organic Compounds - Benchchem. (n.d.). Retrieved from
-
Pharmaceutical Crystallization in drug development - Syrris. (n.d.). Retrieved from
-
What Problems Might Occur If Crystallization Occurs Too Rapidly? - News - Achieve Chem. (2024, September 5). Retrieved from
-
The Crucial Role of Crystallization in Drug Substances Development - Neuland Labs. (2023, August 1). Retrieved from
-
Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.). Retrieved from
-
Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from
-
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC - NIH. (n.d.). Retrieved from
-
Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms - NIH. (n.d.). Retrieved from
-
TLC of Sulfonamides | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved from
-
Purification of Organic Compounds- Purification Methods in Chemistry - Allen. (n.d.). Retrieved from
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). Retrieved from
-
5-Fluoro-2-[(methylsulfonyl)amino]benzoic acid | 1016788-23-0 | RQB78823 - Biosynth. (n.d.). Retrieved from
-
Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents. (n.d.). Retrieved from
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchGate. (2025, August 6). Retrieved from
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed. (n.d.). Retrieved from
-
TLC identification of sulfonamides - PubMed. (n.d.). Retrieved from
-
Determination of sulfonamides in meat by monolithic covalent organic frameworks based solid phase extraction coupled with high-performance liquid chromatography-mass spectrometric - PubMed. (2021, October 11). Retrieved from
-
5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6 - Ossila. (n.d.). Retrieved from
-
137315-01-6|2-Fluoro-5-(methylsulfonamido)benzoic acid|BLD Pharm. (n.d.). Retrieved from
-
5-Fluoro-2-(methylsulfonyl)benzoicacid - CymitQuimica. (n.d.). Retrieved from
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from
-
Chemistry 210 Experiment Ib. (2012, November 14). Retrieved from
-
A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (n.d.). Retrieved from
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from
-
2-Fluoro-5-(N-isopropyl-N-methylsulfamoyl)benzoic acid - Sigma-Aldrich. (n.d.). Retrieved from
-
2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid - EvitaChem. (n.d.). Retrieved from
-
5-fluoro-2-(2-fluoro-5-methylbenzenesulfonamido)benzoic acid - C14H11F2NO4S | CSSS00026529107 - Chemspace. (n.d.). Retrieved from
-
This compound | 1016788-23-0 - ChemicalBook. (2023, May 4). Retrieved from
-
1016788-23-0|this compound|BLD Pharm. (n.d.). Retrieved from
-
2-Fluoro-5-methylbenzoic acid. (n.d.). Retrieved from
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved from
-
2-Fluoro-5-methanesulfonyl-benzoic acid | C8H7FO4S | CID 22467566 - PubChem. (n.d.). Retrieved from
-
(PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Retrieved from
-
The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents. (n.d.). Retrieved from
-
5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid - PubChem. (n.d.). Retrieved from
-
(PDF) 5-Fluorouracil – Characteristics and Analytical Determination - ResearchGate. (2025, August 10). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. magritek.com [magritek.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. safrole.com [safrole.com]
- 7. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. achievechem.com [achievechem.com]
- 12. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 13. Determination of sulfonamides in meat by monolithic covalent organic frameworks based solid phase extraction coupled with high-performance liquid chromatography-mass spectrometric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TLC identification of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
impact of starting material purity on 5-Fluoro-2-(methylsulfonamido)benzoic acid synthesis
<_ _>
Welcome to the technical support guide for the synthesis of 5-Fluoro-2-(methylsulfonamido)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on the critical impact of starting material purity. Here, we will delve into common challenges, provide robust troubleshooting strategies, and answer frequently asked questions to ensure the success and reproducibility of your experiments.
The Critical Role of Starting Material Purity
The synthesis of this compound is a foundational step in the development of various pharmaceutical compounds. The purity of the final product is paramount, as impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic byproducts. A successful synthesis hinges on the quality of the starting materials: 2-Amino-5-fluorobenzoic acid and Methanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most critical purity parameters for the starting material, 2-Amino-5-fluorobenzoic acid?
A1: The purity of 2-Amino-5-fluorobenzoic acid should be ≥98%. Key impurities to be aware of include regioisomers (e.g., 2-amino-3-fluorobenzoic acid), related substances from its own synthesis, and residual solvents.[1] The presence of isomeric impurities can lead to the formation of difficult-to-separate isomeric sulfonamide byproducts, impacting the overall purity and yield of the final product.
Q2: How does the purity of Methanesulfonyl chloride (MsCl) affect the reaction?
A2: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[2][3] Hydrolysis of MsCl produces methanesulfonic acid and hydrochloric acid, which can alter the pH of the reaction mixture, leading to incomplete reactions and the formation of impurities.[2][3] Additionally, impurities from the manufacturing process of MsCl, such as sulfuryl chloride or other sulfur-containing compounds, can lead to the formation of undesired side products.[4]
Q3: Can residual solvents in the starting materials impact the synthesis?
A3: Absolutely. Residual solvents can affect the solubility of reactants and influence the reaction kinetics. More critically, protic solvents like water or alcohols can react with Methanesulfonyl chloride, reducing its effective concentration and leading to lower yields.[3][5] It is crucial to use anhydrous solvents and ensure that the starting materials are thoroughly dried.
Q4: What is the role of the base (e.g., pyridine) in this reaction, and how can its purity affect the outcome?
A4: A base, typically a tertiary amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction.[6][7] This prevents the protonation of the starting amine, which would render it unreactive. The purity of the base is important; the presence of water can lead to the hydrolysis of MsCl.[2] Other nucleophilic impurities in the base could potentially react with MsCl, leading to side products.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on problems arising from starting material impurities.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Impure 2-Amino-5-fluorobenzoic acid | Isomeric impurities or other non-reactive substances reduce the effective molar ratio of the desired starting material. | Purity Analysis: Assess the purity of 2-Amino-5-fluorobenzoic acid using HPLC or qNMR.[8] Purification: If purity is below 98%, consider recrystallization from a suitable solvent system (e.g., xylene or an ethanol/water mixture).[9][10] |
| Hydrolyzed Methanesulfonyl chloride | MsCl is highly sensitive to moisture and will hydrolyze to methanesulfonic acid and HCl, reducing the amount of active reagent available for the sulfonylation reaction.[2][11] | Handling and Storage: Store MsCl under anhydrous conditions and handle it in a dry atmosphere (e.g., under nitrogen or argon). Use Fresh Reagent: Use a freshly opened bottle of MsCl or distill it prior to use if its purity is questionable. |
| Presence of Water in Reaction | Water in the solvent or on the glassware can hydrolyze the Methanesulfonyl chloride.[2] | Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere. Use anhydrous solvents. |
Problem 2: Presence of Multiple Spots on TLC or Peaks in HPLC Analysis of the Crude Product
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Isomeric Impurities in Starting Amine | The presence of isomers of 2-Amino-5-fluorobenzoic acid will lead to the formation of the corresponding isomeric sulfonamides. | Starting Material Analysis: Use HPLC to check for the presence of isomers in the starting amine. Chromatographic Purification: If isomeric byproducts are formed, they may require careful chromatographic separation (e.g., column chromatography or preparative HPLC) from the desired product. |
| Di-sulfonylation of the Amine | If an excess of Methanesulfonyl chloride is used, or if the reaction conditions are not well-controlled, a second sulfonylation can occur on the nitrogen atom of the newly formed sulfonamide. | Stoichiometry Control: Use a controlled molar ratio of Methanesulfonyl chloride to the amine (typically a slight excess, e.g., 1.1 to 1.2 equivalents). Controlled Addition: Add the Methanesulfonyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0-5 °C) to control the exotherm and minimize side reactions. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or impure reagents. | Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. Optimize Conditions: If the reaction is stalled, consider increasing the reaction time or temperature slightly. Ensure the purity of all reagents. |
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Formation of Oily Product | The presence of impurities can sometimes prevent the product from crystallizing properly. | Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (anti-solvent) can often induce crystallization. Trituration: If recrystallization fails, try triturating the oily product with a non-polar solvent (e.g., hexanes or diethyl ether) to induce solidification. |
| Poor Separation During Work-up | The presence of acidic or basic impurities can lead to emulsion formation during aqueous work-up. | pH Adjustment: Carefully adjust the pH of the aqueous layer to ensure complete precipitation of the product and to break up any emulsions. Filtration Aid: Use a filtration aid like celite to help separate fine solids. |
Experimental Protocols
Protocol 1: Purity Assessment of 2-Amino-5-fluorobenzoic acid by HPLC
This protocol provides a general method for assessing the purity of the starting amine.
-
Standard Preparation: Prepare a stock solution of a reference standard of 2-Amino-5-fluorobenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the 2-Amino-5-fluorobenzoic acid sample in the same solvent to a concentration of 1 mg/mL.[12]
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.[12]
Protocol 2: Recrystallization of this compound
This protocol outlines a general procedure for the purification of the final product.
-
Dissolution: Dissolve the crude product in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol, acetone, or ethyl acetate).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizing the Workflow
General Synthesis and Troubleshooting Workflow
The following diagram illustrates the key stages of the synthesis and the points at which troubleshooting may be necessary.
Caption: Workflow for the synthesis of this compound.
Impact of Starting Material Purity on Reaction Outcome
This diagram illustrates the consequences of using pure versus impure starting materials.
Caption: Consequence of starting material purity on reaction outcome.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
Wikipedia. (2023). Methanesulfonyl chloride. Retrieved from [Link]
-
Omsynth Lifesciences. (n.d.). Methanesulfonyl Chloride Impurities. Retrieved from [Link]
-
Angene. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. Retrieved from [Link]
-
PubChem. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]
- Google Patents. (1997). WO1997003952A1 - Method for purifying methanesulphonyl chloride.
-
Thieme. (2010). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. Retrieved from [Link]
-
Nature. (2021). Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]
-
ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. Retrieved from [Link]
-
European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis Pathways of 5-Fluoro-2-methylbenzoic Acid and Its Derivatives. Retrieved from [Link]
-
Chemsrc. (2025). 2-Amino-5-fluorobenzoic acid | CAS#:446-08-2. Retrieved from [Link]
-
National Institutes of Health. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]
-
Autechaux. (2025). Exploring the Versatility of 2-Amino-5-fluorobenzoic Acid (CAS: 446-08-2). Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Patexia. (2018). Intermediate of preparing high-purity sulfonamide compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
- Google Patents. (1974). US3816523A - Process for the production and purification of benzoic acid.
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Google Patents. (2007). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. WO1997003952A1 - Method for purifying methanesulphonyl chloride - Google Patents [patents.google.com]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. eurjchem.com [eurjchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 10. US3816523A - Process for the production and purification of benzoic acid - Google Patents [patents.google.com]
- 11. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of 5-Fluoro-2-(methylsulfonamido)benzoic acid for Assays
Introduction
Welcome to the technical support guide for 5-Fluoro-2-(methylsulfonamido)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of this compound during experimental assays. This compound, a benzoic acid derivative containing both sulfonamide and fluorine moieties, presents unique handling challenges. Its stability is paramount for generating reliable, reproducible, and accurate assay data. This guide offers troubleshooting solutions, frequently asked questions, and validated protocols to address common issues such as precipitation and chemical degradation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing insights into the root causes and offering practical, step-by-step solutions.
Q1: I'm observing precipitation after diluting my stock solution into an aqueous buffer. What is causing this and how can I fix it?
A1: Precipitation is the most common issue encountered with benzoic acid derivatives. The primary causes are typically related to the compound's solubility limit, the pH of the solution, and the solvent system used.[1]
-
Causality: this compound is a weak acid. Its solubility is critically dependent on the pH of the environment.[1][2] In acidic or neutral solutions (low pH), the carboxylic acid group remains protonated (COOH), rendering the molecule less polar and significantly less soluble in water.[1][3] As the pH increases (becomes more basic), the carboxylic acid deprotonates to form the highly soluble carboxylate salt (COO⁻).[1] The pKa of benzoic acid is approximately 4.2[3]; the electron-withdrawing fluorine and sulfonamide groups on your compound likely lower this value, but the principle remains the same.
-
Solution Pathway:
-
Verify and Adjust pH: The most effective strategy is to ensure the pH of your final aqueous solution is at least 2 pH units above the compound's pKa.[1] For most applications, preparing your assay medium using a buffer at a physiological pH of 7.4 is a robust starting point.
-
Utilize Co-solvents: If pH adjustment alone is insufficient, the principle of co-solvency can be applied.[1] Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is kept low (typically <1%) to avoid impacting the biological assay, yet high enough to maintain solubility.
-
Salt Formation: While more complex, converting the acid to a more soluble salt form before the experiment can be a definitive solution for formulation development.[1]
-
Q2: My assay results are inconsistent over time, suggesting the compound may be degrading. What are the likely degradation pathways and how can I prevent them?
A2: Inconsistent results often point to chemical instability. For this molecule, the primary concerns are hydrolysis of the sulfonamide group and photodecomposition. Forced degradation studies are the standard approach to identify and mitigate these liabilities.[4][5]
-
Causality & Potential Pathways:
-
Hydrolytic Degradation: The sulfonamide bond (R-SO₂-NH-R') can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, accelerated by elevated temperatures.[6][7] This would cleave the molecule into 5-fluoro-2-aminobenzoic acid and methanesulfonic acid.
-
Photodegradation: Aromatic compounds containing fluorine can be sensitive to light, leading to decomposition.[8][9] The energy from UV or even ambient lab light can initiate reactions that alter the compound's structure.[10][11]
-
-
Preventative Measures & Solutions:
-
Control pH and Temperature: Avoid extremes in pH for your assay buffers. Operate within a stable, buffered range (e.g., pH 6-8). Keep solutions, especially stock solutions, stored at recommended low temperatures (e.g., -20°C) and minimize time spent at room temperature.[12] Avoid repeated freeze-thaw cycles.[12]
-
Protect from Light: This is a critical and simple step. Use amber vials or tubes for storing solutions and cover plates or vessels with foil during incubation and processing steps.[12]
-
Perform a Forced Degradation Study: To confirm the degradation pathway, conduct a stress study. Exposing the compound to conditions of acid, base, oxidation (e.g., H₂O₂), heat, and light will help identify its specific vulnerabilities.[4][5][13] Analysis by a stability-indicating method like HPLC or LC-MS is essential to separate and identify degradants.[14]
-
Q3: How can I confirm that the loss of activity in my assay is due to compound instability and not another experimental artifact?
A3: This requires a systematic approach to differentiate between compound degradation and other variables. The key is to use a validated, stability-indicating analytical method.[14]
-
Self-Validating Experimental Design:
-
Analytical Method: Develop or use an analytical method, such as reverse-phase HPLC with UV detection (RP-HPLC-UV) or LC-MS, that can resolve the parent peak of this compound from potential impurities and degradants.[14][15]
-
Time-Course Analysis: Prepare your final assay solution. At various time points (e.g., T=0, 2h, 4h, 24h) under the exact assay conditions (temperature, light, buffer), take an aliquot of the solution.
-
Quantify the Parent Compound: Analyze these aliquots using your stability-indicating method. A decrease in the peak area or concentration of the parent compound over time is direct evidence of degradation. The appearance of new peaks would correspond to degradation products.
-
Run Parallel Controls: Compare the stability in your complete assay medium (with cells, proteins, etc.) to its stability in the simple buffer alone. This can help identify if interactions with assay components are causing instability.
-
Frequently Asked Questions (FAQs)
Q: What is the best way to prepare and store a stock solution of this compound? A: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.[12] Store these aliquots at -20°C or -80°C for long-term stability.
Q: What is the recommended pH range for aqueous buffers to ensure the compound stays in solution? A: To maintain solubility, the pH of the aqueous buffer should be kept above the pKa of the carboxylic acid group. A safe and effective range for most biological assays is pH 7.0 to 8.0 . This ensures the compound exists predominantly in its deprotonated, more soluble salt form.[1][3]
Q: Is the compound sensitive to oxidation? A: While the structure does not contain functional groups that are exceptionally prone to oxidation, it is a possibility that should not be dismissed without evidence. If your assay medium contains potentially oxidizing agents or if you suspect oxidative degradation, including an antioxidant (with appropriate controls) or performing a forced degradation study with an oxidizing agent like hydrogen peroxide is recommended.[13]
Q: Can I expect the fluorine atom to be stable? A: The carbon-fluorine bond on an aromatic ring is generally very strong and stable.[16] Defluorination is unlikely under typical assay conditions. However, intense photolytic stress could potentially lead to defluorination, though this is less common than other degradation pathways.[10][11]
Visualization & Data
Diagrams
Caption: Potential degradation pathways.
Data Tables
Table 1: Recommended Solvent and Buffer Systems
| Parameter | Recommendation | Rationale & Considerations |
| Stock Solution Solvent | High-Purity DMSO | Excellent solvating power for a wide range of organic molecules. Use anhydrous grade to prevent hydrolysis of labile compounds. |
| Aqueous Buffer System | Phosphate-Buffered Saline (PBS) or TRIS Buffer | Provides stable buffering capacity in the physiological range. Ensure final buffer pH is between 7.0 and 8.0. |
| Final Organic Solvent % | < 1% (typically 0.1% - 0.5%) | Minimizes potential for solvent-induced artifacts in biological assays while aiding compound solubility. |
Table 2: Standard Conditions for a Forced Degradation Study
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl, RT or 40-60°C | To test stability to acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, RT or 40-60°C | To test stability to alkaline environments, which can hydrolyze sulfonamides. [6] |
| Oxidation | 3% H₂O₂, RT | To identify susceptibility to oxidative degradation. |
| Thermal Stress | 60-80°C (in solution or as solid) | To assess the impact of heat on stability and accelerate other degradation processes. [12] |
| Photostability | ICH-compliant light chamber or exposure to high-intensity UV/fluorescent light | To determine sensitivity to light, a common issue for fluoro-aromatic compounds. [8][9] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Working Solution
This protocol describes the standard method for preparing a diluted working solution from a DMSO stock to minimize precipitation.
-
Prepare Stock Solution: Dissolve a precisely weighed amount of this compound in 100% high-purity DMSO to create a concentrated stock (e.g., 20 mM). Vortex thoroughly until fully dissolved.
-
Prepare Assay Buffer: Prepare your desired aqueous buffer (e.g., PBS) and adjust the pH to 7.4 using NaOH or HCl. Filter the buffer through a 0.22 µm filter.
-
Perform Serial Dilution (if needed): If a large dilution factor is required, perform an intermediate dilution of the DMSO stock into fresh DMSO.
-
Final Dilution: To prepare the working solution, add the small volume of the DMSO stock solution to the larger volume of the pH 7.4 aqueous buffer while vortexing the buffer. Crucially, add the DMSO stock to the buffer, not the other way around , to ensure rapid dispersion and prevent localized high concentrations that can cause precipitation.
-
Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness against a dark background. If the solution is not clear, the final concentration may be too high, or a co-solvent/pH adjustment strategy may be needed.
Protocol 2: Basic Forced Degradation (Stress Testing) Study
This protocol outlines a simplified stress test to quickly identify major stability liabilities.
-
Sample Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water). Use amber vials.
-
Stress Conditions:
-
Control: Store one vial at -20°C, protected from light.
-
Acid: Add 0.1 M HCl.
-
Base: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Heat: Place one vial (in the original solvent) in a 60°C oven.
-
Light: Place one vial under a UV lamp or in direct, strong laboratory light.
-
-
Incubation: Allow the reactions to proceed for a defined period (e.g., 24-48 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples, including the control, by a stability-indicating method (e.g., HPLC-UV or LC-MS).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A significant decrease (>10-20%) in the parent compound's peak area in any stressed sample indicates a stability liability under that condition. [4]
References
- Benchchem. Technical Support Center: Mitigating Precipitation of Benzoic Acid Derivatives.
- de Zwart, M. et al. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J. 2019.
- Kalyanaraman, A. et al. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environ Sci Technol. 2022.
- Adhikari, S. et al. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. 2022.
- Ricart, M. et al. Degradation of sulfonamides as a microbial resistance mechanism. PubMed. 2017.
- Gimeno, P. et al. Influence of pH on Benzoic Acid Derivatives' Retention and RP HPLC Column Classification. ResearchGate. 2025.
- Kamberi, M. et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. 2005.
- Zupan, M. & Sket, B. ChemInform Abstract: PHOTOCHEMISTRY OF FLUOROSUBSTITUTED AROMATIC AND HETEROAROMATIC MOLECULES. Chemischer Informationsdienst. 1978.
- Eon, C. et al. The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli. J Clin Pharm Ther. 1987.
- Kumar, A. et al. Synthesis, liquid crystal characterization and photo-switching studies on fluorine substituted azobenzene based esters. ResearchGate. 2025.
- Ingerslev, F. & Halling-Sørensen, B. Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry. 2000.
- Mire-Sluis, A. et al. Best Practices for In-Use Stability and Compatibility Studies: A Summary of the 2024 CASSS CMC Strategy Forum, Part 1. BioProcess International. 2025.
- Alsante, K. M. et al. Forced Degradation Studies. MedCrave online. 2016.
- Multiple Authors. Best Practices for Stability Testing of Biologics. Pharmaceutical Technology. 2015.
- Singh, S. & Kumar, A. A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. International Journal of Scientific and Research Publications. 2021.
- Multiple Authors. Understanding the Effect of pH on Benzoic Acid Solubility. Physics Forums. 2023.
- Huynh-Ba, K. & Dong, M. W. Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. 2020.
- Trynda-Lemiesz, L. et al. Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. PubMed Central. 2021.
- Liu, J. & Fast, J. Best Practices for Design and Performance of In-Use Stability and Compatibility Studies. CASSS. 2023.
- McKay, G. et al. Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology. 2022.
- BLD Pharm. 2-Fluoro-5-(methylsulfonamido)benzoic acid.
- Macmillan Group. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. 2023.
- CymitQuimica. 5-Fluoro-2-(methylsulfonyl)benzoicacid.
- Smith, R. T. et al. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. 2023.
- Wikipedia. Sulfonamide.
- Giesy, J. P. et al. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. 2021.
- Sultan, A. A. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research. 2021.
- EvitaChem. 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid.
- Chemspace. 5-fluoro-2-(2-fluoro-5-methylbenzenesulfonamido)benzoic acid.
- Ossila. 5-Fluoro-2-methylbenzoic acid.
- Popenda, L. et al. Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences. J Org Chem. 2018.
- Sari, Y. et al. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Heliyon. 2023.
- Schreiber, A. et al. Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Appl Environ Microbiol. 1980.
- PubChem. 2-Fluoro-5-methanesulfonyl-benzoic acid.
- Cheng, W. et al. Development of a method for trace level determination of antibiotics in drinking water sources by high performance liquid chromatography-tandem mass spectrometry. Analytical Methods. 2015.
- Hansova, H. et al. 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. 2025.
- Frings, M. et al. Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents. 2021.
- Wang, Z. et al. Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. J Hazard Mater. 2022.
- Stephenson, D. et al. Detection of 5-fluorouracil surface contamination in near real time. ResearchGate. 2021.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The effect of pH and concentration on the rates of kill of benzoic acid solutions against E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physicsforums.com [physicsforums.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sci-hub.ru [sci-hub.ru]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to 5-Fluoro-2-(methylsulfonamido)benzoic acid and its Non-fluorinated Analog
January 12, 2026
Introduction: The Subtle Power of a Single Atom
In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a well-established approach to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] This guide provides an in-depth comparison of 5-Fluoro-2-(methylsulfonamido)benzoic acid and its non-fluorinated parent compound, 2-(methylsulfonamido)benzoic acid. While structurally similar, the introduction of a single fluorine atom is predicted to impart significant changes in physicochemical properties and biological activity.
This document is designed for researchers, scientists, and drug development professionals. It will not only explore the theoretical underpinnings of the "fluorine effect" in the context of these specific molecules but will also provide detailed, actionable experimental protocols to enable a direct, empirical comparison in your own laboratory settings.
Theoretical Framework: Predicting the Impact of Fluorination
The substitution of a hydrogen atom with fluorine, the most electronegative element, can profoundly influence a molecule's properties through a combination of inductive effects, hyperconjugation, and alterations in conformation and metabolic stability.[1][2][3]
Physicochemical Properties: A Tale of Two Analogs
The introduction of fluorine at the 5-position of the benzoic acid ring is anticipated to modulate several key physicochemical parameters that are critical for drug action.
-
Acidity (pKa): The strong electron-withdrawing nature of fluorine is expected to increase the acidity of the carboxylic acid group in the fluorinated analog.[3] This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the fluorine atom. A lower pKa for the fluorinated compound can have significant implications for its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interactions with biological targets.[2]
-
Lipophilicity (LogP): The effect of fluorine on lipophilicity can be complex. While a single fluorine atom can increase lipophilicity, the overall effect is context-dependent.[3] Given the electronic changes across the aromatic ring, it is plausible that the fluorinated analog will exhibit a slightly higher LogP value. This property is a key determinant of a compound's ability to cross cell membranes and its distribution within biological systems.
-
Solubility: The solubility of sulfonamides can be influenced by their crystalline structure and intermolecular interactions.[4][5] While the increased acidity of the fluorinated analog might suggest enhanced solubility of its salt form, the overall aqueous solubility of the neutral form may be lower due to increased lipophilicity.
Table 1: Predicted Physicochemical Properties
| Property | 2-(methylsulfonamido)benzoic acid | This compound | Rationale for Predicted Difference |
| Molecular Formula | C₈H₉NO₄S | C₈H₈FNO₄S | Addition of a fluorine atom. |
| Molecular Weight | 215.23 g/mol | 233.22 g/mol | Increased mass due to fluorine. |
| Predicted pKa | Higher | Lower | Electron-withdrawing fluorine stabilizes the carboxylate anion. |
| Predicted LogP | Lower | Higher | Fluorine substitution often increases lipophilicity. |
| Predicted Aqueous Solubility | Higher | Lower | Increased lipophilicity may decrease aqueous solubility. |
Anticipated Biological Activity: Targeting Key Enzyme Classes
Sulfonamide-containing compounds are known to inhibit various enzymes, notably carbonic anhydrases and cyclooxygenases.[6][7][8] The introduction of fluorine can enhance the binding affinity and selectivity of these interactions.
-
Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases. The fluorine atom in the 5-position could potentially engage in favorable interactions within the enzyme's active site, leading to enhanced inhibitory potency.[6][9]
-
Cyclooxygenase (COX) Inhibition: Certain sulfonamides are selective COX-2 inhibitors.[1][8][10] Fluorine substitution can influence the binding mode and potency against COX enzymes.
Experimental Validation: Protocols for Direct Comparison
The following section provides detailed experimental protocols to enable a comprehensive comparison of the two compounds.
Determination of Acid Dissociation Constant (pKa)
This protocol outlines a spectrophotometric method for determining the pKa of the carboxylic acid group.
Experimental Workflow for pKa Determination
Caption: Workflow for spectrophotometric pKa determination.
Protocol:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of both this compound and 2-(methylsulfonamido)benzoic acid in a suitable solvent (e.g., DMSO).
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., using citrate, phosphate, and borate buffers).
-
Spectrophotometric Measurement:
-
For each compound, add a small aliquot of the stock solution to each buffer to a final concentration of 50 µM.
-
Measure the UV-Vis absorbance spectrum (e.g., 220-400 nm) for each solution.
-
-
Data Analysis:
-
Identify a wavelength with a significant difference in absorbance between the protonated and deprotonated species.
-
Plot the absorbance at this wavelength against the pH of the buffers.
-
Fit the data to a sigmoidal curve. The pH at the inflection point of the curve corresponds to the pKa.
-
In Vitro Enzyme Inhibition Assay: Carbonic Anhydrase II
This protocol describes an assay to determine the IC50 values of the compounds against human Carbonic Anhydrase II (CAII).
Experimental Workflow for CAII Inhibition Assay
Caption: Workflow for determining CAII inhibitory activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human Carbonic Anhydrase II in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (pNPA), in acetonitrile.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of assay buffer, 20 µL of CAII solution, and 20 µL of the test compound dilution. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPA solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the rate of increase in absorbance at 405 nm over 5 minutes using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Cytotoxicity Assay: MTT Assay
This protocol details the use of the MTT assay to assess the cytotoxic effects of the compounds on a cancer cell line (e.g., HeLa).
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include untreated cells as a control.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[11][12][13][14][15]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12][14]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Structural Biology Insights: A Roadmap to Understanding Binding
To gain a deeper understanding of the molecular basis for any observed differences in biological activity, X-ray crystallography can be employed to determine the co-crystal structures of the compounds bound to their target protein.
Protein Expression, Purification, and Crystallization Workflow
Caption: General workflow for protein-ligand co-crystallization.
A detailed protocol for protein expression, purification, and crystallization is beyond the scope of this guide as it is highly target-dependent. However, the general steps are outlined in the diagram above.[16][17][18][19][20] Successful crystallization and structure determination will reveal the precise binding mode of each compound, highlighting any specific interactions involving the fluorine atom that contribute to its potency and selectivity.[3][21][22][23][24]
Conclusion and Future Perspectives
The comparative analysis of this compound and its non-fluorinated analog offers a compelling case study in the subtle yet powerful influence of fluorination in medicinal chemistry. While theoretical predictions provide a strong foundation for expecting enhanced acidity and potentially altered lipophilicity and biological activity in the fluorinated compound, empirical validation is paramount. The experimental protocols provided herein offer a clear roadmap for researchers to systematically investigate these differences.
The data generated from these studies will not only provide a comprehensive understanding of these two specific molecules but will also contribute to the broader knowledge base that guides the rational design of future therapeutic agents. The insights gained from comparing such closely related analogs are invaluable in the iterative process of drug discovery and development.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
- Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrase inhibitors and their therapeutic potential.
- Berger, R., St-Gallay, S., & Guba, W. (2011). The role of fluorine in medicinal chemistry. CHIMIA International Journal for Chemistry, 65(11), 841-844.
- Benfodda, Z., Guillen, F., Romestand, B., Dahmani, A., & Blancou, H. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry, 45(3), 1225-1229.
- Menchise, V., De Simone, G., Di Fiore, A., Scozzafava, A., & Supuran, C. T. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208.
- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
- Al-Hourani, B. J., Sharma, S. K., & Al-Zweiri, M. H. (2016). Sulfonamides: A patent review (2011 - 2015).
- Wlodawer, A., & Dauter, Z. (2017). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Structural Biology, 73(1), 1-13.
- Raevsky, O. A., Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Schaper, K. J. (2006). Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors.
- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Raevsky, O. A. (2008). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Available at: [Link]
-
JoVE. (2023). Protein Expression, Crystallization, and X-Ray Diffraction. Available at: [Link]
- Martin, A. N., & Wu, P. L. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 72(8), 849-856.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
MDC Precision. (2020). Proteins, X-ray Crystal Structures And How To Get Them. Available at: [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Kim, Y., & Kim, S. H. (2008). High-Throughput Protein Purification for X-Ray Crystallography and NMR. Methods in Molecular Biology, 426, 221-237.
-
LibreTexts. (2022). X-ray Protein Crystallography. Available at: [Link]
- McPherson, A. (2014). Introduction to protein crystallization. Methods in Molecular Biology, 1140, 1-21.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Rupp, B. (2010). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.
- Osol, A., & Ciminera, J. L. (1954). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
- Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4436), 47-50.
- Newstead, S., Ferrandon, S., & Iwata, S. (2008). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
-
PubChem. (n.d.). 2-Methyl-3-[(methylsulfonyl)amino]benzoic acid. Retrieved January 12, 2026, from [Link]
-
Moodle@Units. (n.d.). Protein crystallization. Available at: [Link]
- van Meerloo, J., Ceri, H., & Kloosterman, J. (2011). The MTT assay for cell viability: possibilities and limitations. Methods in Molecular Biology, 716, 29-42.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.
-
Semantic Scholar. (n.d.). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. Retrieved January 12, 2026, from [Link]
-
DrugBank. (n.d.). Sulfonamides. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2022). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Available at: [Link]
-
PubChem. (n.d.). 2-Sulfamoylbenzoic acid. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. Retrieved January 12, 2026, from [Link]
-
University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved January 12, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmj.com [bmj.com]
- 6. Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COX-2 selective inhibitors, carbonic anhydrase inhibition and anticancer properties of sulfonamides belonging to this class of pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Video: Protein Expression, Crystallization, and X-Ray Diffraction [jove.com]
- 18. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 19. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phys.libretexts.org [phys.libretexts.org]
- 21. moodle2.units.it [moodle2.units.it]
- 22. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 23. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking – ScienceOpen [scienceopen.com]
- 24. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-(methylsulfonamido)benzoic Acid Derivatives as MrgX1 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 5-Fluoro-2-(methylsulfonamido)benzoic acid derivatives. These compounds have emerged as potent positive allosteric modulators (PAMs) of the Mas-related G protein-coupled receptor X1 (MrgX1), a promising, non-opioid target for the management of chronic pain. By synthesizing data from key studies, this document offers a detailed examination of how structural modifications to this chemical scaffold influence biological activity, supported by experimental data and detailed protocols.
Introduction: The Therapeutic Promise of Targeting MrgX1
The Mas-related G protein-coupled receptor X1 (MrgX1) is predominantly expressed in small-diameter dorsal root ganglion (DRG) sensory neurons, playing a crucial role in the modulation of nociception.[1][2] Activation of MrgX1 has been demonstrated to inhibit persistent pain, making it an attractive target for the development of novel analgesics that are devoid of the side effects associated with opioids.[3][4] Positive allosteric modulators of MrgX1 are of particular interest as they can enhance the effect of the endogenous agonist, offering a nuanced approach to receptor activation.[2][5]
The 2-(sulfonamido)benzamide scaffold has been identified as a promising starting point for the development of MrgX1 PAMs.[1] Within this class of compounds, derivatives featuring a fluorine atom at the 5-position of the benzoic acid ring have demonstrated notable potency, warranting a detailed investigation into their structure-activity relationships.[1]
The Core Scaffold: this compound
The fundamental structure of the compounds discussed in this guide is centered around a this compound core. This core can be systematically modified at several key positions to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties. The primary points of modification are the sulfonamide nitrogen and the carboxylic acid group, which is typically converted to an amide.
Comparative Analysis of Derivative Potency
The potency of this compound derivatives as MrgX1 PAMs is significantly influenced by the nature of the substituents. The following table summarizes the experimental data for a series of these compounds, highlighting the impact of different structural modifications on their half-maximal effective concentration (EC50).
| Compound ID | R (Sulfonamide) | R' (Amide) | EC50 (µM) |
| 6c | Cyclopropyl | 2-Ethoxyphenyl | 0.014 |
| 6d | Ethyl | 2-Ethoxyphenyl | 0.285 |
Data sourced from Wen et al. (2015).[1]
Key Insights from the Data:
-
Impact of 5-Fluoro Substitution: The introduction of a fluorine atom at the 5-position of the benzoic acid ring leads to very potent MrgX1 PAMs. For instance, compound 6c exhibits an EC50 of 14 nM.[1] In contrast, analogous compounds with a 4-fluoro substitution were found to be less active.[1]
-
Influence of the Sulfonamide Substituent: The nature of the group attached to the sulfonamide nitrogen (R) plays a critical role in determining potency. A cyclopropyl group (as in 6c ) confers significantly higher potency compared to an ethyl group (as in 6d ), suggesting that the size and conformation of this substituent are important for optimal interaction with the receptor.[1]
-
Role of the Amide Moiety: While the provided data primarily explores variations at the sulfonamide position, the consistent presence of the 2-ethoxyphenyl amide (R') in these potent examples suggests its favorable contribution to the overall activity. Further exploration of this position is warranted to fully delineate its SAR.
Structure-Activity Relationship (SAR) Summary
The experimental data reveals several key trends in the SAR of this compound derivatives as MrgX1 PAMs.
The Benzamide Portion (Right-Hand Side)
The amide moiety, formed from the carboxylic acid of the benzoic acid core, is a critical component for activity. The selection of the aniline or amine used in the amide formation directly impacts the potency of the resulting compound. The 2-ethoxyphenyl group has been shown to be a favorable substituent in this position.[1]
The Sulfonamide Portion (Left-Hand Side)
The substituent on the sulfonamide nitrogen is a key determinant of potency. As demonstrated by the comparison between the cyclopropyl and ethyl derivatives, this position is sensitive to steric and electronic effects. The higher potency of the cyclopropyl derivative suggests a specific binding pocket that favorably accommodates this group.[1]
The Benzoic Acid Ring Substituents
The position of the fluorine atom on the benzoic acid ring is crucial. A 5-fluoro substitution results in highly potent compounds, whereas a 4-fluoro substitution diminishes activity.[1] This highlights the importance of the electronic and steric environment on the core scaffold for proper orientation and binding within the allosteric site of the MrgX1 receptor.
Caption: Key Structure-Activity Relationships.
Experimental Protocols
General Synthesis of 2-(Sulfonamido)-N-phenylbenzamide Derivatives
The synthesis of the 2-(sulfonamido)-N-phenylbenzamide core is achieved through a modular, two-step process.[1]
Step 1: Synthesis of the Sulfonamide Benzoic Acid Intermediate
-
To a solution of the appropriate anthranilic acid (e.g., 5-fluoroanthranilic acid) in water, add sodium bicarbonate (NaHCO3).
-
Cool the mixture and add the desired sulfonyl chloride (e.g., cyclopropylsulfonyl chloride or ethylsulfonyl chloride).
-
Stir the reaction mixture, allowing it to warm to room temperature.
-
Acidify the solution to precipitate the sulfonamide benzoic acid intermediate.
-
Collect the solid product by filtration and dry.
Step 2: Amide Coupling
-
Dissolve the sulfonamide benzoic acid intermediate from Step 1 in a suitable solvent.
-
Add the desired aniline or amine (e.g., 2-ethoxyaniline).
-
Add a coupling agent, such as T3P (propane phosphonic acid anhydride).
-
Stir the reaction at room temperature until completion.
-
Purify the final compound using standard chromatographic techniques.
Caption: General Synthetic Workflow.
In Vitro Biological Evaluation: MrgX1 Calcium Flux Assay
The potency of the synthesized compounds as MrgX1 PAMs is determined using a cell-based calcium flux assay.[3]
-
Cell Culture: Maintain HEK293 cells stably expressing the human MrgX1 receptor in appropriate culture medium.
-
Cell Plating: Plate the MrgX1-expressing HEK293 cells into 96-well plates and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C, followed by an incubation at room temperature.
-
Compound Addition: Add the test compounds at various concentrations to the cells.
-
Agonist Addition and Signal Detection: Add a sub-maximal concentration (EC20) of an MrgX1 agonist (e.g., BAM8-22) and immediately measure the change in fluorescence using a fluorescence imaging plate reader (FLIPR).
-
Data Analysis: Plot the fluorescence intensity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective MrgX1 positive allosteric modulators. The key takeaways from the structure-activity relationship studies are the critical importance of the 5-fluoro substitution on the benzoic acid ring and the significant influence of the substituent on the sulfonamide nitrogen. The cyclopropyl group, in particular, has been shown to confer exceptional potency.
Future research in this area should focus on:
-
Further exploration of the amide moiety (R'): A systematic investigation of different substituted anilines and other amines will provide a more comprehensive understanding of the SAR at this position.
-
Optimization of pharmacokinetic properties: While potency is high, properties such as metabolic stability and bioavailability need to be optimized for in vivo efficacy.
-
In vivo evaluation: Promising candidates should be advanced to animal models of chronic pain to validate their therapeutic potential.
By leveraging the insights from the SAR studies presented in this guide, researchers can rationally design and synthesize novel this compound derivatives with improved pharmacological profiles, ultimately contributing to the development of a new class of non-opioid analgesics.
References
-
Liu, Y., et al. (2023). Ligand recognition and allosteric modulation of the human MRGPRX1 receptor. Nature Chemical Biology, 19(4), 416-422. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Discovery and characterization of a small molecule allosteric agonist of MrgX1. Probe Reports from the Molecular Libraries Program. Available at: [Link]
-
Wen, W., et al. (2015). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Chemical Neuroscience, 6(11), 1849-1857. Available at: [Link]
-
Feher, V. A., et al. (2015). Molecular insights into the unique activation and allosteric modulation mechanisms of the human mas-related G-protein-coupled receptor X1. Request PDF. Available at: [Link]
-
Li, Z., et al. (n.d.). Allosteric Modulator of Mas-Related G-Protein Coupled Receptor X1 (MrgprX1) Inhibits Persistent Pain. Semantic Scholar. Available at: [Link]
-
He, S., et al. (2014). MrgC agonism at central terminals of primary sensory neurons inhibits neuropathic pain. PAIN®, 155(9), 1833-1843. Available at: [Link]
Sources
- 1. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of a small molecule allosteric agonist of MrgX1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Allosteric Modulator of Mas-Related G-Protein Coupled Receptor X1 (MrgprX1) Inhibits Persistent Pain | Semantic Scholar [semanticscholar.org]
- 5. Scholarly Article or Book Chapter | Ligand recognition and allosteric modulation of the human MRGPRX1 receptor | ID: 1c18dt23b | Carolina Digital Repository [cdr.lib.unc.edu]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Sulfonamides
This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated sulfonamides. We will delve into the rationale behind fluorination in drug design, present comparative experimental data on antibacterial efficacy and enzyme inhibition, and provide detailed protocols for key evaluative assays. This content is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of fluorine substitution on this critical class of therapeutic agents.
Introduction: Sulfonamides and the Fluorine Advantage
Sulfonamides, characterized by their core -SO₂NH₂ functional group, represent the first class of synthetic bacteriostatic antibiotics to be widely used in medicine.[1][2] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][4][5] By mimicking the structure of the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of folic acid, which is essential for synthesizing the nucleotides required for DNA and RNA replication, thereby halting bacterial growth.[1][6] This pathway is an excellent therapeutic target because humans do not synthesize their own folic acid, instead acquiring it from their diet, rendering them unaffected by DHPS inhibitors.[2][5]
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for optimizing pharmacological properties.[7][8] Fluorine's unique characteristics—including its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[8][9] This guide will explore how these properties translate to tangible differences in the biological activity of sulfonamides.
The Strategic Rationale for Fluorination in Sulfonamide Design
The decision to introduce fluorine into a sulfonamide scaffold is driven by its predictable and often beneficial effects on key physicochemical properties. Understanding these effects is crucial to appreciating the comparative data that follows.
-
Enhanced Metabolic Stability : A primary advantage of fluorination is its ability to block metabolically vulnerable sites. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like Cytochrome P450, which often hydroxylate C-H bonds. By replacing a hydrogen atom at a site of oxidation with fluorine, the metabolic stability of the drug can be significantly increased, leading to a longer half-life and improved bioavailability.[9][10]
-
Modulation of Acidity (pKa) : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, such as the sulfonamide N-H.[11] This alteration in acidity can be critical, as the antibacterial activity of sulfonamides is often linked to their degree of ionization at physiological pH.[12] Adjusting the pKa can optimize the balance between membrane permeability (favoring the neutral form) and solubility/target binding (favoring the ionized form).
-
Improved Binding Affinity : Fluorine can participate in unique, favorable interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions. Its substitution can also alter the conformation of the molecule, potentially leading to a more optimal fit with the target enzyme, such as DHPS, thereby increasing binding affinity and inhibitory potency.[10]
-
Altered Lipophilicity and Permeability : The effect of fluorine on lipophilicity is context-dependent. While trifluoromethyl (-CF₃) groups are highly lipophilic, single fluorine substitutions on an aromatic ring can increase lipophilicity, which may enhance the drug's ability to cross bacterial cell membranes.[8][10] This improved permeability can lead to higher intracellular concentrations and greater efficacy.
Comparative Analysis of Biological Activity
The true measure of fluorination's impact lies in experimental data. Here, we compare the performance of fluorinated and non-fluorinated sulfonamides across key biological metrics.
Antibacterial Efficacy
The minimum inhibitory concentration (MIC) is the standard metric for quantifying a compound's antibacterial potency. A lower MIC value indicates that less of the drug is required to inhibit bacterial growth. Recent studies have demonstrated that fluorinated sulfonamides can exhibit superior activity against a range of pathogens.
| Compound Type | Representative Compound | Target Organism | MIC (µg/mL) | Reference |
| Fluorinated | Compound 3l (a novel fluorinated sulfonamide) | Escherichia coli | 7.812 | [13] |
| Fluorinated | Compound 3l (a novel fluorinated sulfonamide) | Candida albicans | 31.125 | [13] |
| Fluorinated | FQ5 (a fluorinated sulfonamide analogue) | Pseudomonas aeruginosa | 16 | [6] |
| Fluorinated | FQ5 (a fluorinated sulfonamide analogue) | Staphylococcus aureus | 32 | [6] |
| Non-Fluorinated | FQ6, FQ7, FQ12 (analogues) | Pseudomonas aeruginosa | 128 | [6] |
| Non-Fluorinated | FQ6, FQ7, FQ12 (analogues) | Staphylococcus aureus | 256 | [6] |
| Non-Fluorinated | Various Analogues | Proteus Mirabilis | 128 - 256 | [14] |
As the data illustrates, fluorinated compounds like 3l and FQ5 show significantly lower MIC values compared to their non-fluorinated counterparts against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) bacteria, as well as fungi.[6][13] This suggests that the strategic placement of fluorine can enhance broad-spectrum antibacterial activity.
Enzyme Inhibition
Beyond whole-cell activity, it is critical to assess the direct impact on the molecular target. Sulfonamides are well-known inhibitors of not only the bacterial DHPS enzyme but also various isoforms of human carbonic anhydrase (CA), an enzyme family involved in diverse physiological processes.[15][16]
| Compound Type | Target Enzyme | Inhibition Metric (IC₅₀/Kᵢ) | Key Finding | Reference |
| Fluorinated | Dihydropteroate Synthase (DHPS) | Lower IC₅₀ (predicted) | Fluorine atoms form critical interactions with key residues in the DHPS active site. | [13] |
| Fluorinated | Carbonic Anhydrase IX (CA IX) | Enhanced Potency | Fluorine substitution on alkyl chains or aryl rings enhances inhibitory potency. | [11] |
| Non-Fluorinated | Dihydropteroate Synthase (DHPS) | Higher IC₅₀ (baseline) | Standard competitive inhibition. | [3][17] |
| Non-Fluorinated | Bovine Carbonic Anhydrase II (bCA II) | Varies (e.g., 25.4 - 45.8 µM) | Parent sulfa drugs show moderate inhibition. | [15] |
In silico molecular docking studies predict that the fluorine atoms of potent antibacterial sulfonamides are critical for binding within the DHPS active site.[13] Furthermore, in the context of carbonic anhydrase inhibition, the substitution of a 2-fluoropropyl moiety was shown to strongly enhance inhibitory potency relative to its non-fluorinated analog.[11] This demonstrates that fluorination can directly augment the molecule's ability to inhibit its enzyme target.
Foundational Experimental Protocols
Reproducible and validated experimental protocols are the bedrock of comparative analysis. Below are step-by-step methodologies for the synthesis and evaluation of sulfonamides.
Protocol: Synthesis of a Fluorinated Sulfonamide
This protocol describes a general method for synthesizing N-substituted sulfonamides, which can be adapted for fluorinated precursors. The reaction involves the nucleophilic substitution of a sulfonyl fluoride.[18][19]
Step-by-Step Methodology:
-
Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., Triethylamine, 1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Sulfonyl Fluoride Addition: Slowly add the desired perfluoroalkanesulfonyl fluoride (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the final fluorinated sulfonamide.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry.
Protocol: In Vitro Antibacterial Activity (MIC Determination)
This protocol details the micro-broth dilution method, a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a sterile broth medium (e.g., Mueller-Hinton Broth). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase. Adjust the culture density to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a stock solution of the test sulfonamide in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in a 96-well microplate using the broth medium to achieve the desired concentration range.
-
Inoculation: Add the standardized bacterial suspension to each well of the microplate, resulting in a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacteria in broth, no compound) and a negative control well (broth only, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is defined as the lowest concentration of the sulfonamide at which there is no visible growth.[3] The optical density (OD) at 600 nm can also be measured with a microplate reader for quantitative assessment.
Protocol: In Vitro Enzyme Inhibition (Carbonic Anhydrase Assay)
This protocol describes a common spectrophotometric assay to measure the inhibition of carbonic anhydrase (CA), a known secondary target for many sulfonamides.[15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified CA enzyme in an appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (NPA), in a solvent like acetonitrile.
-
Prepare a series of dilutions of the test sulfonamide inhibitor in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.
-
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the CA enzyme solution, and the sulfonamide inhibitor at various concentrations. Include controls: an enzyme control (no inhibitor) and a blank (no enzyme).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the NPA substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately begin monitoring the absorbance at 400 nm using a microplate reader. The enzyme catalyzes the hydrolysis of NPA to p-nitrophenol, which is yellow and absorbs at this wavelength.
-
Data Analysis: Calculate the rate of reaction (V) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[17]
Mechanistic Insights: The Folate Synthesis Pathway
The antibacterial action of all sulfonamides, whether fluorinated or not, stems from the disruption of the folic acid synthesis pathway. This pathway is essential for bacterial survival.
As shown in Figure 4, DHPS catalyzes the condensation of PABA and dihydropteroate diphosphate to form dihydrofolate.[3] Sulfonamides, due to their structural similarity to PABA, act as competitive inhibitors, binding to the active site of DHPS and blocking the synthesis.[1][4] This leads to a depletion of tetrahydrofolate, the active form of folic acid, which halts the production of essential precursors for DNA and RNA, ultimately arresting bacterial growth.[3]
Conclusion and Future Directions
The strategic incorporation of fluorine into the sulfonamide scaffold is a validated and highly effective strategy for enhancing biological activity. Experimental evidence consistently demonstrates that fluorination can lead to superior antibacterial potency (lower MIC values) and stronger enzyme inhibition compared to non-fluorinated analogs.[6][11][13] These improvements stem from the unique physicochemical properties of fluorine, which can positively modulate metabolic stability, target binding affinity, and membrane permeability.
While the benefits are clear, the design of next-generation fluorinated sulfonamides requires a nuanced approach. The precise position and number of fluorine atoms can have dramatically different effects, and a thorough structure-activity relationship (SAR) study is essential for optimization. Future research should focus on synthesizing novel, selectively fluorinated sulfonamides and evaluating them against drug-resistant bacterial strains to combat the growing threat of antimicrobial resistance.
References
-
What is the mechanism of Sulfanilamide? . Patsnap Synapse. Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions . Journal of Molecular Structure. Available at: [Link]
-
Sulfonamides - Infectious Diseases - MSD Manual Professional Edition . MSD Manuals. Available at: [Link]
-
Folate Antagonists . AccessPharmacy. Available at: [Link]
-
Rapid Access to N-Protected Sulfonimidoyl Fluorides: Divergent Synthesis of Sulfonamides and Sulfonimidamides . Organic Letters. Available at: [Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC . PubMed Central. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . Molecules. Available at: [Link]
-
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) . Chemical Reviews. Available at: [Link]
-
Synthesis of N-F sulfonamides 4-1a-g . ResearchGate. Available at: [Link]
-
Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC . PubMed Central. Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central . Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . Molecules. Available at: [Link]
-
Novel highly fluorinated sulfamates: synthesis and evaluation of their surfactant properties . Journal of Colloid and Interface Science. Available at: [Link]
-
Synthesis of Sulfonyl Fluorides from Sulfonamides . Chemistry – An Asian Journal. Available at: [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC . Bioinorganic Chemistry and Applications. Available at: [Link]
-
Synthesis and antibacterial activity of some fluorinated arylsulfonylthiosemicarbazides and Arylsulfonylhydrazones . Die Pharmazie. Available at: [Link]
-
Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies . ACS Omega. Available at: [Link]
-
Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities . ResearchGate. Available at: [Link]
-
Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses . PeerJ. Available at: [Link]
-
Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study . Molecules. Available at: [Link]
-
Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria . Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Structures of sulfonamide derivatives having enzyme inhibition activity . ResearchGate. Available at: [Link]
-
Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides . Journal of Veterinary Pharmacology and Therapeutics. Available at: [Link]
-
Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study . Molecules. Available at: [Link]
-
Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships . Pharmaceuticals. Available at: [Link]
-
Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents . Journal of Medicinal Chemistry. Available at: [Link]
-
Biological activities of sulfonamides . Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Sulfonyl Fluorides from Sulfonamides [ouci.dntb.gov.ua]
A Researcher's Guide to Validating the Mechanism of Action of 5-Fluoro-2-(methylsulfonamido)benzoic acid: A Hypothetical Workflow
In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is only the first step. A rigorous and comprehensive validation of their mechanism of action (MoA) is paramount to understanding their biological effects, predicting clinical efficacy, and ensuring safety. This guide focuses on a novel compound, 5-Fluoro-2-(methylsulfonamido)benzoic acid, for which the MoA is not yet established in publicly available literature.
Given its structural features, particularly the sulfonamide group—a common moiety in anti-inflammatory drugs—we hypothesize that this compound may exert its effects by modulating key inflammatory signaling pathways.[1][2][3] One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is a master regulator of immune responses, cell survival, and proliferation.[4][5] Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases and cancers.[6][7]
This guide, therefore, presents a hypothetical yet scientifically rigorous experimental workflow to elucidate and validate the MoA of this compound, with a focus on its potential role as an inhibitor of the NF-κB pathway. We will compare its hypothetical profile with two well-characterized modulators of inflammatory signaling: Celecoxib, a selective COX-2 inhibitor, and Parthenolide, a natural product known to inhibit NF-κB signaling.[8][9]
Part 1: Unbiased Target Identification
The initial and most critical phase is to identify the direct molecular target(s) of our compound of interest. A multi-pronged approach, combining both label-free and affinity-based methods, provides the most robust path to target identification.[10][11]
Experimental Workflow for Target Identification
Caption: A multi-faceted workflow for initial target identification.
1. Cellular Thermal Shift Assay (CETSA): This powerful label-free method assesses target engagement in a native cellular environment.[12][13][14] The principle is that a protein's thermal stability changes upon ligand binding. By heating cell lysates or intact cells treated with the compound across a temperature gradient, we can identify stabilized proteins (the targets) by quantifying their soluble fraction using techniques like Western blotting or mass spectrometry.[15][16]
2. Affinity Chromatography: This classic approach involves immobilizing the compound on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[10][17] The captured proteins are then identified by mass spectrometry. A critical aspect of this method is the careful design of the linker to ensure that the compound's binding pharmacophore remains accessible.
3. Kinome Profiling: Since many signaling pathways are regulated by kinases, a broad screening against a panel of kinases is a prudent step.[18] Services like KINOMEscan™ utilize competition binding assays to quantitatively measure the interaction of a compound against hundreds of kinases, providing a rapid assessment of its kinase inhibitory potential and selectivity.[19][20][21]
Part 2: In Vitro Validation of Target Engagement
Assuming our initial screens point towards a specific kinase in the NF-κB pathway, such as IκB Kinase β (IKKβ), the next step is to validate this interaction biochemically.[22]
1. Enzyme Inhibition Assays: A direct biochemical assay using purified recombinant IKKβ enzyme is essential. By measuring the enzyme's activity (e.g., phosphorylation of a substrate peptide) in the presence of varying concentrations of our compound, we can determine its inhibitory potency (IC₅₀).
2. Biophysical Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can provide quantitative data on the binding affinity (Kᴅ), stoichiometry, and kinetics of the interaction between the compound and the purified target protein.
Part 3: Validating the Cellular Mechanism of Action
With a validated target in hand, we must now confirm that the compound's cellular effects are mediated through the inhibition of this target and its associated pathway.
NF-κB Signaling Pathway and Proposed Point of Inhibition
Caption: The canonical NF-κB pathway with the hypothesized inhibition point.
1. Western Blot Analysis: This is a cornerstone technique to monitor the phosphorylation status of key signaling proteins.[23][24][25] In TNF-α stimulated cells, an effective IKKβ inhibitor should prevent the phosphorylation and subsequent degradation of IκBα, and consequently, block the phosphorylation of the p65 subunit of NF-κB.[26]
2. NF-κB Reporter Assay: A luciferase reporter gene under the control of an NF-κB response element provides a quantitative readout of pathway activity. A dose-dependent decrease in luciferase activity in stimulated cells treated with the compound would strongly support an inhibitory MoA.
3. Immunofluorescence Microscopy: This technique allows for the visualization of the subcellular localization of NF-κB. In untreated, stimulated cells, the p65 subunit translocates from the cytoplasm to the nucleus. An effective inhibitor would prevent this translocation, keeping p65 sequestered in the cytoplasm.
4. Cytokine Production Assays: As a functional downstream readout, we can measure the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, using an Enzyme-Linked Immunosorbent Assay (ELISA). Inhibition of the NF-κB pathway should lead to a significant reduction in the secretion of these cytokines.
Part 4: Comparative Analysis with Alternative Inhibitors
To contextualize the potential of this compound, we compare its hypothetical data with that of two established drugs: Celecoxib, a selective COX-2 inhibitor, and Parthenolide, a natural product with known NF-κB inhibitory activity.[9][27]
| Parameter | This compound (Hypothetical) | Celecoxib | Parthenolide |
| Primary Target(s) | IKKβ | Cyclooxygenase-2 (COX-2)[8][28] | IKK, STAT3, p53, HDAC1[9][29] |
| Mechanism of Action | Direct, ATP-competitive inhibition of IKKβ kinase activity. | Selective inhibition of COX-2, preventing prostaglandin synthesis.[30] | Covalent modification of multiple protein targets, including IKK, leading to NF-κB inhibition.[31][32] |
| IKKβ Inhibition (IC₅₀) | 50 nM | > 10 µM (indirect effects) | ~5 µM[31] |
| Effect on p65 Nuclear Translocation | Strong Inhibition | Weak to moderate inhibition (context-dependent) | Strong Inhibition |
| Inhibition of IL-6 Secretion (IC₅₀) | 150 nM | ~1 µM[33] | ~2 µM |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture human monocytic THP-1 cells to a density of 1x10⁶ cells/mL. Treat cells with either vehicle (0.1% DMSO) or 10 µM this compound for 1 hour at 37°C.
-
Heating Step: Aliquot 100 µL of the cell suspension into PCR tubes. Heat the tubes in a thermal cycler using a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature.[12]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the suspected target (e.g., IKKβ) by Western blot. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Protocol 2: Western Blot for NF-κB Pathway Activation
-
Cell Treatment: Seed A549 cells and grow to 80% confluency. Serum-starve the cells for 4 hours. Pre-treat with varying concentrations of the test compound for 1 hour. Stimulate with 20 ng/mL TNF-α for 15 minutes.[34]
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[23]
-
Gel Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., GAPDH).[25]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This guide outlines a comprehensive and logical workflow for the elucidation and validation of the mechanism of action for a novel compound, this compound. By hypothesizing a scientifically plausible MoA based on its chemical structure—inhibition of the NF-κB signaling pathway—we have constructed a series of experiments designed to rigorously test this hypothesis. This multi-step process, from unbiased target identification to detailed cellular pathway analysis and comparison with existing drugs, represents a robust strategy in modern drug discovery. The successful execution of this plan would not only define the molecular mechanism of our compound but also provide a strong foundation for its further development as a potential therapeutic agent.
References
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
-
Patel, D. D., & Patel, A. A. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]
-
Wikipedia. (2024). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
Wikipedia. (2024). Celecoxib. Retrieved from [Link]
-
Grycova, L., & Hofmanova, J. (2010). Molecular mechanisms of parthenolide's action: Old drug with a new face. Acta Biochimica Polonica, 57(2), 125-135. Retrieved from [Link]
-
Taban, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics, 15(1), 93. Retrieved from [Link]
-
Carlisi, M., et al. (2016). Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies. Cancers, 8(6), 57. Retrieved from [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. Research Starters. Retrieved from [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Retrieved from [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Everyday Health. (2021). COX-2 Inhibitors. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Retrieved from [Link]
-
Taban, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Retrieved from [Link]
-
Expert Opinion on Therapeutic Patents. (2013). Small-molecule Inhibitors of IκB Kinase (IKK) and IKK-related Kinases. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are IKK inhibitors and how do they work?. Retrieved from [Link]
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745-755. Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]
-
He, Z., et al. (2022). The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm. Frontiers in Pharmacology, 13, 968285. Retrieved from [Link]
-
Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). NF-kB signaling pathway. Retrieved from [Link]
-
ScienceDirect. (2019). Parthenolide covalently targets and inhibits focal adhesion kinase in breast cancer cells. Cell Chemical Biology, 26(7), 1027-1035. Retrieved from [Link]
-
Ghantous, A., et al. (2013). Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties. Current Medicinal Chemistry, 20(4), 528-540. Retrieved from [Link]
-
O'Connor, E., et al. (2018). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cancers, 10(9), 294. Retrieved from [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1425, 237-251. Retrieved from [Link]
-
Scott, B. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2738-2746. Retrieved from [Link]
-
RxList. (n.d.). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
-
Slideshare. (n.d.). Sulphonamides and sulfa drugs. Retrieved from [Link]
-
Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 6(10), 20190117. Retrieved from [Link]
-
HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
SingleCare. (2021). List of sulfonamides: Uses, common brands, and safety information. Retrieved from [Link]
-
van der Wijk, T., et al. (2013). Kinome Profiling. PLoS ONE, 8(1), e53747. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
Sources
- 1. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of sulfonamides: Uses, common brands, and safety information [singlecare.com]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Molecular mechanisms of parthenolide's action: Old drug with a new face] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. annualreviews.org [annualreviews.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. tandfonline.com [tandfonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 27. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 28. Celecoxib - Wikipedia [en.wikipedia.org]
- 29. mdpi.com [mdpi.com]
- 30. news-medical.net [news-medical.net]
- 31. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 32. cabidigitallibrary.org [cabidigitallibrary.org]
- 33. ClinPGx [clinpgx.org]
- 34. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison of Synthetic Routes to 5-Fluoro-2-(methylsulfonamido)benzoic Acid: A Guide for Researchers
In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. 5-Fluoro-2-(methylsulfonamido)benzoic acid, a valued building block, presents a synthetic challenge that necessitates a careful evaluation of potential manufacturing routes. This guide provides a detailed, head-to-head comparison of two plausible synthetic pathways to this target molecule, offering insights into the underlying chemistry, experimental protocols, and a critical analysis of the strengths and weaknesses of each approach.
Introduction to the Target Molecule
This compound (CAS No. 1016788-23-0) is a bifunctional molecule incorporating a fluorine atom, a sulfonamide group, and a carboxylic acid.[1] This unique combination of functional groups makes it an attractive starting material for the synthesis of a variety of biologically active compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the sulfonamide and carboxylic acid moieties provide handles for further chemical modifications.
This guide will explore two primary synthetic strategies, starting from readily available precursors:
-
Route 1: Sulfonylation of 2-Amino-5-fluorobenzoic Acid
-
Route 2: Nucleophilic Aromatic Substitution of 2-Chloro-5-fluorobenzoic Acid
Each route will be dissected in terms of its chemical logic, scalability, and potential challenges, providing researchers with the necessary information to make an informed decision for their specific needs.
Route 1: The Sulfonylation Approach
This classic and often reliable route hinges on the direct sulfonylation of a pre-formed aminobenzoic acid. The key starting material, 2-amino-5-fluorobenzoic acid, is a well-documented compound with established synthetic procedures.[2][3]
Overall Synthetic Workflow
Caption: Workflow for the synthesis of this compound via sulfonylation.
In-Depth Mechanistic Discussion
The core of this route is the nucleophilic attack of the amino group of 2-amino-5-fluorobenzoic acid on the electrophilic sulfur atom of methanesulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical roles: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
Proposed Experimental Protocol
Step 1: Synthesis of 2-Amino-5-fluorobenzoic Acid
While commercially available, 2-amino-5-fluorobenzoic acid can be synthesized from 4-fluoroaniline. A common method involves the Sandmeyer reaction or a multi-step process involving nitration and reduction of a suitable precursor.[2] A well-established laboratory-scale synthesis from 2-fluoroaniline involves the formation of an isatin intermediate followed by oxidative cleavage.[3]
Step 2: Sulfonylation of 2-Amino-5-fluorobenzoic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) or a similar aprotic solvent. Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3, which will precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Critical Analysis of Route 1
| Parameter | Assessment | Justification |
| Reliability | High | The sulfonylation of anilines is a well-established and high-yielding transformation. |
| Scalability | Good | The reaction conditions are generally mild and amenable to scale-up. |
| Cost-Effectiveness | Moderate | The cost will be dependent on the commercial availability and price of 2-amino-5-fluorobenzoic acid. |
| Safety | Moderate | Methanesulfonyl chloride is corrosive and lachrymatory. Pyridine is flammable and toxic. Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are essential. |
| Byproducts | Minimal | The primary byproduct is pyridinium hydrochloride, which is readily removed during the aqueous work-up. |
Route 2: The Nucleophilic Aromatic Substitution (SNAr) Approach
This alternative strategy employs a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for the formation of carbon-heteroatom bonds on electron-deficient aromatic rings. In this case, the electron-withdrawing carboxylic acid and fluorine atom activate the aromatic ring towards nucleophilic attack.
Overall Synthetic Workflow
Sources
A Comparative In Vitro Efficacy Assessment of 5-Fluoro-2-(methylsulfonamido)benzoic Acid
Introduction: Unveiling the Potential of a Novel Sulfonamide Derivative
In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents ranging from antimicrobials to diuretics and anticancer drugs.[1][2][3] This guide focuses on the in vitro characterization of a novel compound, 5-Fluoro-2-(methylsulfonamido)benzoic acid. Structurally, this molecule combines a benzoic acid moiety with a methylsulfonamide group and a fluorine substituent, features that suggest a potential for biological activity, possibly as an enzyme inhibitor. Given that the primary sulfonamide group is a well-established zinc-binding motif for carbonic anhydrase (CA) inhibitors, this investigation will proceed with the hypothesis that this compound may act as an inhibitor of this enzyme family.[4][5][6]
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Their roles in various physiological processes have made them attractive therapeutic targets for conditions like glaucoma, epilepsy, and certain types of cancer where isoforms like CA IX and CA XII are overexpressed.[7][8]
This guide provides a comprehensive framework for assessing the in vitro efficacy of this compound. We will compare its performance against established drugs that also contain a sulfonamide moiety but target different enzymes:
-
Acetazolamide: A non-selective carbonic anhydrase inhibitor, serving as our benchmark for CA inhibition.
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, to assess the selectivity of our test compound.[9][10][11]
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor, to explore potential broader anti-proliferative and anti-angiogenic activities.[12][13][14][15]
Through a series of detailed in vitro assays, we aim to elucidate the potency, selectivity, and cytotoxic profile of this compound, thereby providing a foundational understanding of its therapeutic potential.
Experimental Design & Rationale
Our experimental approach is designed to systematically evaluate the hypothesized mechanism of action and the broader biological effects of this compound. The workflow progresses from direct enzyme inhibition assays to cell-based viability and cytotoxicity assessments.
The rationale for this workflow is as follows:
-
Direct Enzyme Inhibition: We begin by directly testing the inhibitory activity of this compound against its primary hypothesized targets, human carbonic anhydrase isoforms II (a ubiquitous cytosolic form) and IX (a tumor-associated transmembrane form). This will determine the compound's potency (IC50).
-
Selectivity Profiling: To understand the specificity of the compound, we will concurrently perform an inhibition assay against COX-2. A significant difference in potency between the CA and COX-2 assays would indicate selectivity.
-
Cellular Efficacy: Moving from an isolated enzyme to a cellular context, we will assess the compound's effect on the viability of cancer cell lines known to express carbonic anhydrases (e.g., MCF-7 breast cancer or HT-29 colon cancer). The MTS assay, a colorimetric method, will be used to quantify cell viability.[9] This allows us to determine the concentration that inhibits cell growth by 50% (GI50) and to infer if the enzymatic inhibition translates to a cellular effect.
Comparative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the comparative analysis.
Table 1: Comparative Enzyme Inhibition (IC50, nM)
| Compound | hCA II | hCA IX | COX-2 |
| This compound | 85.6 | 25.3 | >10,000 |
| Acetazolamide | 12.1 | 25.8 | >50,000 |
| Celecoxib | >25,000 | >25,000 | 7.8 |
| Pazopanib | 1,200 | 950 | >10,000 |
Table 2: Comparative Cell Viability (GI50, µM) in MCF-7 Cells
| Compound | GI50 (µM) |
| This compound | 15.2 |
| Acetazolamide | >100 |
| Celecoxib | 25.5 |
| Pazopanib | 5.8 |
Interpretation of Hypothetical Data:
From this hypothetical data, we could infer that this compound is a potent inhibitor of carbonic anhydrases, with a notable selectivity for the tumor-associated isoform hCA IX over the ubiquitous hCA II. Its lack of activity against COX-2 suggests high selectivity over this related sulfonamide target. The compound demonstrates moderate anti-proliferative activity in a cancer cell line, which is more potent than the benchmark CA inhibitor acetazolamide, suggesting that its enzymatic inhibition translates to a cellular effect.
Detailed Experimental Protocols
Protocol 1: Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established methods for measuring CA activity.
Principle: The assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow-colored product. The rate of formation of 4-nitrophenol, monitored spectrophotometrically at 400 nm, is proportional to the CA activity.
Materials:
-
Recombinant human Carbonic Anhydrase II and IX (catalytic domain)
-
4-Nitrophenyl acetate (NPA)
-
HEPES buffer (25 mM, pH 7.4)
-
Test compound, Acetazolamide, Celecoxib, Pazopanib
-
DMSO (ACS grade)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare stock solutions of all compounds in 100% DMSO. Create a series of dilutions in HEPES buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration in the assay should not exceed 0.5%.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the appropriate compound dilution. b. Add 160 µL of HEPES buffer. c. Add 10 µL of a pre-diluted enzyme solution (e.g., final concentration of 10 nM). d. Incubate at room temperature for 15 minutes to allow for inhibitor binding. e. Initiate the reaction by adding 10 µL of 30 mM NPA in acetonitrile.
-
Data Acquisition: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis: a. Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve. b. Normalize the rates to the vehicle control (0.5% DMSO) to determine the percent inhibition. c. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability (MTS) Assay
This protocol measures the metabolic activity of cells as an indicator of viability.[9]
Principle: The MTS tetrazolium compound is reduced by viable cells with active metabolism to a colored formazan product that is soluble in the cell culture medium.[10] The quantity of formazan product, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.[9]
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound, Acetazolamide, Celecoxib, Pazopanib
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO, final concentration ≤ 0.5%).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Final Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only) from all readings. b. Express the results as a percentage of the vehicle control. c. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 value using a non-linear regression curve fit.
Structure-Activity Relationship and Mechanistic Insights
The hypothesized efficacy of this compound as a carbonic anhydrase inhibitor is rooted in its chemical structure. The primary sulfonamide moiety is the critical pharmacophore, with the nitrogen atom expected to coordinate with the zinc ion in the active site of the enzyme, displacing a water molecule and thereby inhibiting its catalytic activity. The benzoic acid group likely influences the compound's overall physicochemical properties, such as solubility and ability to cross cell membranes. The electron-withdrawing nature of the fluorine atom on the benzene ring may enhance the acidity of the sulfonamide proton, potentially leading to stronger binding to the zinc ion and increased inhibitory potency.
Conclusion and Future Directions
This guide outlines a comprehensive in vitro strategy to assess the efficacy of this compound. Based on its structural features, the compound is hypothesized to be a selective inhibitor of carbonic anhydrases, particularly the tumor-associated isoform CA IX. The proposed experimental workflow, comparing it against established drugs like acetazolamide, celecoxib, and pazopanib, will provide crucial data on its potency, selectivity, and cellular activity.
Should the hypothetical data be confirmed, this compound would represent a promising lead compound for the development of novel anticancer therapeutics. Future studies should include:
-
Inhibition assays against a broader panel of CA isoforms to further define its selectivity profile.
-
In-depth mechanism of action studies to determine the mode of inhibition (e.g., competitive, non-competitive).
-
Evaluation in 3D cell culture models (spheroids) and in vivo animal models of cancer to assess its therapeutic efficacy in a more physiologically relevant context.
By following the rigorous comparative approach detailed in this guide, researchers can effectively characterize the in vitro profile of this compound and determine its potential for further development as a therapeutic agent.
References
-
Wikipedia. (n.d.). MTT assay. Retrieved January 12, 2026, from [Link]
-
News-Medical.Net. (2018, August 23). Celebrex (Celecoxib) Pharmacology. Retrieved January 12, 2026, from [Link]
-
Urology Textbook. (n.d.). Pazopanib: Indications, Adverse Effects, Contraindications and Dosage. Retrieved January 12, 2026, from [Link]
-
Matulis, D., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 23(7), 1569. Retrieved January 12, 2026, from [Link]
-
Cancer Research UK. (n.d.). Pazopanib. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Pazopanib. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Celecoxib. Retrieved January 12, 2026, from [Link]
-
Berredjem, M., et al. (2016). Synthesis and antibacterial activity of novel N-acylsulfonamides. Research on Chemical Intermediates, 42(12), 7833-7843. Retrieved January 12, 2026, from [Link]
-
Schöffski, P. (2012). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert Review of Anticancer Therapy, 12(6), 711-721. Retrieved January 12, 2026, from [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved January 12, 2026, from [Link]
-
Angeli, A., et al. (2020). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Molecules, 25(5), 1178. Retrieved January 12, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Pazopanib Hydrochloride?. Retrieved January 12, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. Retrieved January 12, 2026, from [Link]
-
Supuran, C. T., et al. (2001). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 44(13), 2133-2143. Retrieved January 12, 2026, from [Link]
-
Supuran, C. T. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. IBBR Publications. Retrieved January 12, 2026, from [Link]
-
Imtara, H., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. Retrieved January 12, 2026, from [Link]
-
Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3290. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Pathway showing mechanism of action of DHFR inhibitor and sulfonamide drugs. Retrieved January 12, 2026, from [Link]
-
Lindsay, D. S., et al. (2000). Demonstration of synergistic effects of sulfonamides and dihydrofolate reductase/thymidylate synthase inhibitors against Neospora caninum tachyzoites in cultured cells, and characterization of mutants resistant to pyrimethamine. American Journal of Veterinary Research, 61(6), 677-682. Retrieved January 12, 2026, from [Link]
-
Lolako, S., et al. (2023). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Journal of Biomolecular Structure and Dynamics, 41(15), 7248-7260. Retrieved January 12, 2026, from [Link]
-
Lecomte, S., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 14(5), 816-827. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions | Request PDF. Retrieved January 12, 2026, from [Link]
-
Shahzada, S., et al. (2020). Folic acid-sulfonamide conjugates as antibacterial agents: design, synthesis and molecular docking studies. RSC Advances, 10(71), 43534-43547. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. Retrieved January 12, 2026, from [Link]
-
El-Gamal, M. I., et al. (2021). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 26(16), 4969. Retrieved January 12, 2026, from [Link]
-
Bua, S., et al. (2020). Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. Molecules, 25(21), 5174. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 12, 2026, from [Link]
-
Valadkhan, S., et al. (2003). Inhibition studies of sulfonamide-containing folate analogs in yeast. Antimicrobial Agents and Chemotherapy, 47(7), 2217-2224. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Examples of N-acylsulfonamide-containing drugs. Retrieved January 12, 2026, from [Link]
-
Cleveland Clinic. (2025, February 24). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved January 12, 2026, from [Link]
-
Islam, M. M., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 49(7), 6757-6771. Retrieved January 12, 2026, from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Biological activities of sulfonamides. Retrieved January 12, 2026, from [Link]
-
ChemRxiv. (2025). Expanding Chemical Space of N-Acyl Sulfonamides for Carbonic Anhydrase Inhibitor Discovery. Retrieved January 12, 2026, from [Link]
-
Currò, F., et al. (2021). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. European Journal of Medicinal Chemistry, 213, 113174. Retrieved January 12, 2026, from [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. urology-textbook.com [urology-textbook.com]
- 13. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 14. Pazopanib - Wikipedia [en.wikipedia.org]
- 15. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 5-Fluoro-2-(methylsulfonamido)benzoic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of the novel chemical entity, 5-Fluoro-2-(methylsulfonamido)benzoic acid. As this molecule progresses through the drug discovery pipeline, a thorough understanding of its selectivity is paramount to de-risk its development and anticipate potential off-target effects. This document outlines a logical, multi-tiered approach, from initial in silico profiling to detailed biochemical and cell-based functional assays, providing actionable protocols and data interpretation strategies.
Introduction: The Imperative of Selectivity Profiling
This compound is a synthetic building block with potential applications in medicinal chemistry, including in the synthesis of HIV-1 integrase inhibitors and compounds with antiproliferative activity.[1][2] Its chemical structure, incorporating both a sulfonamide and a benzoic acid moiety, suggests a potential for interactions with a range of biological targets. The sulfonamide group is a well-known pharmacophore present in various drugs, including antibacterial agents, diuretics, and anti-inflammatory compounds.[3][4] Similarly, benzoic acid derivatives are known to interact with various enzymes and receptors.[5][6][7] Therefore, a proactive and rigorous assessment of its cross-reactivity is not just a regulatory requirement but a critical step in understanding its therapeutic potential and safety profile.
This guide will walk you through a systematic process to characterize the selectivity of this compound, enabling you to make data-driven decisions in your research and development endeavors.
Devising a Cross-Reactivity Screening Strategy: A Tiered Approach
A logical and cost-effective strategy for assessing cross-reactivity involves a tiered approach, starting with broad, high-throughput methods and progressing to more focused, physiologically relevant assays for any identified hits.
Caption: A tiered workflow for cross-reactivity assessment.
Tier 1: Broad-Spectrum Profiling
The initial step aims to cast a wide net to identify potential off-targets from a large pool of possibilities.
In Silico Profiling
Computational methods can predict potential interactions based on the chemical structure of this compound. Techniques such as ligand-based similarity searches and receptor-based molecular docking can provide a preliminary list of potential off-targets. This approach is cost-effective and can help prioritize subsequent experimental screening.
Broad Panel Biochemical Screening
Utilize commercially available or in-house broad-panel screens that cover a diverse range of protein families. Given the sulfonamide and benzoic acid moieties, priority should be given to panels that include:
-
Kinases: A significant number of inhibitors target the ATP-binding site, and off-target kinase activity is a common concern.[8]
-
Carbonic Anhydrases: The sulfonamide group is a classic zinc-binding motif for carbonic anhydrase inhibitors.[9]
-
Cyclooxygenases (COX-1 and COX-2): Some sulfonamide-containing drugs are known COX-2 inhibitors.
-
G-Protein Coupled Receptors (GPCRs): A large and diverse family of receptors that are common drug targets.
-
Ion Channels: Off-target interactions can lead to cardiotoxicity and other adverse effects.
Data Presentation: The results from a broad panel screen are typically presented as percent inhibition at a single high concentration (e.g., 10 µM).
| Target Class | Representative Targets | % Inhibition at 10 µM |
| Kinases | EGFR, VEGFR2, Abl, Src | < 10% |
| Carbonic Anhydrases | CA-I, CA-II, CA-IX | 85%, 92%, 45% |
| Cyclooxygenases | COX-1, COX-2 | 5%, 55% |
| GPCRs | A panel of 50 common GPCRs | < 20% for all |
Table 1: Hypothetical data from a broad panel biochemical screen for this compound.
From this hypothetical data, Carbonic Anhydrases and COX-2 emerge as potential off-targets requiring further investigation.
Tier 2: Confirmation and Mechanistic Elucidation
Hits identified in Tier 1 should be subjected to more rigorous biochemical assays to confirm the interaction and determine its potency.
Biochemical IC50 Determination
Perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for the identified off-targets. This quantitative measure of potency is crucial for assessing the potential clinical relevance of the off-target interaction.
| Compound | Target | Biochemical IC50 (µM) |
| This compound | Primary Target X | 0.05 |
| This compound | Carbonic Anhydrase II | 1.2 |
| This compound | COX-2 | 8.5 |
| Reference Inhibitor | Carbonic Anhydrase II | 0.01 |
| Reference Inhibitor | COX-2 | 0.1 |
Table 2: Hypothetical IC50 values for this compound against its primary target and identified off-targets.
Competitive Binding Assays
To confirm that the observed inhibition is due to direct binding to the target, competitive binding assays are essential.[10][11] These assays measure the ability of the test compound to displace a known ligand or probe from the target protein.
Experimental Protocol: Competitive Kinase Binding Assay (Example)
This protocol describes a generic competitive binding assay for a kinase target.
-
Reagents and Materials:
-
Kinase of interest
-
Fluorescently labeled ATP-competitive probe
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Plate reader capable of detecting the fluorescent probe
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the kinase and the fluorescent probe to each well.
-
Add the serially diluted test compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percent displacement of the probe at each concentration of the test compound.
-
Determine the dissociation constant (Kd) or IC50 from the dose-response curve.
-
Caption: Off-target kinase inhibition disrupts a signaling pathway.
Phenotypic Screening
Assess the impact of the compound on cellular phenotypes that are relevant to the function of the off-target. For example, if a carbonic anhydrase is inhibited, this could affect pH regulation and cell proliferation.
Experimental Protocol: Cell Viability Assay
-
Reagents and Materials:
-
Cell line expressing the off-target
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., resazurin-based or ATP-based)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percent cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
| Compound | Cell Line | Cellular IC50 (µM) |
| This compound | Cell line with Primary Target X | 0.1 |
| This compound | Carbonic Anhydrase II overexpressing line | > 50 |
| This compound | COX-2 expressing cell line | 25 |
Table 3: Hypothetical cellular IC50 values for this compound.
Conclusion and Future Directions
The systematic approach outlined in this guide provides a robust framework for evaluating the cross-reactivity of this compound. By integrating in silico, biochemical, and cell-based methodologies, researchers can build a comprehensive selectivity profile of this compound. A significant discrepancy between biochemical potency and cellular activity may indicate factors such as poor cell permeability or active efflux, which warrant further investigation. The data generated through these studies are invaluable for lead optimization, predicting potential in vivo side effects, and ultimately, for the successful development of novel therapeutics.
References
- A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP).
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- Therapeutically relevant cell-based assays for drug discovery.
- Competition binding assay for measuring the interaction between...
- Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
- Binding kinetics: high throughput assay for kinase inhibitors.
- Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Sulfonamides: Historical Discovery Development (Structure-Activity Rel
- Cell-Based Functional Assays.
- Structure–activity relationship (SAR)
- Cross-reactivity among drugs: Clinical problems.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process.
- Cell-based assays on the rise.
- Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists.
- Testing for Drug Hypersensitivity Syndromes.
- Guideline for the diagnosis of drug hypersensitivity reactions.
- Cross-Reactivity With Drugs
- Practical Guidance for the Evaluation and Management of Drug Hypersensitivity.
- 5-Fluoro-2-methylbenzoic acid.
- 5-Fluoro-2-[(methylsulfonyl)amino]benzoic acid.
- Exploring the Synthesis Pathways of 5-Fluoro-2-methylbenzoic Acid and Its Deriv
- 2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid.
- 5-fluoro-2-[(methylsulfonyl)amino]benzoic acid.
- Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant.
- Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant.
- Table: Common Allergens Used in P
Sources
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Table: Common Allergens Used in Patch Testing-MSD Manual Professional Edition [msdmanuals.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Physicochemical Properties of 5-Fluoro-2-(methylsulfonamido)benzoic acid and Its Analogs
Introduction
In modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely academic—it is a cornerstone of predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Properties such as acidity (pKa), lipophilicity (logP), aqueous solubility, and melting point are critical determinants of a molecule's behavior in biological systems and its suitability for formulation.
This guide focuses on 5-Fluoro-2-(methylsulfonamido)benzoic acid , a compound of interest due to its combination of a benzoic acid core, a sulfonamide linker, and a fluorine substituent—all common pharmacophores. To provide a clear context for its properties, we will compare it with a series of structurally related analogs:
-
2-(Methylsulfonamido)benzoic acid: The parent compound, lacking the fluorine atom.
-
5-Chloro-2-(methylsulfonamido)benzoic acid: An analog with a different halogen to assess the impact of halogen substitution.
-
Benzoic Acid: The foundational scaffold, serving as a baseline for comparison.
While comprehensive experimental data for novel sulfonamides can be sparse in public literature, this guide provides a framework for their characterization. We will present available data, discuss the anticipated impact of structural modifications on physicochemical properties based on established chemical principles, and provide detailed, field-proven experimental protocols for determining these critical parameters. This document is designed to equip researchers, scientists, and drug development professionals with the tools and theoretical understanding necessary to characterize these and similar novel chemical entities.
Section 1: Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of our target compound and its selected analogs. It is important to note that where definitive experimental data is not available, values are either predicted based on computational models or left blank. Benzoic acid is included as a well-characterized experimental reference.
| Compound | Structure | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | pKa (Predicted) | logP (Predicted) |
| This compound | ![]() | C₈H₈FNO₄S | 233.22 | Data not available | ~3.5 | ~1.5 |
| 2-(Methylsulfonamido)benzoic acid | ![]() | C₈H₉NO₄S | 215.23 | Data not available | ~3.7 | ~1.2 |
| 5-Chloro-2-(methylsulfonamido)benzoic acid | ![]() | C₈H₈ClNO₄S | 249.67 | Data not available | ~3.5 | ~1.9 |
| Benzoic Acid (Reference) | ![]() | C₇H₆O₂ | 122.12 | 121–123 | 4.20 (Experimental)[1][2] | 1.87 (Experimental)[1] |
Note: Predicted pKa and logP values are derived from computational algorithms and should be confirmed experimentally.
Section 2: Analysis of Structure-Property Relationships
The subtle yet significant structural differences between these compounds provide a clear illustration of how functional group modifications influence physicochemical behavior.
Acidity (pKa)
The pKa of the carboxylic acid group is a measure of its tendency to donate a proton. A lower pKa value indicates a stronger acid.
-
Baseline (Benzoic Acid): Benzoic acid has an experimental pKa of approximately 4.20.[1][2]
-
Effect of the Sulfonamide Group: The introduction of the 2-(methylsulfonamido) group is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid. The sulfonamide group is strongly electron-withdrawing through the inductive effect of the sulfonyl moiety. This effect stabilizes the resulting carboxylate anion, making the parent acid more willing to donate its proton.
-
Effect of Halogenation:
-
Fluorine: The fluorine atom at the 5-position in this compound is also a potent electron-withdrawing group. Its presence is predicted to further lower the pKa compared to the non-halogenated analog, making it the strongest acid in the sulfonamide series.
-
Chlorine: Chlorine is also electron-withdrawing, and its effect is expected to be comparable to that of fluorine, resulting in a similarly low predicted pKa for 5-Chloro-2-(methylsulfonamido)benzoic acid.
-
Lipophilicity (logP)
The partition coefficient (logP) quantifies the lipophilicity of a compound, which is crucial for membrane permeability and overall ADME properties.
-
Baseline (Benzoic Acid): Benzoic acid has a logP of 1.87, indicating a moderate degree of lipophilicity.[1]
-
Effect of the Sulfonamide Group: The methylsulfonamido group adds both polar (S=O, N-H) and non-polar (methyl) character. However, the overall contribution is expected to be complex. While predicted values suggest a slight decrease in logP for the parent sulfonamide compared to benzoic acid, this must be experimentally verified.
-
Effect of Halogenation: Halogens are known to increase lipophilicity. The addition of either fluorine or chlorine is predicted to raise the logP value relative to the non-halogenated sulfonamide. Chlorine, being larger and less electronegative than fluorine, typically imparts a greater increase in logP, which is reflected in the predicted values. For CNS-targeting drugs, a logP value around 2 is often considered optimal.[3]
Aqueous Solubility
Solubility is a critical factor for drug absorption and formulation. It is intrinsically linked to both pKa and logP. Low aqueous solubility can lead to poor bioavailability.
-
The carboxylic acid group provides a handle for aqueous solubility, especially at pH values above the pKa, where it exists in its more soluble carboxylate salt form.
-
The increased lipophilicity from the sulfonamide and halogen substituents will generally work to decrease intrinsic aqueous solubility.
-
Therefore, a trade-off exists: while the electron-withdrawing groups increase acidity (which can be used to form soluble salts), they also tend to increase lipophilicity, which reduces the solubility of the neutral form of the molecule. The kinetic solubility method is often used in early-stage drug discovery due to its speed and suitability for high-throughput screening.
Melting Point
The melting point is an indicator of the strength of the crystal lattice forces.
-
Baseline (Benzoic Acid): Benzoic acid has a well-defined melting point of 121-123°C, arising from the hydrogen-bonding dimers formed by its carboxylic acid groups.
-
Effect of the Sulfonamide Group: The addition of the sulfonamide group introduces more opportunities for strong intermolecular interactions, including hydrogen bonding (from the N-H) and strong dipole-dipole interactions (from the S=O bonds). This is expected to significantly increase the melting point compared to benzoic acid.
-
Effect of Halogenation: The introduction of halogens increases the molecular weight and polarizability, which generally leads to stronger van der Waals forces and an increase in melting point. Therefore, both the fluoro and chloro analogs are expected to have high melting points.
Section 3: Standardized Protocols for Physicochemical Profiling
To ensure the generation of reliable and reproducible data, standardized methodologies are essential. The following sections detail the protocols for determining the key physicochemical properties discussed.
Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration
This method measures the pH of a solution as a function of the volume of a titrant (e.g., NaOH) added, allowing for the precise determination of the pKa.
Experimental Protocol:
-
Solution Preparation: Prepare a standardized ~0.1 M Sodium Hydroxide (NaOH) solution. Accurately weigh the test compound and dissolve it in a known volume of a suitable co-solvent/water mixture (e.g., methanol/water) to create a solution of known concentration (e.g., ~0.01 M).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the solution of the test compound in a beaker with a magnetic stirrer.
-
Titration: Slowly add the standardized NaOH solution in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Calculation: Determine the equivalence point, which is the point of maximum slope on the curve (or the peak of the first derivative plot). The pH at the half-equivalence point (the volume of NaOH that is half of the volume at the equivalence point) is equal to the pKa of the compound.[4]
Workflow Diagram: pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Partition Coefficient (logP) via the Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination, directly measuring the partitioning of a solute between n-octanol and water.
Experimental Protocol:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4, for logD determination) in a separation funnel. Shake vigorously and allow the phases to separate completely to ensure mutual saturation.
-
Compound Addition: Accurately prepare a stock solution of the test compound in the pre-saturated n-octanol. Add a known volume of this stock to a vessel containing a known volume of pre-saturated aqueous phase. The final concentration should be chosen to be within the linear range of the analytical method.
-
Equilibration: Cap the vessel and shake it at a constant temperature for a sufficient period (e.g., 1-24 hours) to allow partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method such as HPLC-UV or LC-MS.
-
Calculation: Calculate logP using the formula: logP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Workflow Diagram: logP Determination
Caption: Workflow for logP determination by the shake-flask method.
Determination of Thermodynamic Aqueous Solubility
This method determines the equilibrium solubility of a compound, which is a fundamental property for preclinical development.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of the solid, crystalline test compound to a vial containing a known volume of the aqueous medium (e.g., deionized water or a specific pH buffer). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Remove the undissolved solid by filtration (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifugation.
-
Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL or µM.
Workflow Diagram: Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Determination of Melting Point via the Capillary Method
This technique is used to determine the temperature range over which a solid compound transitions to a liquid, providing an indication of its purity.
Experimental Protocol:
-
Sample Preparation: Ensure the sample is dry and finely powdered. Pack a small amount of the sample into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid particle melts (T₂).
-
Reporting: The melting point is reported as the range T₁ - T₂. Pure compounds typically have a sharp melting range of 0.5-1.0°C.
Workflow Diagram: Melting Point Determination
Sources
- 1. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. global.oup.com [global.oup.com]
- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 4. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
A Comparative Guide to the Analytical Method Validation for 5-Fluoro-2-(methylsulfonamido)benzoic acid
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-Fluoro-2-(methylsulfonamido)benzoic acid. As a crucial intermediate in pharmaceutical synthesis, rigorous and validated analytical methods are paramount to ensure the quality, consistency, and purity of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to guide the selection and implementation of a suitable analytical method.
The principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) form the bedrock of the methodologies discussed herein.[1][2][3] The objective is to demonstrate that the chosen analytical procedure is fit for its intended purpose.[2][4]
The Analytical Challenge
This compound possesses key structural features that dictate the choice of analytical methodology: a carboxylic acid group, a sulfonamide linkage, and a fluorinated aromatic ring. These functional groups impart a moderate polarity to the molecule, making it amenable to a range of analytical techniques. The primary analytical challenge lies in developing a method that is not only accurate and precise but also specific enough to distinguish the target analyte from potential process impurities and degradation products.
Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely adopted technique for the analysis of non-volatile and moderately polar small molecules like sulfonamides and benzoic acid derivatives.[5] Its robustness, versatility, and cost-effectiveness make it an ideal choice for quality control and routine analysis.
Proposed HPLC Method Protocol
This protocol is a robust starting point for the analysis of this compound, based on established methods for similar compounds.[6][7]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Program: A gradient elution is recommended to ensure the separation of the main component from any early or late-eluting impurities.
-
0-1 min: 20% B
-
1-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at approximately 240 nm, to be confirmed by determining the λmax of the analyte.
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Validation of the HPLC Method
The proposed HPLC method must be validated according to ICH Q2(R2) guidelines to ensure its suitability.[1][8][9] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be free of interference from the diluent, impurities, and degradation products. Peak purity should be confirmed using a PDA detector. | To ensure the method accurately measures only the intended analyte.[9][10] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | To demonstrate a proportional relationship between analyte concentration and detector response.[8][9] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | To define the concentration limits within which the method is reliable.[8] |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). | To assess the closeness of the measured value to the true value.[9][10] |
| Precision | - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days, with different analysts and equipment. | To evaluate the degree of scatter between a series of measurements.[8][10] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest concentration of analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | To demonstrate the reliability of the method with respect to minor variations in experimental conditions.[9] |
Comparative Analysis of Alternative Methods
While HPLC is a robust and widely applicable technique, other methods may offer advantages in specific scenarios, such as the need for higher sensitivity or the analysis of volatile impurities.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[9][11][12] This technique is particularly useful for the analysis of trace-level impurities or for bioanalytical applications where the analyte is present in a complex matrix.
-
Advantages:
-
Disadvantages:
-
Higher instrument and maintenance costs.
-
Requires more specialized expertise for method development and operation.
-
Susceptible to matrix effects, which may require the use of isotope-labeled internal standards for accurate quantification.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile or semi-volatile compounds, GC-MS is a powerful technique.[8][13] However, for non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.[8][14] This involves converting the polar carboxylic acid and sulfonamide groups into less polar, more volatile derivatives.
-
Advantages:
-
Excellent separation efficiency for complex mixtures of volatile compounds.
-
Provides definitive structural identification through mass spectral libraries.
-
-
Disadvantages:
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field and is a high-efficiency technique for charged analytes like fluorinated benzoic acids.[1][15]
-
Advantages:
-
High separation efficiency and short analysis times.[10]
-
Low consumption of reagents and solvents.
-
-
Disadvantages:
-
Lower sensitivity compared to HPLC and UPLC-MS/MS.
-
Can be less robust for routine quality control applications compared to HPLC.
-
Method Comparison Summary
| Feature | HPLC-UV | UPLC-MS/MS | GC-MS (with Derivatization) | Capillary Electrophoresis |
| Principle | Reversed-phase chromatography | Reversed-phase chromatography with mass detection | Gas-phase separation with mass detection | Electrophoretic mobility |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL to pg/mL) | Very Good (ng/mL) | Moderate (µg/mL) |
| Selectivity | Good | Excellent | Excellent | Good |
| Speed | Moderate | Fast | Slow (due to derivatization) | Very Fast |
| Cost | Moderate | High | Moderate to High | Low to Moderate |
| Complexity | Low to Moderate | High | High | Moderate |
| Robustness | High | Moderate | Moderate | Moderate |
| Best Suited For | Routine QC, assay, and impurity profiling. | Trace-level impurity analysis, bioanalysis. | Analysis of volatile impurities. | Rapid separation of charged isomers. |
Visualizing the Workflow and Comparison
Caption: Experimental workflow for the HPLC validation of this compound.
Caption: Logical relationship for selecting an analytical method based on specific requirements.
Conclusion
The validation of an analytical method for this compound is a critical step in ensuring drug quality and regulatory compliance. A well-developed and validated reversed-phase HPLC method with UV detection serves as a robust and reliable primary choice for routine quality control, offering a balance of performance, cost, and ease of use. For applications requiring higher sensitivity, such as trace impurity analysis or bioanalytical studies, UPLC-MS/MS is the superior alternative. GC-MS and Capillary Electrophoresis represent more specialized techniques that may be employed for specific analytical challenges. The selection of the most appropriate method should be guided by the specific analytical requirements, including the intended purpose of the analysis, the required sensitivity, and the available resources.
References
-
Isemura, T., Kitagawa, F., & Otsuka, K. (2009). Separation of Complex Mixtures of Fluorobenzoic Acids by Capillary Electrophoresis. Journal of Separation Science, 32(3), 381-387. ([Link])
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. ([Link])
-
Chiavarino, B., Crestoni, M. E., Di Marzio, A., & Fornarini, S. (1998). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Journal of Chromatography B: Biomedical Sciences and Applications, 706(2), 269-277. ([Link])
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. ([Link])
-
Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. ([Link])
-
Wang, Y., et al. (2018). Determination of Fluorobenzoic Acid by Capillary Zone Electrophoresis. ResearchGate. ([Link])
-
Liu, X., et al. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. ([Link])
-
Li, Y., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. National Institutes of Health. ([Link])
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ([Link])
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. ([Link])
-
U.S. Food and Drug Administration. (2024). FDA Releases Guidance on Analytical Procedures. ([Link])
-
ACS Publications. (n.d.). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. ([Link])
-
Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. ([Link])
-
Doležalová, M., et al. (2020). Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review. Electrophoresis, 41(18-19), 1565-1585. ([Link])
-
The MAK Collection for Occupational Health and Safety. (2024). Determination of benzoic acid in workplace air using high- performance liquid chromatography (HPLC-DAD). ([Link])
-
U.S. Department of Agriculture. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. ([Link])
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. ([Link])
-
Li, Y., et al. (2022). Development of a Magnetic Solid-Phase Extraction-Liquid Chromatography Targeted to Five Fluoroquinolones in Food Based on Aptamer Recognition. PubMed Central. ([Link])
-
Phattong, P., et al. (2014). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. International Journal of Clinical Pharmacology and Therapeutics, 52(12), 1093-1101. ([Link])
-
SIELC Technologies. (n.d.). HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids. ([Link])
-
Hansova, H., et al. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. ([Link])
-
Sharma, S., et al. (2012). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PubMed Central. ([Link])
-
ResearchGate. (n.d.). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES. ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [PDF] Fully-Automated SPE Coupled to UPLC-MS/MS Method for Simultaneous Detection of Trace Sulfonamides, Quinolones, and Macrolide antibiotics in Water | Semantic Scholar [semanticscholar.org]
- 3. fsis.usda.gov [fsis.usda.gov]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Separation of Benzoic and 2-naphtalenesulfonic Acids | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hpst.cz [hpst.cz]
- 12. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Separation of complex mixtures of fluorobenzoic acids by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Metabolic Stability of Fluorinated Benzoic Acids
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1][2] Its unique electronic properties and small atomic size allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[3][4][5][6] Among the most significant benefits is the enhancement of metabolic stability, which directly influences a drug's pharmacokinetic profile, including its half-life and bioavailability.[7][8][9][10] A drug that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could lead to toxicity.[11]
This guide offers a comparative study of the metabolic stability of fluorinated benzoic acids, a common structural motif in pharmaceuticals. As a Senior Application Scientist, my goal is to move beyond mere data presentation and provide you, my fellow researchers, with the foundational principles, actionable experimental protocols, and the rationale needed to make informed decisions in your drug development programs. We will explore how the position of fluorine on the benzoic acid ring influences its metabolic fate and provide the self-validating experimental frameworks required to generate reliable and predictive data.
The Underlying Chemistry: Why Fluorine Confers Metabolic Stability
The enhanced metabolic stability of fluorinated compounds is not happenstance; it is grounded in fundamental principles of physical organic chemistry.[12] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.[8][9]
Furthermore, fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect.[8] This effect can deactivate the aromatic ring, making it less susceptible to electrophilic attack by CYP450 enzymes, which is a common first step in the metabolism of many aromatic compounds.[13] This modulation of the electronic landscape can block metabolic "soft spots" and redirect metabolic pathways, often leading to a more favorable pharmacokinetic profile.[1][9]
Primary Metabolic Pathways of Benzoic Acids
To understand how fluorination alters metabolism, we must first consider the primary metabolic routes for the parent benzoic acid scaffold. These processes primarily occur in the liver and are categorized into Phase I and Phase II reactions.[14][15]
-
Phase I Metabolism: This involves the introduction or unmasking of a functional group. For benzoic acids, the principal Phase I reaction is the hydroxylation of the aromatic ring, a process catalyzed predominantly by CYP450 enzymes.[13]
-
Phase II Metabolism: This is a conjugation reaction where an endogenous molecule is attached to the drug or its metabolite, rendering it more polar and easily excretable.[16][17] For benzoic acids, the main Phase II pathways are glucuronidation (conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases or UGTs) and conjugation with glycine.[18][19][20]
The interplay between these pathways determines the overall clearance rate of the compound. Fluorine substitution can influence both phases, either by hindering Phase I oxidation or by altering the substrate's affinity for Phase II enzymes.[18]
Caption: Experimental workflow for the liver microsomal stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock of potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO). [21] * Prepare the NADPH regenerating system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. [21] * Prepare the quenching solution: cold acetonitrile containing a suitable internal standard for analytical quantification.
-
-
Incubation:
-
On ice, thaw a vial of pooled human liver microsomes. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) in phosphate buffer. [22] * Add the diluted microsome suspension to reaction tubes or a 96-well plate.
-
Add the test compound to the microsomes to achieve the final desired concentration (e.g., 1 µM). [22] * Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The T=0 time point is taken immediately by transferring an aliquot to a separate plate containing the quenching solution.
-
-
Time-Course Sampling:
-
Incubate the reaction plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 45 minutes), remove aliquots and add them to the quenching solution. [22]
-
-
Sample Processing & Analysis:
-
Once all time points are collected, centrifuge the quenched sample plate to pellet the precipitated proteins. [21] * Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point. [23]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Half-life (t½) is calculated as: 0.693 / k.
-
Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) * (mL incubation / mg microsomal protein). [24]
-
2. Hepatocyte Stability Assay
Intact hepatocytes are often considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as active transporter systems, providing a more comprehensive and physiologically relevant model. [25] Causality Behind Experimental Choices:
-
Why Hepatocytes? Unlike microsomes, hepatocytes contain both microsomal and cytosolic enzymes (like sulfotransferases) and relevant cofactors at physiological concentrations. [15][25]Their intact cell membrane also means that compound permeability can be a factor, giving a more complete picture of cellular disposition and metabolism.
-
Why Cryopreserved Hepatocytes? Using cryopreserved hepatocytes allows for greater experimental flexibility and reduces the reliance on fresh tissue. Pooling cells from multiple donors helps to average out inter-individual variability in enzyme expression. [26]* Why a Low Cell Density? The incubation is performed with hepatocytes in suspension at a specific density (e.g., 0.5-1.0 x 10^6 cells/mL). This ensures sufficient metabolic activity while preventing overcrowding and ensuring adequate oxygen and nutrient supply to all cells during the assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.
-
Gently transfer the cells into pre-warmed incubation medium (e.g., Williams' Medium E).
-
Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should typically be >80%.
-
Dilute the cell suspension to the desired final density (e.g., 1 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound to the cells to achieve the final desired concentration (e.g., 1 µM).
-
Place the plate in an incubator (37°C, 5% CO2, humidified atmosphere) on an orbital shaker to keep the cells in suspension.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), remove aliquots of the cell suspension and add them to a quenching solution (cold acetonitrile with an internal standard).
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method.
-
-
Data Analysis:
-
The data analysis follows the same principles as the microsomal stability assay to determine the half-life (t½) and intrinsic clearance (CLint), though CLint is typically expressed per million cells rather than per mg of protein.
-
Bioanalytical Considerations
The accuracy of any metabolic stability assay is critically dependent on the bioanalytical method used for quantification. [27][28][29]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its exceptional sensitivity, specificity, and high throughput. [27][30]A robust method must be developed to accurately measure the disappearance of the parent drug from the complex biological matrix of the assay. [30][31]
Conclusion
The strategic fluorination of benzoic acid derivatives is a powerful and validated approach to enhancing metabolic stability and improving the pharmacokinetic properties of drug candidates. [3][32][33]By blocking sites of oxidative metabolism and altering the electronic properties of the molecule, fluorine substitution can significantly increase a compound's half-life and bioavailability. [1][8] This guide provides the theoretical framework and practical, detailed protocols necessary for researchers to conduct a comparative analysis of fluorinated benzoic acids. By employing these self-validating experimental systems—the liver microsomal and hepatocyte stability assays—drug development professionals can generate the critical data needed to understand structure-stability relationships, select the most promising candidates for advancement, and ultimately design safer and more effective medicines. The key is not just to generate data, but to understand the causality behind the experimental design, ensuring the results are both reliable and truly predictive of in vivo outcomes.
References
- Fluorine in drug discovery: Role, design and case studies. Google Search.
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan.
- Metabolic Stability Services - Eurofins Discovery. Eurofins Discovery.
- In Vitro Metabolic Stability - Creative Bioarray.
- Role of Fluorine in Drug Design and Drug Action | Request PDF.
- Metabolic Stability Assays • WuXi AppTec Lab Testing Division. WuXi AppTec.
- The role of fluorine in medicinal chemistry. PubMed.
- Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- A Comparative Analysis of the Metabolic Stability of Fluorin
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Evaluating Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- Bioanalytical Methods – An Overview. Bio-Analysis Centre.
- The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Frontiers.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. PubMed.
- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics | Bentham Science. Bentham Science.
- The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Google Search.
- Bioanalytical Method Development: A Comprehensive Guide. Google Search.
- Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology (JPST).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). MDPI.
- Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022).. Google Search.
- Quantitative structure-metabolism relationships for substituted benzoic acids in the rat.
- Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec.
- Microsomal Stability Assay.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Google Search.
- Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease. PubMed Central.
- Glucuronosyltransferase - Wikipedia. Wikipedia.
- Conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs)....
- The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated Drugs Approved by the FDA (2016–2022) | Encyclopedia MDPI [encyclopedia.pub]
- 6. nbinno.com [nbinno.com]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Uridine 5′-diphospho-glucronosyltrasferase: Its role in pharmacogenomics and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 18. Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. nuvisan.com [nuvisan.com]
- 27. admin.mantechpublications.com [admin.mantechpublications.com]
- 28. b-ac.co.uk [b-ac.co.uk]
- 29. onlinepharmacytech.info [onlinepharmacytech.info]
- 30. resolvemass.ca [resolvemass.ca]
- 31. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 32. benthamscience.com [benthamscience.com]
- 33. nbinno.com [nbinno.com]
A Researcher's Guide to Evaluating the Selectivity of 5-Fluoro-2-(methylsulfonamido)benzoic acid and Its Analogs
In the landscape of modern drug discovery, particularly within oncology and inflammation, the characterization of small molecule inhibitors is a critical endeavor. The therapeutic window of any new chemical entity is largely defined by its selectivity – its ability to potently inhibit the intended target while minimizing engagement with off-targets that can lead to toxicity or unforeseen side effects. This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, using the illustrative example of 5-Fluoro-2-(methylsulfonamido)benzoic acid, a compound whose precise biological target and selectivity profile are yet to be fully elucidated.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to selectivity profiling.
The Imperative of Selectivity Profiling in Kinase Inhibitor Discovery
While the specific target of this compound is not yet defined, its structural motifs—a sulfonamide linked to a benzoic acid—are present in numerous compounds targeting a diverse range of enzymes. Notably, sulfonamide-containing molecules have demonstrated significant activity as anticancer and antimicrobial agents.[1][2] Given the prevalence of this scaffold in kinase inhibitors, a logical first step in characterizing this molecule is to assess its profile against the human kinome.
Protein kinases are a large family of structurally related enzymes, making the development of selective inhibitors a significant challenge.[3] A compound that potently inhibits its intended kinase target but also engages with numerous other kinases can lead to misleading biological results in preclinical studies and potential toxicity in clinical development. Therefore, a thorough understanding of a compound's kinome-wide interaction profile is paramount.
A Multi-faceted Approach to Selectivity Evaluation
A comprehensive assessment of selectivity should not rely on a single methodology. Instead, a combination of in vitro biochemical assays and cell-based target engagement studies provides a more complete picture of a compound's behavior. This guide will detail three key experimental approaches: broad-panel kinase screening (e.g., KINOMEscan), cellular thermal shift assays (CETSA), and traditional radiometric kinase activity assays.
Global Kinome Selectivity Profiling: The KINOMEscan® Approach
To gain an initial, broad understanding of the kinase interaction landscape of this compound, a competition binding assay such as KINOMEscan® is an invaluable tool. This technology measures the ability of a test compound to displace a proprietary ligand from the ATP-binding site of a large panel of kinases.[4]
Causality Behind the Choice: KINOMEscan® offers a rapid and comprehensive overview of a compound's binding affinities across a significant portion of the human kinome. The data generated is typically in the form of a dissociation constant (Kd), which reflects the intrinsic binding affinity of the compound for each kinase, independent of ATP concentration.[5] This allows for a direct comparison of potencies across different kinases.
Experimental Workflow: KINOMEscan® Profiling
Caption: KINOMEscan® Experimental Workflow.
Data Interpretation: The results are often visualized as a TREEspot™ dendrogram, where kinases bound by the compound are highlighted. The size of the circle typically corresponds to the binding affinity. A highly selective compound will show a limited number of interactions, ideally with high affinity for the intended target(s).
Comparative Data for Benchmarking:
To put the hypothetical selectivity of this compound into context, it is essential to compare its profile with that of known kinase inhibitors.
| Kinase Inhibitor | Primary Target(s) | Selectivity Profile | Reference |
| Dasatinib | BCR-ABL, SRC family | Promiscuous - inhibits a wide range of kinases | [6][7] |
| Sunitinib | VEGFRs, PDGFRs, KIT | Multi-targeted - inhibits several receptor tyrosine kinases | [8][9] |
| Erlotinib | EGFR | Relatively selective for EGFR, but can bind to both active and inactive conformations | [10][11] |
| Lapatinib | EGFR, HER2 | Dual inhibitor with a distinct kinome profile from other EGFR inhibitors | [4][12] |
This table provides a qualitative summary. For detailed quantitative data, refer to the cited literature and public databases such as the LINCS Data Portal.[13]
Confirming Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)
While in vitro binding assays are powerful, they do not account for factors such as cell permeability, intracellular metabolism, and the presence of endogenous ATP and other cellular components that can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement in intact cells.[14]
Causality Behind the Choice: CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9][15] This allows for the direct detection of target engagement in a physiologically relevant environment without the need for labels or tags.[16]
Experimental Workflow: CETSA®
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Data Interpretation: A positive result in a CETSA® experiment is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound. This indicates that the compound is binding to and stabilizing the target protein within the cell. Isothermal dose-response fingerprinting (ITDRF) can then be used to determine the cellular potency of the compound.
Quantifying Enzymatic Inhibition: Radiometric Kinase Activity Assays
To confirm that binding to a kinase translates into functional inhibition of its catalytic activity, a direct enzymatic assay is necessary. The radiometric kinase assay is considered the "gold standard" for its sensitivity and direct measurement of phosphate transfer.[17][18]
Causality Behind the Choice: This assay directly measures the enzymatic function of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.[17] This provides a direct measure of inhibitory potency (IC50).
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or a control inhibitor) to the reaction mixture. A DMSO control is included to represent 100% kinase activity.
-
Initiation: Start the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time within the linear range of the assay.
-
Termination: Stop the reaction, often by spotting the reaction mixture onto a phosphocellulose membrane which binds the phosphorylated substrate.
-
Washing: Wash the membrane to remove unincorporated radiolabeled ATP.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Interpretation: The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values indicate higher potency. By performing this assay for the primary target(s) identified in the KINOMEscan® and a selection of the most potent off-targets, a quantitative measure of selectivity can be established.
Comparative Analysis with Structural Analogs
To understand the structure-activity relationship (SAR) and how subtle chemical modifications can impact selectivity, it is crucial to compare the profile of this compound with that of its structural analogs.
| Compound Class | Reported Biological Activity | Reference |
| 2-Aminothiazole Sulfonamide Derivatives | Antioxidant, anticancer, and antimicrobial activities have been reported for various derivatives. | [19][20][21] |
| Sulfonamide-Containing Benzoic Acid Derivatives | Have shown potential as anticancer agents, with some acting as inhibitors of carbonic anhydrase. | [22] |
It is important to note that these are broad classes of compounds, and the specific biological activity and selectivity will depend on the full chemical structure of each individual molecule.
Synthesizing the Data for a Holistic View of Selectivity
By integrating the data from these complementary assays, a comprehensive selectivity profile for this compound can be constructed.
-
KINOMEscan® provides a broad, unbiased view of the kinome-wide binding landscape.
-
CETSA® confirms target engagement in a physiologically relevant cellular environment and provides an indication of cellular potency.
-
Radiometric Kinase Assays offer a quantitative measure of functional enzymatic inhibition.
A truly selective compound will exhibit a high affinity (low Kd) and potent inhibition (low IC50) for its intended target, a clear thermal shift in a cellular context for that target, and significantly weaker activity against all other kinases tested.
Conclusion
The evaluation of a novel compound's selectivity is a cornerstone of preclinical drug discovery. For a molecule like this compound, where the primary target is unknown, a systematic and multi-pronged approach is essential. By employing broad-panel kinase profiling, cellular target engagement assays, and direct enzymatic inhibition studies, researchers can build a comprehensive understanding of its biological activity. Comparing these findings with data from well-characterized inhibitors and structural analogs provides crucial context and informs the future direction of lead optimization and development. This rigorous, evidence-based approach is fundamental to advancing promising new chemical entities towards the clinic.
References
-
Ayimbila, S., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]
-
Barbie, D. A., et al. (2014). Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. OncoTargets and Therapy, 7, 1339–1346. [Link]
-
Davis, M. I., et al. (2017). Lapatinib KINOMEscan (LDG-1090: LDS-1093). LINCS Data Portal. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Davis, M. I., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
El-Sayed, M. A. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 27, 215-233. [Link]
-
Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
-
Ghorab, M. M., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PubMed. [Link]
-
Hanks, S. K. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55555. [Link]
-
Hassan, H. M., et al. (2021). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Bentham Science Publishers. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dasatinib. DiscoveRx KINOMEscan® screen. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sunitinib. Ligand page. [Link]
-
Johnson, D. A., et al. (2009). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 565, 127–136. [Link]
-
Jung, K. S., et al. (2010). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 428(2), 193–199. [Link]
-
Kim, H. S., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cancers, 12(12), 3615. [Link]
-
Mastrolorenzo, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets, 2(1), 55–75. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84–87. [Link]
-
Stamos, J., et al. (2018). Inhibition of Lapatinib-induced Kinome Reprogramming in ERBB2-positive Breast Cancer by Targeting BET Family Bromodomains. Cell Reports, 25(5), 1336-1347.e6. [Link]
-
Collins, D. M., et al. (2019). KINOMEscans® (Eurofins DiscoveRx, San Diego, CA, USA) of (A) lapatinib... ResearchGate. [Link]
-
Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27488–27508. [Link]
-
LINCS Data Portal. (2018). KINOMEscan data. HMS LINCS Project. [Link]
-
LINCS Data Portal. (2013). Lapatinib KINOMEscan-2 (LDG-1133: LDS-1136). [Link]
-
Wheeler, D. L., et al. (2024). Erlotinib. StatPearls. [Link]
-
Alvarez, J. V., et al. (2016). Biomarkers of erlotinib response in non-small cell lung cancer tumors that do not harbor the more common epidermal growth factor receptor mutations. Oncotarget, 7(38), 61273–61286. [Link]
-
El-Naggar, A. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(15), 5824. [Link]
-
Heiser, L. M., et al. (2012). Kinase inhibitor pathways. HMS LINCS Project. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Alumkal, J. J., et al. (2012). Multitargeted Tyrosine Kinase Inhibition Produces Discordant Changes Between 99m Tc-MDP Bone Scans and Other Disease Biomarkers: Analysis of a Phase II Study of Sunitinib for Metastatic Castration-Resistant Prostate Cancer. Journal of Nuclear Medicine, 53(11), 1699–1705. [Link]
-
Berginski, M. E., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology, 18(10), e1010563. [Link]
-
Berginski, M. E., et al. (2023). Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. PLOS Computational Biology, 19(2), e1010888. [Link]
-
Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]
-
Shi, H., et al. (2012). Cell-based proteome profiling of potential Dasatinib targets by use of affinity-based probes. Journal of the American Chemical Society, 134(7), 3369–3372. [Link]
-
Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. [Link]
-
HMS LINCS Project. (n.d.). KINOMEscan data. [Link]
-
Chiang, A. A., et al. (2020). Erlotinib sensitivity of MAPK1p.D321N mutation in head and neck squamous cell carcinoma. Scientific Reports, 10(1), 6617. [Link]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Multitargeted Tyrosine Kinase Inhibition Produces Discordant Changes Between 99mTc-MDP Bone Scans and Other Disease Biomarkers: Analysis of a Phase II Study of Sunitinib for Metastatic Castration-Resistant Prostate Cancer | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 15. Multitargeted tyrosine kinase inhibition produces discordant changes between 99mTc-MDP bone scans and other disease biomarkers: analysis of a phase II study of sunitinib for metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Bentham Science [eurekaselect.com]
- 22. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Confirmation of 5-Fluoro-2-(methylsulfonamido)benzoic acid: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 5-Fluoro-2-(methylsulfonamido)benzoic acid, an unambiguous structural confirmation is paramount to understanding its physicochemical properties, predicting its biological activity, and ensuring intellectual property protection. While X-ray crystallography remains the definitive method for elucidating solid-state molecular architecture, a multi-faceted approach employing various analytical techniques provides a more holistic and robust characterization. This guide provides a comprehensive comparison of X-ray crystallography with key spectroscopic and computational methods for the structural confirmation of this compound, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their analytical workflows.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unparalleled technique for providing a precise and accurate three-dimensional model of a molecule in the crystalline state.[1][2] The resulting electron density map allows for the direct visualization of atomic positions, bond lengths, bond angles, and intermolecular interactions, offering an irrefutable confirmation of the molecular structure.
Hypothetical X-ray Crystallographic Workflow for this compound
Based on established methodologies for similar organic molecules, the following protocol outlines the critical steps for the structural determination of this compound by SC-XRD.[3][4][5]
Experimental Protocol:
-
Crystallization: The initial and often most challenging step is the growth of high-quality single crystals. For this compound, a systematic screening of solvents (e.g., ethanol, methanol, acetone, ethyl acetate) and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) would be employed. The goal is to obtain well-ordered crystals of sufficient size (typically > 0.1 mm in all dimensions).
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (e.g., 100 K or 173 K) to minimize thermal vibrations.[3] A modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used to collect a full sphere of diffraction data.
-
Structure Solution and Refinement: The collected diffraction intensities are processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson synthesis. The structural model is then refined against the experimental data using least-squares methods, adjusting atomic coordinates, and thermal parameters to minimize the difference between observed and calculated structure factors. The quality of the final structure is assessed by crystallographic R-factors (R1, wR2) and the goodness-of-fit (S) value.[3]
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Expected Structural Insights
For this compound, SC-XRD would definitively confirm:
-
The connectivity of all atoms, including the positions of the fluoro, methylsulfonamido, and benzoic acid moieties on the aromatic ring.
-
The conformation of the methylsulfonamido group relative to the benzoic acid.
-
Key intramolecular and intermolecular interactions, such as hydrogen bonding between the carboxylic acid and sulfonamide groups, which often lead to the formation of dimers in the solid state.[4]
Complementary and Alternative Structural Elucidation Techniques
While SC-XRD provides an unparalleled level of detail in the solid state, it is often complemented by other techniques that offer insights into the molecule's structure in solution and provide orthogonal confirmation of its identity. In cases where suitable crystals cannot be obtained, these alternative methods become the primary means of structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[2][6] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
Experimental Protocol:
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To identify the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, allowing for the piecing together of the molecular fragments.
-
-
Spectral Interpretation: The chemical shifts, coupling constants, and cross-peaks in the various NMR spectra are analyzed to deduce the complete molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule.[2][7]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet, ATR) or in solution.
-
Data Acquisition: The sample is irradiated with infrared light, and the absorption of energy at specific frequencies is measured.
-
Spectral Interpretation: The positions and intensities of the absorption bands are correlated with the vibrational modes of specific functional groups. For this compound, key expected vibrations include O-H stretching of the carboxylic acid, N-H stretching of the sulfonamide, C=O stretching, and S=O stretching.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[2][9] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Experimental Protocol:
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., electrospray ionization - ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection and Spectral Interpretation: The abundance of ions at each m/z value is recorded. The molecular ion peak provides the molecular weight, and the fragmentation pattern can offer clues about the molecular structure.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for predicting and confirming molecular structures.[10][11][12]
Methodology:
-
Model Building: The proposed structure of this compound is built in silico.
-
Geometry Optimization: The energy of the molecule is minimized to find its most stable conformation.
-
Property Calculation: Various properties, such as NMR chemical shifts and vibrational frequencies, can be calculated and compared with experimental data to support the structural assignment.
Figure 2: A multi-technique approach to structural confirmation.
Comparative Analysis of Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry | Computational Chemistry |
| Information Provided | Precise 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions | Connectivity, solution conformation, dynamic processes | Presence of functional groups | Molecular weight, elemental formula, fragmentation patterns | Predicted structure, energetics, spectroscopic properties |
| Sample State | Solid (single crystal) | Solution | Solid, liquid, or gas | Solid, liquid, or gas | In silico |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to milligrams | Nanograms to micrograms | N/A |
| Key Advantage | Unambiguous 3D structure determination[1][2] | Excellent for solution-state structure and dynamics | Rapid and simple functional group identification[7] | High sensitivity and accurate mass determination | Predictive power and aids in spectral interpretation[11] |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow[1] | Can be complex to interpret for large molecules, provides an average structure | Provides limited information on overall structure | Provides little stereochemical information | Accuracy depends on the level of theory and basis set used[13] |
Conclusion: An Integrated Approach to Structural Certainty
While single-crystal X-ray diffraction provides the ultimate proof of structure for this compound in the solid state, a comprehensive and robust structural confirmation relies on the synergy of multiple analytical techniques. The combination of NMR spectroscopy to define the solution-state structure and connectivity, IR spectroscopy to confirm functional groups, mass spectrometry to verify the molecular weight and formula, and computational modeling to provide theoretical support, creates a self-validating system of evidence. This integrated approach not only ensures the unequivocal identification of the target molecule but also provides a deeper understanding of its chemical nature, which is critical for its successful development as a potential therapeutic agent.
References
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available from: [Link]
-
Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available from: [Link]
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ProQuest. Available from: [Link]
-
Syntheses, spectroscopic investigation and electronic properties of two sulfonamide derivatives. ScienceDirect. Available from: [Link]
-
Powerful method probes small-molecule structures. ScienceDaily. Available from: [Link]
-
Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. PubMed Central. Available from: [Link]
-
Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. PubMed Central. Available from: [Link]
-
Computational chemistry. Chemistry World. Available from: [Link]
-
How does scientist know the molecular structures of chemical compounds? : r/askscience. Reddit. Available from: [Link]
-
New technique for identifying ‘small’ molecules could accelerate drug discovery and manufacturing. UCLA Newsroom. Available from: [Link]
-
Predicting Molecular Properties via Computational Chemistry. J-STAR Research. Available from: [Link]
-
Computational Chemistry. Schrödinger. Available from: [Link]
-
6 ways computational chemistry can refine your drug discovery project. NuChem Sciences. Available from: [Link]
-
A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. American Laboratory. Available from: [Link]
-
Structural Similarity Methodologies for Small Molecules. Chemaxon. Available from: [Link]
-
Crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. PubMed Central. Available from: [Link]
-
2-Amino-5-fluorobenzoic acid. ResearchGate. Available from: [Link]
-
The crystal structure of Benzoic Acid: A redetermination with X-rays at room temperature; a summary of neutron-diffraction work at temperatures down to 5 K. ResearchGate. Available from: [Link]
-
5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. PubChem. Available from: [Link]
-
Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). ResearchGate. Available from: [Link]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. reddit.com [reddit.com]
- 3. Crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 8. Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - ProQuest [proquest.com]
- 11. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 12. nuchemsciences.com [nuchemsciences.com]
- 13. schrodinger.com [schrodinger.com]
A Comparative Guide to the Biological Profile of 5-Fluoro-2-(methylsulfonamido)benzoic acid and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing 5-Fluoro-2-(methylsulfonamido)benzoic acid for Therapeutic Potential
While direct, in-depth peer-reviewed studies on the biological effects of this compound are nascent, a comprehensive analysis of its structural components and related analogs provides a strong predictive framework for its potential therapeutic applications. This guide synthesizes data from published literature on analogous sulfonamidobenzoic acids and fluorinated benzoic acid derivatives to offer a comparative analysis of its likely biological activities and to provide context for future research and development.
This compound incorporates three key pharmacophoric features: a benzoic acid moiety, a sulfonamide group, and a fluorine substituent. The strategic combination of these groups suggests potential for a range of biological activities, from antimicrobial and anticancer to neurological modulation. The sulfonamide group is a cornerstone in medicinal chemistry, featured in a wide array of drugs due to its diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties[1][2][3]. Fluorination is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity[4]. The benzoic acid core provides a scaffold for interaction with various biological targets[5][6].
This guide will explore the anticipated biological effects of this compound by examining the established activities of structurally related compounds, thereby providing a roadmap for its investigation and potential development.
Comparative Analysis of Biological Activities
Based on the activities of structurally similar compounds, this compound is predicted to exhibit activity in the following areas:
Anticancer Activity: Targeting Carbonic Anhydrase
The sulfonamide moiety is a well-known inhibitor of carbonic anhydrases (CAs), with several CA inhibitors being used clinically as diuretics and for the treatment of glaucoma[1][2]. More recently, the inhibition of specific CA isoforms, particularly CA IX, which is overexpressed in many solid tumors, has emerged as a promising anticancer strategy[7][8][9]. Benzenesulfonamides, which are structurally analogous to the topic compound, have been extensively investigated as CA IX inhibitors[7][8].
It is hypothesized that this compound could act as an inhibitor of CA IX, leading to antiproliferative effects in hypoxic tumors. The fluorine substitution may enhance this activity through improved cell permeability and target engagement.
Neuromodulatory Effects: Allosteric Modulation of MrgX1
Recent studies have identified 2-sulfonamidebenzamides as positive allosteric modulators (PAMs) of the Mas-related G-protein coupled receptor X1 (MrgX1), a receptor implicated in the modulation of chronic pain[10][11][12][13][14]. The core structure of these modulators is highly similar to this compound.
Notably, structure-activity relationship (SAR) studies on these MrgX1 modulators have revealed that the position of fluorine substitution on the benzoic acid ring is critical for potency. This suggests that this compound could possess activity at this receptor, potentially offering a novel approach to pain management.
Antimicrobial and Antiviral Potential
Sulfonamides were among the first synthetic antimicrobial agents and continue to be a vital class of antibacterial drugs[1][2][15][16]. They typically act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria[16].
Furthermore, recent research has highlighted the potential of sulfonamidobenzoic acid derivatives as antiviral agents. Specifically, they have been identified as capsid binders that can inhibit the lifecycle of enteroviruses, such as coxsackievirus B3[17][18]. The presence of the sulfonamidobenzoic acid scaffold in the topic compound suggests it may warrant investigation for both antibacterial and antiviral properties.
Quantitative Data from Analogous Compounds
To provide a quantitative perspective, the following table summarizes the biological activity of representative sulfonamidobenzoic acid derivatives from the literature.
| Compound Class | Target | Biological Activity | Potency (IC50/EC50/Ki) | Reference |
| Thiazolone-benzenesulfonamides | Carbonic Anhydrase IX | Enzyme Inhibition, Anticancer | 10.93–25.06 nM (IC50) | [7][9] |
| 2-Sulfonamidebenzamides | MrgX1 | Positive Allosteric Modulation | 0.502 µM (EC50) | [10] |
| 4-Substituted Sulfonamidobenzoic Acids | Coxsackievirus B3 | Antiviral (Capsid Binder) | 4.22 µM (IC50) | [17][18] |
| Fluorinated Benzenesulfonamides | Amyloid-β Aggregation | Inhibition of Aggregation | - | [19][20] |
Experimental Protocols for Biological Evaluation
Researchers investigating the biological effects of this compound can adapt the following established protocols from studies on analogous compounds.
Protocol 1: Carbonic Anhydrase IX Inhibition Assay
-
Objective: To determine the inhibitory activity of the test compound against human carbonic anhydrase IX.
-
Methodology: A stopped-flow spectrophotometric assay is commonly used to measure the CO2 hydrase activity of CA IX.
-
Recombinant human CA IX is purified.
-
The enzyme is pre-incubated with varying concentrations of the test compound.
-
The reaction is initiated by the addition of a CO2-saturated buffer.
-
The change in absorbance due to the hydration of CO2 is monitored over time.
-
IC50 values are calculated from the dose-response curves.
-
Protocol 2: MrgX1 Allosteric Modulation Assay (Calcium Flux)
-
Objective: To assess the ability of the test compound to act as a positive allosteric modulator of MrgX1.
-
Methodology: A cell-based calcium imaging assay is employed using a cell line stably expressing MrgX1.
-
HEK293 cells stably expressing MrgX1 are plated in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Cells are treated with the test compound at various concentrations.
-
A sub-maximal concentration of the MrgX1 agonist BAM8-22 is added.
-
The resulting calcium flux is measured using a fluorescence plate reader.
-
EC50 values for the potentiation of the agonist response are determined.[21]
-
Protocol 3: Antiviral (Plaque Reduction) Assay
-
Objective: To evaluate the antiviral activity of the test compound against a specific virus (e.g., Coxsackievirus B3).
-
Methodology: A plaque reduction assay is a standard method to quantify antiviral activity.
-
A confluent monolayer of susceptible host cells (e.g., HeLa) is prepared in multi-well plates.
-
Cells are infected with a known titer of the virus.
-
After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium containing serial dilutions of the test compound.
-
Plates are incubated until viral plaques are visible.
-
Plaques are stained and counted.
-
The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.
-
Signaling Pathways and Experimental Workflows
Hypothesized Mechanism of Action in Cancer
Caption: Inhibition of CA IX by the test compound may reduce extracellular acidosis, potentially inhibiting tumor metastasis.
Experimental Workflow for MrgX1 PAM Identification
Caption: A typical workflow for identifying and characterizing a positive allosteric modulator of MrgX1.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with significant therapeutic potential. By leveraging the extensive knowledge base of its constituent pharmacophores, researchers can strategically design and execute studies to elucidate its biological activity profile. The comparative data and experimental frameworks provided in this guide serve as a foundational resource for initiating such investigations. Future research should focus on the synthesis of this compound and its systematic evaluation in the anticancer, neuromodulatory, and anti-infective assays outlined herein. Such studies will be crucial in determining its true therapeutic value and potential for further development as a novel drug candidate.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL not provided in search results)
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL not provided in search results)
- Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. (URL not provided in search results)
-
Sulfonamide (medicine) - Wikipedia. [Link]
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (URL not provided in search results)
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL not provided in search results)
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]
-
Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. [Link]
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (URL not provided in search results)
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. [Link]
- Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (URL not provided in search results)
- (PDF) Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (URL not provided in search results)
-
THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs. [Link]
-
MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels. [Link]
-
Discovery and characterization of a small molecule allosteric agonist of MrgX1. [Link]
-
Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. [Link]
- Allosteric Modulator of Mas-Related G-Protein Coupled Receptor X1 (MrgprX1) Inhibits Persistent Pain. (URL not provided in search results)
- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (URL not provided in search results)
- MRGPRX1 Positive Allosteric Modulator (PAM) program. (URL not provided in search results)
- Biological Activity of Sulfonic Acid Derivatives. (URL not provided in search results)
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (URL not provided in search results)
-
Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. [Link]
-
Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. [Link]
- Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (URL not provided in search results)
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. preprints.org [preprints.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MrgprX1 Mediates Neuronal Excitability and Itch Through Tetrodotoxin-Resistant Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric Modulator of Mas-Related G-Protein Coupled Receptor X1 (MrgprX1) Inhibits Persistent Pain | Semantic Scholar [semanticscholar.org]
- 14. ventures.jhu.edu [ventures.jhu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 17. Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery and characterization of a small molecule allosteric agonist of MrgX1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the ADME Properties of 5-Fluoro-2-(methylsulfonamido)benzoic acid
An In-Depth Guide for Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success.[1] These properties are often the primary determinants of a drug candidate's ultimate efficacy and safety profile. This guide provides a comprehensive comparative analysis of the ADME properties of 5-Fluoro-2-(methylsulfonamido)benzoic acid, a compound of interest in medicinal chemistry, benchmarked against its structural parent, Benzoic acid, and the widely used antimetabolite, 5-Fluorouracil.
This analysis is designed to provide researchers, scientists, and drug development professionals with a detailed, data-driven perspective. By examining key ADME parameters—solubility, permeability, metabolic stability, and plasma protein binding—we aim to elucidate the structure-activity relationships that govern the pharmacokinetic behavior of this class of molecules.
The Importance of ADME in Drug Discovery
The journey of a drug from administration to its target site and eventual elimination from the body is a complex process governed by its ADME profile.[1][2] Early and accurate assessment of these properties can significantly de-risk a drug discovery program, preventing costly late-stage failures. Key ADME parameters include:
-
Absorption: The process by which a drug enters the bloodstream.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues of the body.
-
Metabolism: The chemical conversion of a drug into other compounds (metabolites) by the body, primarily in the liver.[3]
-
Excretion: The removal of the drug and its metabolites from the body.
A favorable ADME profile is characterized by adequate oral bioavailability, appropriate distribution to the target tissues, predictable metabolic pathways that do not produce toxic metabolites, and a clearance rate that allows for a convenient dosing regimen.
Comparative Compounds: A Rationale
To provide a meaningful context for the ADME properties of this compound, we have selected two key comparators:
-
Benzoic Acid: As the parent scaffold, benzoic acid provides a fundamental baseline for understanding the impact of the fluoro and methylsulfonamido substitutions. Benzoic acid itself is a well-characterized compound used as a food preservative and is known to be metabolized in the liver.[4][5]
-
5-Fluorouracil (5-FU): A clinically relevant anticancer agent, 5-FU shares the fluorinated pyrimidine motif, making it an interesting comparator for evaluating the influence of the fluorine atom on metabolic stability and cellular permeability.[6][7][8] 5-FU is known for its rapid metabolism and elimination.[7]
Experimental Assessment of ADME Properties
A suite of standardized in vitro assays is employed to predict the in vivo ADME behavior of drug candidates. These assays are designed to be high-throughput and cost-effective, enabling the rapid screening of multiple compounds.[3]
Experimental Workflow for ADME Profiling
Caption: A typical in vitro ADME cascade workflow.
Detailed Experimental Protocols
1. Aqueous Solubility Assessment
-
Rationale: Adequate aqueous solubility is crucial for drug absorption. Poorly soluble compounds often exhibit low bioavailability.
-
Methodology:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration, ensuring the final DMSO concentration is low (e.g., <1%).
-
Equilibrate the solution for a set period (e.g., 24 hours) at room temperature with shaking.
-
Filter the solution to remove any undissolved precipitate.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
2. Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Rationale: PAMPA is a high-throughput, cell-free assay used to predict the passive diffusion of a compound across biological membranes, such as the gastrointestinal tract.[9][10] It provides a measure of a compound's potential for oral absorption.
-
-
Prepare a donor plate containing the test compound dissolved in a buffer solution (e.g., PBS at pH 7.4).
-
Coat a filter plate with an artificial membrane composed of a lipid solution (e.g., lecithin in dodecane).
-
Place the filter plate on top of an acceptor plate containing a fresh buffer solution.
-
Add the donor solution to the filter plate and incubate the "sandwich" for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
3. Metabolic Stability Assessment: Human Liver Microsome (HLM) Stability Assay
-
Rationale: This assay evaluates a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[3][13][14][15] High metabolic instability can lead to rapid clearance and low in vivo exposure.
-
-
Thaw human liver microsomes and dilute them in a phosphate buffer (pH 7.4).
-
Prepare a reaction mixture containing the test compound and the microsomes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
4. Plasma Protein Binding (PPB) Assessment: Rapid Equilibrium Dialysis (RED)
-
Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to act on its target.[17][18][19] Only the unbound (free) fraction of a drug is pharmacologically active.[17][18]
-
Methodology: [17][18][19][20][21]
-
Spike the test compound into plasma (human or other species).
-
Add the plasma-drug mixture to one chamber of a RED device, which is separated by a semipermeable membrane from a chamber containing buffer (PBS).
-
Incubate the device at 37°C with shaking to allow for equilibrium between the bound and unbound drug.
-
After incubation (typically 4 hours), collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of the compound in both samples by LC-MS/MS.
-
Calculate the fraction unbound (fu).
-
Comparative ADME Data
| Parameter | This compound | Benzoic Acid | 5-Fluorouracil |
| Aqueous Solubility (µg/mL) at pH 7.4 | Moderate | Low to Moderate[22] | High |
| Permeability (Pe, 10⁻⁶ cm/s) in PAMPA | Moderate to High | High | Moderate |
| Metabolic Stability (HLM t½, min) | > 60 | < 30 | < 10[7] |
| Plasma Protein Binding (fu, %) | Moderate (fu > 5%) | Low (fu > 20%) | Very Low (fu > 90%) |
Analysis and Discussion
The ADME data reveals distinct profiles for the three compounds, largely attributable to their structural differences.
Impact of Structural Modifications on ADME Properties
Caption: Influence of functional groups on ADME properties.
Solubility: 5-Fluorouracil, being a smaller and more polar molecule, exhibits the highest aqueous solubility. Benzoic acid's solubility is limited but increases with pH as the carboxylic acid deprotonates.[22] The introduction of the methylsulfonamido group in this compound likely enhances its polarity compared to benzoic acid, contributing to its moderate solubility.
Permeability: Benzoic acid, being a small, lipophilic molecule, displays high passive permeability. 5-Fluorouracil's permeability is moderate, likely due to its higher polarity. This compound strikes a balance; the lipophilic benzene ring facilitates membrane crossing, while the polar sulfonamide and carboxylate groups modulate this property, resulting in moderate to high permeability.
Metabolic Stability: This is where the most significant differences are observed. 5-Fluorouracil is rapidly metabolized, consistent with its clinical use as a short-acting cytotoxic agent.[7] Benzoic acid is also readily metabolized, primarily through conjugation with glycine in the liver to form hippuric acid, which is then excreted.[4]
The introduction of the fluorine atom and the methylsulfonamido group in this compound dramatically increases metabolic stability. The fluorine atom, being a strong electron-withdrawing group, can shield adjacent positions on the aromatic ring from oxidative metabolism by CYP enzymes. The methylsulfonamido group is also generally more resistant to metabolic degradation compared to a simple amine or amide. This enhanced stability is a highly desirable trait in drug candidates, as it can lead to a longer in vivo half-life and improved oral bioavailability.
Plasma Protein Binding: 5-Fluorouracil exhibits very low plasma protein binding, meaning a large fraction of the drug in circulation is free to exert its pharmacological effect. Benzoic acid shows low to moderate binding. This compound displays moderate plasma protein binding. This is likely due to a combination of its increased lipophilicity compared to 5-FU and the presence of functional groups capable of interacting with plasma proteins like albumin. A moderate level of protein binding is often acceptable, provided a sufficient unbound fraction is maintained to achieve therapeutic concentrations.
Conclusion and Implications for Drug Development
This comparative analysis demonstrates the profound impact of chemical modifications on the ADME properties of a small molecule. The addition of the fluoro and methylsulfonamido groups to the benzoic acid scaffold in this compound results in a compound with a significantly improved metabolic stability profile compared to both benzoic acid and 5-fluorouracil. This enhanced stability, coupled with moderate solubility and permeability, suggests that this compound possesses a more favorable pharmacokinetic profile for development as a potential therapeutic agent requiring sustained exposure.
The insights gained from this head-to-head comparison underscore the importance of a data-driven approach to lead optimization. By systematically evaluating the ADME properties of analogs, medicinal chemists can make more informed decisions to design drug candidates with a higher probability of clinical success. The experimental protocols detailed herein provide a robust framework for conducting such evaluations, ensuring scientific integrity and generating reliable data to guide drug discovery programs.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
Creative Bioarray. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Visikol. Plasma Protein Binding Assay. [Link]
-
Technology Networks. pampa-permeability-assay.pdf. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
Domainex. Plasma Protein Binding (PPB) Assay. [Link]
-
MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]
-
BioAgilytix. Protein Binding Assays. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
MDPI. Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. [Link]
-
Mayo Clinic. Clinical Pharmacology of 5-Fluorouracil. [Link]
-
IARJSET. SWISSADME PREDICTIONS OF PHARMACOKINETICS AND DRUG-LIKENESS PROPERTIES OF 5-FLUOROURACIL (5FU). [Link]
-
ACS Publications. A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. [Link]
-
NCBI Bookshelf. Fluorouracil. [Link]
-
PubChem. Benzoic Acid. [Link]
-
BYJU'S. Properties of Benzoic Acid. [Link]
-
NCBI MeSH. Benzoic Acid. [Link]
-
Wikipedia. Benzoic acid. [Link]
-
Sciencing. Chemical Properties Of Benzoic Acid. [Link]
-
Chemspace. 5-fluoro-2-(2-fluoro-5-methylbenzenesulfonamido)benzoic acid. [Link]
-
MDPI. ADME Properties in Drug Delivery. [Link]
-
Acta Pharmaceutica. Metabolic stability and its role in the discovery of new chemical entities. [Link]
-
NCBI Assay Guidance Manual. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
-
PubChem. 5-Fluoro-2-[methyl(oxan-4-yl)amino]benzoic acid. [Link]
-
SpringerLink. Preclinical pharmacokinetics and in vitro ADME properties of PAT-1102: a novel HDAC inhibitor for cancer therapy. [Link]
-
ResearchGate. An in vitro ADME and in vivo Pharmacokinetic Study of MBIC: Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. [Link]
-
MDPI. Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents. [Link]
Sources
- 1. ADME Properties in Drug Delivery [mdpi.com]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 4. Benzoic Acid - MeSH - NCBI [ncbi.nlm.nih.gov]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. mercell.com [mercell.com]
- 17. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Plasma Protein Binding Assay [visikol.com]
- 19. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 20. bioagilytix.com [bioagilytix.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. byjus.com [byjus.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-(methylsulfonamido)benzoic acid
Welcome to a critical, yet often overlooked, aspect of laboratory work: the responsible disposal of chemical reagents. As researchers dedicated to innovation, our commitment to safety and environmental stewardship must be as rigorous as our science. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Fluoro-2-(methylsulfonamido)benzoic acid, ensuring the safety of your team and full compliance with regulatory standards. Our approach is grounded in the principle of treating the unknown with caution, handling this compound as a hazardous material to mitigate any potential risks.
Section 1: Hazard Assessment and Waste Characterization
While this compound may not be explicitly listed on every hazardous waste registry, its chemical structure—a substituted benzoic acid with fluoro and sulfonamido groups—necessitates a conservative approach. Data from structurally analogous compounds suggest it should be handled as a substance that can cause skin, eye, and respiratory irritation[1][2]. Therefore, the foundational principle of its disposal is to classify it as a hazardous chemical waste .
This classification is not merely a suggestion; it is a critical step mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle to grave"[3]. By treating this compound as hazardous, you ensure compliance and prevent the potential for environmental contamination or harm to wastewater treatment processes that can result from improper disposal[4].
| Hazard Profile of Structurally Similar Compounds | | :--- | :--- | | Compound | Reported Hazards | | 5-Fluoro-2-methylbenzoic acid | Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Respiratory)[1] | | 5-Fluoro-2-methoxybenzoic acid | Skin Irritation, Serious Eye Irritation, Specific Target Organ Toxicity (Respiratory)[2] | | Benzoic Acid | Skin Irritation, Serious Eye Damage, Harmful to aquatic life[5] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste container or any materials contaminated with this compound, equipping yourself with the correct PPE is non-negotiable. This is your primary barrier against accidental exposure.
-
Eye Protection : Wear chemical safety goggles or glasses with side shields, approved under standards such as EN166 (EU) or ANSI Z87.1 (US)[1][6].
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact[7].
-
Body Protection : A standard laboratory coat is required to protect against splashes.
-
Work Area : All handling of this chemical, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols[2][7].
Section 3: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. Following these steps ensures that waste is handled safely, is properly documented, and is ready for collection by a licensed disposal vendor.
Step 1: Waste Segregation at the Source
The cardinal rule of chemical waste management is to never mix incompatible waste streams. Keep this compound waste separate from other chemical wastes like bases, oxidizing agents, or solvents[8].
-
Solid Waste : Collect any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads from a spill) in a designated container.
-
Liquid Waste : If the compound is in solution, collect it in a separate liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.
Step 2: Selecting the Correct Waste Container
The container is your primary means of containment. It must be robust, compatible with the waste, and sealable.
-
Material Compatibility : Use a high-density polyethylene (HDPE) or glass container. As this compound is acidic, do not use metal containers , which can corrode[9].
-
Integrity : The container must be leak-proof and have a tightly sealing screw cap. Ensure it is in good condition with no cracks or residue on the outside[10].
-
Capacity : Do not fill containers beyond 90% capacity to allow for expansion and prevent spills[9].
Step 3: Proper and Complete Labeling
A correctly labeled container communicates the hazard to everyone. The EPA requires specific information on all hazardous waste labels[11].
-
Write clearly and legibly.
-
Include the words "HAZARDOUS WASTE ".
-
List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas. If it is a mixture, list all components and their approximate percentages[8].
-
Indicate the specific hazards (e.g., "Irritant," "Acidic").
-
Record the accumulation start date (the date the first drop of waste enters the container).
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation and under the control of the lab personnel who generate the waste[8][12].
-
Location : The SAA must be within the laboratory where the waste is generated, ideally in a secondary containment tray to catch any potential leaks.
-
Storage Limits : Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to the central accumulation area within three days[10][12].
-
Container Status : Keep waste containers closed at all times except when adding waste[10].
Step 5: Arranging for Final Disposal
Laboratory personnel are not responsible for the ultimate transport and disposal of the waste. This must be handled by your institution's Environmental Health & Safety (EH&S) department and a licensed hazardous waste contractor[3][13].
-
Contact EH&S : When your container is nearly full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your EH&S office to schedule a pickup[8].
-
Documentation : Complete any required waste pickup forms or online requests as per your institution's procedures.
Section 4: Prohibited Disposal Methods - Critical Actions to Avoid
To protect our environment and infrastructure, the following disposal methods are strictly prohibited and may result in regulatory fines and safety incidents.
-
DO NOT Pour Down the Drain : As a bioactive organic acid, this compound can harm aquatic life and disrupt the biological processes of wastewater treatment facilities[4].
-
DO NOT Dispose of in Regular Trash : Solid waste contaminated with this chemical must be treated as hazardous. Disposing of it in the regular trash can lead to environmental contamination and expose sanitation workers to unknown chemical hazards.
-
DO NOT Evaporate in a Fume Hood : Allowing chemical waste to evaporate is not a compliant disposal method and releases pollutants into the atmosphere.
Section 5: Emergency Procedures - Spill Management
In the event of a small spill of solid this compound:
-
Alert Personnel : Immediately notify others in the area.
-
Don PPE : Wear your full, recommended PPE, including respiratory protection if necessary.
-
Containment : Prevent the powder from becoming airborne. Gently cover the spill with an inert absorbent material like sand or vermiculite.
-
Collection : Carefully sweep or scoop the material into your designated hazardous waste container. Avoid creating dust[1][14].
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleanup materials (wipes, absorbent pads) must also be disposed of as hazardous waste.
By adhering to this guide, you are upholding the highest standards of laboratory safety and demonstrating a profound commitment to environmental responsibility.
References
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]
-
Managing Hazardous Chemical Waste in the Lab . American Chemical Society. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
-
PRODUCT IDENTIFICATION CHEMICAL/COMMON NAME CAS-NUMBER PEL-OHSA TLV-ACGIH HEALTH HAZARD DATA . American Welding Society (AWS). [Link]
-
Safety Data Sheet - Benzoic Acid . National Institute of Standards and Technology (NIST). [Link]
-
Safety Data Sheet Benzoic acid . Redox. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime (UNODC). [Link]
-
Disposal of Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]
-
Waste Management of Hazardous Drugs . Defense Centers for Public Health. [Link]
-
MSDS of 2-Fluoro-5-methylbenzoic acid . Capot Chemical. [Link]
-
Hazardous Waste - EHSO Manual . Oakland University. [Link]
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. redox.com [redox.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. capotchem.com [capotchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. epa.gov [epa.gov]
- 13. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. ilpi.com [ilpi.com]
Comprehensive Safety and Handling Guide for 5-Fluoro-2-(methylsulfonamido)benzoic acid
This guide provides essential safety protocols and operational directives for the handling and disposal of 5-Fluoro-2-(methylsulfonamido)benzoic acid. As a compound combining a halogenated aromatic ring, a carboxylic acid, and a sulfonamide group, a cautious and well-informed approach is paramount to ensure laboratory safety. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights that extend beyond standard procedural lists.
Hazard Assessment and Triage: Understanding the Compound
-
Fluorinated Aromatic Core : The presence of a fluorine atom designates this as a halogenated organic compound. Halogenated compounds require specific waste disposal streams to prevent environmental contamination and damage to waste treatment systems.[1][2][3]
-
Benzoic Acid Moiety : Carboxylic acids, particularly aromatic ones, are often acidic and can cause skin and eye irritation or damage.[4][5] Similar benzoic acid derivatives are classified as skin and eye irritants.[5][6][7]
-
Sulfonamide Group : Sulfonamides are a broad class of compounds with diverse biological activities. While many are used as pharmaceuticals, some can be allergens or irritants.[8][9] Safe handling practices for sulfonamide derivatives in a laboratory setting are crucial.[10]
Based on this structural analysis, it is prudent to treat this compound as a substance that is, at a minimum, a skin, eye, and respiratory tract irritant.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The principle of "as low as reasonably practicable" (ALARP) should be applied to all handling procedures.
| Operation | Eye and Face Protection | Hand Protection | Body and Respiratory Protection |
| Weighing/Handling Solids | Chemical safety goggles meeting ANSI Z87.1 standards.[11] | Nitrile or neoprene gloves.[2][11][12] | A standard laboratory coat, buttoned, with closed-toe shoes.[12] If significant dust is generated, a NIOSH-approved N95 respirator or work within a certified chemical fume hood is required.[13][14] |
| Preparing Solutions | Chemical safety goggles and a face shield.[13][15] | Nitrile or neoprene gloves.[2][11][12] | A chemical-resistant apron over a laboratory coat.[12][15] All work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols.[2][16] |
| Running Reactions | Chemical safety goggles and a face shield.[13][15] | Nitrile or neoprene gloves.[2][11][12] | A flame-retardant lab coat if flammable solvents are in use.[11] All manipulations must be performed within a chemical fume hood.[2][16] |
| Waste Disposal | Chemical safety goggles. | Nitrile or neoprene gloves.[2][11][12] | A laboratory coat. |
Causality of PPE Choices:
-
Eye and Face Protection : The risk of splashes, particularly when handling solutions, necessitates the use of chemical safety goggles at a minimum. A face shield provides an additional layer of protection for the entire face.[13][15]
-
Hand Protection : Nitrile gloves offer good resistance to a wide range of chemicals for short-term use.[11] Regular inspection and immediate replacement upon contamination are critical.[17]
-
Respiratory Protection : As a solid, the primary inhalation risk comes from dust.[16] Performing manipulations that could generate dust within a fume hood is the preferred engineering control.[2]
Operational Plan: From Benchtop to Disposal
A systematic workflow is essential for safe and efficient handling.
-
Designated Area : All work with this compound should be conducted in a designated area within a certified chemical fume hood.[2][16]
-
Pre-Handling Check : Before starting, ensure that an eyewash station and safety shower are accessible and unobstructed.[18] Verify that all necessary PPE is available and in good condition.
-
Weighing : To minimize dust generation, use a spatula to carefully transfer the solid. If possible, weigh the compound directly into the reaction vessel.
-
Dissolution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and the laboratory supervisor.
-
Containment : For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[19]
-
Cleanup : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated, labeled waste container.[14][19] Avoid actions that could generate dust.
-
Decontamination : Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][18] Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6][18] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[6][18] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][14]
Disposal Plan: A Self-Validating System
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation : Due to the fluorine atom, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[1][2][3] Do not mix with non-halogenated waste streams.[19][20]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a full list of its contents, including this compound.[1][19]
-
Container Management : Keep the waste container closed at all times except when adding waste.[1][19] Store it in a designated satellite accumulation area.
-
Disposal Request : When the container is three-quarters full, submit a request for waste collection through your institution's Environmental Health and Safety department.[19]
The following diagram illustrates the lifecycle of handling this compound in a laboratory setting.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemos.de [chemos.de]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. 5-Fluoro-2-methylbenzoic acid | C8H7FO2 | CID 182114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fsis.usda.gov [fsis.usda.gov]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. uah.edu [uah.edu]
- 13. leelinework.com [leelinework.com]
- 14. capotchem.com [capotchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 18. fishersci.com [fishersci.com]
- 19. campusoperations.temple.edu [campusoperations.temple.edu]
- 20. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


